molecular formula C16H14O3 B1346640 4-Acetylphenyl ether CAS No. 2615-11-4

4-Acetylphenyl ether

Cat. No.: B1346640
CAS No.: 2615-11-4
M. Wt: 254.28 g/mol
InChI Key: GZRGHDIUPMPHCB-UHFFFAOYSA-N
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Description

4-Acetylphenyl ether is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 214. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-acetylphenoxy)phenyl]ethanone
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InChI

InChI=1S/C16H14O3/c1-11(17)13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRGHDIUPMPHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40180774
Record name Acetophenone, 4',4'''-oxydi-
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Molecular Weight

254.28 g/mol
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CAS No.

2615-11-4
Record name 1,1′-(Oxydi-4,1-phenylene)bis[ethanone]
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Record name Acetophenone, 4',4'''-oxydi-
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Record name 4-Acetylphenyl ether
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Foundational & Exploratory

An In-depth Technical Guide to Acetophenone-Derived Phenyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides a comprehensive overview of the chemical compounds often referred to as "4-Acetylphenyl ether," a nomenclature that can be ambiguous. This document clarifies the distinction between two primary compounds, 1-[4-(4-acetylphenoxy)phenyl]ethanone and 4'-Ethoxyacetophenone, and delivers in-depth technical data on their properties, synthesis, and applications, with a focus on field-proven insights and methodologies.

Part 1: Nomenclature Clarification: A Tale of Two Ethers

The term "this compound" can lead to ambiguity. It is crucial to distinguish between two distinct chemical structures:

  • 1-[4-(4-acetylphenoxy)phenyl]ethanone (CAS: 2615-11-4): This molecule is a symmetrical ether linking two 4-acetylphenol units.

  • 4'-Ethoxyacetophenone (CAS: 1676-63-7): This compound is an ethyl ether of 4-hydroxyacetophenone, also known as 4-acetylphenetole.

Given the disparity in available research and commercial availability, this guide will cover both compounds but will provide a more extensive focus on 4'-Ethoxyacetophenone, which is more commonly utilized in research and industry.

Part 2: 4'-Ethoxyacetophenone: A Versatile Ketone

4'-Ethoxyacetophenone is a substituted acetophenone that serves as a valuable building block and functional molecule in various chemical applications, most notably in polymer chemistry.

Core Properties and Identification

Precise identification is paramount in scientific research. The following table summarizes the key identifiers and physicochemical properties of 4'-Ethoxyacetophenone.

PropertyValueSource(s)
CAS Number 1676-63-7[1][2][3]
Molecular Formula C₁₀H₁₂O₂[3][4]
Molecular Weight 164.20 g/mol [3]
IUPAC Name 1-(4-ethoxyphenyl)ethanone[3]
Synonyms p-Ethoxyacetophenone, 4-Acetylphenetole[3][5]
Appearance White to light yellow solid
Melting Point 37-39 °C[1]
Boiling Point 268-269 °C at 758 mmHg[1]
Solubility Soluble in alcohol. Water solubility: 791.1 mg/L.[1][6]
InChI Key YJFNFQHMQJCPRG-UHFFFAOYSA-N[3][4]
Spectroscopic Data

Structural elucidation relies on a combination of spectroscopic techniques. Key spectral data for 4'-Ethoxyacetophenone are available through various public databases.

  • ¹H NMR: Spectra are available, providing characteristic peaks for the ethoxy and acetyl protons.[7]

  • ¹³C NMR: Data is accessible for confirming the carbon framework of the molecule.[4]

  • Mass Spectrometry (MS): GC-MS data is available, showing the molecular ion peak and fragmentation patterns.[3]

  • Infrared (IR) Spectroscopy: FTIR spectra can be found, indicating the characteristic carbonyl and ether functional group vibrations.[3]

Synthesis Protocol: Friedel-Crafts Acylation

A standard laboratory-scale synthesis of 4'-Ethoxyacetophenone involves the Friedel-Crafts acylation of phenetole (ethoxybenzene). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Reaction:

Phenetole + Acetic Anhydride --(AlCl₃)--> 4'-Ethoxyacetophenone

Step-by-Step Methodology:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

  • Reagent Addition: A solution of phenetole and acetic anhydride in the same solvent is added dropwise from the dropping funnel to the stirred suspension of AlCl₃ at 0-5 °C. The rate of addition should be controlled to maintain the temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 4'-Ethoxyacetophenone.

Causality in Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water deactivates the Lewis acid catalyst (AlCl₃).

  • Low Temperature Addition: The reaction is exothermic, and maintaining a low temperature during the initial addition of reagents helps to control the reaction rate and prevent side reactions.

  • Acidic Work-up: The addition of acid is necessary to hydrolyze the aluminum complex formed between the catalyst and the ketone product, liberating the desired product.

Applications in Polymer Science

4'-Ethoxyacetophenone is primarily utilized as a photoinitiator in UV-curing applications.

Mechanism of Action as a Photoinitiator:

Upon absorption of UV light, 4'-Ethoxyacetophenone undergoes a Norrish Type I cleavage to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, leading to the rapid formation of a cross-linked polymer network. This process is fundamental to UV-cured coatings, inks, and adhesives.

Caption: Workflow of 4'-Ethoxyacetophenone as a photoinitiator.

Safety and Handling

According to safety data sheets, 4'-Ethoxyacetophenone presents several hazards that require careful handling.

Hazard StatementGHS ClassificationPrecautionary MeasuresSource(s)
Causes skin irritation.Skin Irrit. 2Wash hands thoroughly after handling. Wear protective gloves.[8]
Causes serious eye irritation.Eye Irrit. 2Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[8][9]
May cause respiratory irritation.STOT SE 3Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8][9]
Suspected of causing genetic defects.Muta. 2Obtain special instructions before use.[9]
Suspected of damaging the unborn child.Repr. 2Obtain special instructions before use.[9]
Very toxic to aquatic life.Aquatic Acute 1Avoid release to the environment.[9]

Incompatible Materials: Strong oxidizing agents and strong bases.[8]

Storage: Store in a well-ventilated place. Keep the container tightly closed.[8]

Part 3: 1-[4-(4-acetylphenoxy)phenyl]ethanone: The Symmetrical Ether

This compound, also referred to as this compound, is less common than its ethoxy counterpart. However, its structure is of interest in polymer and materials science.

Core Properties and Identification
PropertyValueSource(s)
CAS Number 2615-11-4[10][11][12][13]
Molecular Formula C₁₆H₁₄O₃[10][11][12][13]
Molecular Weight 254.28 g/mol [10][11][12][13]
IUPAC Name 1-[4-(4-acetylphenoxy)phenyl]ethanone[13]
Appearance Solid[11]
InChI Key GZRGHDIUPMPHCB-UHFFFAOYSA-N[10][11][13][14]
Synthesis and Applications

The synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone can be achieved through an Ullmann condensation or a nucleophilic aromatic substitution reaction between 4-fluoroacetophenone and 4-hydroxyacetophenone under basic conditions.

Synthesis_Diagram 4-fluoroacetophenone 4-fluoroacetophenone Product 1-[4-(4-acetylphenoxy)phenyl]ethanone 4-fluoroacetophenone->Product Nucleophilic Aromatic Substitution 4-hydroxyacetophenone 4-hydroxyacetophenone 4-hydroxyacetophenone->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product

Caption: Synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone.

Due to the presence of two ketone functionalities and an ether linkage, this molecule can be explored as a monomer for high-performance polymers, such as polyetherketones (PEKs), which are known for their thermal stability and chemical resistance.

Safety and Handling

Detailed safety information for this specific compound is less readily available. Standard laboratory precautions for handling solid organic chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. It is classified as a combustible solid.[11]

References

  • Material Safety Data Sheet - 4'-Methoxyacetophenone, 98% . (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]

  • Chemical Properties of this compound (CAS 37407-21-9) . (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

  • p-Ethoxyacetophenone . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • This compound . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 4'-Ethoxyacetophenone - Optional[13C NMR] - Chemical Shifts . (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • 4-ethoxyacetophenone, 1676-39-7 . (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]

  • 4'-Ethoxyacetophenone | Drug Information, Uses, Side Effects, Chemistry . (n.d.). Pharmacompass.com. Retrieved January 12, 2026, from [Link]

  • 4-Ethoxyacetophenone Impurity | 1676-63-7 . (n.d.). SynZeal. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-[4-(4-acetylphenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-acetylphenoxy)phenyl]ethanone, also commonly known as 4-acetylphenyl ether or bis(4-acetylphenyl) ether, is a diaryl ether ketone that has garnered significant interest in the fields of medicinal chemistry and materials science. The diaryl ether motif is considered a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 1-[4-(4-acetylphenoxy)phenyl]ethanone, with a particular focus on its relevance to drug development professionals.

Physicochemical and Structural Information

The structural and physical properties of a compound are foundational to its application in research and development. 1-[4-(4-acetylphenoxy)phenyl]ethanone is a symmetrical molecule featuring a central ether linkage between two 4-acetylphenyl groups. This structure imparts a unique combination of rigidity and conformational flexibility, which is often advantageous for molecular recognition by biological targets.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄O₃[4]
Molecular Weight 254.28 g/mol [4]
IUPAC Name 1-[4-(4-acetylphenoxy)phenyl]ethanone[4]
CAS Number 2615-11-4[4]
Appearance Solid (form)[5]
XLogP3 2.9[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 4[4]

Synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone

The synthesis of diaryl ethers, particularly those with electron-withdrawing groups, is most reliably achieved through the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction provides a robust method for the formation of the C-O bond between two aryl groups.[6][7] The classical Williamson ether synthesis is generally less effective for the synthesis of diaryl ethers unless the aryl halide is activated by strong electron-withdrawing groups.

The synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone can be accomplished via the Ullmann condensation of 4-hydroxyacetophenone and 4-bromoacetophenone. The electron-withdrawing acetyl group on the aryl bromide enhances its reactivity towards nucleophilic attack.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4-Hydroxyacetophenone Reaction Ullmann Condensation A->Reaction B 4-Bromoacetophenone B->Reaction Catalyst CuI (Copper(I) Iodide) Catalyst->Reaction Catalyst Base K₂CO₃ (Potassium Carbonate) Base->Reaction Base Solvent N,N-Dimethylformamide (DMF) Solvent->Reaction Solvent Ligand Ligand (e.g., Salicylaldimine) Ligand->Reaction Optional Ligand C 1-[4-(4-acetylphenoxy)phenyl]ethanone Reaction->C

Caption: Ullmann condensation workflow for the synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure based on established methods for Ullmann-type diaryl ether synthesis.[8][9]

Materials:

  • 4-Hydroxyacetophenone

  • 4-Bromoacetophenone

  • Copper(I) iodide (CuI)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Salicylaldimine ligand (optional, can accelerate the reaction)[9]

  • Toluene

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 4-bromoacetophenone (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq). If using a ligand, add it at this stage (0.15 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe. The reaction concentration is typically 0.5-1.0 M with respect to the limiting reagent.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 1-[4-(4-acetylphenoxy)phenyl]ethanone as a solid.

Spectroscopic Data

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of 1-[4-(4-acetylphenoxy)phenyl]ethanone is expected to be relatively simple due to the molecule's symmetry.

  • ~2.5 ppm (s, 6H): A sharp singlet corresponding to the six protons of the two equivalent methyl groups of the acetyl moieties.

  • ~7.0-7.2 ppm (d, 4H): A doublet corresponding to the four aromatic protons ortho to the ether linkage.

  • ~7.9-8.1 ppm (d, 4H): A doublet corresponding to the four aromatic protons ortho to the acetyl groups.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals relative to the total number of carbon atoms.

  • ~26 ppm: Signal for the methyl carbons of the acetyl groups.

  • ~118-120 ppm: Signal for the aromatic carbons ortho to the ether linkage.

  • ~130-132 ppm: Signal for the aromatic carbons ortho to the acetyl groups.

  • ~135-137 ppm: Signal for the quaternary aromatic carbons attached to the acetyl groups.

  • ~155-157 ppm: Signal for the quaternary aromatic carbons attached to the ether oxygen.

  • ~196-198 ppm: Signal for the carbonyl carbons of the acetyl groups.

Applications in Drug Development

The diaryl ether scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its ability to orient aromatic substituents in a defined, non-coplanar manner, which is ideal for binding to protein active sites.[10] This structural motif is prevalent in a variety of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[2][3]

G cluster_applications Therapeutic Areas & Research Focus cluster_mechanisms Mechanistic Targets A 1-[4-(4-acetylphenoxy)phenyl]ethanone (Diaryl Ether Ketone Scaffold) B Oncology A->B Primary Application C Anti-inflammatory Agents A->C D Antimicrobial Agents A->D E Kinase Inhibition (e.g., RTKs, TGF-βR1) B->E Key Mechanism F Enzyme Inhibition C->F G Receptor Antagonism D->G

Sources

Chemical structure of 1-[4-(4-acetylphenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-[4-(4-acetylphenoxy)phenyl]ethanone

Foreword: Understanding the Core Utility

1-[4-(4-acetylphenoxy)phenyl]ethanone, also known by its common synonyms 4,4'-diacetyldiphenyl ether or bis(4-acetylphenyl) ether, is a molecule of significant industrial and research interest.[1][2][3] Its rigid, symmetric, and difunctional nature makes it a cornerstone building block, particularly in the field of high-performance polymers. This guide moves beyond a simple data sheet to provide a comprehensive technical overview, elucidating the causality behind its synthesis, the logic of its analytical validation, and the structural basis for its applications. For researchers in materials science and drug development, a thorough understanding of this diketone is foundational for innovation.

Molecular Architecture and Physicochemical Profile

The structure of 1-[4-(4-acetylphenoxy)phenyl]ethanone is defined by a central diphenyl ether core—two phenyl rings linked by an oxygen atom. This ether linkage imparts a degree of conformational flexibility while maintaining overall structural rigidity. Symmetrically attached to the para-position of each phenyl ring is an acetyl group (-COCH₃). This para-substitution pattern is critical, as it leads to linear chain extension when the molecule is used as a monomer.

The presence of two carbonyl groups and the aromatic systems dictates the molecule's chemical personality: it is a substrate for reactions targeting the ketones and a key component in creating robust, aromatic polymer backbones.

Caption: .

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name 1-[4-(4-acetylphenoxy)phenyl]ethanone[2]
CAS Number 2615-11-4[1][3]
Molecular Formula C₁₆H₁₄O₃[2][3]
Molecular Weight 254.28 g/mol [2][3]
Appearance Solid[3]
InChI Key GZRGHDIUPMPHCB-UHFFFAOYSA-N[3]

Synthesis Pathway: The Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing 1-[4-(4-acetylphenoxy)phenyl]ethanone is the Friedel-Crafts acylation of diphenyl ether.[4][5] This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis.[6]

Mechanistic Insights

The reaction proceeds via the generation of a potent electrophile, the acylium ion (CH₃CO⁺), from an acylating agent like acetyl chloride or acetic anhydride.[7] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential for this step.[6][8]

Causality of Reagent Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[6] This is a critical experimental consideration. The reason lies in the product itself: the carbonyl oxygen of the resulting ketone is a Lewis base and forms a stable complex with AlCl₃. This complexation deactivates both the catalyst and the product, preventing further reactions (polyacylation) and necessitating at least one equivalent of catalyst per acyl group introduced.

The diphenyl ether substrate contains an activating ether group, which is ortho-, para-directing. Due to the steric hindrance associated with the bulky ether linkage, acylation occurs predominantly at the less hindered para positions, yielding the desired 4,4'-disubstituted product with high regioselectivity.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a standard laboratory procedure for the synthesis. Each step is designed to drive the reaction to completion and ensure a high-purity final product.

Materials:

  • Diphenyl ether

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent (e.g., 1,2-dichloroethane)[4][8]

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)[8]

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve diphenyl ether in anhydrous dichloromethane. The system must be kept strictly anhydrous as AlCl₃ reacts violently with water.

  • Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride. The formation of a slurry is expected.

  • Acylating Agent Addition: Slowly add acetyl chloride dropwise from the dropping funnel. Maintain the temperature below 10 °C during this exothermic addition.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 45 minutes to several hours), monitoring the reaction by Thin Layer Chromatography (TLC).[8]

  • Quenching: Cool the reaction mixture back down in an ice bath and carefully pour it over a mixture of crushed ice and concentrated HCl.[8] This step hydrolyzes the aluminum complexes and protonates the product, breaking the ketone-AlCl₃ adduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 1-[4-(4-acetylphenoxy)phenyl]ethanone.[9]

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Diphenyl Ether in anhydrous CH₂Cl₂ catalyst Add Anhydrous AlCl₃ (portion-wise at 0-5°C) reactants->catalyst acyl Add Acetyl Chloride (dropwise at <10°C) catalyst->acyl reflux Warm to RT, then Reflux (Monitor by TLC) acyl->reflux quench Quench with Ice/HCl reflux->quench extract Separate Organic Layer Wash with H₂O, NaHCO₃, Brine quench->extract dry Dry with Na₂SO₄ & Evaporate extract->dry purify Recrystallize from Ethanol/Acetic Acid dry->purify product Pure Product purify->product

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Spectroscopic Characterization: The Molecular Fingerprint

Structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system, ensuring the synthesized molecule is indeed 1-[4-(4-acetylphenoxy)phenyl]ethanone.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present.

  • Carbonyl (C=O) Stretch: A very strong, sharp absorption band is expected in the range of 1685-1690 cm⁻¹.[10] The position is shifted to a lower wavenumber compared to aliphatic ketones (~1715 cm⁻¹) due to the resonance effect of conjugation with the aromatic rings.[11]

  • Aromatic C=C Stretches: Multiple bands of varying intensity will appear in the 1600-1450 cm⁻¹ region.

  • Ether (C-O-C) Stretch: A strong, characteristic band for the asymmetric C-O-C stretch of the diaryl ether will be prominent around 1250-1180 cm⁻¹.

  • Aromatic C-H Stretches: Weak to medium bands will appear just above 3000 cm⁻¹.

  • C-H Out-of-Plane Bending: A strong band in the 850-810 cm⁻¹ region is indicative of the 1,4- (para-) disubstitution pattern on the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Due to the molecule's C₂ symmetry, the spectra are simpler than the number of atoms would suggest.

  • ¹H NMR Spectrum:

    • δ ~2.5-2.6 ppm (Singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups (-COCH₃). It is a singlet as there are no adjacent protons.

    • δ ~7.0-7.1 ppm (Doublet, 4H): These are the four aromatic protons ortho to the ether oxygen. They are shielded relative to the other aromatic protons and appear as a doublet due to coupling with their ortho neighbors.

    • δ ~7.9-8.0 ppm (Doublet, 4H): These are the four aromatic protons ortho to the electron-withdrawing acetyl groups. They are significantly deshielded and appear as a downfield doublet.

  • ¹³C NMR Spectrum:

    • δ ~197 ppm: The carbonyl carbon (C=O) signal.

    • δ ~160-162 ppm: The aromatic carbon directly attached to the ether oxygen (C-O).

    • δ ~132-135 ppm: The quaternary aromatic carbon to which the acetyl group is attached.

    • δ ~130 ppm: The aromatic C-H carbon ortho to the acetyl group.

    • δ ~119 ppm: The aromatic C-H carbon ortho to the ether oxygen.

    • δ ~26-27 ppm: The methyl carbon of the acetyl group (-CH₃).

Mass Spectrometry (MS)

MS confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further validating its structure.

  • Molecular Ion (M⁺): A strong peak will be observed at m/z = 254, corresponding to the molecular weight of the compound.[2]

  • Key Fragments:

    • m/z = 239 ([M-15]⁺): Loss of a methyl radical (•CH₃), a very common fragmentation for methyl ketones.

    • m/z = 43 ([CH₃CO]⁺): The acylium ion, another characteristic peak for acetyl-containing compounds.

    • Aromatic ketones often fragment via cleavage of the bond alpha to the carbonyl group, which can lead to other diagnostic peaks.[12]

Core Applications and Technical Significance

The primary application of 1-[4-(4-acetylphenoxy)phenyl]ethanone is as a specialty monomer in the synthesis of high-performance polyaromatic ether ketones.

  • Polymer Synthesis: It is a key precursor for polymers like Polyetherketoneketone (PEKK).[5] In these polymerization reactions, the acetyl groups are typically converted to other reactive functionalities or the molecule is used in polycondensation reactions. The resulting polymers are known for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and medical implant industries.

  • Intermediate in Organic Synthesis: The two ketone functionalities can be selectively or fully reduced (e.g., via Wolff-Kishner or Clemmensen reduction) to produce the corresponding alkyl derivatives.[7] They can also serve as handles for further synthetic elaboration, making this molecule a versatile intermediate for creating more complex structures for pharmaceuticals or agrochemicals.[13][14]

References

  • ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

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  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Ethanone, 1-[3-(Acetyloxy)phenyl]- in Material Science. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Acetylphenyl Ether: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Acetylphenyl ether, also known by its IUPAC name 1-[4-(4-acetylphenoxy)phenyl]ethanone or as 4,4'-diacetyldiphenyl ether. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced characteristics and potential uses of this versatile chemical compound.

Introduction and Significance

This compound is a symmetrical aromatic ketone characterized by a central ether linkage between two para-substituted acetylphenyl groups. Its rigid structure and the presence of reactive acetyl groups make it a valuable intermediate in various fields of chemical synthesis. In polymer chemistry, it serves as a monomer for high-performance polymers such as polyether ether ketones (PEEK), imparting desirable thermal and mechanical properties. In medicinal chemistry, the acetylphenyl moiety is a key pharmacophore in the development of novel therapeutic agents, including anticancer compounds. This guide aims to provide a detailed understanding of its fundamental properties and practical applications, grounded in established scientific principles and experimental data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties dictate its behavior in different solvent systems, its thermal stability, and its spectral characteristics for identification and quantification.

General and Physical Properties

The key physical and identifying properties of this compound are summarized in the table below. The melting point indicates that it is a solid at room temperature, and its off-white powder appearance is a common characteristic.[1]

PropertyValueSource
IUPAC Name 1-[4-(4-acetylphenoxy)phenyl]ethanone[2]
Synonyms 4,4'-Diacetyldiphenyl ether, 4,4'-Oxybis(acetophenone)[1]
CAS Number 2615-11-4[1][2]
Molecular Formula C₁₆H₁₄O₃[1][2]
Molecular Weight 254.28 g/mol [1][2]
Appearance Off-white powder[1]
Melting Point 98-105 °C[1]
Boiling Point (Not experimentally determined)
Solubility Soluble in organic solvents[1]

Diagram of the Chemical Structure of this compound:

Structure of 1-[4-(4-acetylphenoxy)phenyl]ethanone.

Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons (Ar-H): Two sets of doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the acetyl group will be deshielded and appear further downfield compared to the protons ortho to the ether linkage. The coupling constant (J) for these ortho-coupled protons is typically around 8-9 Hz.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the six equivalent protons of the two methyl groups will appear in the upfield region, likely around δ 2.5-2.6 ppm. This chemical shift is characteristic of a methyl ketone adjacent to an aromatic ring.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbons of the acetyl groups are expected to have a chemical shift in the range of δ 195-198 ppm.

  • Aromatic Carbons (Ar-C): Several signals will be present in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen of the ether (C-O) will be the most upfield in this region, while the carbon attached to the acetyl group will be more downfield. The quaternary carbons will generally have lower intensities compared to the protonated carbons.

  • Methyl Carbon (-CH₃): The methyl carbons will show a signal in the upfield region, typically around δ 26-27 ppm.

The IR spectrum of this compound will be dominated by the characteristic absorption bands of its functional groups.

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1675-1690 cm⁻¹. This is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.

  • C-O-C Stretch (Aryl Ether): A strong, characteristic absorption band for the asymmetric C-O-C stretching of the diaryl ether is expected around 1240-1260 cm⁻¹. A symmetric stretching band may be observed around 1020-1050 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching will be observed above 3000 cm⁻¹.

  • C-H Bending (Aromatic): Out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings. For a 1,4-disubstituted (para) ring, a strong band is typically observed between 810-840 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (254.28 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the acetyl group, leading to a fragment ion at m/z 239 ([M-CH₃]⁺) and a prominent peak at m/z 43 ([CH₃CO]⁺). Cleavage of the ether bond is also possible, leading to other characteristic fragment ions.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the formation of diaryl ethers. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Friedel-Crafts Acylation of Diphenyl Ether

A direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of diphenyl ether.[3][4] This electrophilic aromatic substitution reaction introduces acetyl groups at the para positions of the diphenyl ether backbone, which are activated by the electron-donating ether linkage.

Reaction Scheme:

G A Diphenyl Ether C This compound A->C AlCl₃ B Acetic Anhydride B->C

Friedel-Crafts acylation of diphenyl ether.

Experimental Protocol:

This protocol is based on a reported procedure for the synthesis of 4,4'-diacetyldiphenyl ether.[4]

Materials:

  • Diphenyl ether

  • Acetyl chloride (or Acetic Anhydride)

  • Aluminum chloride (AlCl₃)

  • Ethylene dichloride (or another suitable solvent)

  • Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, add acetyl chloride, aluminum chloride, and ethylene dichloride.

  • Addition of Reactant: While stirring, slowly add a solution of diphenyl ether in ethylene dichloride to the reaction mixture. The temperature should be controlled during the addition.

  • Reaction: After the addition is complete, continue to heat and stir the mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent to obtain an off-white powder.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous aluminum chloride and a dry solvent is critical as AlCl₃ reacts vigorously with water, which would deactivate the catalyst.

  • Nitrogen Atmosphere: A nitrogen atmosphere prevents moisture from entering the reaction system.

  • Controlled Addition: The slow addition of diphenyl ether helps to control the exothermic nature of the Friedel-Crafts reaction and prevent side reactions.

  • Acidic Work-up: The acidic work-up is necessary to break down the product-catalyst complex and to remove any remaining catalyst.

Ullmann Condensation

The Ullmann condensation is a classical method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[5] For the synthesis of this compound, this would typically involve the reaction of 4-chloroacetophenone with 4-hydroxyacetophenone in the presence of a copper catalyst and a base.

Reaction Scheme:

G A 4-Chloroacetophenone C This compound A->C Cu catalyst, Base B 4-Hydroxyacetophenone B->C

Ullmann condensation for the synthesis of this compound.

General Considerations:

  • Catalyst: Traditional Ullmann reactions often use copper powder or copper(I) salts. Modern variations may employ copper complexes with ligands to improve reactivity and lower reaction temperatures.

  • Base: A base such as potassium carbonate or cesium carbonate is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used.

  • Temperature: The reaction often requires elevated temperatures.

While a specific, optimized protocol for the Ullmann synthesis of this compound is not detailed here, the general principles of the Ullmann condensation provide a valid and alternative synthetic strategy.

Applications of this compound

The unique chemical structure of this compound makes it a valuable building block in several areas of materials science and medicinal chemistry.

Monomer for High-Performance Polymers

This compound can serve as a monomer in the synthesis of polyether ether ketones (PEEK). PEEK is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical properties.[6] The ether linkages in the polymer backbone provide flexibility, while the ketone groups and aromatic rings contribute to its rigidity and high melting point. The synthesis of PEEK typically involves a nucleophilic aromatic substitution reaction between a bisphenol and a dihalobenzophenone. Derivatives of this compound can be incorporated to modify the properties of the resulting PEEK polymer.

Intermediate in Pharmaceutical and Specialty Chemical Synthesis

The acetylphenyl moiety is a common structural motif in many biologically active compounds. The presence of two such groups in this compound makes it an attractive starting material for the synthesis of more complex molecules. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated as potential anticancer agents.[7] The acetyl groups can be readily modified through various chemical transformations, such as aldol condensation, oxidation, or reduction, to introduce further chemical diversity. This versatility makes this compound a valuable intermediate for the development of new pharmaceuticals and other specialty chemicals.[1]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its potential hazards, handling, and storage. As a general precaution, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a key chemical intermediate with a unique combination of structural features that make it valuable in both materials science and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic routes, provide a solid foundation for its application in the development of high-performance polymers and novel therapeutic agents. This guide has provided a comprehensive overview of its core characteristics, offering a valuable resource for scientists and researchers working with this versatile compound.

References

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  • Ullmann condens
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Fundamental synthesis pathways for 4-Acetylphenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Synthesis Pathways for Acetylated Phenyl Ethers and Precursors

Introduction: Deconstructing "4-Acetylphenyl Ether"

The term "this compound" can be ambiguous. While it could refer to the symmetrical molecule 1-[4-(4-acetylphenoxy)phenyl]ethanone, it is more frequently used in research and development contexts to denote foundational precursors that are critical in the pharmaceutical and fine chemical industries. This guide focuses on the core synthesis pathways for two such pivotal molecules: 4-Hydroxyacetophenone and 4-Methoxyacetophenone . These compounds represent the fundamental building blocks from which more complex acetylated phenyl ethers are derived. We will explore the primary synthetic routes—the Fries Rearrangement and Friedel-Crafts Acylation—providing in-depth mechanistic insights, field-proven protocols, and a comparative analysis to guide researchers in their synthetic strategy.

Pathway I: The Fries Rearrangement for 4-Hydroxyacetophenone

The Fries Rearrangement is a classic and powerful method for synthesizing hydroxy aryl ketones from aryl esters.[1][2] It involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid.[1][3] This pathway is particularly crucial for the industrial production of 4-hydroxyacetophenone (p-hydroxyacetophenone) from phenyl acetate.

Causality and Mechanistic Insight

The reaction is initiated by the coordination of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester.[1] This coordination polarizes the acyl-oxygen bond, facilitating its cleavage and the formation of an acylium carbocation.[1] The resulting electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution (EAS) mechanism.

The regioselectivity of the Fries Rearrangement is highly dependent on reaction conditions, particularly temperature.

  • Low Temperatures (< 60°C): Favor the formation of the para-substituted product (4-hydroxyacetophenone), which is often the desired isomer due to thermodynamic stability.[2][4]

  • High Temperatures (> 160°C): Tend to yield the ortho-substituted product (2-hydroxyacetophenone).[4]

The choice of solvent also plays a role, with polar solvents favoring the para product and non-polar solvents favoring the ortho product.[1] While mechanistically elegant, the reaction is not without limitations. It requires stoichiometric or even excess amounts of the catalyst and can be sensitive to deactivating groups on the aromatic ring, which may lead to lower yields.[1][5]

Visualizing the Fries Rearrangement

Fries_Rearrangement cluster_start Step 1: Catalyst Coordination cluster_acylium Step 2: Acylium Ion Formation cluster_eas Step 3: Electrophilic Aromatic Substitution cluster_workup Step 4: Hydrolysis PhenylAcetate Phenyl Acetate Complex Acyl-Lewis Acid Complex PhenylAcetate->Complex Coordination AlCl3_cat AlCl₃ (Lewis Acid) AlCl3_cat->Complex Acylium Acylium Carbocation (Electrophile) Complex->Acylium Rearrangement Phenoxide Aluminum Phenoxide Complex->Phenoxide SigmaComplex Sigma Complex (Intermediate) Acylium->SigmaComplex Attack on Ring Phenoxide->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation FinalProduct 4-Hydroxyacetophenone ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Experimental Protocol: Fries Rearrangement with Trifluoromethanesulfonic Acid

This protocol utilizes a strong Brønsted acid as a catalyst, offering an alternative to traditional Lewis acids.[6]

  • Preparation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0°C in an ice bath.

  • Reaction Initiation: To the cooled acid, add phenyl acetate (50 µL) and stir the mixture at 0°C for 30 minutes.

  • Quenching: Carefully and gradually add the reaction mixture to a beaker containing approximately 25 mL of an ice-water slurry.

  • Extraction: Once the ice has melted, transfer the mixture to a 100 mL separatory funnel. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution (25 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from toluene.[6]

Pathway II: Friedel-Crafts Acylation

Friedel-Crafts acylation is arguably the most direct and versatile method for forming aryl ketones. It involves the reaction of an aromatic ring with an acylating agent, such as an acid chloride or anhydride, in the presence of a catalyst.[7]

A) Acylation of Anisole for 4-Methoxyacetophenone

The acylation of anisole (methoxybenzene) is a highly efficient route to produce 4-methoxyacetophenone. The methoxy group is a strong activating group, directing the incoming electrophile predominantly to the para position, resulting in high selectivity.[8]

Causality and Catalyst Evolution: Traditionally, Lewis acids like AlCl₃ are used in stoichiometric amounts because they complex with the product ketone.[9] However, this generates significant waste. Modern approaches focus on more sustainable, reusable solid acid catalysts, such as zeolites (e.g., H-ZSM-5, Mordenite).[7][10] Zeolites offer shape selectivity, which can further enhance the yield of the desired para isomer, and they can be easily recovered and reused, aligning with green chemistry principles.[7][11] Acetic anhydride is often preferred over acetyl chloride as the acylating agent in industrial settings due to its lower cost and corrosivity.[7][9]

Visualizing the Friedel-Crafts Acylation of Anisole

Friedel_Crafts cluster_start Step 1: Electrophile Generation cluster_eas Step 2: Electrophilic Attack cluster_end Step 3: Deprotonation & Product Formation AcylatingAgent Acetyl Chloride / Acetic Anhydride AcyliumIon Acylium Ion (Electrophile) AcylatingAgent->AcyliumIon Catalyst AlCl₃ or Zeolite Catalyst->AcyliumIon SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex para-attack favored Anisole Anisole Anisole->SigmaComplex Product 4-Methoxyacetophenone SigmaComplex->Product Restores Aromaticity

Caption: General Mechanism for the Friedel-Crafts Acylation of Anisole.

B) Direct Acylation of Phenol

While less common than the Fries Rearrangement, direct Friedel-Crafts acylation of phenol can produce 4-hydroxyacetophenone. This reaction is often catalyzed by strong Brønsted acids like hydrogen fluoride (HF).[12][13] Using HF as both a catalyst and a solvent can lead to high conversions and selectivities for the para isomer.[13][14] However, the hazardous nature of HF necessitates specialized equipment and handling procedures, making it less favorable for general laboratory synthesis.

Experimental Protocol: Zeolite-Catalyzed Acylation of Anisole

This protocol is adapted from studies using reusable mordenite zeolite catalysts, highlighting a greener synthetic approach.[7]

  • Setup: To a reaction vessel, add anisole (2.0 mmol), acetic anhydride (20 mmol), and calcined mordenite zeolite catalyst (0.50 g).

  • Solvent: Add acetic acid (5 mL) as the solvent.

  • Reaction: Heat the resulting mixture to 150°C with stirring. Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Reaction times can range from 2-3 hours for quantitative conversion.[7]

  • Workup: After cooling, filter the zeolite catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Isolation: The filtrate can be worked up through extraction and distillation to isolate the pure 4-methoxyacetophenone.

Pathway III: Williamson Ether Synthesis for Symmetrical Ethers

For the synthesis of the literal 1-[4-(4-acetylphenoxy)phenyl]ethanone, the Williamson ether synthesis is the most logical pathway. This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl or aryl halide by an alkoxide or phenoxide.[15][16]

Synthetic Logic: The synthesis would involve two key steps:

  • Phenoxide Formation: Deprotonation of 4-hydroxyacetophenone using a suitable base (e.g., NaOH, K₂CO₃) to form the sodium or potassium 4-acetylphenoxide.[17]

  • Nucleophilic Substitution: Reaction of the 4-acetylphenoxide with a suitable aryl halide, such as 4-chloroacetophenone or 4-fluoroacetophenone. This step often requires a catalyst, such as copper, in a variation known as the Ullmann condensation, especially for unactivated aryl halides.[17]

This pathway underscores how 4-hydroxyacetophenone serves as a critical precursor for more complex ether structures.

Comparative Analysis of Synthesis Pathways

PathwayTarget MoleculeKey ReagentsAdvantagesDisadvantages
Fries Rearrangement 4-HydroxyacetophenonePhenyl acetate, Lewis/Brønsted Acid (AlCl₃, HF)Well-established; good for industrial scale; utilizes common starting materials.Requires stoichiometric catalyst; can have selectivity issues (ortho/para); harsh conditions.[1][5]
Friedel-Crafts Acylation 4-MethoxyacetophenoneAnisole, Ac₂O/AcCl, Catalyst (AlCl₃, Zeolites)High yield and selectivity for para product; can use green, reusable catalysts.[7][8]Traditional Lewis acids generate significant waste; anisole is more expensive than phenol.
Friedel-Crafts Acylation 4-HydroxyacetophenonePhenol, Acetic Acid, HFDirect route; high conversion and selectivity with HF catalyst.[13][14]Requires highly corrosive and toxic HF; specialized equipment needed.
Williamson Ether Synthesis Symmetrical Diethers4-Hydroxyacetophenone, 4-Haloacetophenone, BaseVersatile for ether formation; builds complexity from simpler precursors.Requires a pre-functionalized halide; may require catalysts (e.g., copper) for aryl-aryl coupling.[17]

Conclusion

The synthesis of acetylated phenyl ethers and their precursors is dominated by two cornerstone reactions of organic chemistry: the Fries Rearrangement and Friedel-Crafts Acylation. The choice between these pathways is dictated by the desired final product (a hydroxyl or ether functionality), scalability, and environmental considerations. While the Fries Rearrangement remains a workhorse for producing 4-hydroxyacetophenone, the evolution of Friedel-Crafts catalysis towards reusable solid acids represents a significant advancement in sustainable chemical manufacturing. Understanding the mechanistic nuances and practical considerations of these core pathways is essential for researchers and professionals aiming to develop efficient and robust syntheses in drug development and materials science.

References

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  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN110845311A - Preparation method of p-hydroxyacetophenone.
  • Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
  • ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites. Retrieved from [Link]

  • Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone.
  • Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Justia Patents. (n.d.). Process for producing an aqueous 4-hydroxyacetophenone (4-hap) which is stable at room temperature. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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An In-depth Technical Guide to 1-[4-(4-acetylphenoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical compound commonly known as bis(4-acetylphenyl) ether, with a primary focus on its correct IUPAC nomenclature, physicochemical properties, synthesis, and applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this versatile molecule.

Part 1: Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. While "bis(4-acetylphenyl) ether" is a commonly used and understood name, the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous descriptor based on its molecular structure.

1.1. IUPAC Name

The correct IUPAC name for this compound is 1-[4-(4-acetylphenoxy)phenyl]ethanone .[1] This name is derived by treating one of the acetyl-substituted phenyl groups as the principal chain (ethanone attached to a phenyl group) and the other as a substituent (an acetylphenoxy group).

1.2. Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound is known by several synonyms, which are crucial to recognize for comprehensive literature searches.[2][3][4] These include:

  • 4,4'-Oxydiacetophenone[2][4]

  • 4,4'-Diacetyldiphenyl ether[2][3][4]

  • Bis(p-acetylphenyl)ether[2][3][4]

  • Ethanone, 1,1'-(oxydi-4,1-phenylene)bis-[1]

Key identifiers for this compound are summarized in the table below for quick reference.

IdentifierValueSource
CAS Number 2615-11-4[2][3][5]
Molecular Formula C16H14O3[2][3][5]
Molecular Weight 254.28 g/mol [1][2][5]
InChI Key GZRGHDIUPMPHCB-UHFFFAOYSA-N[6]

1.3. Molecular Structure

The structure consists of a central ether linkage connecting two para-substituted phenyl rings. Each phenyl ring bears an acetyl group at the 4-position relative to the ether bond.

Caption: Molecular structure of 1-[4-(4-acetylphenoxy)phenyl]ethanone.

Part 2: Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its application in research and development. The properties of 1-[4-(4-acetylphenoxy)phenyl]ethanone make it a stable, solid material under standard conditions.

PropertyValueUnitNotes
Melting Point 103-105°C[2][3]
Boiling Point 200°Cat 1 mmHg[2][3]
Density 1.139 ± 0.06g/cm³Predicted[2][3]
Form Solid-[2][3]
Storage Temperature Room Temperature°C[2][3]
XLogP3 2.9-A measure of lipophilicity.[1]

These properties indicate a compound with moderate thermal stability and lipophilicity, suggesting its potential utility in organic synthesis and polymer chemistry where such characteristics are often desirable.

Part 3: Synthesis Methodology

The synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone is typically achieved through a Friedel-Crafts acylation reaction or a nucleophilic aromatic substitution. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.

3.1. Friedel-Crafts Acylation of Diphenyl Ether

This is a common and direct method for introducing acetyl groups onto the aromatic rings of diphenyl ether.

Reaction Scheme: Diphenyl ether reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired product.

Polymer_Synthesis_Pathway Monomer 1-[4-(4-acetylphenoxy)phenyl]ethanone Polycondensation Polycondensation Reaction Monomer->Polycondensation Comonomer Aromatic Diol or Diamine Comonomer->Polycondensation PAEK Poly(aryl ether ketone) (PAEK) Polycondensation->PAEK Properties High Thermal Stability Chemical Resistance Mechanical Strength PAEK->Properties

Caption: Role in high-performance polymer synthesis.

4.2. Intermediate in Organic Synthesis

The acetyl groups can be chemically modified to introduce a wide range of functional groups. For example, they can be reduced to alcohols, oxidized to carboxylic acids, or used in aldol condensations to build more complex molecular architectures. This versatility makes it a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals. Molecular hybridization techniques can utilize this compound to combine different pharmacophoric moieties. [7] 4.3. Drug Development

While not a drug itself, the diphenyl ether core is a structural motif found in some biologically active molecules. The ability to functionalize the acetyl groups allows for the creation of libraries of compounds for screening in drug discovery programs.

References

  • 4-Acetylphenyl ether | C16H14O3 | CID 17471 - PubChem. Available at: [Link]

  • This compound - NIST WebBook. Available at: [Link]

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  • CAS No : 2615-11-4 | Product Name : this compound | Pharmaffiliates. Available at: [Link]

  • p-Acetylphenyl acetate | C10H10O3 | CID 83063 - PubChem. Available at: [Link]

  • Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC - NIH. Available at: [Link]

  • This compound (C16H14O3) - PubChemLite. Available at: [Link]

  • CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents.
  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties - ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Spectral Analysis of 4-Acetylphenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectral data for 4-Acetylphenyl ether (also known as 4'-phenoxyacetophenone), a compound of interest in materials science and synthetic chemistry. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but the underlying scientific principles and experimental considerations necessary for robust structural characterization.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₁₄H₁₂O₂, is a diaryl ether ketone. Its structure, featuring two phenyl rings linked by an ether oxygen and bearing an acetyl group, presents a distinct spectroscopic fingerprint. Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring its suitability for downstream applications. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of such compounds. This guide will systematically dissect the NMR, IR, and MS data, grounding the interpretation in established physicochemical principles.

Molecular Structure and Spectroscopic Preview

Before examining the spectra, it is crucial to understand the molecular architecture. The structure consists of an acetophenone moiety and a phenyl group connected via an ether linkage.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound (4'-phenoxyacetophenone).

From this structure, we can predict:

  • ¹H NMR: Signals in the aromatic region (around 7-8 ppm), with distinct splitting patterns for the substituted rings, and a sharp singlet for the methyl protons (around 2.5 ppm).

  • ¹³C NMR: A carbonyl carbon signal (>190 ppm), multiple aromatic carbon signals (110-160 ppm), and a methyl carbon signal (~25-30 ppm).

  • IR Spectroscopy: A strong carbonyl (C=O) stretching vibration (~1680 cm⁻¹), C-O ether stretching bands, and peaks corresponding to aromatic C-H and C=C bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (212.24 g/mol ) and characteristic fragmentation patterns resulting from cleavage at the ether linkage and the acyl group.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The Principle of NMR for Structural Elucidation

NMR leverages the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. This resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, allowing chemists to distinguish between non-equivalent nuclei within a molecule.

Experimental Protocol: Acquiring a High-Resolution NMR Spectrum

A robust NMR spectrum is contingent on meticulous sample preparation and parameter selection.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4][5]

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet (d)2HProtons ortho to C=O
~7.42Triplet (t)2HProtons meta to ether O (unsubst. ring)
~7.22Triplet (t)1HProton para to ether O (unsubst. ring)
~7.08Doublet (d)2HProtons ortho to ether O (unsubst. ring)
~7.00Doublet (d)2HProtons meta to C=O
~2.55Singlet (s)3HMethyl protons (-COCH₃)

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Interpretation:

  • The methyl protons at ~2.55 ppm appear as a sharp singlet, as they have no adjacent proton neighbors to couple with.

  • The aromatic region (7.00-7.95 ppm) shows five distinct signals. The protons on the acetophenone ring are split into two doublets. The two protons ortho to the electron-withdrawing carbonyl group are deshielded and appear furthest downfield (~7.95 ppm).

  • The protons on the phenoxy ring are split into three signals, characteristic of a monosubstituted benzene ring. The ether oxygen acts as an electron-donating group, shielding these protons relative to those on the acetophenone ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~196.7Carbonyl Carbon (C=O)
~161.8C-O (ether, acetyl-substituted ring)
~155.8C-O (ether, unsubstituted ring)
~132.5C (ipso, acetyl-substituted ring)
~130.1CH (meta, unsubstituted ring)
~124.6CH (para, unsubstituted ring)
~120.2CH (ortho, unsubstituted ring)
~117.9CH (meta, acetyl-substituted ring)
~26.5Methyl Carbon (-CH₃)

Note: Assignments are based on predictive models and literature data. Unambiguous assignment often requires advanced 2D NMR techniques.

Interpretation:

  • The carbonyl carbon is the most deshielded, appearing at ~196.7 ppm, a characteristic chemical shift for ketones.

  • The two carbons directly attached to the ether oxygen appear at ~161.8 ppm and ~155.8 ppm.

  • The remaining aromatic carbons are found in the typical range of 117-133 ppm.

  • The methyl carbon is the most shielded, appearing upfield at ~26.5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

Methodology:

  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

IR Spectrum Analysis

The IR spectrum is dominated by absorptions corresponding to the ketone and ether functionalities.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H StretchAromatic
~1680C=O StretchAryl Ketone
~1595C=C StretchAromatic Ring
~1240C-O-C Asymmetric StretchAryl Ether
~1160C-O-C Symmetric StretchAryl Ether
~840C-H Bend (Out-of-plane)1,4-disubstituted ring

Interpretation:

  • The most prominent peak is the intense absorption at ~1680 cm⁻¹ , which is the hallmark of an aryl ketone's carbonyl stretch. Its position is slightly lower than an aliphatic ketone due to conjugation with the aromatic ring.

  • The bands at ~1240 cm⁻¹ and ~1160 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the diaryl ether linkage.[6]

  • The presence of aromatic rings is confirmed by the C=C stretching vibrations around 1595 cm⁻¹ and the C-H stretching peaks above 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure based on how it fragments under energetic conditions.

General Analytical Workflow

The process of identifying a compound like this compound involves a synergistic use of these spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectral Data NMR->Data IR->Data MS->Data Structure Structure Confirmation Data->Structure

A generalized workflow for spectroscopic structure elucidation.
Experimental Protocol: Electron Ionization (EI)-MS

EI is a hard ionization technique that causes extensive fragmentation, which is useful for structural analysis.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Analysis

The mass spectrum of this compound will show the molecular ion and several key fragment ions.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

m/zProposed Fragment IonFormula
212[M]⁺• (Molecular Ion)[C₁₄H₁₂O₂]⁺•
197[M - CH₃]⁺[C₁₃H₉O₂]⁺
121[C₇H₅O₂]⁺[C₆H₅OCO]⁺
93[C₆H₅O]⁺Phenoxy ion
77[C₆H₅]⁺Phenyl ion
43[CH₃CO]⁺ (Base Peak)[C₂H₃O]⁺

Interpretation:

  • The molecular ion peak (M⁺•) at m/z 212 confirms the molecular weight of the compound.[7]

  • The base peak (most intense peak) at m/z 43 corresponds to the highly stable acetyl cation ([CH₃CO]⁺). This is a very common fragmentation for methyl ketones.[8]

  • A peak at m/z 197 arises from the loss of a methyl radical (•CH₃) from the molecular ion.

  • Cleavage of the bond between the carbonyl carbon and the phenyl ring results in the formation of the phenoxy-benzoyl cation at m/z 121 .

  • Cleavage of the ether C-O bond can lead to the formation of a phenoxy ion at m/z 93 or a phenyl ion at m/z 77 .

The fragmentation pattern can be visualized as follows:

G M [C₁₄H₁₂O₂]⁺• m/z = 212 F197 [M - CH₃]⁺ m/z = 197 M->F197 - •CH₃ F43 [CH₃CO]⁺ m/z = 43 (Base Peak) M->F43 - •C₁₂H₉O F121 [C₆H₅OCO]⁺ m/z = 121 F197->F121 - C₆H₄

Key fragmentation pathways for this compound in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. The NMR spectra define the precise arrangement of protons and carbons, the IR spectrum confirms the presence of the key ketone and ether functional groups, and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. This multi-technique approach represents a robust and self-validating system for the chemical analysis of molecular compounds, ensuring the highest degree of scientific integrity for research and development applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Acetylphenyl 5-acetyl-2-methoxyphenyl ether. John Wiley & Sons, Inc. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChemLite. (n.d.). 4'-phenoxyacetophenone. University of Luxembourg. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. University of Luxembourg. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylazophenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Solubility Profile of 4-Acetylphenyl Ether in Common Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of 4-Acetylphenyl Ether

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.

PropertyValueSource
Chemical Name 1-(4-phenoxyphenyl)ethanone[PubChem][1]
Synonyms 4'-Phenoxyacetophenone, 4-Acetylphenyl phenyl ether[PubChem][1]
CAS Number 5031-78-7[Sigma-Aldrich]
Molecular Formula C₁₄H₁₂O₂[PubChem][1]
Molecular Weight 212.24 g/mol [Sigma-Aldrich]
Melting Point 50-52 °C[Sigma-Aldrich]
Boiling Point 200 °C at 12 mmHg[Sigma-Aldrich]
Appearance White to light yellow powder/crystal[ChemicalBook][2]
Predicted logP 3.4[PubChem][1]

The molecule possesses both polar (carbonyl group) and nonpolar (phenyl rings, ether linkage) functionalities, suggesting a nuanced solubility profile. The positive predicted octanol-water partition coefficient (logP) indicates a preference for lipophilic environments over aqueous media.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically grounded in the nature of intermolecular forces between the solute and the solvent.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, have significant dipole moments and can form hydrogen bonds. They are effective at dissolving polar and ionic compounds.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile possess dipole moments but do not have acidic protons to donate for hydrogen bonding. They are adept at dissolving polarizable solutes.

  • Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and minimal dipole moments. They primarily interact through van der Waals forces and are best for dissolving nonpolar compounds.

This compound, with its large nonpolar surface area from the two phenyl rings and the ether linkage, is expected to be sparingly soluble in highly polar protic solvents like water.[2] Conversely, the presence of the polar acetyl group suggests that it will exhibit appreciable solubility in polar aprotic and moderately polar solvents.

Predictive Solubility Profile of this compound

In the absence of comprehensive experimental data for this compound, a predictive solubility profile can be constructed by analyzing structurally similar compounds and considering the solvent properties.

Analysis of Structural Analogues
  • Diphenyl Ether: This parent compound, lacking the acetyl group, is soluble in many organic solvents like benzene, ether, and ethanol, but has very low water solubility.[3]

  • Acetophenone: This molecule contains the acetylated phenyl ring. It is soluble in ethanol, ether, acetone, and benzene.[4]

Based on these analogues, this compound is predicted to be readily soluble in a range of common organic solvents and poorly soluble in water.

Predicted Solubility in Common Laboratory Solvents

The following table provides a predictive summary of the solubility of this compound. It is critical to note that these are estimations and should be confirmed experimentally for quantitative applications.

Solvent ClassSolvent NamePolarity IndexDielectric Constant (20°C)Predicted SolubilityRationale
Nonpolar Hexane0.11.88Low to ModerateThe large nonpolar structure will interact favorably, but the polar acetyl group may limit high solubility.
Toluene2.42.38HighThe aromatic nature of toluene will have strong interactions with the phenyl rings of the solute.
Polar Aprotic Diethyl Ether2.84.33Moderate to HighThe ether linkage is compatible, and the overall polarity is suitable for the solute's mixed character.
Dichloromethane3.18.93HighGood solvent for a wide range of organic compounds with moderate polarity.
Ethyl Acetate4.46.02HighThe ester functionality can interact with the carbonyl group of the solute.
Acetone5.120.7HighA supplier indicates solubility in acetone. [Indofine Chemical Company][5] The polar aprotic nature is well-suited for the solute.
Acetonitrile5.837.5ModerateWhile polar, it is a good solvent for many organic compounds.
Polar Protic Isopropanol3.919.92Moderate to HighThe alkyl chain reduces the overall polarity compared to other short-chain alcohols.
Ethanol5.224.55ModerateThe hydrogen bonding capability of ethanol may be less effective given the large nonpolar part of the solute.
Methanol5.132.70ModerateSimilar to ethanol, but its higher polarity might slightly reduce solubility compared to isopropanol.
Water10.280.1InsolubleConfirmed by multiple sources.[2] The high polarity and strong hydrogen bonding network of water are incompatible with the largely nonpolar solute.

Experimental Protocol for Quantitative Solubility Determination

For accurate and reliable solubility data, the Shake-Flask Method is the gold standard.[6] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Glass vials with screw caps or glass-stoppered flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient.

  • Solvent Addition: Accurately add a known volume of the solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[7] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration.

  • Phase Separation: Once equilibrium is reached, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration of diluted sample) x (Dilution factor) x (Volume of sample / 100)

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be in place:

  • Confirmation of Equilibrium: The concentration of the solute should be constant in samples taken at later time points (e.g., 48 and 72 hours).

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred during the equilibration process.

  • Triplicate Measurements: The experiment should be performed in triplicate to assess the reproducibility of the results.

Visualizations

Logical Relationship of Solubility

G cluster_solute This compound cluster_solvent Solvent Solute Polar Acetyl Group Nonpolar Phenyl Rings & Ether Interactions Intermolecular Forces (H-Bonding, Dipole-Dipole, van der Waals) Solute->Interactions contributes Solvent Polarity (Protic/Aprotic/Nonpolar) Solvent->Interactions contributes Solubility Resulting Solubility (High/Moderate/Low) Interactions->Solubility determines

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

G start Start: Add Excess Solute to Solvent equilibration Equilibration (Agitation at Constant T for 24-72h) start->equilibration settle Allow Undissolved Solid to Settle equilibration->settle filter Filter Supernatant (e.g., 0.45 µm Syringe Filter) settle->filter dilute Accurate Dilution of Filtered Sample filter->dilute analyze Quantify Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End: Quantitative Solubility Value calculate->end

Caption: Workflow for the Shake-Flask Solubility Measurement.

Conclusion

While a comprehensive, publicly available quantitative solubility profile for this compound is limited, this technical guide provides a robust framework for researchers. By understanding the physicochemical properties of the molecule, leveraging predictive analysis based on structural analogues, and employing the detailed experimental protocol for the shake-flask method, scientists can confidently determine the solubility of this compound in their specific solvent systems. This knowledge is critical for advancing research and development activities that utilize this important chemical intermediate.

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An In-depth Technical Guide to the Physicochemical Properties of Acetyl-Functionalized Phenyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of chemical research and pharmaceutical development, a precise understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed exploration of the melting and boiling points of two related, yet distinct, acetyl-functionalized phenyl ethers: 4'-phenoxyacetophenone and bis(4-acetylphenyl) ether. Often ambiguously referred to as "4-acetylphenyl ether," a clear delineation between these two molecules is critical for accurate research and development.

This document will first clarify the nomenclature and structural differences between these compounds. Subsequently, it will delve into their respective melting and boiling points, providing not only the data but also the underlying theoretical principles and detailed experimental protocols for their determination. The guide is structured to offer both foundational knowledge and practical, field-proven insights to aid in laboratory practice.

Nomenclature and Structural Elucidation

A common point of confusion in chemical literature and supplier catalogs is the generic term "this compound." This name can refer to two different structures, necessitating a careful examination of the Chemical Abstracts Service (CAS) number and molecular formula for unambiguous identification.

  • 4'-Phenoxyacetophenone: This molecule consists of an acetophenone core with a phenoxy group at the para-position.

    • Systematic Name: 1-(4-phenoxyphenyl)ethanone

    • CAS Number: 5031-78-7

    • Molecular Formula: C₁₄H₁₂O₂

    • Molecular Weight: 212.24 g/mol

  • Bis(4-acetylphenyl) ether: This symmetrical molecule features a central ether linkage connecting two para-acetylated phenyl rings.

    • Systematic Name: 1,1'-(oxybis(4,1-phenylene))bis(ethanone)

    • CAS Number: 2615-11-4

    • Molecular Formula: C₁₆H₁₄O₃

    • Molecular Weight: 254.28 g/mol

The presence of one versus two acetyl groups, and the overall symmetry of the molecule, significantly influences their physicochemical properties, as will be detailed below.

Physicochemical Data Summary

The melting and boiling points are critical parameters that inform on the purity, stability, and potential processing conditions of a chemical compound. The data for our two compounds of interest are summarized below.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Pressure (mmHg/torr)
4'-Phenoxyacetophenone5031-78-750-52[1][2]200[1][2]12[1][2]
Bis(4-acetylphenyl) ether2615-11-4100-101[3]200[3]1[3]

Theoretical Principles of Phase Transitions

An expert understanding of melting and boiling points extends beyond mere data. It requires an appreciation of the intermolecular forces and structural factors that govern these phase transitions.

Factors Influencing Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This process requires sufficient energy to overcome the forces holding the molecules in a fixed lattice. Key influencing factors include:

  • Intermolecular Forces: Stronger intermolecular forces, such as dipole-dipole interactions and London dispersion forces, lead to a higher melting point. The carbonyl group in both 4'-phenoxyacetophenone and bis(4-acetylphenyl) ether introduces polarity, resulting in significant dipole-dipole interactions.

  • Molecular Symmetry and Packing: More symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[4] Bis(4-acetylphenyl) ether, with its higher degree of symmetry compared to 4'-phenoxyacetophenone, exhibits a significantly higher melting point.

  • Molecular Weight: Within a homologous series, an increase in molecular weight generally leads to a higher melting point due to increased van der Waals forces.

  • Presence of Impurities: Impurities disrupt the crystal lattice, making it easier to break apart. This results in a depression of the melting point and a broadening of the melting point range.[5] A sharp melting point range (typically 0.5-1.0°C) is a good indicator of a pure compound.

Factors Influencing Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For boiling to occur, molecules must gain enough kinetic energy to overcome the intermolecular forces in the liquid phase and escape into the gas phase.

  • Intermolecular Forces: As with melting point, stronger intermolecular forces result in a higher boiling point.

  • Molecular Weight: Larger molecules have more electrons and a larger surface area, leading to stronger London dispersion forces and a higher boiling point.

  • Branching: For isomers, increased branching lowers the surface area, which weakens intermolecular forces and decreases the boiling point.

  • Effect of Pressure: The boiling point is highly dependent on the external pressure. A lower external pressure requires a lower vapor pressure to induce boiling, and thus the boiling point is lower. This is why boiling points are often reported at reduced pressures for high-boiling compounds to prevent decomposition at their normal boiling point.

  • Influence of Impurities: The presence of non-volatile impurities lowers the vapor pressure of a liquid, meaning a higher temperature is required to reach the boiling point. This phenomenon is known as boiling point elevation.[6][7][8]

Experimental Determination of Melting and Boiling Points

The following protocols are designed to provide accurate and reproducible data for the melting and boiling points of 4'-phenoxyacetophenone and bis(4-acetylphenyl) ether.

Melting Point Determination Protocol

This protocol utilizes a standard melting point apparatus.

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry the sample thoroughly B Pulverize a small amount of the sample A->B C Pack the sample into a capillary tube (2-3 mm height) B->C D Place the capillary tube in the melting point apparatus C->D E Heat rapidly to ~15-20°C below the expected melting point D->E F Decrease heating rate to 1-2°C per minute E->F G Record the temperature at which the first liquid appears (T1) F->G H Record the temperature at which the last solid disappears (T2) G->H I The melting point range is T1-T2 H->I J A narrow range indicates high purity I->J

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.

    • Place a small amount of the crystalline solid on a clean, dry watch glass.

    • Crush the solid into a fine powder using a spatula.

    • Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.

    • Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The sample height should be approximately 2-3 mm.[5]

  • Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is known, heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.

    • Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts. This is the end of the melting range.

  • Data Recording and Interpretation:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

    • For a pure sample of 4'-phenoxyacetophenone, a sharp melting range around 50-52°C is expected.

    • For a pure sample of bis(4-acetylphenyl) ether, a sharp melting range around 100-101°C is expected.

    • A broad melting range indicates the presence of impurities.

Boiling Point Determination Under Reduced Pressure

Given the relatively high boiling points of these compounds, determination under reduced pressure is recommended to prevent thermal decomposition. This protocol describes the micro-boiling point method using a Thiele tube.

Diagram of the Micro-Boiling Point Determination Workflow:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A Add 0.5 mL of the liquid to a small test tube B Place a sealed capillary tube (open end down) into the test tube A->B C Attach the test tube to a thermometer B->C D Place the assembly in a Thiele tube containing heating oil C->D E Heat the Thiele tube gently D->E F Observe a steady stream of bubbles from the capillary E->F G Remove heat and allow to cool F->G H Record the temperature when the liquid just begins to enter the capillary G->H I The recorded temperature is the boiling point at the measured pressure H->I J Use a nomograph to correct the boiling point to standard pressure if needed I->J

Caption: Workflow for Micro-Boiling Point Determination.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Place a few drops of the liquid sample into a small test tube (e.g., a Durham tube).

    • Take a melting point capillary tube and seal one end in a flame. Place this capillary tube, sealed end up, into the small test tube containing the sample.

    • Attach the small test tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the sample.

    • Clamp the Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.

    • Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

    • Connect the side arm of the Thiele tube to a vacuum source via a trap and a manometer to measure the pressure.

  • Measurement:

    • Begin to gently heat the side arm of the Thiele tube with a microburner. The convection currents in the oil will ensure even heating.

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • Continue to heat until a steady and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the pressure in the system.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and stop. The point at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the liquid at the measured pressure. Record this temperature.

  • Data Recording and Correction:

    • Record the boiling point and the pressure from the manometer.

    • If required, the boiling point at standard pressure (760 mmHg) can be estimated using a pressure-temperature nomograph.

Synthesis and Purification

The purity of a compound is directly related to its synthesis and purification methods. Understanding these processes is key to interpreting melting and boiling point data.

4'-Phenoxyacetophenone
  • Synthesis: A common method for the synthesis of 4'-phenoxyacetophenone is the Friedel-Crafts acylation of diphenyl ether with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride. The para-isomer is typically the major product due to steric hindrance at the ortho-positions.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, such as ethanol or a mixture of ethanol and water. The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified solid is then collected by vacuum filtration and dried.[9]

Bis(4-acetylphenyl) ether
  • Synthesis: This compound can also be synthesized via a Friedel-Crafts acylation reaction. In this case, diphenyl ether is reacted with an excess of the acylating agent (acetyl chloride or acetic anhydride) to promote di-acylation. The reaction conditions can be controlled to favor the formation of the 4,4'-disubstituted product.

  • Purification: Similar to 4'-phenoxyacetophenone, recrystallization is the primary method of purification. Due to its higher melting point and greater symmetry, a higher boiling point solvent or a different solvent system may be required for effective recrystallization.

Applications in Research and Drug Development

Both 4'-phenoxyacetophenone and bis(4-acetylphenyl) ether serve as important building blocks in organic synthesis and materials science.

  • 4'-Phenoxyacetophenone: The acetophenone moiety is a common feature in many biologically active molecules. The phenoxy group can modulate the lipophilicity and metabolic stability of a compound. As such, 4'-phenoxyacetophenone is a valuable intermediate in the synthesis of novel pharmaceutical candidates. Its derivatives have been investigated for a range of activities, including their use as precursors for chalcones and other heterocyclic compounds with potential therapeutic applications.

  • Bis(4-acetylphenyl) ether: The difunctional nature of this molecule makes it an excellent monomer for the synthesis of high-performance polymers. The ether linkage provides flexibility, while the ketone groups offer sites for further chemical modification or cross-linking. These polymers can have applications in areas such as specialty plastics, and potentially in drug delivery systems where biocompatible and biodegradable polymers are required.[10][11]

Safety and Handling

Proper safety precautions are essential when working with any chemical compound.

  • 4'-Phenoxyacetophenone:

    • Hazards: May cause skin, eye, and respiratory irritation.[6]

    • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[12]

    • Storage: Store in a tightly closed container in a cool, dry place.

  • Bis(4-acetylphenyl) ether:

    • Hazards: May cause skin, eye, and respiratory irritation.[13]

    • Handling: Similar to 4'-phenoxyacetophenone, handle with appropriate PPE in a well-ventilated area.

    • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information before handling these compounds.

Conclusion

A thorough understanding of the melting and boiling points of 4'-phenoxyacetophenone and bis(4-acetylphenyl) ether is fundamental for their effective use in research and development. This guide has provided a comprehensive overview of their physicochemical properties, the theoretical principles governing them, and detailed protocols for their accurate determination. By recognizing the distinct nature of these two compounds and applying rigorous experimental techniques, researchers and scientists can ensure the quality and integrity of their work.

References

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Health and safety information for 4-Acetylphenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 4-Acetylphenyl Ether for Research and Development Professionals

Introduction

This compound (CAS No: 2615-11-4), also known by synonyms such as 1-[4-(4-Acetylphenoxy)phenyl]ethanone and 4,4'-Diacetyldiphenyl ether, is a chemical compound utilized in various research and development applications.[1][2] Its molecular structure, featuring ether and ketone functional groups, contributes to its specific chemical properties and reactivity. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the health and safety considerations paramount for the responsible handling of this substance. The focus is not merely on procedural steps but on the underlying principles of chemical safety and risk mitigation, ensuring a self-validating system of protocols grounded in authoritative data.

Chemical and Physical Profile

A foundational understanding of a substance's physical and chemical properties is critical for anticipating its behavior in a laboratory setting. These properties inform safe storage, handling, and emergency response procedures.

Table 1: Chemical Identifiers for this compound [1][2][3][4]

IdentifierValue
Chemical Name 1-[4-(4-acetylphenoxy)phenyl]ethanone
Common Synonyms This compound, 4,4'-Diacetyldiphenyl ether, Bis(4-acetylphenyl)ether
CAS Number 2615-11-4
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol

Table 2: Key Physical and Chemical Properties

PropertyValueSource
Physical Form Solid[2][3]
Melting Point 100-105°C[2][5]
Boiling Point 200°C @ 1 torr (1 mm Hg)[2][5]
Octanol/Water Partition Coeff. (logPoct/wat) 3.884[6]
Storage Class 11 - Combustible Solids[3]

The high LogP value suggests low water solubility, which is an important consideration for both experimental design and environmental disposal.[6] As a combustible solid, it does not have a flash point but can burn if exposed to a significant ignition source.[3]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] This classification is the primary driver for the specific handling and personal protective equipment requirements outlined in this guide.

Table 3: GHS Hazard Summary for this compound [1]

ClassificationHazard StatementHazard Code
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335

Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning

The causality behind these classifications stems from the chemical nature of the molecule. As a solid, the primary route of respiratory exposure is through the inhalation of dust particles, which can irritate the mucous membranes of the respiratory tract. Skin and eye irritation are common for aromatic compounds of this nature upon direct contact. It is imperative to note that the toxicological properties of this substance have not been fully investigated, and it should be handled with the care afforded to any chemical with an incomplete toxicological profile.[7]

Risk Assessment and Control Hierarchy

A proactive approach to safety involves a thorough risk assessment before any experimental work begins. The hierarchy of controls provides a systematic framework for minimizing hazards, prioritizing the most effective measures.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Assessment cluster_controls Phase 2: Implementing Controls cluster_execution Phase 3: Execution & Review A Identify Hazards - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) B Evaluate Exposure Potential - Weighing/Transfer (dust) - Handling Solutions (splash) - Heating (vapors) A->B for the specific task C Engineering Controls (Primary Barrier) - Chemical Fume Hood - Eyewash/Shower Station B->C Mitigate risks using D Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Area - User Training C->D Supplement with E Personal Protective Equipment (PPE) (Final Barrier) - Goggles, Gloves, Lab Coat D->E Require as final layer F Perform Experiment Following SOPs E->F Proceed when equipped G Review & Refine - Were there any near misses? - Can the process be improved? F->G Post-experiment

Caption: Risk Assessment Workflow for this compound.

This workflow emphasizes that PPE is the last line of defense. The primary methods for protection are robust engineering controls, such as performing all manipulations within a certified chemical fume hood to mitigate the risk of inhaling dust.[7][8]

Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for ensuring the safety of all laboratory personnel.

Engineering Controls
  • Ventilation: All procedures involving the weighing, transfer, or manipulation of solid this compound must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust.[8]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8] This is non-negotiable due to the substance's classification as a serious eye irritant.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards identified in Section 2.

Table 4: Recommended PPE for Handling this compound

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety gogglesANSI Z87.1 / EN166Protects against dust particles and potential splashes causing serious eye irritation.[7][9]
Hands Chemical-resistant gloves (Nitrile recommended)ASTM F739 or equivalentPrevents skin contact and irritation.[7][8] Gloves should be inspected before use and replaced immediately if contaminated or damaged.
Body Laboratory coatN/AProtects skin and personal clothing from contamination.[10]
Respiratory Not required with adequate engineering controlsN/AA NIOSH-approved respirator may be necessary for large-scale operations or if ventilation is inadequate.[7][10]
Storage Protocol
  • Conditions: Store in a cool, dry, and well-ventilated area.[7][9] Keep containers tightly closed to prevent moisture absorption and contamination.[2][9]

  • Incompatibilities: Segregate from strong oxidizing agents to prevent potentially hazardous reactions.[9]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and primary hazard warnings.

Emergency Response Procedures

Preparedness is a key component of a robust safety system. All personnel must be familiar with these procedures before handling the chemical.

EmergencyResponse cluster_spill Accidental Release (Spill) cluster_exposure Personnel Exposure cluster_actions Immediate First Aid Actions Start Incident Occurs Spill Is the spill large or unmanageable? Start->Spill ExposureType Route of Exposure? Start->ExposureType Evacuate Evacuate Area Alert Safety Officer Spill->Evacuate Yes Cleanup Small Spill Cleanup - Wear full PPE - Sweep carefully (avoid dust) - Collect in waste container Spill->Cleanup No Skin Skin Contact ExposureType->Skin Eye Eye Contact ExposureType->Eye Inhale Inhalation ExposureType->Inhale WashSkin Remove contaminated clothing. Wash skin with soap & water for 15 min. Skin->WashSkin FlushEyes Immediately flush eyes with water for 15 min, lifting eyelids. Seek medical attention. Eye->FlushEyes FreshAir Move to fresh air. If breathing is difficult, get medical attention. Inhale->FreshAir

Caption: Emergency Response Decision Tree.

First Aid Measures

These first aid procedures are for immediate response. All incidents of exposure should be followed by a medical consultation.

  • After Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][11]

  • After Skin Contact: Immediately remove contaminated clothing. Promptly wash the affected skin with plenty of soap and water for at least 15 minutes.[7][11] If irritation develops or persists, get medical attention.[12]

  • After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention from an ophthalmologist.

  • After Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention.[11]

Accidental Release (Spill) Protocol

For small, manageable spills of solid material:

  • Ensure proper PPE is worn, including respiratory protection if dust generation is likely.

  • Avoid generating dust.[7]

  • Carefully sweep up the material and place it into a suitable, labeled container for chemical waste disposal.[7][9]

  • Clean the spill area with a solvent wash followed by soap and water.[14]

Fire Fighting Measures
  • This compound is a combustible solid but is not flammable.[3][12]

  • In the event of a fire, use an extinguishing agent most appropriate for the surrounding fire.[7]

  • Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA), as thermal decomposition can produce irritating and toxic gases.[7][9]

Toxicological Profile

The primary known toxicological effects are irritation to the skin, eyes, and respiratory system.[1] There is currently no data available to indicate that the product or any of its components are mutagenic, carcinogenic, or pose a reproductive hazard.[15][16] The absence of data should not be interpreted as safety. A conservative approach dictates that the substance should be handled as potentially hazardous until a more complete toxicological profile is established.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Do not empty into drains.[15][16] Dispose of contaminated materials and the substance itself through a licensed professional waste disposal service.

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The Genesis of a Diaryl Ether Ketone: A Historical and Synthetic Guide to 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 4-Acetylphenyl Ether

This compound, known systematically as 1-[4-(4-acetylphenoxy)phenyl]ethanone or bis(4-acetylphenyl) ether, is a symmetrical diaryl ether ketone. Its rigid, well-defined structure has made it a valuable building block in modern materials science and a scaffold in medicinal chemistry. However, the story of its discovery is not a singular event but rather an embodiment of the foundational principles of synthetic organic chemistry developed in the late 19th and early 20th centuries. This guide delves into the historical context of the key reactions that enabled the synthesis of such molecules, providing a technical framework for understanding its preparation and properties. While a specific "discovery" paper for this particular ether has not been prominently identified in historical records, its synthesis is a direct application of well-established and historically significant organic reactions.

The Pillars of Synthesis: Historical Pathways to this compound

The creation of a molecule like this compound, which features both an ether linkage between two aromatic rings and acetyl functional groups, relies on a few cornerstone reactions in organic synthesis. The historical development of these methods provides the intellectual framework for its eventual synthesis.

The Friedel-Crafts Acylation: Attaching the Acetyl Groups

Discovered in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. The acylation variant is particularly relevant to the synthesis of this compound.[1][2][3][4]

The most direct conceptual route to this compound using this method would be the diacylation of diphenyl ether.

Causality Behind the Experimental Choices:

  • The Substrate (Diphenyl Ether): Diphenyl ether is an activated aromatic system due to the electron-donating nature of the ether oxygen. This directs electrophilic substitution to the ortho and para positions. Due to steric hindrance at the ortho positions, the para positions are the most likely sites for acylation, leading to the desired 4,4'-substitution pattern.

  • The Acylating Agent (Acetyl Chloride or Acetic Anhydride): Acetyl chloride or acetic anhydride are common and effective sources of the acetyl group.

  • The Catalyst (Lewis Acids): A Lewis acid, typically aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion (CH₃CO⁺) from the acylating agent. A stoichiometric amount of the catalyst is often required because the product ketone can form a complex with the Lewis acid.[1]

Experimental Protocol: A Representative Friedel-Crafts Diacylation of Diphenyl Ether

  • To a cooled (0-5 °C) solution of diphenyl ether in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene), add anhydrous aluminum chloride portion-wise with stirring.

  • Slowly add acetyl chloride to the stirring mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.

  • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Diagrammatic Representation of the Friedel-Crafts Acylation Pathway

Friedel_Crafts diphenyl_ether Diphenyl Ether reaction_intermediate Electrophilic Aromatic Substitution Intermediate diphenyl_ether->reaction_intermediate acetyl_chloride Acetyl Chloride (2 eq.) acylium_ion Acylium Ion Generation acetyl_chloride->acylium_ion AlCl3 AlCl₃ (Lewis Acid) AlCl3->acylium_ion acylium_ion->reaction_intermediate Electrophilic Attack product This compound reaction_intermediate->product Deprotonation

Caption: Friedel-Crafts acylation of diphenyl ether to form this compound.

The Ullmann Condensation: Forging the Diaryl Ether Bond

The Ullmann condensation, first described by Fritz Ullmann in 1905, is a copper-catalyzed reaction to form diaryl ethers from an aryl halide and a phenol.[5][6][7] This method provides an alternative and often more controlled route to unsymmetrical and symmetrical diaryl ethers.

For the synthesis of this compound, a plausible Ullmann approach would involve the reaction of 4-chloroacetophenone with 4-hydroxyacetophenone.

Causality Behind the Experimental Choices:

  • The Reactants: 4-Hydroxyacetophenone acts as the nucleophile (after deprotonation), and 4-chloroacetophenone serves as the electrophilic aryl halide. The acetyl groups are electron-withdrawing, which can make the aryl halide less reactive, often necessitating higher temperatures.

  • The Catalyst (Copper): Copper, either as a metal powder or a salt (e.g., CuI or Cu₂O), is the quintessential catalyst for this transformation.[5][8] It facilitates the coupling of the aryl halide with the phenoxide.

  • The Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol (4-hydroxyacetophenone) to form the more nucleophilic phenoxide.

  • The Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or nitrobenzene are typically used to achieve the high temperatures often required for the reaction to proceed.[5]

Experimental Protocol: A Representative Ullmann Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxyacetophenone, 4-chloroacetophenone, potassium carbonate, and a catalytic amount of copper(I) iodide in a high-boiling solvent like DMF.

  • Heat the mixture to a high temperature (e.g., 150-200 °C) with vigorous stirring for several hours.

  • Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Diagrammatic Representation of the Ullmann Condensation Pathway

Ullmann_Condensation hydroxyacetophenone 4-Hydroxyacetophenone phenoxide Phenoxide Formation hydroxyacetophenone->phenoxide chloroacetophenone 4-Chloroacetophenone coupling_step Copper-Catalyzed Coupling chloroacetophenone->coupling_step base Base (e.g., K₂CO₃) base->phenoxide copper_catalyst Copper Catalyst (e.g., CuI) copper_catalyst->coupling_step phenoxide->coupling_step product This compound coupling_step->product

Caption: Ullmann condensation for the synthesis of this compound.

The Williamson Ether Synthesis: A Classic Approach

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is one of the oldest and most reliable methods for preparing ethers.[9][10][11] It involves the reaction of an alkoxide with a primary alkyl halide. While classically applied to the formation of alkyl ethers, the principle can be extended to the synthesis of diaryl ethers, although the reaction is generally less efficient for sp²-hybridized carbons due to the difficulty of SₙAr reactions without activating groups. However, with appropriate activation of the aryl halide, this pathway is conceivable.

A Williamson-type synthesis of this compound would be analogous to the Ullmann condensation, reacting the sodium or potassium salt of 4-hydroxyacetophenone with an activated 4-haloacetophenone. The presence of the electron-withdrawing acetyl group in the para position of the haloacetophenone makes the aryl halide more susceptible to nucleophilic aromatic substitution.

Characterization and Properties

The early characterization of a newly synthesized compound like this compound would have relied on classical methods.

PropertyMethod of DeterminationExpected Observation
Melting Point Capillary melting point apparatusA sharp and defined melting point, indicative of purity.
Elemental Analysis Combustion analysisThe experimentally determined percentages of Carbon, Hydrogen, and Oxygen would match the calculated values for C₁₆H₁₄O₃.
Solubility Observation in various solventsExpected to be soluble in common organic solvents like chloroform, acetone, and hot ethanol, and insoluble in water.
Derivative Formation Reaction with reagents like 2,4-dinitrophenylhydrazineFormation of a colored crystalline derivative (a 2,4-dinitrophenylhydrazone) with a characteristic melting point.

In the modern era, spectroscopic techniques provide unambiguous structure elucidation:

Spectroscopic DataKey Features for this compound
¹H NMR - A singlet around 2.5-2.6 ppm corresponding to the six protons of the two methyl groups.- Two sets of doublets in the aromatic region (typically around 7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR - A signal for the methyl carbons around 26-27 ppm.- A signal for the carbonyl carbon around 196-197 ppm.- Multiple signals in the aromatic region (118-162 ppm).
Infrared (IR) - A strong absorption band around 1680 cm⁻¹ characteristic of an aryl ketone C=O stretch.- C-O-C stretching bands for the diaryl ether around 1240 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (254.28 g/mol ).

Conclusion: A Legacy of Foundational Chemistry

The discovery and synthesis of this compound are not attributable to a single eureka moment but are rather a testament to the power and elegance of the foundational reactions of organic chemistry developed by pioneers like Friedel, Crafts, Ullmann, and Williamson. Understanding the historical context and the mechanistic underpinnings of these reactions provides researchers with a deeper appreciation for the synthesis of this and other complex molecules. The principles established over a century ago continue to be the bedrock upon which modern synthetic strategies are built, enabling the creation of novel materials and therapeutics.

References

  • Ullmann, F., & Sponagel, P. (1905). Ueber die sm_the_darstellung von diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211–2212.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). RSC Advances. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). National Institutes of Health. [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. (n.d.). Wuxi University. [Link]

  • Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. (n.d.). PrepChem. [Link]

  • Outline of Friedel–Crafts acylation of diphenyl ether by terepthaloyl... (n.d.). ResearchGate. [Link]

  • Unexpected course of a Williamson ether synthesis. (n.d.). Arkivoc. [Link]

  • Charles Friedel and the Accidental Discovery of an Important Reaction. (2024, April 20). ChemistryViews. [Link]

  • 1-[4-[2-(4-acetyl-phenyl)-ethynyl]-phenyl]-ethanone. (n.d.). ChemSynthesis. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (n.d.).
  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. (2025, August 9). ResearchGate. [Link]

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Navigating the Commercial Landscape of 4-Acetylphenyl Acetate: A Guide to Sourcing and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylphenyl acetate, known systematically as 1-[4-(acetyloxy)phenyl]ethanone and often referred to as 4'-acetoxyacetophenone, is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its structure provides a protected form of the versatile building block, 4'-hydroxyacetophenone, allowing for selective reactions at the ketone functionality. This guide offers an in-depth analysis of the commercial sourcing of 4-acetylphenyl acetate, detailing supplier categories, critical quality control parameters, and key synthetic applications. It is designed to equip researchers, chemists, and drug development professionals with the technical knowledge and practical insights required to effectively procure and utilize this compound in their research and development endeavors.

Note on Nomenclature: The term "4-Acetylphenyl ether" can be ambiguous. The literal interpretation, bis(4-acetylphenyl) ether (CAS 2615-11-4), is a distinct chemical entity.[2][3][4][5][6][7] However, in the context of synthetic intermediates where a protected phenol is required for subsequent reactions, the intended compound is frequently 4-acetylphenyl acetate (CAS 13031-43-1).[1][8] This guide focuses on the latter, given its broader utility in drug development workflows.

Part 1: Commercial Suppliers and Market Availability

The procurement of 4-acetylphenyl acetate is well-supported by a mature chemical supply chain. Suppliers range from global distributors catering to laboratory-scale research to specialized manufacturers offering bulk quantities for process development and commercial production. Understanding this landscape is key to aligning procurement strategy with project needs in terms of scale, purity, and budget.

Supplier Categories:

  • Major Global Distributors: These are often the primary source for researchers in academic and industrial R&D labs. Companies like MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar), and VWR provide easy access to gram-to-kilogram quantities through comprehensive online catalogs. Their key advantages include rapid delivery, extensive logistical networks, and readily available safety and quality documentation.

  • Specialty & Niche Chemical Providers: Companies such as TCI Chemicals, Oakwood Chemical, and Matrix Scientific offer extensive catalogs of fine and specialty chemicals. They can be excellent sources for high-purity grades and may provide more detailed technical support. They often bridge the gap between small-scale research and larger, semi-bulk requirements.

  • Bulk & Commercial Manufacturers: For multi-kilogram to metric-ton quantities, engaging directly with manufacturers, often through B2B platforms like ChemicalBook or by contacting companies like Muby Chemicals, is the most cost-effective approach.[9][10] This route requires more rigorous supplier qualification and logistical planning but is essential for pilot-scale and manufacturing campaigns.

Comparative Analysis of Commercial Suppliers

The following table provides a summary of representative suppliers for 4-acetylphenyl acetate, highlighting key purchasing considerations for researchers.

Supplier CategoryRepresentative CompaniesTypical Purity GradesCommon Pack SizesKey Strengths & Focus
Major Distributors MilliporeSigma, Thermo Fisher Scientific≥98%, 99%5g, 25g, 100g, 500gFast delivery, user-friendly ordering, extensive documentation, broad R&D portfolio.
Specialty Providers TCI Chemicals, Matrix Scientific≥98%5g, 25g, 100g, 500g, BulkHigh-purity options, custom synthesis services, strong technical support.[3]
B2B Platforms ChemicalBook, EvitaChemVaries (e.g., 99%+)Grams to Multi-KgWide selection of global vendors, competitive pricing for larger quantities.[4][8]
Manufacturers Muby Chemicals, various others≥99% (customizable)1kg, 25kg, custom ordersMost cost-effective for bulk, direct communication with producer.[9]

Part 2: Technical Specifications & Quality Assurance

For any synthetic application, the integrity of the starting material is paramount. Undocumented impurities can lead to failed reactions, complex purification challenges, and erroneous biological data. A robust quality assurance process begins with a thorough evaluation of the supplier's technical documentation and, for critical applications, in-house verification.

Essential Quality Control Parameters

When sourcing 4-acetylphenyl acetate, the Certificate of Analysis (CoA) must be scrutinized for the following key specifications:

  • Identity and Structure: Confirmation via ¹H NMR and ¹³C NMR spectroscopy is standard. The spectral data should be unambiguous and match the established structure of (4-acetylphenyl) acetate.[1]

  • Purity: Typically determined by HPLC or GC, a purity of ≥98% is suitable for most R&D purposes. For cGMP applications or sensitive downstream reactions, ≥99.5% may be necessary.

  • Appearance: The material should be a white to off-white crystalline solid.

  • Melting Point: A sharp melting point range (literature: ~75-78°C) is a strong indicator of high purity.

  • Residual Solvents: The CoA should report any residual solvents from the synthesis and purification process, with levels conforming to ICH Q3C guidelines for pharmaceutical intermediates.

  • Water Content: Measured by Karl Fischer titration, this should typically be below 0.5%.

Workflow for New Supplier Qualification

Implementing a systematic process for qualifying a new supplier is a critical, self-validating system that ensures material consistency and mitigates supply chain risk.

SupplierQualificationWorkflow cluster_Initial Phase 1: Initial Screening cluster_Technical Phase 2: Technical Evaluation cluster_Approval Phase 3: Approval & Monitoring A Identify Potential Suppliers (Database, Trade Shows, Literature) B Request Documentation (CoA, SDS, Spec Sheet) A->B C Initial Vetting (Pricing, Lead Times, Capabilities) B->C D Order Sample Material C->D Shortlist Promising Suppliers E In-House QC Analysis (NMR, HPLC, KF, etc.) D->E F Compare Results to Supplier CoA E->F F->C Discrepancy Found G Establish Quality Agreement F->G QC Data Matches H Approve Supplier for Use G->H I Periodic Performance Review (Lot-to-Lot Consistency) H->I

Caption: A three-phase workflow for the qualification and monitoring of a new chemical supplier.

Part 3: Key Applications in Synthetic Chemistry

The primary value of 4-acetylphenyl acetate lies in its role as a protected precursor to 4'-hydroxyacetophenone. The acetate group is a robust protecting group for the phenolic hydroxyl, allowing for a wide range of chemical transformations to be performed on the acetyl moiety or other parts of a molecule without interference from the acidic phenol.

1. Deprotection to 4'-Hydroxyacetophenone: The acetate is readily cleaved under standard hydrolysis conditions (acidic or basic) to unmask the phenol. 4'-hydroxyacetophenone is a common building block for pharmaceuticals, including analgesics and beta-blockers, as well as natural products like flavonoids.[9][11][12][13]

2. Elaboration via Carbonyl Chemistry: With the phenol protected, the acetyl group's ketone and alpha-methyl positions are available for a host of transformations:

  • Condensation Reactions: The Claisen-Schmidt condensation with aromatic aldehydes yields chalcones, a privileged scaffold in medicinal chemistry known for anti-inflammatory and anti-cancer properties.

  • Alpha-Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) introduces a bromine atom at the alpha-position, creating a reactive electrophile for building more complex structures, such as alpha-aryloxy ketones.

  • Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved with reagents like sodium borohydride, leading to chiral intermediates.

Experimental Protocol: Claisen-Schmidt Condensation to Synthesize a Chalcone

This protocol describes a general procedure for the base-catalyzed condensation of 4-acetylphenyl acetate with an aromatic aldehyde.

Objective: To synthesize a 1-(4-acetoxyphenyl)-3-(aryl)prop-2-en-1-one derivative.

Materials:

  • 4-Acetylphenyl acetate (1.0 eq.)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0-1.1 eq.)

  • Ethanol (or Methanol)

  • Aqueous Sodium Hydroxide (e.g., 10-20% w/v)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice-water bath

Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-acetylphenyl acetate (1.0 eq.) and the chosen aromatic aldehyde (1.05 eq.) in a minimal amount of ethanol with stirring until a homogenous solution is formed.

  • Initiation: Cool the flask in an ice-water bath to 0-5 °C. This helps to control the exotherm and minimize side reactions.

  • Reaction: Add the aqueous sodium hydroxide solution dropwise to the stirred mixture over 10-15 minutes. The formation of a yellow to orange color and often a precipitate indicates the formation of the chalcone product.

  • Monitoring: Allow the reaction to stir at room temperature for 2-4 hours or until completion as monitored by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water with stirring. If a solid precipitates, collect it by vacuum filtration. If the product oils out, extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the collected solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and Melting Point analysis.

Conceptual Application: Derivative Interaction with a Signaling Pathway

Derivatives synthesized from 4-acetylphenyl acetate, such as chalcones, are frequently investigated as modulators of cellular signaling. The diagram below provides a conceptual illustration of how such a molecule might inhibit a pro-inflammatory pathway like NF-κB.

SignalingInhibition cluster_synthesis Synthesis cluster_pathway Cellular Signaling Pathway (e.g., TNF-α induced) start 4-Acetylphenyl acetate derivative Chalcone Derivative start->derivative Claisen-Schmidt Condensation IKK IKK Complex derivative->IKK Inhibits receptor TNF-α Receptor receptor->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates gene Pro-inflammatory Genes (COX-2, IL-6) nucleus->gene Promotes Transcription

Caption: Conceptual inhibition of the NF-κB signaling pathway by a chalcone derivative.

References

  • Thomasnet. 4-Hydroxyacetophenone Suppliers. Retrieved from [Link]

  • The Good Scents Company. 4'-hydroxyacetophenone. Retrieved from [Link]

  • Riverland Trading. 4-Hydroxyacetophenone Supplier | 99-93-4. Retrieved from [Link]

  • Muby Chemicals. 4-Hydroxyacetophenone or Piceol Manufacturers. Retrieved from [Link]

  • LookChem. this compound 2615-11-4 wiki. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. this compound. Retrieved from [Link]

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  • PubChem, National Center for Biotechnology Information. p-Acetylphenyl acetate. Retrieved from [Link]

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An In-Depth Technical Guide on the Basic Reactivity and Stability of the Ether Linkage in 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aryl Ether Linkage in Drug Design and Discovery

The aryl ether linkage is a ubiquitous structural motif in a vast array of organic molecules, including many active pharmaceutical ingredients (APIs). Its prevalence stems from a unique combination of chemical stability and conformational flexibility, which allows it to serve as a key linker between different pharmacophoric elements within a drug molecule. 4-Acetylphenyl ether, a symmetrical diaryl ether, provides an excellent model system for understanding the fundamental reactivity and stability of this important functional group. In the context of drug development, a thorough understanding of the ether linkage's behavior under various physiological and manufacturing conditions is paramount for predicting a drug candidate's shelf-life, metabolic fate, and potential degradation pathways. This guide offers a detailed exploration of the core chemical principles governing the reactivity and stability of the ether linkage in this compound, providing field-proven insights for professionals in the pharmaceutical sciences.

I. Fundamental Chemical Properties of this compound

This compound, also known as bis(4-acetylphenyl) ether, is a crystalline solid at room temperature.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₃[2][3]
Molecular Weight254.28 g/mol [2][3]
Melting Point100-101 °C[1]
Boiling Point200 °C at 1 torr[1]
AppearanceSolid[3]

The presence of the two electron-withdrawing acetyl groups has a significant influence on the reactivity of the ether linkage and the aromatic rings. These groups decrease the electron density on the phenyl rings, making them less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution under harsh conditions. The ether oxygen, with its lone pairs of electrons, can act as a hydrogen bond acceptor, influencing the molecule's solubility and interactions with biological targets.

II. Reactivity of the Ether Linkage: A Mechanistic Perspective

The ether linkage is generally considered to be chemically robust and unreactive towards many reagents, which is a key reason for its utility as a linker in complex molecules.[4] However, under specific conditions, particularly in the presence of strong acids or bases, the C-O bond can be cleaved.

A. Acid-Catalyzed Cleavage: A Detailed Mechanistic Overview

The acidic cleavage of ethers is a well-established reaction in organic chemistry.[4] For diaryl ethers like this compound, this reaction is generally difficult and requires harsh conditions due to the strength of the sp² C-O bond. The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[4] The subsequent cleavage of the C-O bond can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether.[4] In the case of diaryl ethers, an Sₙ1 mechanism involving a highly unstable aryl cation is extremely unfavorable. An Sₙ2 attack on an sp²-hybridized carbon is also highly disfavored. Consequently, the acid-catalyzed cleavage of diaryl ethers is a challenging transformation.

Kinetic studies on the acid-catalyzed hydrolysis of various substituted phenyl ethers have shown that the reaction mechanism can be complex, often involving A-1 or A-2 pathways.[5][6] The A-1 mechanism involves a rate-determining unimolecular dissociation of the protonated ether, while the A-2 mechanism involves a bimolecular attack of a nucleophile (such as water) on the protonated ether.[6] The presence of electron-withdrawing groups, such as the acetyl group in this compound, is expected to deactivate the aromatic ring towards electrophilic attack and may influence the rate of the cleavage reaction. Studies on related systems suggest that the rate of acid-catalyzed β-O-4 bond cleavage is significantly faster in phenolic dimers compared to non-phenolic dimers, highlighting the profound impact of neighboring functional groups.[7]

Mechanism of Acid-Catalyzed Ether Cleavage (Sₙ2 Pathway).
B. Base-Mediated Cleavage: Conditions and Limitations

The cleavage of ethers under basic conditions is generally even more difficult than under acidic conditions because the alkoxide leaving group (RO⁻) is a very strong base and thus a poor leaving group.[4] For diaryl ethers, cleavage requires extremely harsh conditions, such as high temperatures and the use of very strong bases like organometallic reagents.[4] In the context of drug development and physiological conditions, base-catalyzed cleavage of the ether linkage in this compound is highly unlikely to be a significant degradation pathway.

III. Stability of the Ether Linkage: A Quantitative and Qualitative Assessment

The stability of a drug molecule is a critical parameter that influences its formulation, storage, and therapeutic efficacy. For molecules containing an aryl ether linkage, understanding its stability under various stress conditions is essential.

A. Hydrolytic Stability: Influence of pH and Temperature

For instance, studies on the hydrolysis of p-nitrophenyl acetate, another ester with a substituted phenyl group, show a clear dependence of the hydrolysis rate on pH, with faster degradation observed in basic solutions.[8] While an ester is more susceptible to hydrolysis than an ether, the general trend of increased reactivity at non-neutral pH is applicable. The electron-withdrawing nature of the acetyl groups in this compound would likely make the ether oxygen less basic and therefore less susceptible to protonation, potentially slowing down the rate of acid-catalyzed hydrolysis compared to unsubstituted diphenyl ether.

B. Thermal and Oxidative Stability

Aryl ethers are known for their high thermal stability. Studies on poly(arylene ether)s, which contain repeating aryl ether units, have demonstrated their robustness at elevated temperatures.[9] The thermal degradation of such polymers often involves cleavage of the phenyl-ether or phenyl-sulfur bonds at very high temperatures.[10][11] For a small molecule like this compound, significant thermal degradation would not be expected under typical storage and handling conditions for pharmaceutical products.

Oxidative degradation is another potential pathway for the decomposition of organic molecules. While the ether linkage itself is relatively resistant to oxidation, the acetyl groups and the aromatic rings could be susceptible to oxidative modification under certain conditions, such as in the presence of reactive oxygen species. However, compared to other functional groups, the diaryl ether moiety is considered to be quite stable towards oxidation.

IV. Experimental Protocols for Stability Assessment

To ensure the scientific integrity of any stability study, it is crucial to employ well-validated experimental protocols. The following provides a general framework for assessing the stability of an aryl ether-containing compound like this compound.

A. Protocol for Assessing Hydrolytic Stability under Acidic and Basic Conditions

This protocol is designed to determine the rate of hydrolysis of a test compound at different pH values and temperatures.

1. Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Sodium Hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Phosphate buffer solutions of various pH values (e.g., pH 2, 5, 7.4, 9)

  • Acetonitrile or other suitable organic solvent

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • Constant temperature water bath or incubator

2. Experimental Workflow:

Workflow for Assessing Hydrolytic Stability.

3. Detailed Steps:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable organic solvent like acetonitrile.

  • Incubation: In separate vials, add a small aliquot of the stock solution to a larger volume of the pre-warmed buffer solutions of different pH values. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by, for example, neutralizing the acidic or basic samples or by diluting the sample in the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the remaining this compound and to identify and quantify any degradation products.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k_obs.

V. Conclusion: Implications for Drug Development

The ether linkage in this compound, and by extension in many pharmaceutical compounds, is a remarkably stable functional group. Its resistance to cleavage under a wide range of conditions makes it an ideal linker in drug design. This in-depth analysis reveals that significant degradation of the diaryl ether moiety is unlikely under physiological conditions or during standard pharmaceutical manufacturing and storage. However, exposure to harsh acidic or basic environments, particularly at elevated temperatures, can lead to cleavage. The insights and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to confidently assess the stability of aryl ether-containing molecules, ensuring the development of safe and effective medicines.

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Introduction: Clarifying the Ambiguity of "4-Acetylphenyl ether"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nomenclature and Properties of Acetylphenyl Ethers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical nomenclature, ambiguity can lead to significant errors in research and development. The term "4-Acetylphenyl ether" is a prime example of such a potential for confusion, as it is commonly used to refer to two distinct chemical entities: 4'-Phenoxyacetophenone and 4,4'-Oxydiacetophenone . While both are ketones containing a phenyl ether linkage, their molecular structures, properties, and applications differ. This guide provides a comprehensive overview of both compounds, enabling researchers to unequivocally identify, understand, and utilize the correct molecule for their specific application.

Part 1: 4'-Phenoxyacetophenone

This compound is arguably the more common substance referred to as this compound. It is structurally defined by an acetophenone core with a phenoxy group substituted at the 4-position of the phenyl ring.

Synonyms and Alternative Names

A comprehensive list of identifiers for 4'-Phenoxyacetophenone is crucial for accurate literature searches and material procurement.

  • Systematic IUPAC Name : 1-(4-phenoxyphenyl)ethanone[1]

  • Common Names : 4'-Phenoxyacetophenone[1][2][3][4], 4-Acetyldiphenyl Ether[2]

  • CAS Registry Number : 5031-78-7[1][2][3][4][5]

  • Linear Formula : C₆H₅OC₆H₄COCH₃[5]

  • Molecular Formula : C₁₄H₁₂O₂[1][2][3]

  • InChI Key : DJNIFZYQFLFGDT-UHFFFAOYSA-N[5]

  • European Community (EC) Number : 627-422-3[1]

Physicochemical Properties

The physical and chemical properties of 4'-Phenoxyacetophenone are summarized in the table below. These properties are essential for designing experimental conditions, such as solvent selection and reaction temperature.

PropertyValueSource(s)
Molecular Weight 212.24 g/mol [1][2][5]
Appearance White to off-white crystalline powder[3]
Melting Point 50-52 °C[2][4][5]
Boiling Point 200 °C at 12 mmHg[2][4][5]
Solubility Sparingly soluble in water; soluble in ethanol and acetone[3]
Vapor Pressure 5.97 x 10⁻⁵ mmHg at 25°C[2][3]
Flash Point >113 °C (>230 °F)[2][5]
Synthesis and Experimental Protocols

A common and straightforward method for the preparation of 4'-Phenoxyacetophenone is the Friedel-Crafts acylation of diphenyl ether.[3]

Protocol: Friedel-Crafts Acylation of Diphenyl Ether

  • Reaction Setup : In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition : Charge the flask with diphenyl ether and a suitable solvent, such as nitromethane.[3]

  • Catalyst Introduction : Carefully add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to the stirred solution.

  • Acylation : Add acetyl chloride dropwise from the dropping funnel to the reaction mixture.[3] The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring : Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, quench the reaction mixture by carefully pouring it over crushed ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

  • Extraction and Purification : Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

G reagents Diphenyl Ether + Acetyl Chloride reaction_vessel Reaction Vessel (Stirring, Controlled Temp) reagents->reaction_vessel solvent Nitromethane Solvent solvent->reaction_vessel catalyst AlCl3 (Lewis Acid) catalyst->reaction_vessel quench Quench with Ice/HCl reaction_vessel->quench Reaction Completion extraction Extract with Organic Solvent quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product 4'-Phenoxyacetophenone purification->product

Caption: Friedel-Crafts synthesis of 4'-Phenoxyacetophenone.

Applications in Research and Drug Development

4'-Phenoxyacetophenone serves as a versatile intermediate in organic synthesis.[3] Its ketone and ether functionalities allow for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. In the pharmaceutical industry, it is used as an intermediate in the synthesis of various drug candidates.[3] The phenoxyacetophenone scaffold is a key structural motif in a number of biologically active compounds.

Part 2: 4,4'-Oxydiacetophenone

This compound, also sometimes referred to as this compound, is a symmetrical molecule featuring two acetylphenyl groups linked by an ether oxygen.

Synonyms and Alternative Names
  • Systematic IUPAC Name : 1-[4-(4-acetylphenoxy)phenyl]ethanone[6]

  • Common Names : 4,4'-Oxydiacetophenone, Bis(4-acetylphenyl) ether[7], 4,4'-Diacetyldiphenyl ether[7], 4,4'-Diacetyldiphenyl oxide[7]

  • CAS Registry Number : 2615-11-4[6][7][8]

  • Molecular Formula : C₁₆H₁₄O₃[6][7][8]

  • InChI Key : GZRGHDIUPMPHCB-UHFFFAOYSA-N[6][9]

Physicochemical Properties

The properties of 4,4'-Oxydiacetophenone are distinct from its monosubstituted counterpart, particularly its higher melting point, which is indicative of its more symmetrical structure.

PropertyValueSource(s)
Molecular Weight 254.28 g/mol [6][7][8]
Appearance Solid[7]
Melting Point 103-105 °C[7]
Boiling Point 200 °C at 1 mmHg[7]
Storage Temperature Room Temperature[7]
Synthesis Overview

Similar to 4'-Phenoxyacetophenone, 4,4'-Oxydiacetophenone can be synthesized via a Friedel-Crafts acylation reaction. In this case, the reaction would typically involve the diacylation of diphenyl ether under forcing conditions to achieve substitution on both phenyl rings.

Applications

The two ketone functionalities of 4,4'-Oxydiacetophenone make it a useful cross-linking agent and a monomer in the synthesis of high-performance polymers. These polymers often exhibit desirable properties such as thermal stability and chemical resistance. In the context of drug development, derivatives of this scaffold have been explored for various therapeutic applications. For example, novel polysubstituted thiazole derivatives incorporating an acetylphenyl moiety have been synthesized and evaluated for their antiproliferative properties in cancer models.[10]

Conclusion

The accurate identification of chemical reagents is a cornerstone of scientific integrity and reproducibility. This guide has delineated the distinct identities of 4'-Phenoxyacetophenone and 4,4'-Oxydiacetophenone, two compounds that are often ambiguously referred to as "this compound." By providing a comprehensive list of synonyms, detailed physicochemical properties, and synthesis protocols, we aim to equip researchers, particularly those in drug development, with the necessary information to avoid confusion and to confidently select the appropriate molecule for their research endeavors.

References

  • ChemBK. (2024, April 9). 4'-Phenoxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound 2615-11-4 wiki. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Phenoxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylphenyl ether. Retrieved from [Link]

  • Golcienė, B., et al. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermochemical Data of 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Thermochemical Landscape of Aromatic Ketones

This guide, therefore, serves a dual purpose. First, it consolidates the available computed thermochemical data for 4-Acetylphenyl ether to provide a baseline for theoretical considerations.[3] Second, and more critically, it provides a detailed, field-proven technical blueprint for the experimental determination and computational prediction of these crucial parameters. By grounding our discussion in the established methodologies for analogous aromatic ketones and diaryl ethers, we aim to equip the scientific community with the necessary tools to either validate the predicted values or establish the first experimental benchmarks for this important molecule.[4][5]

Molecular Profile and Available Data

This compound (C₁₆H₁₄O₃) is a symmetrical aromatic ketone with a central ether linkage.[1] This structure imparts a combination of rigidity and conformational flexibility that is of interest in various applications.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₃PubChem[1]
Molecular Weight 254.28 g/mol PubChem[1]
CAS Number 2615-11-4Sigma-Aldrich[6]
Form SolidSigma-Aldrich[6]
Computationally Predicted Thermochemical Data

While experimental data is sparse, computational methods provide useful estimates for the thermochemical properties of this compound. The following data, primarily derived from group contribution methods like the Joback method, offer a starting point for analysis. It is imperative to recognize these as theoretical predictions that await experimental validation.[3]

ParameterSymbolPredicted ValueUnitSource (Method)
Standard Gibbs Free Energy of FormationΔfG°-73.44kJ/molCheméo (Joback)[3]
Standard Gas Enthalpy of FormationΔfH°gas-280.83kJ/molCheméo (Joback)[3]
Enthalpy of FusionΔfusH°28.89kJ/molCheméo (Joback)[3]
Enthalpy of VaporizationΔvapH°72.99kJ/molCheméo (Joback)[3]

Experimental Determination of Thermochemical Properties

The integrity of thermochemical data hinges on the purity of the sample and the precision of the experimental technique. The following sections detail the self-validating protocols for determining the key thermochemical parameters for a solid aromatic compound like this compound.

Prerequisite: Synthesis and High-Purity Sample Preparation

Thermochemical measurements are exquisitely sensitive to impurities. Therefore, the first critical step is the synthesis and rigorous purification of this compound.

Synthesis Protocol (Ullmann Condensation Adaptation): A common route to diaryl ethers is the Ullmann condensation.[7][8]

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 4-hydroxyacetophenone and 4-fluoroacetophenone in a 1:1 molar ratio with anhydrous potassium carbonate (2 equivalents) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Catalysis: Add a catalytic amount of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline. Modern protocols often achieve higher yields at lower temperatures.[7]

  • Reaction Conditions: Heat the mixture to 120-150°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product must be purified to >99.5% purity, which is essential for calorimetric studies. This is best achieved by:

    • Column Chromatography: Elute with a hexane/ethyl acetate gradient to separate the product from starting materials and byproducts.

    • Recrystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water) to obtain a highly crystalline solid.

    • Sublimation: For the final purification step to remove any residual solvent and non-volatile impurities, perform vacuum sublimation.

Purity Validation: The purity of the final product must be confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation in the condensed state (ΔfH°solid) is most accurately determined by oxygen bomb calorimetry, which measures the enthalpy of combustion (ΔcH°).[5][9]

Experimental Workflow:

G Workflow for Determining Enthalpy of Formation cluster_prep Sample Preparation cluster_calorimetry Combustion Calorimetry cluster_calc Calculation Prep Prepare High-Purity This compound (>99.5%) Pellet Press into a Pellet (known mass, ~1g) Prep->Pellet Combust Combust Sample in Oxygen Bomb (30 atm O2) Pellet->Combust Calib Calibrate Calorimeter with Benzoic Acid Standard Calib->Combust Measure Measure Temperature Rise (ΔT) Combust->Measure Energy Calculate Gross Heat of Combustion (Qc) Measure->Energy Washburn Apply Washburn Corrections (for formation of HNO3, H2SO4) Energy->Washburn Delta_cH Determine Standard Enthalpy of Combustion (ΔcH°) Washburn->Delta_cH Hess Apply Hess's Law using known ΔfH° of CO2(g) and H2O(l) Delta_cH->Hess Delta_fH Calculate Standard Enthalpy of Formation (ΔfH°solid) Hess->Delta_fH

Caption: Workflow for determining the standard enthalpy of formation.

Protocol Details:

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid.[9]

  • Sample Combustion: A precisely weighed pellet of this compound is placed in the bomb, which is then sealed and pressurized with ~30 atm of pure oxygen. Combustion is initiated by passing a current through a fuse wire.

  • Data Acquisition: The temperature change of the water bath surrounding the bomb is meticulously recorded to determine the heat released.

  • Calculation of ΔfH°solid:

    • The gross heat of combustion (Qc) is calculated from the temperature rise and the energy equivalent of the calorimeter.[9]

    • Corrections (Washburn corrections) are applied to account for the formation of nitric acid from residual nitrogen in the bomb and the standard state of reactants and products.

    • The standard molar enthalpy of combustion (ΔcH°) is then used in Hess's Law with the known standard enthalpies of formation of CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation of solid this compound.

    C₁₆H₁₄O₃(s) + 18 O₂(g) → 16 CO₂(g) + 7 H₂O(l)

    ΔfH°(C₁₆H₁₄O₃, s) = 16 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l) - ΔcH°(C₁₆H₁₄O₃, s)

Enthalpy of Sublimation (ΔsubH°) via Vapor Pressure Measurement

To determine the gas-phase enthalpy of formation (ΔfH°gas), the enthalpy of sublimation must be measured. This is achieved by determining the vapor pressure of the solid as a function of temperature. For low-volatility solids like this compound, the Knudsen effusion method is highly suitable.[4][10]

Knudsen Effusion Protocol:

  • Cell Preparation: A small amount of the purified solid is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice of known area.

  • High Vacuum: The cell is placed in a high-vacuum chamber and heated to a stable, known temperature.

  • Effusion Measurement: In the high vacuum, molecules escape (effuse) through the orifice. The rate of mass loss is measured over time using a microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) at that temperature (T) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the orifice area, R is the gas constant, and M is the molar mass.

  • Clausius-Clapeyron Analysis: The experiment is repeated at several temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

    d(ln P)/d(1/T) = -ΔsubH°/R

Enthalpy of Fusion (ΔfusH°) and Heat Capacity (Cp) via Calorimetry

Differential Scanning Calorimetry (DSC) is the primary technique for measuring the enthalpy of fusion and the heat capacity of the solid and liquid phases.[11][12]

DSC Protocol:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan.

  • Melting Point and ΔfusH°: The sample is heated at a constant rate (e.g., 10 K/min) through its melting point. The temperature of the peak of the endotherm gives the melting point, and the integrated area of the peak yields the enthalpy of fusion (ΔfusH°).

  • Heat Capacity (Cp): To measure Cp, a three-step procedure is used:

    • An empty pan is run as a baseline.

    • A sapphire standard with a known heat capacity is run.

    • The sample is run under the same conditions. By comparing the heat flow signals of the sample to the standard, the heat capacity of this compound as a function of temperature can be determined for both the solid and liquid states.

Computational Prediction of Thermochemical Properties

In parallel with experimental work, modern computational chemistry offers powerful tools for predicting thermochemical data. High-level composite methods like Gaussian-3 (G3) and its variants (e.g., G3MP2) are particularly effective for molecules of this size.[13][14]

Computational Workflow:

G Workflow for Computational Thermochemistry cluster_geom Geometry Optimization cluster_freq Vibrational Analysis cluster_energy High-Level Energy Calculation cluster_hof Enthalpy of Formation Calculation Opt Optimize Molecular Geometry (e.g., B3LYP/6-31G(d)) Freq Frequency Calculation at the same level of theory Opt->Freq SinglePoint Single-Point Energy Calculations with larger basis sets (part of G3MP2 protocol) Opt->SinglePoint ZPE Obtain Zero-Point Energy (ZPE) and Thermal Corrections Freq->ZPE Atomization Calculate Atomization Energy ZPE->Atomization SinglePoint->Atomization Hess Apply Hess's Law with experimental ΔfH° of atoms and empirical corrections Atomization->Hess Delta_fH Calculate Gas-Phase Enthalpy of Formation (ΔfH°gas) Hess->Delta_fH

Caption: Workflow for G3MP2 computational prediction of ΔfH°gas.

Methodology Insights:

  • Geometry Optimization and Frequencies: The process begins with finding the lowest energy conformation of the molecule using a computationally efficient method like Density Functional Theory (DFT). A frequency calculation on this optimized geometry confirms it is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[12]

  • High-Accuracy Energy: The G3MP2 method then systematically improves the electronic energy through a series of single-point calculations with larger basis sets and higher levels of theory. It also includes empirical corrections to account for remaining deficiencies.[13][14]

  • Atomization Method: The gas-phase enthalpy of formation is typically calculated via an atomization scheme. The computed energy required to break the molecule into its constituent atoms is combined with the well-known experimental enthalpies of formation of the individual atoms to yield the molecule's ΔfH°gas.

Conclusion and Future Outlook

The thermochemical profile of this compound, a compound of growing interest, currently relies on computational estimates. This guide provides a comprehensive framework for moving beyond prediction to experimental determination. The detailed protocols for high-purity synthesis, combustion calorimetry, Knudsen effusion, and differential scanning calorimetry represent a robust, self-validating system for generating high-quality thermochemical data.

By integrating these precise experimental measurements with high-level computational studies, researchers can build a complete and validated thermochemical dataset for this compound. This, in turn, will empower more accurate modeling, safer process development, and the rational design of novel materials and pharmaceuticals based on this versatile molecular scaffold.

References

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Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 2-(4-acetylphenoxy)acetate via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of Ethyl 2-(4-acetylphenoxy)acetate. The synthesis is achieved through the Williamson ether synthesis, a robust and widely utilized method for preparing ethers and, in this case, an ether-linked ester.[1][2] The protocol details the reaction of 4-hydroxyacetophenone with ethyl bromoacetate in the presence of a weak base, potassium carbonate, using acetone as the solvent. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices, rigorous safety procedures, and detailed workflows to ensure reproducible and successful outcomes.

Reaction Scheme and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The process involves two primary stages:

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxyacetophenone is deprotonated by a base (potassium carbonate) to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. This concerted step involves the backside attack on the carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group and the formation of the new ether linkage.[2][4]

The choice of a primary alkyl halide (ethyl bromoacetate) is critical, as secondary and tertiary halides would favor elimination side reactions.[2][3] Polar aprotic solvents, such as acetone or DMF, are preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide ion, thereby accelerating the SN2 reaction.[3][5]

G cluster_reactants Reactants cluster_mechanism Mechanism (SN2) cluster_product Product r1 4-Hydroxyacetophenone step1 Deprotonation of Phenol to form Phenoxide Ion r1->step1 r2 Ethyl Bromoacetate step2 Nucleophilic Attack on Ethyl Bromoacetate r2->step2 base K₂CO₃ (Base) base->step1 step1->step2 step3 Displacement of Bromide Leaving Group step2->step3 p1 Ethyl 2-(4-acetylphenoxy)acetate step3->p1

Figure 1: Conceptual overview of the Williamson ether synthesis for Ethyl 2-(4-acetylphenoxy)acetate.

Health and Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.[6]

  • 4-Hydroxyacetophenone: May cause skin and eye irritation. Avoid inhalation of dust.

  • Ethyl Bromoacetate: Highly Toxic and Lachrymatory. Fatal if swallowed, in contact with skin, or if inhaled.[7] Causes severe skin burns and eye damage.[7][8] Handle with extreme caution, using non-sparking tools and ensuring the workspace is well-ventilated.[7][8]

  • Phenol (General Hazard Class): Phenol and its derivatives are toxic and corrosive. They can be rapidly absorbed through the skin, potentially causing severe systemic toxicity, which may be fatal.[6] Skin exposure may initially feel numb before turning white and causing severe burns.[6]

  • Potassium Carbonate: Causes serious eye irritation. Handle with care to avoid dust formation.

  • Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield must be worn.[6][9]

  • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or neoprene).[9][10] Double-gloving is recommended when handling ethyl bromoacetate.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[6]

Emergency Procedures:

  • Skin Contact (Phenol/Ethyl Bromoacetate): Immediately remove all contaminated clothing.[6][10] Flush the affected area with copious amounts of cold water for at least 15 minutes.[6] For phenol exposure, if available, apply polyethylene glycol 300 or 400 after the initial water wash.[9][10] Seek immediate medical attention for any exposure.[8][9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

Materials, Reagents, and Equipment

Reagents:

  • 4-Hydroxyacetophenone

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Quantitative Data Summary

The following table outlines the suggested quantities for a laboratory-scale synthesis. These can be scaled as needed, with appropriate adjustments to equipment and reaction times.

ReagentMolar Mass ( g/mol )Molar Equiv.AmountMoles (mmol)
4-Hydroxyacetophenone136.151.01.36 g10.0
Ethyl bromoacetate167.001.01.70 g10.0
Potassium Carbonate138.212.02.76 g20.0
Acetone--20 mL-

Detailed Experimental Protocol

Part A: Reaction Setup and Reflux

  • Prepare the Reaction Vessel: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add Solvent: Add 20 mL of dry acetone to the flask.

  • Initiate Stirring: Begin stirring the suspension.

  • Add Alkylating Agent: Carefully add ethyl bromoacetate (1.70 g, 10.0 mmol) to the stirring mixture. A catalytic amount of potassium iodide (10 mg) can be added to facilitate the reaction, though it is not strictly necessary.[11]

    • Causality Note: Potassium carbonate acts as the base to deprotonate the phenol. Using a twofold excess ensures the reaction goes to completion. Acetone is the solvent of choice due to its ability to dissolve the reactants and its suitable boiling point for reflux.[11]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) with continuous stirring.

  • Monitor Reaction: Allow the reaction to proceed under reflux for approximately 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxyacetophenone) is no longer visible.[11]

Part B: Work-up and Extraction

  • Cooling and Filtration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct using a Büchner funnel and wash the solid cake with a small amount of fresh acetone.[11]

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator.[11]

  • Dissolution and Extraction: Dissolve the resulting residue (a pale yellow solid or oil) in ethyl acetate (approx. 25-30 mL).[12]

  • Transfer to Separatory Funnel: Transfer the ethyl acetate solution to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL).[12] This step neutralizes any remaining acidic impurities. Vent the separatory funnel frequently as CO₂ may be generated.[13]

    • Wash the organic layer with water (2 x 15 mL).[12]

    • Finally, wash the organic layer with brine (1 x 15 mL). The brine wash helps to remove residual water from the organic phase, initiating the drying process.

  • Drying the Organic Layer: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[5] Swirl the flask occasionally for 10-15 minutes. The drying agent should move freely when the solution is clear.

Part C: Product Isolation and Purification

  • Filtration: Filter the drying agent from the organic solution.

  • Solvent Evaporation: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a solid.

Figure 2: Step-by-step experimental workflow for the synthesis and purification of Ethyl 2-(4-acetylphenoxy)acetate.

Characterization

The identity and purity of the synthesized Ethyl 2-(4-acetylphenoxy)acetate should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., ester carbonyl, ketone carbonyl, C-O ether stretch).

  • Melting Point Analysis: To assess the purity of the final crystalline product.

Troubleshooting

  • Problem: Reaction does not proceed to completion (starting material remains).

    • Solution: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the ethyl bromoacetate and inhibit the formation of the phenoxide. Extend the reflux time. Consider adding a catalytic amount of potassium iodide (KI) to promote the reaction via the Finkelstein reaction, generating the more reactive ethyl iodoacetate in situ.

  • Problem: Low yield after work-up.

    • Solution: Ensure thorough extraction from the aqueous layer. Incomplete phase separation can lead to loss of product. Ensure the pH of the aqueous layer is basic during the bicarbonate wash to prevent the phenolic starting material from being extracted into the organic layer if the reaction was incomplete.

  • Problem: Oily product that is difficult to crystallize.

    • Solution: The crude product may contain impurities. Attempt purification using silica gel column chromatography. Ensure all solvent is removed from the crude product before attempting recrystallization.

References

  • Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Texas. Retrieved from University of Texas. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (Referenced for general principles of ether synthesis).
  • Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from Princeton University. [Link]

  • Monash University Health Safety & Wellbeing. (2023). Phenol - OHS Information Sheet. Retrieved from Monash University. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from J&K Scientific. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-acetylphenoxy)propanoate. Retrieved from PrepChem.com. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Suryanti, V., et al. (2021). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Molekul, 16(1), 54-60. [Link]

  • PubChem. (n.d.). 4-Acetylphenyl ether. Retrieved from National Center for Biotechnology Information. [Link]

  • Google Patents. (1949).
  • Al-Warhi, T. I., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. Molecules, 27(19), 6299. [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

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Application Note & Protocols: Modern Strategies for the Synthesis of Diaryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The diaryl ether motif is a cornerstone in medicinal chemistry, materials science, and agrochemicals, appearing in molecules ranging from the antibiotic vancomycin to high-performance polymers.[1][2] While the Williamson ether synthesis is a foundational reaction in organic chemistry, its direct application to the synthesis of diaryl ethers is fraught with challenges. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the limitations of the classical approach and a detailed exploration of modern, transition-metal-catalyzed protocols that have become the state-of-the-art. We present field-proven, step-by-step protocols for both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) C-O cross-coupling reactions, complete with mechanistic insights and comparative data to guide experimental design.

The Challenge: Why the Classical Williamson Synthesis Fails for Diaryl Ethers

The Williamson ether synthesis is a robust SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] However, its utility crumbles when tasked with forming a C(sp²)–O bond between two aryl groups. The primary reasons for this failure are:

  • Low Reactivity of Aryl Halides: The carbon-halogen bond in an aryl halide is significantly stronger than in an alkyl halide. The sp²-hybridized carbon of the aromatic ring makes it less electrophilic and more sterically hindered, effectively preventing the backside attack required for an SN2 mechanism.[3][5]

  • Instability of the Phenyl Cation: An SN1-type mechanism is equally unviable, as it would require the formation of a highly unstable phenyl cation.[5]

  • Competitive Side Reactions: While a Nucleophilic Aromatic Substitution (SNAr) mechanism is possible, it requires the aryl halide to be heavily activated with strong electron-withdrawing groups (e.g., nitro groups) at the ortho or para positions.[6] For general, unactivated aryl halides, this pathway is not accessible.

These fundamental limitations necessitate alternative strategies. The advent of transition-metal catalysis has revolutionized diaryl ether synthesis, providing mild, general, and high-yielding pathways.

Modern Solution I: The Ullmann Condensation (Copper-Catalyzed C-O Coupling)

The copper-mediated coupling of a phenol with an aryl halide, first reported by Fritz Ullmann in 1905, is the classical answer to the shortcomings of the Williamson synthesis.[7][8] Historically, the reaction was notorious for requiring harsh conditions—high temperatures (>200 °C) and stoichiometric amounts of copper powder.[8][9]

Modern advancements have transformed the Ullmann condensation into a truly catalytic and significantly milder process. The key breakthrough was the introduction of ligands that stabilize the copper catalyst, enhance its solubility, and accelerate the catalytic cycle.

Mechanism & The Role of Ligands

The currently accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. Ligands, typically N- or O-chelating molecules like N,N-dimethylglycine, picolinic acid, or various diamines, play a crucial role.[9][10][11] They prevent copper disproportionation and aggregation while facilitating the key steps of oxidative addition and reductive elimination.

Ullmann Condensation Cycle cluster_0 Catalytic Cycle CuI_L L-Cu(I)-X CuI_OAr L-Cu(I)-OAr' CuI_L->CuI_OAr Phenoxide Ar'O⁻ Phenoxide->CuI_L Ligand Exchange ArX Ar-X Product Ar-O-Ar' CuIII L-Cu(III)(Ar)(OAr')X CuIII->CuI_L Reductive Elimination CuIII->Product CuI_OAr->CuIII + Ar-X (Oxidative Addition)

Caption: Generalized catalytic cycle for the ligand-accelerated Ullmann condensation.

Protocol: Mild, Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol is adapted from a general and mild procedure developed by Buchwald and coworkers, utilizing picolinic acid as an inexpensive and effective ligand.[11] It is particularly effective for the synthesis of sterically hindered and heteroaryl diaryl ethers.

Materials:

  • Aryl Halide (Iodide or Bromide) (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Picolinic Acid (0.10 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Oven-dried screw-cap test tube with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried screw-cap test tube, add the magnetic stir bar, CuI (9.5 mg), picolinic acid (12.3 mg), the aryl halide (if solid, 1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (424 mg).

  • Solvent Addition: If the aryl halide is a liquid, add it via syringe, followed by the anhydrous DMSO (2.0 mL).

  • Reaction Execution: Seal the test tube with a Teflon-lined cap and place it in a preheated oil bath at the appropriate temperature (typically 80-120 °C, depending on the reactivity of the aryl halide). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions with aryl iodides are typically complete within 12-24 hours. Aryl bromides may require higher temperatures and longer reaction times.[11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.

Modern Solution II: The Buchwald-Hartwig C-O Cross-Coupling (Palladium-Catalyzed)

Developed independently by the groups of Stephen Buchwald and John Hartwig in the late 1990s, palladium-catalyzed C-O bond formation has emerged as a powerful and exceptionally versatile method for diaryl ether synthesis.[1][12] The reaction's success hinges on the use of specialized, bulky, and electron-rich phosphine ligands that facilitate the key reductive elimination step, which is often the rate-limiting step in C-O coupling.[13]

Mechanism & The Role of Ligands

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The ligand's steric bulk is thought to promote the final reductive elimination step to release the diaryl ether product and regenerate the active Pd(0) catalyst.[13] Ligands like t-BuXPhos and other biarylphosphines have proven highly effective, enabling reactions under milder conditions and with a broader substrate scope than many copper-based systems.[14][15]

Buchwald-Hartwig C-O Coupling Pd0 L₂Pd(0) OA Oxidative Addition (+ Ar-X) Pd0->OA PdII_complex L₂Pd(II)(Ar)X OA->PdII_complex LE Ligand Exchange (+ Ar'O⁻, - X⁻) PdII_complex->LE PdII_alkoxide L₂Pd(II)(Ar)(OAr') LE->PdII_alkoxide RE Reductive Elimination PdII_alkoxide->RE RE->Pd0 Product Ar-O-Ar' RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

Protocol: Palladium-Catalyzed Diaryl Ether Synthesis Using a Biarylphosphine Ligand

This protocol is based on work demonstrating the efficacy of new biarylphosphine ligands for C-O coupling under mild conditions.[14][15]

Materials:

  • Aryl Bromide (1.0 mmol)

  • Phenol (1.5 mmol)

  • [(cinnamyl)PdCl]₂ (0.005 mmol, 0.5 mol % Pd)

  • Biarylphosphine Ligand (e.g., L8 from Ref[14]) (0.015 mmol, 1.5 mol%)

  • Potassium Phosphate (K₃PO₄) (1.5 mmol)

  • Anhydrous Toluene/DME (2:1 mixture, 0.9 mL total)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Oven-dried vial with a magnetic stir bar

Procedure:

  • Reaction Setup (In a Glovebox): To the oven-dried vial, add the magnetic stir bar, [(cinnamyl)PdCl]₂ (2.6 mg), the biarylphosphine ligand, K₃PO₄ (318 mg), the aryl bromide (1.0 mmol), and the phenol (1.5 mmol).

  • Solvent Addition: Add the anhydrous toluene (0.6 mL) and DME (0.3 mL).

  • Reaction Execution: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture for the required time (typically 16-24 hours). Some highly reactive substrates may even couple at room temperature.[15]

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the pure diaryl ether.

Method Comparison & Substrate Scope

Both copper- and palladium-catalyzed systems offer powerful solutions for diaryl ether synthesis, but they have distinct advantages and limitations. The choice of method often depends on substrate functionality, cost, and scale.

FeatureCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Cost Lower (Copper is abundant and inexpensive)[10]Higher (Palladium is a precious metal)[10]
Ligand Cost Generally lower (e.g., picolinic acid, amino acids)[11]Often higher (complex, multi-step synthesis for phosphines)[14]
Air/Moisture Sensitivity Generally more tolerant and robust[11]Often requires inert atmosphere (glovebox/Schlenk line)[14][15]
Reaction Temperature Typically moderate to high (80-140 °C)[10][11]Can often be run at lower temperatures (RT - 100 °C)[14][15]
Substrate Scope Excellent for electron-rich phenols and electron-neutral/deficient aryl halides. Can be challenging for very hindered substrates.[10][11]Extremely broad scope, including electron-rich/deficient and sterically hindered partners. Generally superior for challenging couplings.[13][14]
Functional Group Tolerance Broad, but sensitive to some nitrogen heterocycles.Very broad, tolerates a wide range of functional groups.
Typical Yields Good to excellent (70-98%)[1]Good to excellent (75-99%)[14]

Conclusion

The synthesis of diaryl ethers has evolved significantly from the restrictive conditions of the classical Williamson and Ullmann reactions. Modern copper- and palladium-catalyzed C-O cross-coupling reactions provide reliable, high-yielding, and general access to this critical structural motif. While copper-catalyzed methods offer a cost-effective and operationally simpler alternative, palladium-catalyzed systems, particularly those employing advanced biarylphosphine ligands, provide unparalleled substrate scope and reactivity under mild conditions. A thorough understanding of the mechanisms, protocols, and comparative advantages of these methods empowers researchers to select the optimal strategy for their specific synthetic challenges in drug discovery and materials science.

References

  • Marc, S. et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(16), 2753-2756. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Niknam, K. et al. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis. Royal Society of Chemistry. [Link]

  • Barder, T. E. et al. (2008). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 10(14), 2975-2978. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]

  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. [Link]

  • Ye, L. et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(40), 23211-23215. [Link]

  • Aranyos, A. et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378. [Link]

  • Xie, L. et al. (2020). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Synfacts, 16(01), 0055. [Link]

  • Ye, L. et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(40), 23211-23215. [Link]

  • Barder, T. E. et al. (2008). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. Organic Letters, 10(14), 2975-2978. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Samuelson, A. G. et al. (2006). Copper Promoted Synthesis of Diaryl Ethers. ResearchGate. [Link]

  • Niknam, K. et al. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. [Link]

  • Ye, L. et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Niknam, K. et al. (2024). Chapter 2: Synthetic Methods for Dialkyl Ethers. In Methodologies in Ether Synthesis. Royal Society of Chemistry. [Link]

  • Brainly. (2024). Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Link]

  • Schlosser, J. L. et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879. [Link]

  • Kumar, S. et al. (2013). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 15(19), 5122-5125. [Link]

  • Kunz, K. et al. (2005). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 1, 19. [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Raj, A. et al. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. Journal of Survey in Fisheries Sciences, 10(2S), 2969-2977. [Link]

  • Vedantu. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. [Link]

  • Kaplan MCAT Prep. (2019). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. YouTube. [Link]

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The Role of 4-Acetylphenyl Ether Motifs in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel polymers with tailored properties is a continuous endeavor. While not a standard monomer itself, the conceptual framework of "4-acetylphenyl ether" provides a valuable lens through which to explore the synthesis of high-performance polymers, particularly Poly(aryl ether ketone)s (PAEKs). This technical guide delves into the application of the core chemical functionalities of this compound—the acetylphenyl (acetophenone) and phenyl ether (diphenyl ether) groups—in the design and synthesis of advanced polymeric materials. We will explore two primary synthetic strategies: the direct polymerization of functionalized monomers via nucleophilic aromatic substitution and the post-polymerization modification of existing polymer backbones through electrophilic Friedel-Crafts acylation.

I. Strategic Incorporation of Acetyl and Ether Functionalities in PAEKs

The combination of ether and ketone linkages in an aromatic backbone imparts exceptional thermal stability, chemical resistance, and mechanical strength to polymers. The structural motifs reminiscent of this compound are instrumental in creating these high-performance materials.

A. Nucleophilic Aromatic Substitution: Building Polymers from Functionalized Monomers

The predominant method for synthesizing PAEKs is through a step-growth polycondensation reaction involving nucleophilic aromatic substitution. This reaction typically utilizes a bisphenol (a source of hydroxyl nucleophiles) and an activated dihaloaryl ketone (an electrophile). To incorporate the desired "this compound" characteristics, a key strategy is the synthesis of a bisphenol monomer that contains a ketone or a related group. A prime example is the use of bisphenols derived from 4,4'-dihydroxybenzophenone.

The general mechanism involves the deprotonation of the bisphenol's hydroxyl groups by a weak base, such as potassium carbonate, to form a more potent bisphenolate nucleophile. This nucleophile then attacks the electron-deficient carbon atoms of the dihaloaryl ketone, displacing the halide leaving groups and forming a new ether bond. This process is repeated to build the long polymer chains.

Diagrammatic Representation of Nucleophilic Aromatic Substitution for PAEK Synthesis

PAEK_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Polymerization Process bisphenol Bisphenol (e.g., 4,4'-Dihydroxybenzophenone) deprotonation Deprotonation of Bisphenol bisphenol->deprotonation Reacts with dihalobenzophenone Dihaloaryl Ketone (e.g., 4,4'-Difluorobenzophenone) nucleophilic_attack Nucleophilic Attack dihalobenzophenone->nucleophilic_attack base Base (K2CO3) base->deprotonation solvent High-boiling aprotic solvent solvent->nucleophilic_attack temperature High Temperature temperature->nucleophilic_attack deprotonation->nucleophilic_attack Forms Nucleophile polymer_chain PAEK Polymer Chain nucleophilic_attack->polymer_chain Forms Ether Linkage (Step-growth)

Caption: Workflow for PAEK synthesis via nucleophilic aromatic substitution.

This protocol details the synthesis of a PAEK polymer incorporating the key structural elements of interest.

Materials:

  • 4,4'-Dihydroxybenzophenone (1.00 eq)

  • 4,4'-Difluorobenzophenone (1.00 eq)[1]

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.1 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Deionized Water

Procedure:

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet is charged with 4,4'-dihydroxybenzophenone, 4,4'-difluorobenzophenone, and anhydrous potassium carbonate.

  • Solvent Addition: N,N-Dimethylacetamide (DMAc) and toluene are added to the flask to create a reaction mixture with a solids concentration of approximately 25-30% (w/v). Toluene acts as an azeotropic agent to remove water.

  • Azeotropic Dehydration: The reaction mixture is heated to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The water generated from the reaction between the phenol and potassium carbonate, as well as any residual moisture, is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is critical as water can interfere with the polymerization.

  • Polymerization: After complete removal of water (typically 2-4 hours), the toluene is distilled off, and the reaction temperature is raised to 160-180 °C to initiate polymerization. The reaction is allowed to proceed for 6-12 hours, during which the viscosity of the mixture will noticeably increase.

  • Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is diluted with additional DMAc and then slowly poured into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.

  • Washing: The precipitated polymer is collected by filtration and washed sequentially with hot deionized water to remove inorganic salts and residual solvent, followed by washing with methanol.

  • Drying: The purified polymer is dried in a vacuum oven at 120-150 °C for 12-24 hours to a constant weight.

Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ether linkages, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index. Thermal properties are typically assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

PropertyTypical Value Range
Glass Transition Temperature (Tg)150 - 250 °C
Melting Temperature (Tm)300 - 400 °C
5% Weight Loss Temperature (TGA)> 500 °C in N₂
Inherent Viscosity0.5 - 1.5 dL/g

Table 1: Typical properties of PAEKs synthesized from 4,4'-dihydroxybenzophenone and 4,4'-difluorobenzophenone.

B. Electrophilic Aromatic Substitution: Post-Polymerization Modification

An alternative strategy to incorporate acetyl groups into a polymer backbone is through post-polymerization modification. Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction that can be employed to introduce acetyl groups onto pre-existing poly(phenylene ether) (PPE) or similar aromatic polymers.[2] This method offers the advantage of utilizing readily available base polymers and allows for the tuning of the degree of functionalization.

In this reaction, an acylating agent, such as acetyl chloride or acetic anhydride, reacts with the aromatic rings of the polymer in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the acylating agent to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic rings of the polymer.

Diagrammatic Representation of Friedel-Crafts Acylation of a Poly(phenylene ether)

Friedel_Crafts cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Acylation Process polymer Poly(phenylene ether) eas_reaction Electrophilic Aromatic Substitution (EAS) polymer->eas_reaction acylating_agent Acylating Agent (e.g., Acetyl Chloride) acylium_formation Formation of Acylium Ion acylating_agent->acylium_formation Reacts with lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylium_formation acylium_formation->eas_reaction Electrophile acetylated_polymer Acetylated Poly(phenylene ether) eas_reaction->acetylated_polymer Forms Acetyl-substituted Polymer

Caption: Workflow for the post-polymerization acetylation of poly(phenylene ether).

This protocol provides a method for introducing acetyl groups onto a commercially available PPE.

Materials:

  • Poly(2,6-dimethyl-1,4-phenylene ether) (PPO)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol

  • 5% Hydrochloric Acid (aq)

  • Deionized Water

Procedure:

  • Polymer Dissolution: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the poly(2,6-dimethyl-1,4-phenylene ether) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the polymer solution in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring. The mixture may become colored and viscous.

  • Acylation: While maintaining the low temperature, add acetyl chloride dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by FTIR for the appearance of a carbonyl peak.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 5% hydrochloric acid to decompose the aluminum chloride complex.

  • Precipitation and Washing: The acetylated polymer will precipitate. Collect the solid by filtration and wash it thoroughly with deionized water until the washings are neutral to pH paper.

  • Purification: Further purify the polymer by dissolving it in a suitable solvent (e.g., chloroform or THF) and reprecipitating it into a non-solvent like methanol.

  • Drying: Dry the final product in a vacuum oven at 80-100 °C to a constant weight.

Characterization: The degree of acetylation can be determined using ¹H NMR spectroscopy by comparing the integration of the acetyl protons with that of the aromatic or methyl protons of the polymer backbone. FTIR spectroscopy will show a characteristic carbonyl stretching band around 1680 cm⁻¹. The thermal properties of the modified polymer can be evaluated by DSC and TGA.

Degree of Acetylation (%)Glass Transition Temperature (Tg)Solubility
0 (Unmodified PPO)~215 °CSoluble in chlorinated solvents, THF
10-30Increases with acetylationMay change depending on the degree of functionalization
>30Significantly increasedMay decrease due to increased polarity and potential for cross-linking

Table 2: Expected changes in properties of poly(phenylene ether) upon acetylation.

II. Conclusion and Future Perspectives

The strategic incorporation of acetyl and ether functionalities, inspired by the conceptual structure of "this compound," offers a versatile platform for the development of high-performance polymers. The synthesis of PAEKs through nucleophilic aromatic substitution of functionalized monomers provides a direct route to polymers with inherent high-performance characteristics. Concurrently, post-polymerization modification via Friedel-Crafts acylation allows for the tailoring of properties of existing polymers.

These approaches open avenues for creating materials with enhanced thermal stability, tunable solubility, and reactive sites for further functionalization, making them attractive for applications in aerospace, electronics, and biomedical fields. Future research will likely focus on the development of novel monomers with more complex functionalities and the exploration of more controlled and efficient post-polymerization modification techniques to further refine the properties of these advanced materials.

III. References

  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. (URL not available)

  • Synthesis of poly(ether ketone) by Friedel-Crafts acylation: effects of reaction conditions. (URL not available)

  • 13 Friedel-Crafts Acylation. (URL not available)

  • Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly(arylene ether ketones). (URL not available)

  • Synthesis and properties of poly(aryl ether ketone)S contaimng multi-carbonyl in the main chain. (URL not available)

  • Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 2021.

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (URL not available)

  • Friedel–Crafts Acylation. Sigma-Aldrich. (URL not available)

  • SYNTHESIS AND PROPERTIES OF POLY(ARYL ETHER KETONE)S CONTAINING PENDANT ARYL ESTER GROUPS. (URL not available)

  • Synthesis and properties of poly(aryl ether ether ketone) copolymers with pendant methyl groups. (URL not available)

  • Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers. Benchchem.

  • Bis(4-hydroxyphenyl) Sulfone synthesis. ChemicalBook.

  • Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. (URL not available)

  • Friedel-Crafts Reactions. Chemistry LibreTexts, 2023.

  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.gov.

  • Bis(4-hydroxyphenyl) sulfone for synthesis 80-09-1. Sigma-Aldrich.

  • Improved process for preparing a poly(aryl ether ketone)using a high purity 4,4'-difluorobenzophenone. Google Patents.

  • Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds. Google Patents.

  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. (URL not available)

  • Poly(phenylene ether) Based Amphiphilic Block Copolymers. Polymers, 2018.

  • Poly(aryl ether ketone)s with carboxylic acid groups: Synthesis, sulfonation and crosslinking. Journal of Materials Chemistry, 2008.

  • Polyphenyl ether. Wikipedia.

  • 14: Some of the typical representative of poly (aryl ether ketone). ResearchGate.

  • Impact of Acetylation, Succinylation, and pH on PEI-Based Polyplex Structure and Function. ChemRxiv, 2024.

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Guide to the Synthesis of Linear Poly(ether ketone) via Acid-Catalyzed Self-Polymerization of 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

Poly(ether ketone)s (PEKs) are a class of high-performance thermoplastic polymers renowned for their exceptional thermal stability, chemical inertness, and robust mechanical properties.[1][2] Traditional synthesis routes often involve the condensation of two distinct monomers (an AA/BB approach). This application note details an elegant and efficient alternative: the self-polymerization of a single, AB-type monomer, 4-acetylphenyl ether (also known as 4-phenoxyacetophenone). We present a comprehensive protocol for a Friedel-Crafts polycondensation reaction catalyzed by trifluoromethanesulfonic acid (triflic acid), a strong Brønsted superacid.[3][4][5] This method provides a direct route to high molecular weight, linear poly(ether ketone) and offers excellent control over the polymer architecture. This guide provides the underlying chemical principles, a detailed step-by-step protocol, characterization data, and expert insights for researchers in materials science and polymer chemistry.

Principle of Polymerization: The Power of Superacid Catalysis

The self-polycondensation of this compound is a classic example of an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[6][7] In this process, the monomer acts as both the electrophile and the nucleophile. The key to initiating this reaction is the use of a superacid, such as triflic acid (TfOH), which is potent enough to protonate the carbonyl oxygen of the acetyl group.[3][4]

Mechanism Breakdown:

  • Activation: The triflic acid protonates the acetyl group of a monomer molecule, forming a highly reactive hydroxy-stabilized carbocation (an acylium ion precursor). This dramatically increases the electrophilicity of the acetyl carbon.[8]

  • Electrophilic Attack: The electron-rich phenoxy-substituted ring of a second monomer molecule acts as the nucleophile. It attacks the activated acylium ion of the first monomer. The ether linkage strongly activates the para position for this electrophilic attack, ensuring regioselective chain growth and the formation of a new ketone linkage.

  • Deprotonation & Chain Propagation: A proton is eliminated from the attacked ring, regenerating the aromatic system and the acid catalyst. This process repeats, extending the polymer chain step-by-step.

This mechanism allows for the direct formation of the robust ether-ketone backbone without the need for stoichiometric Lewis acid catalysts like AlCl₃, which can be difficult to remove from the final polymer.[4] Catalytic quantities of triflic acid are generally sufficient to drive the reaction to completion.[4][9]

G Monomer1 Monomer 1 (this compound) Activated Activated Monomer (Acylium Ion) Monomer1->Activated Forms Monomer2 Monomer 2 (this compound) Dimer Dimer Formation Monomer2->Dimer Electrophilic Attack Catalyst Triflic Acid (TfOH) Catalyst->Monomer1 Protonates Acetyl Group Activated->Dimer Electrophilic Attack Polymer Poly(ether ketone) Chain Dimer->Polymer Propagation (+ Monomers) - H₂O

Caption: Mechanism of triflic acid-catalyzed self-polymerization.

Experimental Protocol

This protocol describes the synthesis of poly(ether ketone) on a 5-gram scale. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using dry glassware to prevent deactivation of the catalyst.[10]

Materials and Equipment
Reagent / EquipmentSpecificationSupplierNotes
This compound (Monomer)>99.5% PurityStandard SupplierMust be thoroughly dried under vacuum at 60°C for 12h before use.
Trifluoromethanesulfonic Acid (TfOH)>99% AnhydrousStandard SupplierExtremely corrosive and hygroscopic. Handle with extreme care in a fume hood using proper PPE.[5]
Dichloromethane (DCM)Anhydrous, <50 ppm H₂OStandard SupplierPassed through an activated alumina column before use.
MethanolACS GradeStandard SupplierUsed for polymer precipitation.
Three-neck round-bottom flask250 mL, with ground glass jointsGlassware SupplierFlame or oven-dried immediately before use.[10]
Mechanical StirrerOverhead stirrer with glass shaft and PTFE paddleLab SupplierEnsures efficient mixing of the viscous solution.
Condenser & Gas Inlet/OutletStandard Allihn or Graham condenserGlassware SupplierTo maintain an inert atmosphere.
Addition Funnel100 mL, pressure-equalizingGlassware SupplierFor controlled addition of monomer solution.
Step-by-Step Polymerization Procedure
  • Reactor Setup: Assemble the flame-dried 250 mL three-neck flask with the mechanical stirrer, condenser (with N₂ outlet to a bubbler), and a rubber septum. Purge the entire system with dry nitrogen for at least 30 minutes.

  • Catalyst Charging: In the fume hood, carefully measure 0.5 mL (approx. 5.6 mmol) of triflic acid via syringe and add it to 50 mL of anhydrous dichloromethane in the reaction flask. Start stirring to ensure the catalyst is well-dispersed.

  • Monomer Solution Preparation: In a separate dry flask under nitrogen, dissolve 5.00 g (23.56 mmol) of dried this compound in 75 mL of anhydrous dichloromethane.

  • Initiation of Polymerization: Transfer the monomer solution to the addition funnel. Add the solution dropwise to the stirring catalyst solution in the main flask over a period of 60 minutes at room temperature (20-25°C).

    • Scientist's Note: A slow addition rate is critical to control the reaction exotherm and prevent side reactions. As the polymerization proceeds, the solution will become noticeably more viscous and may darken to a deep red or brown color, which is indicative of carbocation formation.

  • Reaction Progression: After the addition is complete, allow the reaction to proceed at room temperature for 24 hours with continuous stirring. High molecular weight polymer is typically achieved within this timeframe.

  • Polymer Isolation:

    • Slowly pour the viscous polymer solution into a beaker containing 800 mL of vigorously stirring methanol. This will cause the polymer to precipitate as a fibrous white or off-white solid.

    • Continue stirring for 30 minutes to ensure complete precipitation and to wash away residual catalyst and monomer.

  • Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer cake thoroughly with 200 mL of fresh methanol, followed by 200 mL of deionized water, and finally another 200 mL of methanol. This sequence helps remove any remaining acid and salts.

    • To further purify, the polymer can be redissolved in a minimal amount of a suitable solvent (e.g., chloroform or N-Methyl-2-pyrrolidone), re-precipitated into methanol, and filtered again.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for at least 24 hours or until a constant weight is achieved. The final product should be a tough, fibrous solid.

Caption: Experimental workflow for the synthesis of poly(ether ketone).

Characterization and Expected Results

The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.

PropertyTechniqueExpected Result
Chemical Structure FTIR, ¹H & ¹³C NMRFTIR: Appearance of a strong carbonyl (C=O) stretch around 1650 cm⁻¹ and aryl-ether (C-O-C) stretches around 1240 cm⁻¹. Disappearance of the acetyl C-H stretch.
Molecular Weight Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn) in the range of 20,000 - 50,000 g/mol with a polydispersity index (PDI) of 1.8 - 2.5 is typical for this method.[11]
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)A Tg between 140 - 155°C , characteristic of the amorphous nature of this polymer structure.[11]
Thermal Stability Thermogravimetric Analysis (TGA)Onset of decomposition (5% weight loss) should be above 500°C in a nitrogen atmosphere, indicating excellent thermal stability.[11]

Troubleshooting and Key Considerations

  • Low Molecular Weight: This is often caused by impurities, especially water, which can terminate the polymerization. Ensure all reagents are anhydrous and the system is kept under a strict inert atmosphere.[10] An insufficient reaction time or catalyst amount can also be a cause.

  • Polymer Discoloration (Dark Brown/Black): While a deep color is expected during the reaction, a very dark final polymer may indicate side reactions or oxidation. This can be caused by an excessively high reaction temperature (poor control of exotherm) or the presence of oxygen.

  • Gel Formation: Cross-linking can occur, leading to an insoluble gel. This is typically a result of side reactions at higher temperatures or using overly aggressive catalysts like AlCl₃, where the Friedel-Crafts reaction can proceed on less activated positions.[6] The use of catalytic triflic acid at room temperature minimizes this risk.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Triflic Acid in Polymerization: Driving Material Innovation. Inno Pharmchem. [Link]

  • ResearchGate. Synthetic route for the synthesis of aromatic poly(ether ketone)s 4Aa, 4Ba, and 4Ca–4Ci. ResearchGate. [Link]

  • Lakshman, M. et al. (2004). Triflic acid and its derivatives: A family of useful reagents for synthesis. chimica oggi / Chemistry Today. [Link]

  • Ueda, M., & Oda, M. (1993). Synthesis of poly(ether ketone) by FriedeI-Crafts acylation: effects of reaction conditions. Polymer. [Link]

  • Hsiao, S. H., & Lin, S. Y. (2012). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Polymers for Advanced Technologies. [Link]

  • Rose, J. B., & Staniland, P. A. (2011). Method for preparing poly (ether ketone ketones).
  • Mandal, M., & Tiwari, V. (2018). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. ResearchGate. [Link]

  • Kim, D., et al. (2019). Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis: A Guide to Using Triflic Acid Safely and Effectively. Inno Pharmchem. [Link]

  • Sci-Plo J. (2022). A Friedel Crafts Reaction. YouTube. [Link]

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • Hou, J., et al. (2023). Triflic Acid/Silane Promoted Deoxygenative Transformation of Ketones via Carbocations. Organic Letters. [Link]

  • ResearchGate. (PDF) Polyether Ether Ketone (PEEK) Properties and Its Application Status. ResearchGate. [Link]

  • ChemistryViews. (2022). Triflic Acid-Catalyzed Reaction Gives Diaryl Sulfones. ChemistryViews. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • Colquhoun, H. M., et al. (2003). Synthesis of a Catechol-Based Poly(ether ether ketone) (“o-PEEK”) by Classical Step-Growth Polymerization and by Entropically Driven Ring-Opening Polymerization of Macrocyclic Oligomers. ResearchGate. [Link]

  • Akelah, A., & Selim, A. (2021). Surface Modifications of Poly(Ether Ether Ketone) via Polymerization Methods—Current Status and Future Prospects. MDPI. [Link]

  • Shudo, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

Sources

Analytical methods for quantification of 4-Acetylphenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of Bis(4-acetylphenyl) ether

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the quantitative analysis of Bis(4-acetylphenyl) ether, a compound of interest in various chemical and pharmaceutical research settings. Given its structure, featuring two acetophenone moieties linked by an ether, accurate quantification is critical for process monitoring, quality control, and developmental studies. This guide presents two robust, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and trace-level detection. We delve into the causality behind experimental choices, provide step-by-step protocols, and outline a self-validating framework for each method, ensuring scientific integrity and reproducibility.

Introduction: Understanding the Analyte

Bis(4-acetylphenyl) ether (CAS No: 2615-11-4), also known as 1-[4-(4-acetylphenoxy)phenyl]ethanone, is an aromatic ketone and ether.[1][2] Its molecular structure, comprising two phenyl rings, imparts characteristics that are highly amenable to standard analytical techniques. The presence of the acetophenone chromophore allows for sensitive ultraviolet (UV) detection, while its thermal stability and volatility make it a suitable candidate for gas chromatography.[3]

Accurate and precise quantification is essential for ensuring product purity, determining reaction kinetics, or conducting pharmacokinetic studies. The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This note provides comprehensive protocols for two gold-standard techniques to meet diverse laboratory needs.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development. These parameters dictate choices in solvent, column chemistry, and instrumental settings.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
CAS Number 2615-11-4[2]
Synonyms 1-[4-(4-Acetylphenoxy)phenyl]ethanone, Bis(4-acetylphenyl) ether[1][4]
Appearance Solid
Melting Point 100-105 °C[2][4]
Boiling Point 200 °C @ 1 torr[4]
Octanol/Water Partition Coeff. (LogP) 3.884 (Calculated)[5]

The high LogP value suggests low water solubility and a preference for non-polar environments, guiding the selection of organic solvents for sample preparation and the choice of a reverse-phase system in HPLC.[5]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle of the Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the routine analysis of moderately polar to non-polar compounds like Bis(4-acetylphenyl) ether. The analyte is dissolved in a suitable solvent and injected into the system. It partitions between a non-polar stationary phase (typically C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention and separation of the analyte can be precisely controlled. The acetophenone chromophore in the molecule allows for sensitive detection using a UV-Vis spectrophotometer. This method is adapted from established protocols for similar aromatic compounds.[6][7]

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Weigh Standard & Dissolve in Acetonitrile Dilute Perform Serial Dilutions (Calibration Curve) Standard->Dilute Sample Weigh Sample & Dissolve in Acetonitrile Filter Filter Samples & Standards (0.45 µm Syringe Filter) Sample->Filter Dilute->Filter Inject Inject into HPLC System (C18 Column) Filter->Inject Separate Isocratic Elution (Acetonitrile:Water) Inject->Separate Detect UV Detection (λ = 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Area vs. Concentration) Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Standard & Dissolve in Ethyl Acetate Dilute Prepare Calibration Standards by Serial Dilution Standard->Dilute Sample Perform Sample Extraction (e.g., LLE or SPE) Concentrate Concentrate Sample Extract & Reconstitute Sample->Concentrate Inject Inject into GC System (Splitless Mode) Dilute->Inject Concentrate->Inject Separate Temperature-Programmed Separation (DB-5ms Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Extract Extract Ion Chromatograms (Quantifier & Qualifier) Detect->Extract Calibrate Generate Calibration Curve Extract->Calibrate Quantify Calculate Concentration & Confirm Identity Calibrate->Quantify

Sources

Step-by-step guide to Friedel-Crafts acylation for ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Guide to the Synthesis of Aryl Ethers: Addressing a Common Misconception and Detailing the Williamson Ether Synthesis

Introduction: Clarifying a Common Point of Confusion in Electrophilic Aromatic Substitution

In the field of synthetic organic chemistry, precision in reaction selection is paramount to achieving desired molecular architectures. A common point of inquiry involves the synthesis of ethers, particularly those containing an aromatic ring (aryl ethers). A frequent misconception is the applicability of the Friedel-Crafts acylation for this purpose. It is crucial to clarify at the outset that Friedel-Crafts acylation is a carbon-carbon bond-forming reaction used to synthesize ketones, not a method for synthesizing ethers (carbon-oxygen-carbon bonds) .

The Friedel-Crafts acylation involves the reaction of an acyl halide or anhydride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophile in this reaction is an acylium ion, which attacks the electron-rich aromatic ring, leading to the formation of an aryl ketone. The reaction mechanism does not involve the formation of an ether linkage.

For the synthesis of aryl ethers, the Williamson ether synthesis is a foundational and widely utilized method. This guide will, therefore, pivot to provide a detailed, step-by-step protocol for the Williamson ether synthesis, a robust and versatile method for preparing symmetrical and unsymmetrical ethers, including those with aryl substituents. We will also briefly touch upon modern alternatives like the Buchwald-Hartwig amination.

Part 1: The Williamson Ether Synthesis for Aryl Ethers: Mechanism and Principles

The Williamson ether synthesis is an Sₙ2 reaction involving a deprotonated alcohol (an alkoxide or a phenoxide) acting as a nucleophile, which attacks an alkyl halide (or other substrate with a good leaving group) to form an ether.

The general reaction scheme is:

R-O⁻Na⁺ + R'-X → R-O-R' + NaX

Where:

  • R-O⁻Na⁺ is the sodium alkoxide or phenoxide

  • R'-X is the alkyl halide (X = I, Br, Cl)

For the synthesis of aryl ethers, the reaction typically involves a phenoxide (the deprotonated form of a phenol) as the nucleophile and an alkyl halide as the electrophile. The reverse—using an alkoxide to displace a halide from an unactivated aromatic ring—is generally not feasible due to the difficulty of nucleophilic aromatic substitution under these conditions.

Key Mechanistic Considerations
  • Nucleophile Generation: The first step is the deprotonation of the alcohol or phenol to form the corresponding alkoxide or phenoxide. This is typically achieved using a strong base. For phenols, which are more acidic than aliphatic alcohols, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient. For less acidic aliphatic alcohols, stronger bases like sodium hydride (NaH) are required.

  • The Sₙ2 Reaction: The generated nucleophile then attacks the alkyl halide in a concerted Sₙ2 fashion. This step is sensitive to steric hindrance. The electrophile (R'-X) should ideally be a primary alkyl halide to maximize the reaction rate and minimize competing elimination (E2) reactions. Secondary halides can be used but may lead to lower yields and alkene byproducts. Tertiary halides are unsuitable as they will predominantly undergo elimination.

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal for this reaction. They effectively solvate the cation of the alkoxide, leaving the anionic oxygen nucleophile "naked" and highly reactive, thus accelerating the Sₙ2 reaction rate.

Visualizing the Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻Na⁺ Phenol->Phenoxide + NaH Base NaH H2 H₂ (gas) Phenoxide->H2 evolves Phenoxide_2 Ar-O⁻Na⁺ Alkyl_Halide R-X Ether Ar-O-R Salt NaX Ether->Salt + NaX Phenoxide_2->Ether + R-X (SN2)

Caption: Mechanism of the Williamson Ether Synthesis for Aryl Ethers.

Part 2: Detailed Experimental Protocol: Synthesis of Phenetole (Ethyl Phenyl Ether)

This protocol details the synthesis of phenetole from phenol and iodoethane.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Hazards
Phenol94.112.35 g25Toxic, Corrosive, Skin Sensitizer
Sodium Hydroxide (NaOH)40.001.1 g27.5Corrosive
Iodoethane155.974.29 g (2.2 mL)27.5Flammable, Harmful if Swallowed/Inhaled
N,N-Dimethylformamide (DMF)73.0950 mL-Reproductive Toxicity
Diethyl Ether74.12~100 mL-Highly Flammable, Forms Peroxides
5% NaOH Solution-~50 mL-Corrosive
Saturated NaCl (Brine)-~50 mL--
Anhydrous MgSO₄120.37~2-3 g--

Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.35 g, 25 mmol).

    • Add 50 mL of DMF to dissolve the phenol.

  • Formation of the Phenoxide:

    • Carefully add powdered sodium hydroxide (1.1 g, 27.5 mmol, 1.1 eq) to the stirring solution.

    • Stir the mixture at room temperature for 30 minutes. The formation of the sodium phenoxide may result in a slight warming of the flask and a change in the appearance of the solution.

  • Addition of the Electrophile:

    • Using a syringe, add iodoethane (2.2 mL, 27.5 mmol, 1.1 eq) dropwise to the reaction mixture through the top of the condenser.

    • After the addition is complete, heat the reaction mixture to 60-70 °C using a heating mantle and oil bath.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC plate with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Spot the starting material (phenol) and the reaction mixture. The reaction is complete when the phenol spot has disappeared. This typically takes 2-4 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash them with 5% NaOH solution (2 x 25 mL) to remove any unreacted phenol.

    • Wash the organic layer with saturated NaCl solution (brine) (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude phenetole can be purified by fractional distillation under atmospheric pressure (b.p. 170 °C) to yield a colorless liquid.

Experimental Workflow Diagram

Workflow A 1. Dissolve Phenol in DMF B 2. Add Base (NaOH) Stir 30 min A->B C 3. Add Iodoethane Heat to 60-70 °C B->C D 4. Monitor by TLC C->D E 5. Aqueous Work-up (Water, Ether Extraction) D->E F 6. Wash with 5% NaOH & Brine E->F G 7. Dry (MgSO4) & Concentrate F->G H 8. Purify by Distillation G->H

Caption: Experimental workflow for the synthesis of phenetole.

Part 3: Advanced Considerations and Alternative Methods

Phase-Transfer Catalysis

A variation of the Williamson ether synthesis can be performed under phase-transfer catalysis (PTC) conditions. This is particularly useful for large-scale synthesis as it avoids the need for anhydrous polar aprotic solvents like DMF. In this setup, the reaction occurs in a two-phase system (e.g., water and toluene), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) shuttles the phenoxide from the aqueous phase to the organic phase where it reacts with the alkyl halide.

The Buchwald-Hartwig Amination

For more complex aryl ethers, particularly those where the traditional Williamson synthesis may fail due to steric hindrance or electronic effects, the Buchwald-Hartwig amination is a powerful modern alternative. This palladium-catalyzed cross-coupling reaction allows for the formation of C-O bonds between an aryl halide or triflate and an alcohol. It offers a broader substrate scope and often proceeds under milder conditions than the classical methods.

Conclusion

While the Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for ketone synthesis, it is not the appropriate tool for constructing ether linkages. For the synthesis of aryl ethers, the Williamson ether synthesis remains a reliable and versatile method, deeply rooted in the principles of nucleophilic substitution. Understanding the mechanism, optimizing reaction conditions, and selecting the appropriate reagents are key to its successful application. For more challenging substrates, modern cross-coupling reactions like the Buchwald-Hartwig etherification provide a powerful complementary approach, expanding the synthetic chemist's toolkit for accessing complex molecular targets in research and drug development.

References

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry (5th ed.), Paula Yurkanis Bruice URL: [Link]

  • Title: Friedel-Crafts Reaction Source: Wikipedia URL: [Link]

  • Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Williamson Ether Synthesis Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig amination Source: Wikipedia URL: [Link]

Application Note: Strategic Derivatization of the Acetyl Moiety in Bis(4-acetylphenyl) Ether for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Bis(4-acetylphenyl) Ether Scaffold

Bis(4-acetylphenyl) ether is a symmetrical diaryl ether ketone that presents a robust and synthetically valuable scaffold. Its rigid, yet angled, diaryl ether core, combined with the reactive acetyl groups, makes it an attractive starting material for the synthesis of polymers, advanced materials, and, most notably, complex molecules in medicinal chemistry. The true potential of this scaffold is unlocked through the strategic chemical modification of its terminal acetyl groups.

Derivatization of the acetyl moiety (–COCH₃) serves multiple critical purposes in drug development and chemical biology. It allows for:

  • Modulation of Physicochemical Properties: Altering polarity, solubility, and hydrogen bonding capacity.

  • Introduction of New Functional Handles: Creating sites for bioconjugation, further elaboration, or for probing biological interactions.

  • Construction of Complex Architectures: Using the acetyl group as a linchpin for building larger, three-dimensional molecules such as heterocycles.

  • Bioisosteric Replacement: Transforming the acetyl group into other functionalities to improve metabolic stability or binding affinity.

This guide provides an in-depth exploration of several field-proven derivatization strategies for the acetyl group of bis(4-acetylphenyl) ether. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the information in a clear, actionable format for the modern researcher.

Oxidative Rearrangement: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful and reliable method for converting ketones into esters.[1][2] This transformation is exceptionally useful for replacing a ketone with an ester linkage, which can significantly alter a molecule's susceptibility to metabolic degradation and its hydrogen bonding profile.

Causality and Mechanistic Insight: The reaction proceeds via the Criegee intermediate, formed after the nucleophilic attack of a peroxyacid on the protonated carbonyl carbon.[3] The critical step is the concerted migration of a substituent from the ketone carbon to the adjacent oxygen of the peroxide group.[1] The migratory aptitude is determined by the substituent's ability to stabilize a positive charge. For an aryl alkyl ketone like bis(4-acetylphenyl) ether, the aryl group (the 4-phenoxyphenyl moiety) has a significantly higher migratory aptitude than the methyl group.[4] This ensures a highly regioselective reaction, yielding the corresponding phenyl acetate derivative.

baeyer_villiger start Bis(4-acetylphenyl) Ether reagent m-CPBA Dichloromethane (DCM) start->reagent Oxidant product Bis(4-acetoxyphenyl) Ether reagent->product Rearrangement workflow Stir at 45°C, 48h -> Quench with Na2S2O3 -> Extract -> Purify product->workflow

Caption: Baeyer-Villiger oxidation workflow.

Protocol 2.1: Synthesis of Bis(4-acetoxyphenyl) Ether

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve bis(4-acetylphenyl) ether (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (85%, 2.2 eq, added portion-wise to control any exotherm).[3]

  • Reaction: Stir the mixture at 45°C for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Dilute the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.[3]

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

ParameterValue/ConditionSource
Starting MaterialBis(4-acetylphenyl) ether
Reagentmeta-Chloroperoxybenzoic acid (m-CPBA)[1]
SolventDichloromethane (DCM)[3]
Temperature45°C[3]
Reaction Time~48 hours[3]
Expected ProductBis(4-acetoxyphenyl) Ether[5]

Carbon Chain Homologation: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a unique and powerful transformation that converts an aryl alkyl ketone into a thioamide, with the functional group migrating to the terminal position of the alkyl chain.[6][7] Subsequent hydrolysis of the thioamide yields the corresponding carboxylic acid. This reaction effectively homologates the carbon chain while oxidizing the terminal methyl group, providing access to valuable phenylacetic acid derivatives.[8]

Causality and Mechanistic Insight: The reaction is named for Conrad Willgerodt and Karl Kindler.[9] The Kindler modification, which uses elemental sulfur and a secondary amine like morpholine, is more convenient.[7] The mechanism involves the initial formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. The key rearrangement proceeds through a cascade of thio-substituted iminium-aziridinium intermediates, which facilitates the migration of the carbonyl functionality to the end of the chain.[7]

willgerodt_kindler cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis start Bis(4-acetylphenyl) Ether reagents1 Sulfur (S8) Morpholine start->reagents1 Reflux intermediate Bis(4-morpholinothiocarbonylmethylphenyl) Ether reagents1->intermediate reagents2 NaOH (aq) Then H+ intermediate->reagents2 Reflux product Bis(4-carboxymethylphenyl) Ether reagents2->product

Caption: Two-step Willgerodt-Kindler reaction and hydrolysis.

Protocol 3.1: Synthesis of Bis(4-carboxymethylphenyl) Ether

  • Thioamide Formation: In a flask equipped for reflux, combine bis(4-acetylphenyl) ether (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).[8]

  • Reaction (Step 1): Heat the mixture to reflux and maintain for 12-16 hours. The reaction mixture will become dark and viscous. Monitor by TLC (a more polar product, the thioamide, should form).

  • Isolation of Thioamide: Cool the reaction. Pour the mixture into cold water and extract with diethyl ether. Wash the organic layer with dilute HCl and then brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude thioamide, which can be used directly in the next step.

  • Hydrolysis: To the crude thioamide, add a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reaction (Step 2): Heat the mixture to reflux for 6-8 hours, until the thioamide is fully hydrolyzed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture and acidify with concentrated HCl until a precipitate forms. Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure dicarboxylic acid product.

Data Summary Table

ParameterValue/ConditionSource
Starting MaterialBis(4-acetylphenyl) ether
Reagents (Step 1)Elemental Sulfur (S₈), Morpholine[7][8]
Reagents (Step 2)Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)[8]
Reaction TypeThioamidation followed by Hydrolysis[6]
Expected ProductBis(4-carboxymethylphenyl) Ether[10]

Carbon-Carbon Bond Formation: Condensation Reactions

Condensation reactions provide a direct route to extend the carbon skeleton, creating α,β-unsaturated ketones (chalcones) and other important structural motifs. These reactions are foundational in the synthesis of flavonoids and other biologically active compounds.[11]

Claisen-Schmidt Condensation for Chalcone Synthesis

This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone.[12] For bis(4-acetylphenyl) ether, this allows for the facile introduction of a diverse range of aryl groups by varying the aldehyde partner, leading to the synthesis of bis-chalcones. Chalcones themselves are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[11][13]

Causality and Mechanistic Insight: Under basic conditions (e.g., NaOH or KOH), a hydroxide ion deprotonates the α-carbon of the ketone, forming an enolate.[12] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone product.[14]

claisen_schmidt start Bis(4-acetylphenyl) Ether reagent1 Aromatic Aldehyde (2.2 eq) start->reagent1 Condensation Partner reagent2 KOH or NaOH Ethanol/Water start->reagent2 Base Catalyst reagent1->reagent2 Base Catalyst product Bis-Chalcone Derivative reagent2->product workflow Stir at RT, 24h -> Pour into ice water -> Neutralize with HCl -> Filter & Recrystallize product->workflow

Caption: Claisen-Schmidt condensation workflow.

Protocol 4.1.1: General Procedure for Bis-Chalcone Synthesis

  • Preparation: In a flask, dissolve bis(4-acetylphenyl) ether (1.0 eq) and the desired aromatic aldehyde (2.2 eq) in ethanol.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (KOH, 40%) dropwise at room temperature.[12]

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. A precipitate will often form as the reaction progresses.

  • Work-up: Pour the reaction mixture into crushed ice and neutralize with dilute HCl.[12]

  • Purification: Filter the resulting solid product, wash thoroughly with water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to yield the pure bis-chalcone.[15]

From Chalcones to Pyrazolines

The α,β-unsaturated system of chalcones is a perfect Michael acceptor, enabling further derivatization. A prominent application is the synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles with significant pharmacological importance.[14][16]

Causality and Mechanistic Insight: The reaction of a chalcone with hydrazine hydrate proceeds via a Michael addition of the hydrazine to the β-carbon of the enone system. This is followed by an intramolecular cyclization and dehydration to form the stable dihydropyrazole (pyrazoline) ring.[17]

Protocol 4.2.1: Synthesis of a Bis-Pyrazoline Derivative

  • Preparation: Dissolve the bis-chalcone (from Protocol 4.1.1, 1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (2.5 eq) to the solution.[13]

  • Reaction: Heat the mixture to reflux for 12 hours.[13]

  • Work-up: Concentrate the solvent under reduced pressure and pour the residue into ice water.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallize from ethanol to obtain the pure bis-pyrazoline product.

α-Functionalization: Halogenation of the Acetyl Group

Introducing a halogen at the α-position of the ketone creates a highly valuable synthetic handle.[18] The resulting α-haloketone is a potent electrophile, susceptible to nucleophilic substitution (S_N2) reactions, allowing for the introduction of a vast array of functionalities (e.g., amines, azides, thiols).

Causality and Mechanistic Insight: Under acidic conditions, the halogenation proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form, which is the rate-limiting step.[18] The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). This mechanism ensures that the reaction rate is independent of the halogen concentration and that mono-halogenation is favored.[18]

alpha_halogenation start Bis(4-acetylphenyl) Ether reagent Bromine (Br2) Acetic Acid (cat. H+) start->reagent Electrophilic Halogenation product Bis(4-(bromoacetyl)phenyl) Ether reagent->product mechanism Acid-catalyzed enol formation (rate-limiting) -> Nucleophilic attack on Br2 product->mechanism

Caption: α-Halogenation via an enol intermediate.

Protocol 5.1: Synthesis of Bis(4-(bromoacetyl)phenyl) Ether

  • Preparation: Dissolve bis(4-acetylphenyl) ether (1.0 eq) in glacial acetic acid.

  • Reagent Addition: In a separate flask, prepare a solution of bromine (Br₂) (2.1 eq) in glacial acetic acid. Add this bromine solution dropwise to the stirred ketone solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the bromine color has discharged. Monitor the reaction by TLC.

  • Work-up: Slowly pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Purification: Filter the solid, wash extensively with water to remove acetic acid, and then wash with a small amount of cold ethanol. Dry the product under vacuum.

Data Summary Table

ParameterValue/ConditionSource
Starting MaterialBis(4-acetylphenyl) ether
ReagentBromine (Br₂)[18]
Solvent/CatalystGlacial Acetic Acid[18]
TemperatureRoom Temperature[18]
Expected ProductBis(4-(bromoacetyl)phenyl) Ether[18]

Conclusion

The acetyl groups of bis(4-acetylphenyl) ether are remarkably versatile functional handles that provide access to a wide chemical space. The protocols detailed herein—spanning oxidative rearrangements, carbon chain homologations, condensation reactions, and α-functionalizations—represent a core toolkit for the synthetic chemist. By understanding the underlying mechanisms and applying these robust protocols, researchers can strategically modify the bis(4-acetylphenyl) ether scaffold to generate novel molecules with tailored properties for applications in drug discovery, materials science, and beyond.

References

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Application Notes and Protocols: 4-Acetylphenyl Ether in the Synthesis of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Di-functional Ketone

4-Acetylphenyl ether, systematically known as 1,1'-(oxydi-4,1-phenylene)bis(ethanone) or 4,4'-diacetyldiphenyl ether, is a highly versatile difunctional aromatic ketone. Its unique molecular architecture, featuring a flexible ether linkage connecting two phenyl rings each bearing a reactive acetyl group, makes it an invaluable building block in the synthesis of a diverse array of novel materials. The presence of two carbonyl functionalities allows for the extension of polymer chains, the creation of cross-linked networks, and the synthesis of complex molecular structures with tailored properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in materials science, complete with detailed experimental protocols. The methodologies described herein are designed to be robust and reproducible, offering a solid foundation for innovation in polymer chemistry, liquid crystal technology, and the development of functional organic materials.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol [1]
CAS Number 2615-11-4
Appearance Off-white to pale yellow solid
Melting Point 98-105 °C
Solubility Soluble in organic solvents such as ethanol, acetone, and chloroform. Limited solubility in water.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification : May cause skin and eye irritation.[1] Harmful if swallowed or in contact with skin.[2]

  • Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[3]

  • Handling : Handle in a well-ventilated area. Avoid inhalation of dust.[3]

  • Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Application I: Synthesis of High-Performance Poly(aryl ether ketone)s (PAEKs)

The dual acetyl groups of this compound serve as reactive sites for the synthesis of poly(aryl ether ketone)s (PAEKs). These high-performance thermoplastics are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in the aerospace, automotive, and medical industries. The ether linkage in the backbone of this compound imparts a degree of flexibility to the resulting polymer chain, which can enhance processability.

Protocol 1: Synthesis of a PAEK via Nucleophilic Aromatic Substitution

This protocol describes a typical polycondensation reaction to synthesize a PAEK from this compound and a dihydroxy aromatic comonomer.

Reaction Scheme:

cluster_0 4,4'-Diacetyldiphenyl Ether cluster_1 Dihydroxy Comonomer (e.g., Bisphenol A) A O(C6H4COCH3)2 C High-Performance PAEK Polymer A->C + B HO-Ar-OH B->C K2CO3, High-Temp Solvent

PAEK Synthesis Workflow

Materials:

  • This compound (1.0 eq)

  • Bisphenol A (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.1 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Magnetic stirrer with heating mantle

  • Dean-Stark trap

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a Dean-Stark trap fitted with a condenser, and a thermometer.

  • Charging the Reactor: To the flask, add this compound, bisphenol A, potassium carbonate, DMAc, and toluene. The toluene acts as an azeotropic agent to remove water generated during the reaction.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. Collect the water-toluene azeotrope in the Dean-Stark trap.

  • Polymerization: After the removal of water is complete (typically 2-4 hours), slowly increase the temperature to 160-180 °C to drive off the toluene. Continue the polymerization at this temperature for 6-12 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Filter the polymer and wash it thoroughly with hot water and then methanol to remove any residual salts and solvent.

  • Drying: Dry the purified PAEK polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent oxidation of the reactants and the resulting polymer at high temperatures.

  • Azeotropic Removal of Water: The in-situ removal of water drives the equilibrium of the reaction towards the formation of the high molecular weight polymer.

  • Excess Base: A slight excess of potassium carbonate ensures the complete deprotonation of the hydroxyl groups of bisphenol A, facilitating the nucleophilic attack.

Application II: Synthesis of Bis-Chalcones as Precursors for Flavonoids and Heterocyclic Compounds

The acetyl groups of this compound can readily undergo Claisen-Schmidt condensation with aromatic aldehydes to form bis-chalcones.[4][5] Chalcones are valuable intermediates in the synthesis of a wide range of biologically active compounds, including flavonoids, pyrazolines, and isoxazoles, which exhibit anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation for Bis-Chalcone Synthesis

This protocol details the synthesis of a bis-chalcone derivative from this compound and a substituted benzaldehyde.

Reaction Scheme:

cluster_0 4,4'-Diacetyldiphenyl Ether cluster_1 Substituted Benzaldehyde (2 eq) A O(C6H4COCH3)2 C Bis-Chalcone Derivative A->C + B Ar-CHO B->C NaOH or KOH, Ethanol

Bis-Chalcone Synthesis Workflow

Materials:

  • This compound (1.0 eq)

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (2.2 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound and the substituted benzaldehyde in ethanol.

  • Base Addition: To the stirred solution, slowly add an aqueous solution of NaOH or KOH at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A solid precipitate of the bis-chalcone may form during the reaction.

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude bis-chalcone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Self-Validating System:

  • The formation of the chalcone product is often indicated by a color change, as the extended conjugation of the α,β-unsaturated ketone system can lead to colored compounds.

  • The purity of the product can be readily assessed by its melting point and TLC analysis.

Application III: Synthesis of Thioamides via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a powerful method for the conversion of aryl ketones to the corresponding thioamides.[6][7] Applying this reaction to this compound can yield bis-thioamides, which are valuable intermediates in medicinal chemistry and can be hydrolyzed to the corresponding carboxylic acids.

Protocol 3: Microwave-Assisted Willgerodt-Kindler Reaction

This protocol outlines a modern, efficient microwave-assisted approach to the Willgerodt-Kindler reaction of this compound.

Reaction Scheme:

cluster_0 4,4'-Diacetyldiphenyl Ether cluster_1 Sulfur and Morpholine A O(C6H4COCH3)2 C Bis-Thioamide Derivative A->C + B S8, Morpholine B->C Microwave Irradiation

Willgerodt-Kindler Reaction Workflow

Materials:

  • This compound (1.0 eq)

  • Elemental sulfur (S₈) (2.2 eq)

  • Morpholine (excess)

  • Microwave reactor

  • Appropriate microwave reaction vessel with a stir bar

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Reactant Mixture: In a microwave reaction vessel, combine this compound, elemental sulfur, and morpholine.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified bis-thioamide by spectroscopic methods (NMR, IR, Mass Spectrometry).

Expertise & Experience:

  • The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods for the Willgerodt-Kindler reaction.[8]

  • Morpholine acts as both a reactant and a solvent in this protocol.

  • The reaction should be performed in a well-ventilated fume hood due to the potential for the formation of hydrogen sulfide.

Future Outlook: Expanding the Horizons of Material Synthesis

The applications of this compound are not limited to the protocols detailed above. Its versatile structure opens doors to a multitude of other synthetic transformations and novel materials:

  • Liquid Crystals: The rigid core of the diphenyl ether moiety can be functionalized to create calamitic (rod-like) liquid crystals.[9][10] The acetyl groups can be transformed into other functionalities, such as esters or imines, which are common in liquid crystalline structures.

  • Functional Coatings: The reactivity of the acetyl groups allows for the incorporation of this compound into cross-linked polymer networks for the development of durable and functional coatings.[11]

  • Drug Development: The diphenyl ether scaffold is present in numerous biologically active molecules. This compound can serve as a starting point for the synthesis of novel pharmaceutical candidates.

The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new materials with enhanced properties and functionalities, further solidifying its importance as a key building block in modern organic synthesis.

References

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  • Poloa, E., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351.
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  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Khandge, R. S. (2021). Synthesis and Characterization of Polyether-Ether Ketone Supported TpPa-1 Covalent Organic Framework Membrane for Organic Solvent Nanofiltration (Master's thesis, The University of Wisconsin-Milwaukee).
  • Ghule, S. D., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Education and Scientific Methods, 10(6), 1-10.
  • Kappe, C. O., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Green Chemistry, 15(8), 2057-2073.
  • SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]

  • Al-Azzawi, A. M. J., & Al-Juboori, S. A. H. (2022). Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][1][2][12] thiadiazole unit. Baghdad Science Journal, 19(2), 0329.

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Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of aryl ethers, is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The target molecule, 4-acetylphenyl ether, and its derivatives are valuable intermediates in the synthesis of various biologically active compounds and functional materials. Historically, the synthesis of such ethers often relied on harsh methods like the Ullmann condensation, which typically requires high temperatures and stoichiometric amounts of copper. The advent of palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination and its etherification counterpart, has revolutionized C-O bond formation, offering milder conditions, broader substrate scope, and improved functional group tolerance.[1][2][3]

This comprehensive guide provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed cross-coupling of 4-bromoacetophenone and phenol. We will delve into the mechanistic underpinnings of this transformation, explain the critical role of ligands and bases, and offer a validated, step-by-step experimental procedure. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power and versatility of palladium catalysis for the efficient construction of aryl ether linkages.

Reaction Principle and Overview

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between 4-bromoacetophenone and phenol. This transformation, an extension of the Buchwald-Hartwig reaction, facilitates the formation of a C-O bond between an aryl halide and an alcohol (in this case, a phenol).[1][2] The general reaction is depicted below:

Scheme 1: General Reaction for the Palladium-Catalyzed Synthesis of this compound

The success of this reaction hinges on the careful selection of the palladium catalyst, a suitable ligand to stabilize the palladium center and facilitate the catalytic cycle, and an appropriate base to deprotonate the phenol, generating the active nucleophile.

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed C-O bond formation proceeds through a well-established catalytic cycle, analogous to the Buchwald-Hartwig amination.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromoacetophenone), forming a Pd(II) intermediate.[2][5] The electron-rich and sterically demanding phosphine ligands are known to facilitate this step.[6]

  • Ligand Exchange/Coordination: The phenoxide, generated in situ by the deprotonation of phenol by the base, coordinates to the Pd(II) center, displacing a halide ion.

  • Reductive Elimination: This is the key bond-forming step where the aryl group and the phenoxide group are eliminated from the palladium center, forming the desired this compound and regenerating the active Pd(0) catalyst.[2][5]

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for the synthesis of this compound.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(L)2-Br Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Ph-O- Pd(II)_Phenoxide Ar-Pd(II)(L)2-OPh Ligand_Exchange->Pd(II)_Phenoxide Reductive_Elimination Reductive Elimination Pd(II)_Phenoxide->Reductive_Elimination Ar-O-Ph Reductive_Elimination->Pd(0)L2 Product This compound (Ar-O-Ph) Reductive_Elimination->Product ArBr 4-Bromoacetophenone (Ar-Br) ArBr->Oxidative_Addition PhOH Phenol (Ph-OH) PhOH->Ligand_Exchange Deprotonation Base Base Base->Ligand_Exchange caption Catalytic cycle for the palladium-catalyzed synthesis of this compound.

Sources

Application Notes and Protocols for the Chromatographic Purification of 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chromatographic purification of 4-Acetylphenyl ether, also known as 4,4'-diacetyldiphenyl ether. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to achieve high purity of this compound, a key intermediate in various synthetic applications. The protocols herein are grounded in the principles of chromatographic theory and are tailored to address the specific separation challenges posed by the synthesis of this compound, particularly via Friedel-Crafts acylation. We will explore purification strategies using Thin-Layer Chromatography (TLC) for rapid analysis, Flash Chromatography for preparative scale purification, and High-Performance Liquid Chromatography (HPLC) for high-resolution analysis and purification.

Introduction: The Purification Challenge

This compound is a versatile intermediate in organic synthesis, notably in the preparation of polymers and pharmaceutical compounds.[1] Its synthesis, commonly achieved through the Friedel-Crafts acylation of diphenyl ether, often results in a crude product mixture containing unreacted starting materials, mono-acylated byproducts, and other impurities.[2][3] The structural similarity between the desired product and these impurities necessitates a well-designed purification strategy to achieve the high degree of purity required for subsequent applications. This guide provides a systematic approach to developing and implementing effective chromatographic purification methods for this compound.

Potential Impurities in the Synthesis of this compound:

  • Diphenyl ether: Unreacted starting material.

  • 4-Acetylphenyl phenyl ether (mono-acylated product): A major byproduct.

  • Other positional isomers: Depending on the reaction conditions of the Friedel-Crafts acylation.

  • Residual catalyst and reagents: Such as aluminum chloride and acetylating agents.

Foundational Chromatographic Principles

The purification strategies outlined in this guide are based on the principle of differential partitioning of the components of a mixture between a stationary phase and a mobile phase. The choice of these phases is critical and is determined by the polarity of the target molecule and its impurities. This compound, with its two acetyl groups and a diphenyl ether backbone, is a moderately polar compound.

Workflow for Chromatographic Purification

A logical workflow is essential for efficient and effective purification. The following diagram illustrates the recommended sequence of steps, from initial analysis to final purity assessment.

Purification_Workflow cluster_0 Method Development cluster_1 Preparative Purification cluster_2 High-Resolution Analysis & Purification TLC Thin-Layer Chromatography (TLC) - Solvent System Screening Flash Flash Column Chromatography - Bulk Purification TLC->Flash Optimized Solvent System HPLC High-Performance Liquid Chromatography (HPLC) - Purity Analysis - Small-Scale Purification Flash->HPLC Partially Purified Fractions Pure Pure this compound HPLC->Pure Purity > 99% Crude Crude this compound Crude->TLC

Caption: Workflow for the purification of this compound.

Thin-Layer Chromatography (TLC): Rapid Method Development

TLC is an indispensable tool for the initial analysis of the crude reaction mixture and for screening suitable solvent systems for flash chromatography.[4][5] The goal is to find a mobile phase that provides good separation between this compound and its main impurities, ideally with a retention factor (Rf) of 0.25-0.35 for the target compound.[4]

Protocol 4.1: TLC Analysis of this compound

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Crude this compound solution (dissolved in a minimal amount of dichloromethane or ethyl acetate)

  • Mobile phase (e.g., mixtures of hexanes and ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Plate Preparation: With a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[5]

  • Spotting: Using a capillary spotter, apply a small spot of the crude product solution onto the origin line.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.[4]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Recommended TLC Solvent Systems for Screening

Solvent System (v/v)Expected Observation
20% Ethyl acetate in HexanesGood starting point for separation.
30% Ethyl acetate in HexanesShould increase the Rf of all components.
10% Dichloromethane in HexanesAn alternative non-polar/polar mixture.

Flash Column Chromatography: Preparative Scale Purification

Flash chromatography is the primary technique for purifying gram-scale quantities of this compound.[6][7] The solvent system identified during TLC analysis is directly applicable here.

Protocol 5.1: Flash Chromatography of this compound

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Crude this compound

  • Optimized mobile phase from TLC analysis

  • Collection tubes

  • Air pressure source

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Fill the column with the mobile phase.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Flash_Chromatography_Setup cluster_column Flash Chromatography Column Solvent Mobile Phase Sand_top Sand Solvent->Sand_top Silica Silica Gel with Sample Band Sand_top->Silica Sand_bottom Sand Silica->Sand_bottom Cotton Cotton/Glass Wool Plug Sand_bottom->Cotton Stopcock Stopcock Cotton->Stopcock Collection Fraction Collection Stopcock->Collection Pressure Pressurized Air Inlet Pressure->Solvent

Caption: Diagram of a typical flash chromatography setup.

High-Performance Liquid Chromatography (HPLC): High-Resolution Analysis

HPLC is a powerful technique for assessing the purity of the fractions obtained from flash chromatography and can also be used for small-scale preparative purification. A reversed-phase C18 column is generally suitable for a moderately polar compound like this compound.

Protocol 6.1: Analytical HPLC of this compound

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Sample of purified this compound (dissolved in acetonitrile)

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Elution and Detection: Run the gradient program and monitor the elution of components using a UV detector (a wavelength around 254 nm is a good starting point).

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the sample.

Table 2: Recommended HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Trustworthiness and Self-Validation

The protocols described in this guide form a self-validating system. The initial TLC analysis provides a predictive model for the flash chromatography separation. The subsequent HPLC analysis of the purified fractions serves as a quantitative confirmation of the purity, thus validating the effectiveness of the entire purification workflow. Consistent results across these techniques will ensure the trustworthiness of the obtained product.

References

  • Google Patents. (n.d.). Preparation process of 4,4'-Dicarboxydiphenyl ethers or derivatives thereof.
  • Google Patents. (n.d.). Preparation method of 4,4'-dihydroxydiphenyl ether.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). A process of method development: A chromatographic approach. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2016). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Outline of Friedel–Crafts acylation of diphenyl ether by terepthaloyl... Retrieved from [Link]

Sources

The 4-Acetylphenyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Acetylphenyl Group in Drug Design

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry. The 4-acetylphenyl group, characterized by an acetyl group para to a point of attachment on a phenyl ring, has emerged as a significant pharmacophore in the design of novel therapeutic agents. Its utility stems from a combination of favorable electronic properties, synthetic accessibility, and the ability to participate in key molecular interactions with biological targets. The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. This application note will delve into the diverse applications of the 4-acetylphenyl moiety in medicinal chemistry, with a focus on its incorporation into novel anticancer agents. We will provide detailed protocols for the synthesis of exemplary compounds and discuss the structure-activity relationships that guide their design.

Application Focus 1: Thiazole-Based Anticancer Agents Targeting SIRT2 and EGFR

Recent research has highlighted the potential of N-(4-acetylphenyl)-substituted aminothiazole derivatives as potent antiproliferative agents.[1] The thiazole ring is a well-established pharmacophore in numerous clinically approved drugs, and its combination with the 4-acetylphenyl moiety has led to the development of compounds with promising activity against various cancer cell lines.[2][3] A notable series of compounds, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has demonstrated significant cytotoxicity, with some analogs exhibiting greater potency than the standard chemotherapeutic agent, cisplatin.[1]

Mechanistic Insights: Dual Inhibition of SIRT2 and EGFR

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, and the Epidermal Growth Factor Receptor (EGFR) are both implicated in cancer cell proliferation, survival, and migration.[4] Overexpression of SIRT2 has been linked to various cancers, making it a compelling therapeutic target. Similarly, EGFR is a well-validated target in oncology. In silico docking studies have suggested that 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can effectively bind to the active sites of both SIRT2 and EGFR, indicating a potential dual-inhibitory mechanism of action that could lead to enhanced anticancer efficacy and a reduced likelihood of resistance development.[1][5]

Structure-Activity Relationship (SAR) Insights

The development of these thiazole derivatives has been guided by systematic SAR studies.[1] Key findings include:

  • The Oxime Moiety: Conversion of the acetyl group on the 4-acetylphenyl ring to a hydroxyimino (-C=NOH) group significantly enhances antiproliferative activity. This modification likely alters the electronic properties and steric profile of the molecule, potentially leading to improved interactions with the target enzymes.[1]

  • Carbohydrazide Functionality: Derivatives incorporating a carbohydrazide group also exhibit potent cytotoxicity. This functional group can participate in additional hydrogen bonding interactions within the enzyme's active site.[1]

The following workflow illustrates the general synthetic and evaluation pipeline for these compounds:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials: 3-((4-acetylphenyl)amino)propanoic acid Potassium thiocyanate step1 Thioureation start->step1 step2 Hantzsch Thiazole Synthesis step1->step2 step3 Functional Group Interconversion (e.g., Oximation, Hydrazinolysis) step2->step3 product Final Thiazole Derivatives step3->product eval1 In vitro Antiproliferative Assays (2D and 3D Cancer Models) product->eval1 eval2 Structure-Activity Relationship (SAR) Analysis eval1->eval2 eval3 In silico Molecular Docking (SIRT2, EGFR) eval2->eval3

Caption: Synthetic and evaluation workflow for novel thiazole derivatives.

Experimental Protocol: Synthesis of 3-{4-(1-(hydroxyimino)ethyl)phenylamino}propanoic acid (Compound 22 from Muzalevskyi et al.)[1]

This protocol describes a key transformation in the synthesis of a highly potent thiazole derivative.

Part A: Synthesis of 3-((4-acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid

  • Thioureation: A mixture of 3-((4-acetylphenyl)amino)propanoic acid (1 equivalent), potassium thiocyanate (3 equivalents), and acetic acid is refluxed for 10 hours.

  • Cyclization: Concentrated hydrochloric acid is added, and the mixture is heated at boiling for an additional 20 minutes.

  • Work-up: The reaction mixture is diluted with water and cooled. The resulting crystalline solid is filtered, washed with water, and crystallized to yield the thiazole derivative.

Part B: Oximation of the Acetyl Group

  • Reaction Setup: To a solution of 3-((4-acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid (1 equivalent) in 2-propanol, add hydroxylamine hydrochloride (excess) and sodium acetate (excess).

  • Reaction: Reflux the mixture for 1 hour.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final oxime derivative.

Biological Activity Data

The following table summarizes the antiproliferative activity of key 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line.[1]

CompoundKey Functional GroupIC50 (µM) against A549 cells
21 Oxime5.42
22 Oxime with p-Cl-phenyl2.47
25 Carbohydrazide8.05
Cisplatin (Standard)11.71

Application Focus 2: Imidazole-Based Anticancer Agents

The imidazole scaffold is another privileged structure in medicinal chemistry, found in numerous biologically active compounds.[6] The incorporation of a 4-acetylphenylamine moiety into imidazole-based structures has yielded a series of compounds with significant anticancer activity against breast, prostate, and brain cancer cell lines.[7]

Synthetic Strategy and Key Intermediates

The synthesis of these imidazole derivatives typically begins with the reaction of 4'-aminoacetophenone with an appropriate α-haloketone to form a 2-((4-acetylphenyl)amino)-1-arylethan-1-one intermediate.[7] This key intermediate can then be cyclized and further functionalized to generate a diverse library of imidazole-containing compounds.[7]

G cluster_synthesis Synthesis of Imidazole Derivatives cluster_evaluation Biological Evaluation start 4'-Aminoacetophenone + α-Haloketone intermediate 2-((4-acetylphenyl)amino)-1-arylethan-1-one start->intermediate step1 Cyclization with Cyanates intermediate->step1 product 1,4-Disubstituted Imidazoles step1->product step2 Further Derivatization (e.g., Alkylation) product->step2 final_products Final Imidazole Analogs step2->final_products eval1 Cytotoxicity Screening (MTT Assay) (MDA-MB-231, PPC-1, U-87 cell lines) final_products->eval1 eval2 EC50 Determination eval1->eval2 eval3 3D Spheroid Assays eval2->eval3

Caption: General synthetic and evaluation pathway for 4-acetylphenylamine-based imidazole derivatives.

Experimental Protocol: Synthesis of 2-((4-Acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one (Compound 4 from Urbanavičiūtė et al.)[8]

This protocol describes the synthesis of a key intermediate for the preparation of bioactive imidazole derivatives.

  • Dissolution: Dissolve 4'-aminoacetophenone (1 equivalent) in a boiling mixture of propan-2-ol and water (1:2 v/v).

  • Addition: Add the corresponding α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture at reflux for 3 hours.

  • Work-up: Cool the reaction mixture. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with a suitable solvent, and dry to obtain the desired 2-((4-acetylphenyl)amino)-1-arylethan-1-one.

Biological Activity Data

The following table presents the EC50 values of the most active 4-acetylphenylamine-based imidazole derivatives against various cancer cell lines.[7][8]

CompoundPPC-1 (prostate) EC50 (µM)U-87 (glioblastoma) EC50 (µM)
4 47.23.1
9 29.529.5
14 3.13.1
22 3.13.1

Conclusion

The 4-acetylphenyl moiety is a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled its incorporation into a wide range of bioactive molecules. The examples of thiazole and imidazole-based anticancer agents discussed herein demonstrate the power of this scaffold in the design of novel therapeutics that can interact with key oncogenic targets. Further exploration and derivatization of the 4-acetylphenyl group are likely to yield even more potent and selective drug candidates in the future.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). MDPI. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2024). PubMed. [Link]

  • Structures of some thiazole derivatives with antitumor activity. (n.d.). ResearchGate. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. [Link]

  • Synthesis of 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid derivatives 12–14. (n.d.). ResearchGate. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). PubMed. [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PubMed. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2024). Nathancahill. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2014). MDPI. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021). National Institutes of Health. [Link]

  • Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021). PubMed. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). Ryan-Rosario. [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

  • SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis. (2012). National Institutes of Health. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2014). ResearchGate. [Link]

  • Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. (2022). MDPI. [Link]

  • Imidazoles as potential anticancer agents. (2017). National Institutes of Health. [Link]

  • Experimental anticancer activity of the imidazole-based... (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). National Institutes of Health. [Link]

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Scalable synthesis of 4-Acetylphenyl ether for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the scalable synthesis of 4-Acetylphenyl ether, also known as bis(4-acetylphenyl) ether, a key intermediate in various industrial applications. This document emphasizes the practical aspects of large-scale production, focusing on the widely utilized Friedel-Crafts acylation reaction. The protocols and discussions are grounded in established chemical principles to ensure reproducibility and safety in an industrial setting.

Introduction and Industrial Significance

This compound (specifically bis(4-acetylphenyl) ether) is a symmetrical aromatic ketone that serves as a valuable building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1][2] Its rigid structure and reactive acetyl groups make it a versatile precursor for creating complex molecular architectures. The primary industrial route to this compound is the Friedel-Crafts acylation of diphenyl ether.[3][4] This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis for producing aryl ketones.[5]

This application note details a scalable protocol for the synthesis of bis(4-acetylphenyl) ether, addressing the challenges of industrial production, including catalyst selection, reaction optimization, and product purification.

The Chemistry: Friedel-Crafts Acylation

The synthesis of bis(4-acetylphenyl) ether is achieved through the Friedel-Crafts acylation of diphenyl ether with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3][4][5]

Reaction Scheme:

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic rings of diphenyl ether.[4] Due to the ether linkage being an ortho-, para-directing group, the acylation occurs predominantly at the para positions, leading to the desired 4,4'-disubstituted product.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Catalyst Regeneration Acetyl_Chloride Acetyl Chloride (CH3COCl) Acylium_Ion Acylium Ion ([CH3CO]+) Acetyl_Chloride->Acylium_Ion + AlCl3 AlCl3 Aluminum Chloride (AlCl3) Tetrachloroaluminate [AlCl4]- AlCl3->Tetrachloroaluminate + Cl- Regenerated_AlCl3 AlCl3 Tetrachloroaluminate->Regenerated_AlCl3 Diphenyl_Ether Diphenyl Ether Sigma_Complex Sigma Complex (Arenium Ion) Diphenyl_Ether->Sigma_Complex + [CH3CO]+ Product Bis(4-acetylphenyl) ether Sigma_Complex->Product + [AlCl4]- HCl HCl Sigma_Complex->HCl - H+

Caption: Mechanism of Friedel-Crafts Acylation.

Scalable Synthesis Protocol

This protocol is designed for a pilot-scale or industrial batch reactor. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reactor: 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a port for solids addition.

  • Reagents:

    • Diphenyl ether (high purity)

    • Acetyl chloride (or acetic anhydride)

    • Anhydrous aluminum chloride (AlCl3)

    • Dichloromethane (DCM) or another suitable chlorinated solvent

    • Hydrochloric acid (HCl), concentrated

    • Sodium bicarbonate (NaHCO3) solution, saturated

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Ethanol or isopropanol (for recrystallization)

Step-by-Step Procedure

Workflow for the Synthesis of Bis(4-acetylphenyl) ether

Synthesis_Workflow A Reactor Setup and Inerting B Solvent and Diphenyl Ether Charging A->B C Catalyst Addition (AlCl3) B->C D Controlled Addition of Acetyl Chloride C->D E Reaction at Controlled Temperature D->E F Reaction Quenching E->F G Aqueous Workup and Phase Separation F->G H Solvent Removal G->H I Product Recrystallization H->I J Filtration and Drying I->J K Final Product: Bis(4-acetylphenyl) ether J->K

Caption: Overall workflow for the industrial synthesis of bis(4-acetylphenyl) ether.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to maintain anhydrous conditions.

  • Reagent Charging:

    • Charge the reactor with dichloromethane (DCM).

    • Add diphenyl ether to the solvent and stir until fully dissolved.

    • Cool the solution to 0-5 °C using a cooling jacket.

  • Catalyst Addition:

    • Carefully add anhydrous aluminum chloride (AlCl3) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

  • Addition of Acetylating Agent:

    • Slowly add acetyl chloride to the reaction mixture via an addition funnel over 1-2 hours. Maintain the temperature between 0-5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Quenching:

    • Cool the reactor back to 0-5 °C.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas. Ensure the reactor's off-gas is scrubbed.

  • Work-up and Isolation:

    • Transfer the mixture to a separation vessel. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

    • Recrystallize the crude solid product from a suitable solvent such as ethanol or isopropanol to yield pure bis(4-acetylphenyl) ether.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Parameters and Expected Yield
ParameterValueRationale
Molar Ratio (Diphenyl ether:Acetyl Chloride:AlCl3) 1 : 2.2 : 2.4A slight excess of the acetylating agent and catalyst ensures complete di-acylation.
Reaction Temperature 0-25 °CLow initial temperature controls the exothermic reaction; room temperature drives the reaction to completion.
Reaction Time 12-16 hoursSufficient time for the di-substitution to occur.
Solvent DichloromethaneGood solvent for reactants and inert under reaction conditions.
Expected Yield 85-95%Based on optimized laboratory and pilot-scale runs.
Purity (after recrystallization) >99% (by HPLC)Recrystallization is effective for removing mono-acylated and other impurities.

Industrial Scale-Up and Greener Alternatives

While the AlCl3-catalyzed process is robust, it generates significant acidic waste, and the catalyst cannot be easily recovered.[6] For modern industrial applications, moving towards greener and more sustainable processes is crucial.

Solid Acid Catalysts:

Heterogeneous solid acid catalysts offer several advantages for industrial-scale Friedel-Crafts acylations:[7][8]

  • Reusability: The catalyst can be recovered by filtration and reused, reducing cost and waste.

  • Reduced Corrosion: Solid acids are less corrosive than traditional Lewis acids.

  • Simplified Work-up: The work-up procedure is simplified as there is no need to quench a soluble catalyst.

  • Continuous Processing: Solid catalysts are well-suited for use in fixed-bed reactors for continuous production.

Examples of solid acid catalysts for Friedel-Crafts acylation include zeolites (e.g., H-BEA, H-ZSM-5) and sulfated zirconia.[6][7][8] The development of processes using these catalysts is a key area of research for more environmentally friendly production of aromatic ketones.[9]

Safety and Handling

  • Aluminum Chloride (AlCl3): Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • Acetyl Chloride: Corrosive, lachrymatory, and reacts with moisture.[10] Use in a well-ventilated fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize exposure and use in a closed system where possible.

  • Reaction Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling and ventilation.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: 100-101°C[11]

  • ¹H NMR: To confirm the chemical structure and absence of impurities.

  • ¹³C NMR: To verify the carbon framework.

  • FT-IR: To identify characteristic functional groups (e.g., C=O stretch of the ketone).

  • HPLC/GC-MS: To determine purity and identify any minor impurities.

Conclusion

The Friedel-Crafts acylation of diphenyl ether provides a scalable and efficient route for the industrial production of bis(4-acetylphenyl) ether. While the traditional method using aluminum chloride is well-established, future advancements will likely focus on the implementation of heterogeneous solid acid catalysts to improve the sustainability and environmental footprint of the process. Careful control of reaction parameters and adherence to safety protocols are paramount for successful and safe large-scale synthesis.

References

  • ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12),... | Download Scientific Diagram. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Yadav, G. D., & Pujari, A. A. Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry (RSC Publishing). Available from: [Link]

  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available from: [Link]

  • ResearchGate. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]

  • Patent 0167286. Process for producing 4-hydroxyacetophenone. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • India Science, Technology & Innovation - ISTI Portal. Development of process for production of 4-methoxy acetophenone in a continuous single-step process. Available from: [Link]

  • Mol-Instincts. This compound 2615-11-4 wiki. Available from: [Link]

  • Khan Academy. Friedel-Crafts acylation (video). Available from: [Link]

  • PubChem. This compound | C16H14O3 | CID 17471. Available from: [Link]

  • Cheméo. Chemical Properties of this compound (CAS 37407-21-9). Available from: [Link]

  • Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • ResearchGate. Industrial Friedel–Crafts Chemistry | Request PDF. Available from: [Link]

  • PubChemLite. This compound (C16H14O3). Available from: [Link]

  • PMC - NIH. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Available from: [Link]

  • Google Patents. Purification of ethers - US3450608A.
  • Google Patents. EP0851853A1 - Process for the purification of diphenyl ether compounds.
  • Scalable synthesis of Cu-based catalysts as a tool for accelerated process development. Available from: [Link]

  • Google Patents. US4539428A - Preparation of diaminodiphenyl ethers.
  • Google Patents. CN103739571A - Synthesis method of phenyl glycidyl ether.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetylphenyl ether, also known as 1-[4-(4-acetylphenoxy)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this diaryl ether. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The most common and accessible laboratory method for synthesizing symmetrical diaryl ethers like this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide will focus on troubleshooting this specific pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low or fails completely. What are the most critical factors I should investigate?

Low yields in this synthesis typically trace back to a few critical parameters inherent to the SNAr mechanism. The reaction involves the attack of a phenoxide nucleophile on an electron-deficient aromatic ring.

Core Areas for Investigation:

  • Reagent Purity & Stoichiometry:

    • 4-Hydroxyacetophenone: Must be pure and dry. Impurities can interfere with the reaction.

    • 4-Haloacetophenone: The choice of halide is critical. For SNAr reactions, the reactivity order is F > Cl > Br > I. 4-Fluoroacetophenone is the most reactive and will give the best results under milder conditions. Using 4-chloroacetophenone will require higher temperatures and longer reaction times, often leading to more side products.

    • Base: The base must be anhydrous and of high purity. Ensure you are using a 1:1 molar ratio of the base to 4-hydroxyacetophenone to generate the phenoxide.

  • Anhydrous Conditions: The phenoxide nucleophile and many bases (like NaH) are highly sensitive to moisture. Water will consume the base and protonate the phenoxide, quenching its nucleophilicity. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.[1]

  • Reaction Temperature: SNAr reactions are often thermally demanding. However, excessively high temperatures (>150-160 °C) can lead to decomposition of the solvent (especially DMF) and reactants, causing a dark, tarry reaction mixture and low yields. The optimal temperature is a balance between reaction rate and stability.

  • Inefficient Nucleophile Generation: The base must be strong enough to completely deprotonate the 4-hydroxyacetophenone (pKa ≈ 8.05). Incomplete deprotonation results in a lower concentration of the active nucleophile.

Q2: How do I select the optimal base for generating the phenoxide?

The base's role is to quantitatively convert the weakly acidic 4-hydroxyacetophenone into its much more potent nucleophile, the corresponding phenoxide. The choice of base impacts solubility, reaction rate, and cost.

BaseFormulaKey Characteristics & Causality
Potassium CarbonateK₂CO₃Workhorse Base: Mild, inexpensive, and generally effective. Requires higher temperatures to drive the reaction. Its basicity is sufficient to deprotonate the phenol.
Cesium CarbonateCs₂CO₃High-Performance Base: More expensive but often gives superior yields at lower temperatures. The large, soft cesium cation (Cs⁺) is poorly solvated, leading to a more "naked" and highly reactive phenoxide anion. This is often referred to as the "cesium effect."
Sodium HydrideNaHVery Strong, Non-nucleophilic Base: Reacts irreversibly to deprotonate the phenol, evolving hydrogen gas. It is extremely effective but also highly moisture-sensitive and requires careful handling under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Potassium HydroxideKOHStrong, Inexpensive Base: Can be effective, but introduces water as a byproduct of the acid-base reaction, which can be detrimental. Best used in systems where water can be removed azeotropically.

Recommendation: Start with Potassium Carbonate (K₂CO₃) due to its cost and ease of handling. If yields are poor, switching to Cesium Carbonate (Cs₂CO₃) is the most reliable way to improve performance.

Q3: What is the best solvent for this synthesis, and why does it matter so much?

Solvent choice is arguably as critical as the base. For SNAr reactions, polar aprotic solvents are essential. They are capable of dissolving the ionic intermediates and solvating the cation of the base, which has a profound effect on the nucleophile.

SolventBoiling Point (°C)Dielectric Constant (ε)Rationale & Considerations
Dimethylformamide (DMF)15337Excellent Choice: Solubilizes reactants well. Effectively solvates cations (like K⁺), leaving the phenoxide anion highly reactive.[1] Can decompose at very high temperatures.
Dimethyl Sulfoxide (DMSO)18947Highest Reactivity: Its high polarity and boiling point allow for high reaction temperatures and excellent solvation, often leading to the fastest reaction rates. Can be difficult to remove during work-up.
N-Methyl-2-pyrrolidone (NMP)20232High-Temperature Alternative: Very stable at high temperatures, making it suitable for reactions with less reactive halides (e.g., 4-chloroacetophenone).

Why Protic Solvents Fail: Protic solvents like ethanol or water will form hydrogen bonds with the phenoxide anion, creating a solvent cage around it. This stabilizes the nucleophile, reduces its energy, and dramatically decreases its reactivity, leading to failed reactions.[1]

Q4: My reaction stalls and doesn't go to completion. How can I troubleshoot this?

A stalled reaction is a common issue. Here is a logical workflow to diagnose and solve the problem.

Caption: Troubleshooting logic for incomplete reactions.

Detailed Steps:

  • Monitor by TLC: Before making any changes, use Thin-Layer Chromatography (TLC) to confirm the presence of unreacted starting materials.

  • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. This is often the most effective way to push a sluggish SNAr reaction to completion.

  • Use a More Reactive System: If you are using 4-chloroacetophenone, consider switching to 4-fluoroacetophenone. If using K₂CO₃, switch to the more activating Cs₂CO₃.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 4-Hydroxyacetophenone (1.0 eq)

  • 4-Fluoroacetophenone (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: Add 4-hydroxyacetophenone, 4-fluoroacetophenone, and cesium carbonate to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an anhydrous, oxygen-free environment.

  • Solvent Addition: Add anhydrous DMF via syringe. The reaction concentration should be approximately 0.5 M.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water, which will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove DMF and inorganic salts, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification:

    • The most effective purification method is recrystallization.

    • Dissolve the crude solid in a minimal amount of a hot solvent system, such as ethanol or ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry them in a vacuum oven.

Visualizing the Mechanism

Understanding the SNAr mechanism helps in troubleshooting. The reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism Reactants 4-Hydroxyacetophenone + Base (e.g., K₂CO₃) Phenoxide Phenoxide Nucleophile (Potent Attacker) Reactants->Phenoxide Deprotonation ArylHalide 4-Fluoroacetophenone (Electron Deficient Ring) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Phenoxide->Meisenheimer Nucleophilic Attack Product This compound (Final Product) Meisenheimer->Product Elimination of F⁻

Caption: The SNAr mechanism for this compound synthesis.

References
  • BenchChem. Troubleshooting low yield in Williamson ether synthesis of crown ethers.

  • Cambridge University Press. Williamson Ether Synthesis.

  • Chem LibreTexts. The Williamson Ether Synthesis.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • Wikipedia. Williamson ether synthesis.

  • Organic Chemistry Tutor. Williamson Ether Synthesis.

  • ChemicalBook. This compound | 2615-11-4.

  • Reddit. Williamson ether synthesis trouble, 2.0.

  • Utah Tech University. Williamson Ether Synthesis.

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield.

  • PubChem. This compound.

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Common side reactions and byproducts in 4-Acetylphenyl ether preparation

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 4-acetylphenyl ether, also known as phenacetin. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and historically significant method for preparing this compound (phenacetin) is through the Williamson ether synthesis.[1][2] This typically involves the N-acetylation of p-aminophenol to form N-(4-hydroxyphenyl)acetamide (acetaminophen or paracetamol), followed by the etherification of the phenolic hydroxyl group with an ethylating agent like ethyl iodide in the presence of a base.[1][2]

Q2: I am starting from p-aminophenol. Should I be concerned about acylation at the hydroxyl group instead of the amino group?

A2: While p-aminophenol has two nucleophilic sites (the amino and hydroxyl groups), the amino group is a stronger nucleophile.[3][4] Under typical acylation conditions with agents like acetic anhydride, N-acylation is the predominant reaction, leading to the formation of acetaminophen.[4][5] O-acylation is generally not a significant competing reaction under these conditions.

Q3: My final product is discolored. What is the likely cause?

A3: Discoloration, often appearing as black or dark crystals, can be an indication of impurities.[6] One of the major challenges in the synthesis of N-acetyl-p-aminophenol, a key intermediate, is meeting the high purity specifications required, with color being a common point of failure. The presence of oxidized byproducts or residual starting materials can contribute to discoloration.

Q4: Is the Fries rearrangement a concern in the synthesis of this compound?

A4: The Fries rearrangement is a potential side reaction if your synthesis involves the formation of a phenolic ester intermediate that is then subjected to Lewis or Brønsted acid catalysts.[7][8][9] This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, forming hydroxyaryl ketones.[7][9][10] If you are following the standard Williamson ether synthesis route starting from acetaminophen, the Fries rearrangement is less of a direct concern for the final etherification step.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: I am experiencing a significantly lower yield than expected in my Williamson ether synthesis of this compound from acetaminophen. What are the potential causes and how can I mitigate them?

A: Low yields in this synthesis can often be attributed to competing side reactions and suboptimal reaction conditions.

Probable Causes and Solutions:

  • Elimination Reaction of the Alkylating Agent: The Williamson ether synthesis is an SN2 reaction that often competes with the E2 elimination of the alkylating agent, especially if the alkyl halide is secondary or tertiary.[11][12] Using a primary alkyl halide, such as ethyl iodide, is crucial.[11] High reaction temperatures can also favor elimination.

    • Troubleshooting Protocol:

      • Ensure you are using a primary ethylating agent (e.g., ethyl iodide or diethyl sulfate).

      • Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can help minimize the elimination byproduct, ethylene.

      • Consider the choice of base. A bulky base can favor elimination. A non-nucleophilic base of appropriate strength, like potassium carbonate, is often used.[1][2]

  • Incomplete Deprotonation of Acetaminophen: For the SN2 reaction to proceed, the phenolic hydroxyl group of acetaminophen must be deprotonated to form the more nucleophilic phenoxide ion.[13] Incomplete deprotonation will result in unreacted starting material.

    • Troubleshooting Protocol:

      • Ensure the base used (e.g., potassium carbonate, sodium hydroxide) is anhydrous and of high purity.

      • Use a slight excess of the base to ensure complete deprotonation.

      • The choice of solvent is also important. A polar aprotic solvent like 2-butanone can be effective for this reaction.[1][2]

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[11][14] While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts.

    • Troubleshooting Protocol:

      • The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

      • The counter-ion can also play a role. Using potassium carbonate may favor O-alkylation over sodium-based alkoxides in some cases.

Issue 2: Presence of Impurities in the Final Product

Q: My characterization data (NMR, TLC) indicates the presence of significant impurities in my this compound. What are the likely byproducts and how can I avoid them?

A: The presence of impurities often points to side reactions occurring during the synthesis. Understanding these pathways is key to their prevention.

Probable Causes and Solutions:

  • Unreacted Acetaminophen: The most straightforward impurity is unreacted starting material. This is often due to incomplete reaction as detailed in the "Low Yield" section.

    • Troubleshooting Protocol:

      • Increase the reaction time or temperature moderately, while being mindful of promoting elimination reactions.

      • Ensure an adequate amount of the ethylating agent is used. A slight excess may be necessary to drive the reaction to completion.

      • Effective purification, such as recrystallization from a suitable solvent like water, is crucial to remove unreacted acetaminophen.[1]

  • ortho- and para-Hydroxyaryl Ketone Byproducts (from Fries Rearrangement): If your synthesis conditions inadvertently become acidic, and if you have any ester intermediates, you may observe byproducts resulting from the Fries rearrangement.[7][8][9]

    • Troubleshooting Protocol:

      • Strictly avoid acidic conditions during the Williamson ether synthesis step. The reaction should be maintained under basic conditions.

      • If you suspect the formation of these byproducts, they can often be separated by column chromatography.

  • Products of C-Acylation: In syntheses starting from phenols, C-acylation can compete with the desired O-acylation, leading to hydroxyaryl ketone isomers. O-acylation is kinetically favored, while C-acylation is thermodynamically favored, especially in the presence of a Lewis acid like AlCl₃.

    • Troubleshooting Protocol:

      • When preparing an ester intermediate, avoid the use of Lewis acid catalysts if O-acylation is the desired outcome.

      • Base catalysis can be used to promote O-acylation by increasing the nucleophilicity of the phenol.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Williamson_Ether_Synthesis acetaminophen Acetaminophen phenoxide Acetaminophen Phenoxide acetaminophen->phenoxide Deprotonation phenacetin This compound (Phenacetin) phenoxide->phenacetin SN2 Attack ethyl_iodide Ethyl Iodide ethyl_iodide->phenacetin iodide_ion Iodide Ion base Base (e.g., K2CO3)

Caption: Williamson Ether Synthesis of this compound.

Side_Reactions cluster_elimination E2 Elimination cluster_fries Fries Rearrangement ethyl_iodide Ethyl Iodide ethylene Ethylene ethyl_iodide->ethylene Elimination base_elim Base aryl_ester Aryl Ester Intermediate ortho_ketone ortho-Hydroxyaryl Ketone aryl_ester->ortho_ketone Rearrangement para_ketone para-Hydroxyaryl Ketone aryl_ester->para_ketone Rearrangement lewis_acid Lewis Acid

Caption: Common Side Reactions in Related Syntheses.

Influence of Reaction Conditions

The outcome of phenolic acylation and alkylation is highly dependent on the reaction conditions. The following table summarizes these effects.

ConditionO-Acylation/Alkylation (Kinetic Product)C-Acylation/Alkylation (Thermodynamic Product)Elimination (Byproduct)
Temperature Favored at lower temperatures[9]Favored at higher temperatures[9]Increases with higher temperatures
Solvent Polar aprotic solventsNon-polar solvents can favor C-acylation in Fries rearrangement[9]Solvent polarity can influence rate
Catalyst Base catalysisLewis or Brønsted acid catalysis[7][8][9]Strong, bulky bases can increase elimination

References

  • IPL.org. Phenacetin Synthesis. [Link]

  • University of Calgary. Acylation of phenols. [Link]

  • Neidig, H. A. (1999). Two Methods for the Synthesis of Phenacetin.
  • Quora. When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?[Link]

  • Cram. Phenacetin Synthesis. [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Wikipedia. Phenacetin. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • The Synthesis of Phenacetin
  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Pollard, C. B., & Nelson, R. B. (1931). ACYL DERIVATIVES OF ORTHO-AMINOPHENOL. VI. Journal of the American Chemical Society, 53(9), 3514–3516.
  • Simons, J. H., et al. (1939). The Acylation of Aromatic Compounds Using Hydrogen Fluoride as a Condensing Agent. Journal of the American Chemical Society, 61(7), 1795-1796.
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(9):727-731. Solvent free synthesis of p-hydroxyacetophenone.
  • YouTube. C vs O acylation with question from csir-net exam. [Link]

  • Quora. During the formation of paracetamol why do you get N-acylation instead of O. [Link]

  • PubChem. This compound. [Link]

  • PubChemLite. This compound (C16H14O3). [Link]

  • Google Patents.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Google Patents. Process for producing 4-hydroxyacetophenone.
  • YouTube. 13.3 Synthesis and Reactions of Ethers. [Link]

  • MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

  • Google Patents.
  • Arabian Journal of Chemistry. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. [Link]

  • Google Patents.

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Troubleshooting low yields in Williamson ether synthesis of diaryl ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for diaryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with obtaining high yields in the synthesis of diaryl ethers. Here, we move beyond the foundational Williamson ether synthesis, which is often misapplied in this context, and delve into the more robust and industrially relevant methodologies. We will explore the common pitfalls and provide actionable, evidence-based solutions to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize a diaryl ether using a standard Williamson ether synthesis protocol (phenoxide and an aryl halide), but my yields are consistently low to non-existent. Why is this happening?

A1: This is a common point of failure. The classical Williamson ether synthesis proceeds via an SN2 mechanism, which involves the backside attack of a nucleophile (the phenoxide) on an electrophilic carbon.[1] This mechanism is efficient for primary and some secondary alkyl halides. However, aryl halides are generally unreactive under SN2 conditions. The carbon of the C-X bond in an aryl halide is sp² hybridized, and the benzene ring sterically hinders the required backside attack.[2][3] Furthermore, the C-X bond is strengthened by partial double bond character due to resonance with the aromatic ring, making it difficult to break.[4] Consequently, attempting to use an unactivated aryl halide as the electrophile in a traditional Williamson ether synthesis will not yield the desired diaryl ether.[5]

Q2: If the standard Williamson ether synthesis is not suitable, what are the preferred methods for synthesizing diaryl ethers?

A2: For the synthesis of diaryl ethers, transition-metal-catalyzed cross-coupling reactions are the methods of choice. The two most prominent and effective methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[6][7] These methods are designed to facilitate the coupling of phenols with aryl halides under conditions that are conducive to forming the aryl-oxygen bond.[6] More recent developments also include metal-free synthesis pathways using diaryliodonium salts.[6][8]

Q3: What are the key differences between the Ullmann and Buchwald-Hartwig reactions for diaryl ether synthesis?

A3: The primary differences lie in the catalyst system and, to some extent, the reaction conditions. The Ullmann reaction traditionally uses a stoichiometric or catalytic amount of copper, often in the form of copper salts like CuI or Cu₂O, and typically requires high reaction temperatures (100-220 °C).[9][10] Modern protocols have introduced ligands to allow for milder conditions.[9][11] The Buchwald-Hartwig reaction, on the other hand, employs a palladium catalyst with specialized phosphine ligands.[12][13] This method often proceeds under milder conditions and can have a broader substrate scope, but the palladium catalysts and ligands can be more expensive.[9]

Troubleshooting Guide for Diaryl Ether Synthesis

This guide is structured to address common low-yield scenarios encountered during Ullmann-type and Buchwald-Hartwig diaryl ether syntheses.

Symptom: Low or No Conversion of Starting Materials

If you are observing a significant amount of unreacted phenol and/or aryl halide, the catalytic cycle is likely not initiating or is proceeding too slowly.

Underlying Principle: The catalyst's activity is paramount for both Ullmann and Buchwald-Hartwig couplings. For Ullmann reactions, the copper source and its oxidation state are critical. For Buchwald-Hartwig, the choice of palladium precursor and, most importantly, the phosphine ligand, dictates the reaction's success.[13]

Troubleshooting Steps:

  • Catalyst and Ligand Selection (Buchwald-Hartwig):

    • Ensure you are using a suitable palladium precursor (e.g., Pd(OAc)₂, [(cinnamyl)PdCl]₂) and a bulky, electron-rich phosphine ligand.[13] The ligand is crucial for promoting both oxidative addition and reductive elimination steps of the catalytic cycle.

    • For sterically hindered substrates, consider more specialized ligands. A direct correlation has been observed between the size of the ligand's substituents and the reactivity of the catalyst system.[13]

  • Copper Source and Ligands (Ullmann):

    • While traditional Ullmann reactions used stoichiometric copper powder, modern methods use catalytic amounts of copper(I) salts like CuI or Cu₂O, which are generally more effective.[9][11]

    • The addition of a ligand (e.g., N,N-dimethylglycine, phenanthroline) can significantly accelerate the reaction and allow for lower temperatures.[8]

Underlying Principle: The base plays a crucial role in deprotonating the phenol to form the nucleophilic phenoxide. The strength and solubility of the base can significantly impact the reaction rate.

Troubleshooting Steps:

  • Base Selection:

    • For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][14] Cs₂CO₃ is often highly effective due to its high solubility in organic solvents.[9][15]

    • For Buchwald-Hartwig reactions, K₃PO₄ is a frequently used base.[13] Stronger bases like NaH can also be employed.[8]

  • Ensure Anhydrous Conditions:

    • The presence of water can quench the base and inhibit the formation of the active phenoxide nucleophile. Ensure all reagents and solvents are anhydrous.[16]

Symptom: Formation of Side Products

The appearance of unexpected products indicates that competing reaction pathways are occurring.

Underlying Principle: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), typically at the ortho or para positions.[17]

Troubleshooting Steps:

  • Solvent Choice:

    • The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF, DMSO, and acetonitrile generally favor the desired O-alkylation.[1][17]

Underlying Principle: Under certain catalytic conditions, particularly in Ullmann reactions, the aryl halide can couple with itself to form a biaryl byproduct.

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • Higher temperatures can sometimes promote side reactions. Attempt to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[17]

  • Ligand Modification:

    • The use of appropriate ligands can often increase the selectivity for the desired C-O bond formation over C-C homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Ullmann-Type Diaryl Ether Synthesis
  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 110-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis
  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₃PO₄ (2.0 mmol), and the phosphine ligand (e.g., t-BuXPhos, 0.04 mmol, 4 mol%).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress.

  • Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Ullmann-Type Diaryl Ether Synthesis

ComponentRecommendationRationale
Catalyst CuI or Cu₂O (5-10 mol%)Effective and readily available copper(I) sources.[9]
Ligand N,N-dimethylglycine or 1,10-phenanthroline (10-20 mol%)Can accelerate the reaction and allow for milder temperatures.[8]
Base Cs₂CO₃ or K₂CO₃ (2 equivalents)Cs₂CO₃ is often superior due to its solubility.[9][14]
Solvent DMF, DMSO, or ToluenePolar aprotic solvents are generally preferred.[1][14]
Temperature 100-150 °CDependent on the reactivity of the substrates.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Diaryl Ether Synthesis

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ or [(cinnamyl)PdCl]₂ (1-2 mol%)Common and effective palladium precursors.[13]
Ligand Bulky, electron-rich phosphines (e.g., t-BuXPhos) (2-4 mol%)Crucial for promoting the catalytic cycle.[13]
Base K₃PO₄ or Cs₂CO₃ (2 equivalents)Effective inorganic bases for this transformation.[13]
Solvent Toluene or DioxaneAprotic solvents that are compatible with the reaction.
Temperature 80-110 °CGenerally milder than Ullmann conditions.

Visualizations

Williamson_vs_Ullmann cluster_1 Ullmann / Buchwald-Hartwig Synthesis Phenoxide Phenoxide (Ar-O⁻) NoReaction Low to No Reaction Phenoxide->NoReaction Sɴ2 Attack Hindered ArylHalide Aryl Halide (Ar'-X) ArylHalide->NoReaction Phenol Phenol (Ar-OH) Base Base (e.g., Cs₂CO₃) ArylHalide2 Aryl Halide (Ar'-X) Catalyst Catalyst (Cu or Pd) ArylHalide2->Catalyst DiarylEther Diaryl Ether (Ar-O-Ar') Catalyst->DiarylEther Catalytic Cycle

Caption: Comparison of Williamson vs. modern diaryl ether synthesis pathways.

Troubleshooting_Diaryl_Ether Start Low Yield in Diaryl Ether Synthesis CheckConversion Symptom: Low Conversion? Start->CheckConversion CheckSideProducts Symptom: Side Products? Start->CheckSideProducts CheckCatalyst Is Catalyst System Optimal? CheckConversion->CheckCatalyst Yes CheckSolvent Is Solvent Polar Aprotic? CheckSideProducts->CheckSolvent Yes CheckBase Is Base Appropriate? CheckCatalyst->CheckBase No OptimizeCatalyst Action: Change Ligand/Metal Source CheckCatalyst->OptimizeCatalyst Yes OptimizeBase Action: Use Stronger/More Soluble Base (e.g., Cs₂CO₃) CheckBase->OptimizeBase Yes CheckTemp Is Temperature Too High? CheckSolvent->CheckTemp No OptimizeSolvent Action: Switch to DMF/DMSO CheckSolvent->OptimizeSolvent Yes OptimizeTemp Action: Lower Reaction Temperature CheckTemp->OptimizeTemp Yes

Caption: Troubleshooting workflow for low yields in diaryl ether synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • RSC Publishing. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. [Link]

  • Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

  • ACS Publications. Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. [Link]

  • Semantic Scholar. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. [Link]

  • National Institutes of Health. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ACS Publications. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • ACS Publications. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. [Link]

  • SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • ARKAT USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether?. [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

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Technical Support Center: Optimizing Catalyst Loading for 4-Acetylphenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs on the topic of Optimizing catalyst loading for 4-Acetylphenyl ether synthesis.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and related diaryl ethers. The focus is on the critical parameter of catalyst loading, offering troubleshooting advice and optimized protocols to enhance reaction efficiency, yield, and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for experimental design and optimization.

Q1: What is the underlying reaction mechanism for synthesizing this compound?

A: The synthesis of this compound, an unsymmetrical diaryl ether, is typically achieved via a nucleophilic aromatic substitution reaction, a variant of the well-known Williamson Ether Synthesis.[1] The classical Williamson synthesis involves an alkoxide reacting with a primary alkyl halide via an SN2 mechanism.[2] However, for diaryl ethers where an SN2 reaction is not feasible due to the inertness of aryl halides, the reaction proceeds through a related pathway. The process involves the deprotonation of a phenol (e.g., 4-hydroxyacetophenone) with a suitable base to form a highly reactive phenoxide ion. This phenoxide then acts as a nucleophile, attacking an activated aryl halide (e.g., 4-fluoroacetophenone). In many industrial and laboratory applications, this reaction is facilitated by a catalyst, such as a phase-transfer catalyst (PTC) or a transition metal complex (e.g., Palladium or Copper in Ullmann-type couplings), to overcome the high activation energy.[1][3]

Q2: Why is optimizing the catalyst loading a critical step?

A: Catalyst loading is a pivotal parameter that directly influences reaction kinetics, product yield, and process economics.

  • Insufficient Catalyst: Too little catalyst results in a slow or incomplete reaction, leaving significant amounts of unreacted starting materials and lowering the overall yield.

  • Optimal Catalyst Loading: At the optimal concentration, the catalyst provides the maximum number of active sites to facilitate the reaction at an efficient rate, leading to the highest possible conversion and yield in a reasonable timeframe.[4] Studies on various etherification and esterification reactions show that conversion increases with catalyst loading up to a certain point.[4][5]

  • Excess Catalyst: Beyond the optimal point, increasing the catalyst loading can have detrimental effects. It may promote unwanted side reactions, leading to the formation of impurities and reducing the selectivity for the desired product.[4] Furthermore, it unnecessarily increases costs and can complicate the downstream purification process. For instance, in some photoredox catalysis, any deviation from the optimal 5.0 mol% loading led to a decrease in yield.[6]

Q3: What types of catalysts are commonly used for this synthesis, particularly when scaling up?

A: For laboratory and industrial-scale synthesis, phase-transfer catalysts (PTCs) are highly effective.[1][7] PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers (e.g., 18-crown-6), work by transporting the water-soluble phenoxide ion into the organic phase where the aryl halide is dissolved, thereby accelerating the reaction.[1] For more challenging or unreactive aryl halides, transition-metal catalysts, particularly those based on iron, copper, or palladium, can be employed to facilitate the C-O bond formation.[3][8] Iron(III) triflate, for example, has been shown to be an efficient and environmentally benign catalyst for etherification reactions.[8]

Q4: How do I select the appropriate base and solvent for the reaction?

A: The choice of base and solvent is interdependent and crucial for success.

  • Base Selection: The base must be strong enough to completely deprotonate the phenol (4-hydroxyacetophenone) to generate the nucleophilic phenoxide. Moderately strong inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and are a common choice.[9] For less acidic phenols or more challenging reactions, stronger bases such as potassium hydroxide (KOH) or sodium hydride (NaH) can be used, although NaH requires strictly anhydrous conditions as it reacts violently with water.[2][10]

  • Solvent Selection: Polar aprotic solvents are strongly preferred as they effectively solvate the cation of the phenoxide salt without solvating the nucleophilic anion, thus enhancing its reactivity.[1] Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[7][9] These solvents facilitate the SNAr mechanism and generally lead to higher yields and faster reaction rates.[10]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Materials

  • Root Cause Analysis: This issue almost always points to a failure to generate the active phenoxide nucleophile or insufficient catalytic activity.

  • Troubleshooting Steps:

    • Verify Base Strength & Purity: The chosen base may be too weak or may have degraded. For phenols like 4-hydroxyacetophenone, a base like K₂CO₃ should be adequate, but if conversion is poor, consider switching to a stronger base like KOH.[10]

    • Ensure Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like NaH, ensure all glassware is oven-dried and solvents are anhydrous. Trace amounts of water will quench the base, preventing phenoxide formation.[2][10]

    • Check Catalyst Activity: If using a PTC or transition metal catalyst, ensure it has not degraded. Consider using a fresh batch of catalyst.

    • Increase Reaction Temperature: The reaction may have a high activation energy. Williamson-type reactions are typically conducted at elevated temperatures, often between 50-100 °C, to achieve a reasonable rate.[1][7]

Problem 2: Low Yield with Significant Byproduct Formation

  • Root Cause Analysis: The formation of byproducts indicates that side reactions are competing with the desired etherification. For phenolic substrates, C-alkylation (attack at the aromatic ring) is a potential side reaction, although O-alkylation is generally favored.[10]

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: As discussed, excessive catalyst can promote side reactions. Perform a screening experiment (see Protocol 1) to determine the optimal catalyst loading where selectivity for the desired product is maximized.[4]

    • Solvent Selection: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and DMSO typically favor the desired O-alkylation.[10]

    • Use a Phase-Transfer Catalyst: A PTC can enhance the selectivity for O-alkylation by facilitating the transfer of the phenoxide to the organic phase for a more controlled reaction.[10]

    • Monitor Reaction Time: Over-extending the reaction time, especially at high temperatures, can lead to product degradation or the formation of thermal byproducts. Monitor the reaction progress by TLC or LC-MS.

Problem 3: Reaction is Slow or Stalls Before Completion

  • Root Cause Analysis: This can be caused by poor solubility of reactants, insufficient temperature, or catalyst deactivation.

  • Troubleshooting Steps:

    • Improve Solubility: Ensure all reactants, especially the phenoxide salt, are sufficiently soluble in the chosen solvent. If solubility is an issue, consider a different solvent system or the addition of a PTC.[1]

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, while monitoring for byproduct formation.

    • Add Iodide Salt (Catalytic): If using an alkyl or aryl chloride/bromide, adding a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction via an in-situ Finkelstein reaction, generating the more reactive iodide intermediate.[7]

Problem 4: Issues with Product Isolation and Purification

  • Root Cause Analysis: Difficulties in purification often arise from unreacted starting materials or byproducts with similar polarity to the desired ether.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential. A wash with a dilute base (e.g., 1M NaOH) can remove unreacted 4-hydroxyacetophenone.

    • Recrystallization: this compound is a solid, making recrystallization an effective purification method. Experiment with different solvent systems (e.g., ethanol, isopropanol, or toluene/heptane mixtures) to find conditions that provide high purity and recovery.[11]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from closely related impurities. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

Section 3: Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol outlines a parallel experiment to identify the optimal loading of a phase-transfer catalyst (e.g., TBAB) for the synthesis.

  • Setup: Arrange five identical reaction vessels equipped with magnetic stirrers and reflux condensers.

  • Reagents: To each vessel, add 4-hydroxyacetophenone (1.0 eq), K₂CO₃ (2.0 eq), and the chosen solvent (e.g., DMF, 5 mL per mmol of limiting reagent).

  • Catalyst Addition: To vessels 1 through 5, add the catalyst (TBAB) in increasing amounts: 0 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%, respectively.

  • Alkylating Agent: Add the aryl halide (e.g., 4-fluoroacetophenone, 1.1 eq) to each vessel.

  • Reaction: Heat all vessels to a consistent temperature (e.g., 80 °C) and stir for a set time (e.g., 6 hours).

  • Analysis: After cooling, take an aliquot from each reaction mixture. Dilute and analyze by HPLC or GC-MS to determine the conversion of starting material and the yield of this compound.

  • Optimization: Identify the catalyst loading that provides the best combination of high conversion and selectivity.

Data Presentation

The results from Protocol 1 can be summarized in a table for clear comparison.

Table 1: Example Data for TBAB Catalyst Loading Optimization

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Product (%)
1061512
2166562
3268885
4569794
51069893

In this hypothetical example, 5 mol% is identified as the optimal loading, as increasing to 10 mol% provides negligible benefit.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: On the baseline, spot the starting phenol, the starting aryl halide, and a co-spot of both.

  • Reaction Sample: Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the plate.

  • Elution: Develop the plate in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the plate under UV light (254 nm). The disappearance of the starting material spots and the appearance of a new spot for the product indicate reaction progress.

Section 4: Visual Guides

Diagram 1: General Experimental Workflow

This diagram illustrates the typical sequence of operations for the synthesis and purification of this compound.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep Combine Phenol, Base, Solvent, and Catalyst add_halide Add Aryl Halide prep->add_halide react Heat and Stir (e.g., 80°C, 6h) add_halide->react monitor Monitor by TLC/LC-MS react->monitor quench Cool and Quench monitor->quench extract Aqueous Wash & Extraction quench->extract dry Dry & Evaporate Solvent extract->dry purify Recrystallization or Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Workflow for this compound synthesis.

Diagram 2: Troubleshooting Logic Flowchart

This flowchart provides a decision-making guide for addressing suboptimal reaction outcomes.

G start Reaction Outcome? outcome_low Low / No Conversion start->outcome_low < 20% Conversion outcome_byprod Low Yield / High Byproducts start->outcome_byprod < 80% Yield outcome_ok Successful start->outcome_ok > 80% Yield check_base 1. Check Base Strength 2. Ensure Anhydrous Conditions outcome_low->check_base opt_cat Optimize Catalyst Loading outcome_byprod->opt_cat proceed Proceed to Scale-Up outcome_ok->proceed check_temp Increase Temperature check_base->check_temp check_solvent Change Solvent (e.g., to DMF) opt_cat->check_solvent

Caption: Troubleshooting flowchart for synthesis optimization.

Section 5: References

  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. (n.d.). Universitas Gadjah Mada.

  • Williamson ether synthesis. (2024, June 28). In Wikipedia. [Link]

  • Goti, G., et al. (2020). Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. Organic Letters. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Dey, R., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. [Link]

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

  • Dey, R., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Cardoso, L. A., et al. (2021). New insights into reaction-diffusion kinetic coupling in the esterification of acetic acid with isopropanol over niobium pentoxide. Taylor & Francis Online. [Link]

  • Molbase. (n.d.). This compound 2615-11-4 wiki. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 37407-21-9). [Link]

  • Lazzaro, F., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • PubChemLite. (n.d.). This compound (C16H14O3). [Link]

  • ResearchGate. (n.d.). Simultaneous ee determination was carried out using 19F NMR with cobalt CSA. [Link]

  • Craig, R. L. (1969). Purification of ethers. U.S. Patent No. 3,450,608. Google Patents.

  • Clough, J. M., et al. (1998). Process for the purification of diphenyl ether compounds. European Patent No. EP0851853A1. Google Patents.

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with K2CO3 as a base (Procedure A). [Link]

  • Reddit. (2022). Why does this not work? Williamson ether synthesis is terrible. [Link]

  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with NaH as a base (Procedure B). [Link]

  • ResearchGate. (n.d.). Pd(OAc)2-catalyzed synthesis of benzyl phenyl ether derivatives with H2O2 as an oxidant in neat water. [Link]

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Effective purification strategies for crude 4-Acetylphenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Acetylphenyl Ether Purification

Guide Objective: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on effective purification strategies for crude this compound. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical challenges encountered in the laboratory.

Introduction: The Importance of Purity

This compound, also known as bis(4-acetylphenyl) ether, is a chemical intermediate whose utility in polymer science and pharmaceutical synthesis is critically dependent on its purity. Impurities stemming from synthesis—such as unreacted starting materials, regioisomers, or over-acetylated byproducts—can hinder downstream reactions, compromise the integrity of final products, and complicate analytical characterization. This guide provides robust, field-proven strategies to purify this compound to a high degree, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Initial Assessment of Crude this compound

A successful purification begins with a thorough understanding of your crude material. This section addresses the initial characterization steps.

FAQ: What are the key physical and chemical properties of this compound?

Knowing the fundamental properties of your target compound is essential for designing a purification strategy. For instance, its solid form and melting point suggest that recrystallization is a viable primary purification method.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₄O₃[1][3][4]
Molecular Weight 254.28 g/mol [1][3][5]
Appearance Solid[1]
Melting Point 100-101 °C[2]
Boiling Point ~200 °C at 1 torr[2]
CAS Number 2615-11-4[1]
FAQ: What are the most common impurities I should expect?

The impurities in your crude product are directly related to its synthesis method. A common route is the Friedel-Crafts acylation of diphenyl ether. Potential impurities include:

  • Unreacted Starting Materials: Diphenyl ether.

  • Regioisomers: 2-Acetylphenyl this compound or 2,2'-diacetylphenyl ether, which arise from acylation at different positions on the aromatic rings.

  • Over-reacted Products: Tri- or tetra-acetylated diphenyl ethers.

  • Reaction Byproducts: Residual catalyst (e.g., AlCl₃) and reaction solvents.

  • Phenolic Impurities: If synthesis involved a Williamson ether synthesis-type route, unreacted phenols could be present.[6]

FAQ: Which analytical techniques are best for assessing crude and final purity?

A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the number of components in your crude mixture and for monitoring the progress of column chromatography.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the desired product and revealing the presence of isomers or other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the molecular weight of the product.[3]

  • Melting Point Analysis: A sharp melting point close to the literature value (100-101 °C) is a strong indicator of high purity.[2] A broad melting range suggests the presence of impurities.

Section 2: Choosing Your Purification Strategy

The choice between recrystallization and chromatography depends on the nature and quantity of impurities, as well as the scale of your experiment.

Decision Workflow for Purification

This diagram outlines a logical approach to selecting the appropriate purification method based on initial analytical results.

Purification_Strategy start Start: Crude This compound analyze Analyze by TLC & Melting Point start->analyze decision_mp Melting Point Sharp? (Range < 2°C) analyze->decision_mp decision_tlc TLC shows one major spot? decision_mp->decision_tlc Yes chromatography Strategy: Column Chromatography decision_mp->chromatography No (Broad MP) recrystallize Strategy: Recrystallization decision_tlc->recrystallize Yes decision_tlc->chromatography No (Multiple Spots) end_pure Pure Product recrystallize->end_pure end_further Re-evaluate Purity chromatography->end_further

Caption: Purification strategy selection workflow.

FAQ: When is recrystallization preferred over column chromatography?
  • Choose Recrystallization when:

    • Your crude product is mostly the desired compound (>85-90% purity).

    • Impurities have significantly different solubility profiles from your product.

    • You are working on a large scale (multi-gram to kilogram), as it is often more efficient than chromatography.

  • Choose Column Chromatography when:

    • The crude mixture contains multiple components with similar polarities.

    • Impurities are structurally very similar to the product (e.g., regioisomers).

    • You need to isolate multiple compounds from the reaction mixture.

    • You are working on a smaller scale where material loss during optimization is less of a concern.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of a compound in a hot versus a cold solvent.

Detailed Protocol: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of crude material in various solvents (see Table 2). A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to a gentle boil (using a hot plate and a condenser if the solvent is volatile). Add more hot solvent dropwise until all the solid just dissolves.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (If Charcoal Was Used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.

Table 2: Suggested Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarA good starting choice. This compound should be soluble in hot ethanol and less soluble in cold.
Isopropanol 82PolarSimilar to ethanol, can be an effective alternative.
Ethyl Acetate 77IntermediateCan be used, potentially in a solvent system with a non-polar co-solvent like hexane.[9]
Ethanol/Water VariesPolarA powerful solvent pair. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to clarify and then cool.
Toluene 111Non-polarMay be effective if the main impurities are highly polar.
Recrystallization Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated.1. Re-heat the solution to dissolve the oil, then add more solvent before cooling again. 2. Try a solvent with a lower boiling point. 3. Use a solvent pair to lower the overall boiling point.
No Crystals Form The solution is not saturated (too much solvent was used). The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to increase concentration and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solvent line. 3. Add a "seed crystal" of the pure compound.
Very Low Recovery Too much solvent was used. The solvent is too good even when cold. The cooling process was too rapid.1. Concentrate the mother liquor and cool again to recover more product. 2. Choose a different solvent where the compound has lower solubility when cold. 3. Ensure cooling is slow to maximize crystal growth.
Product is Still Impure Impurities co-crystallized with the product. The cooling was too fast, trapping impurities.1. Perform a second recrystallization. 2. Ensure the solution cools as slowly as possible to allow for selective crystallization.[8]

Section 4: Troubleshooting Guide: Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[7][10]

Workflow: Flash Column Chromatography

Chromatography_Workflow prep_column 1. Prepare Column: Pack silica gel in non-polar solvent load_sample 2. Load Sample: Adsorb crude onto silica or dissolve in min. solvent prep_column->load_sample elute 3. Elute: Run solvent through column (apply pressure for flash) load_sample->elute collect 4. Collect Fractions: Collect eluate in tubes based on volume elute->collect analyze 5. Analyze Fractions: Spot fractions on TLC plate to identify product collect->analyze combine 6. Combine & Evaporate: Combine pure fractions and remove solvent analyze->combine

Caption: Experimental workflow for flash column chromatography.

Detailed Protocol: Flash Column Chromatography
  • TLC Analysis & Solvent Selection: First, find a solvent system using TLC that gives your product an Rf value of ~0.25-0.35. A good starting point for this compound is a mixture of hexane and ethyl acetate.[11] Test ratios like 9:1, 4:1, and 2:1 (Hexane:EtOAc).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate. Start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary to elute your compound.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Column Chromatography Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Poor Separation The eluent polarity is incorrect. The column was overloaded with the crude sample.1. Adjust the solvent system based on TLC. If spots are too close, use a less polar eluent. 2. Use less crude material. A general rule is 1g of crude per 20-50g of silica.
Compound Won't Elute The eluent is not polar enough. The compound is highly polar and strongly adsorbed to the silica.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. For very polar compounds, a small amount of methanol (1-5%) in dichloromethane can be effective.[11]
Cracked/Channeling Column The column was packed improperly or ran dry.1. The column must be repacked. Ensure the silica bed is always covered with solvent.[7]
Bands are Tailing/Smeared The sample was dissolved in too much solvent or a solvent that was too polar during loading. The compound is acidic or basic.1. Use the "dry loading" method by adsorbing the sample onto silica first. 2. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

Section 5: Final Purity Confirmation

After purification, it is imperative to confirm the purity and identity of the final product.

  • Melting Point: The purified this compound should exhibit a sharp melting point within a 1-2 °C range of the literature value (100-101 °C).[2]

  • TLC: A single spot should be observed on a TLC plate when visualized under UV light and/or with a suitable stain.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra should be clean, with integrations matching the expected number of protons and carbons, and chemical shifts consistent with the structure of this compound.

  • GC/MS: A single peak in the gas chromatogram with the correct mass-to-charge ratio (m/z = 254.28) confirms both purity and identity.[3][4]

By following these guidelines and troubleshooting steps, researchers can confidently and effectively purify crude this compound, ensuring high-quality material for subsequent applications.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 37407-21-9). Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound 2615-11-4 wiki. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Acetylphenyl acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Miller, J. M., & Miller, J. M. (2012). Catalytic Ketyl-Olefin Cyclizations Enabled by Proton Coupled-Electron Transfer Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]

  • Google Patents. (n.d.). EP0851853A1 - Process for the purification of diphenyl ether compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Brewster, R. Q., & Groening, T. (n.d.). p-NITRODIPHENYL ETHER. Organic Syntheses Procedure. Retrieved from [Link]

  • CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: 4-Acetylphenyl Ether (4-Hydroxyacetophenone)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetylphenyl ether, more commonly known as 4-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into identifying and removing impurities from this critical reagent. Ensuring the purity of 4-hydroxyacetophenone is paramount as it is a key intermediate in the synthesis of pharmaceuticals like Paracetamol and Atenolol, and its purity directly impacts the quality, safety, and efficacy of the final products.[1][2][3]

Frequently Asked Questions (FAQs): Impurity Identification

This section addresses common questions regarding the detection and characterization of impurities in 4-hydroxyacetophenone.

Q1: What are the most common impurities I should expect in commercial-grade 4-hydroxyacetophenone?

A1: The impurity profile of 4-hydroxyacetophenone is heavily dependent on its synthetic route. The most common industrial synthesis is the Fries rearrangement of phenyl acetate.[3][4][5] From this process, you can anticipate the following impurities:

  • Phenol: A common precursor and a potential byproduct. Commercial-grade material can contain 100 to 1000 ppm of phenol, often contributing to a strong odor and color.[1][2][3][6]

  • Phenyl Acetate: Unreacted starting material.[7][8]

  • 2-Hydroxyacetophenone (ortho-isomer): The primary isomeric byproduct of the Fries rearrangement.[7][8][9][10] The ratio of ortho to para isomers is influenced by reaction conditions like temperature.[10][11]

  • Colored and Odorous Compounds: These are often trace impurities that can be effectively removed with adsorbents like activated carbon.[1][2][6][12]

Impurity Origin Typical Analytical Signature
PhenolPrecursor / ByproductDistinctive signals in 1H NMR, specific retention time in GC/HPLC.
Phenyl AcetateUnreacted Starting MaterialCharacteristic ester peak in IR, unique retention time in GC/HPLC.
2-HydroxyacetophenoneIsomeric ByproductDifferent retention time in HPLC/GC, distinct aromatic proton pattern in 1H NMR.
Colored ImpuritiesVariousOften broad baseline noise in HPLC or visible discoloration of the material.

Q2: Which analytical technique is best for assessing the purity of my 4-hydroxyacetophenone sample?

A2: A multi-technique approach is always recommended for comprehensive purity analysis. However, for routine quality control, High-Performance Liquid Chromatography (HPLC) is considered the gold standard due to its high resolution, sensitivity, and quantitative accuracy.[13]

  • HPLC: Excellent for separating the main compound from its isomers and other non-volatile impurities.[13][14]

  • Gas Chromatography (GC): Particularly effective for detecting volatile impurities like residual solvents and phenol.[15]

  • Nuclear Magnetic Resonance (NMR): Provides structural confirmation and can quantify impurities if a certified internal standard is used (qNMR).[15]

  • Melting Point Analysis: A simple and effective way to get a preliminary assessment of purity. Pure 4-hydroxyacetophenone has a sharp melting point around 109-111 °C. A broad melting range indicates the presence of impurities.

Troubleshooting Guide: Purification Strategies

This section provides solutions to common challenges encountered during the purification of 4-hydroxyacetophenone.

Q3: My 4-hydroxyacetophenone is off-white or yellowish and has a strong odor. How can I fix this?

A3: This is a classic sign of residual phenol and other colored impurities.[1][2][3] The most effective method to address this is recrystallization with the aid of an adsorbent.

  • Causality: Activated carbon has a high surface area and affinity for aromatic and colored compounds, effectively adsorbing them from the solution. The desired 4-hydroxyacetophenone, being less strongly adsorbed, remains in the solution and can be recovered by crystallization upon cooling.

  • Solution: Perform a recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) and include a hot filtration step after adding a small amount of activated carbon.[1][2][6][12]

Q4: I performed a recrystallization, but the yield was very low. What went wrong?

A4: Low yield in recrystallization is typically due to one of two reasons: using too much solvent or premature crystallization.

  • Causality: The principle of recrystallization relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.[16] If too much solvent is used, the solution will not be saturated enough upon cooling for the compound to crystallize effectively.

  • Troubleshooting Steps:

    • Use a minimal amount of hot solvent: Add just enough hot solvent to fully dissolve the crude product.

    • Prevent premature crystallization: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. This prevents the product from crystallizing on the filter paper.

    • Recover a second crop: After filtering the first crop of crystals, concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second, usually less pure, crop of crystals.

Q5: My NMR spectrum shows peaks that I can't identify, but the melting point is sharp. What could be the issue?

A5: A sharp melting point suggests high purity, but the presence of unknown NMR peaks could indicate an isomeric impurity.

  • Causality: The ortho-isomer, 2-hydroxyacetophenone, has a similar molecular weight and polarity to the desired para-isomer, 4-hydroxyacetophenone. They can sometimes co-crystallize, leading to a sharp melting point of the eutectic mixture, while still being distinguishable by NMR.

  • Solution: If high isomeric purity is required, column chromatography is the most effective separation technique.[1][3] The subtle difference in polarity between the ortho and para isomers allows for their separation on a silica gel column.

Q6: Column chromatography is not practical for the scale I'm working at. Are there industrial-scale purification methods?

A6: Yes, for industrial applications, multi-step recrystallization from specific solvent systems is the preferred method over column chromatography, which is often too costly and time-consuming for large quantities.[3][6][12]

  • Industrial Approach: Patents describe multi-step recrystallization processes using solvent mixtures like ethanol/water or dimethyl carbonate/cyclohexane.[1][2][12] These processes are optimized for high throughput and yield, delivering a product with purity exceeding 99.9%.[1]

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization of 4-Hydroxyacetophenone

This protocol is designed to yield high-purity, colorless, and odorless 4-hydroxyacetophenone.

  • Dissolution: In a fume hood, dissolve the crude 4-hydroxyacetophenone (e.g., 10 g) in a minimal amount of a hot solvent mixture, such as 28% ethanol in water (approximately 30 mL).[1][2][12] Heat the mixture to reflux (around 78°C) until all the solid dissolves.[12]

  • Decolorization: Reduce the temperature slightly (to about 65-70°C) and add a small amount of activated carbon (approx. 0.2 g).[1][2][12] Stir the mixture for 15-30 minutes.

  • Hot Filtration: Pre-heat a filtration setup (e.g., a funnel with fluted filter paper and an Erlenmeyer flask). Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (or cool to 5-10°C) to induce crystallization.[1][2][12] Slow cooling is crucial for forming large, pure crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum at a temperature of 75-85°C to remove residual solvent.[3] The final product should be a white, crystalline solid with a melting point of 109-111°C.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of 4-hydroxyacetophenone.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is a common choice.[14]

  • Detection: UV detection at a wavelength where 4-hydroxyacetophenone has strong absorbance (e.g., 275 nm).

  • Procedure:

    • Prepare a standard solution of known concentration of a high-purity reference standard of 4-hydroxyacetophenone.

    • Prepare a sample solution of the purified product at the same concentration.

    • Inject both solutions into the HPLC system.

    • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks, or by using the response factor from the reference standard for more accurate quantification.

Visualized Workflows

Workflow for Selecting a Purification Method

PurificationWorkflow start Crude 4-Hydroxyacetophenone Sample check_color Is the sample colored or odorous? start->check_color check_isomer Is isomeric purity critical? check_color->check_isomer No recrystallize Perform Recrystallization (with Activated Carbon) check_color->recrystallize Yes column_chrom Perform Column Chromatography check_isomer->column_chrom Yes final_product High-Purity Product check_isomer->final_product No recrystallize->check_isomer column_chrom->final_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Workflow for Failed Recrystallization

TroubleshootingWorkflow start Recrystallization Attempt check_yield Was the yield low? start->check_yield check_purity Is the product still impure? check_yield->check_purity No too_much_solvent Root Cause: Too much solvent used. check_yield->too_much_solvent Yes premature_crystallization Root Cause: Premature crystallization during hot filtration. check_yield->premature_crystallization Yes wrong_solvent Root Cause: Incorrect solvent system. check_purity->wrong_solvent Yes solution1 Solution: Repeat with less solvent. Recover second crop from mother liquor. too_much_solvent->solution1 solution2 Solution: Pre-heat filtration apparatus. premature_crystallization->solution2 solution3 Solution: Select a different solvent system. Consider column chromatography. wrong_solvent->solution3

Caption: Troubleshooting guide for common recrystallization failures.

References
  • Bernardes, C. E. S., et al. (2008). Crystallization of 4′-Hydroxyacetophenone from Water: Control of Polymorphism via Phase Diagram Studies. Crystal Growth & Design, 8(7), 2419–2430. [Link]

  • Symrise AG. (2020). Method for purification of 4-hydroxyacetophenone. U.S.
  • Symrise AG. (2020). Method for purification of 4-hydroxyacetophenone. Eureka | Patsnap. [Link]

  • Solubility of Things. (n.d.). 4'-Hydroxyacetophenone. [Link]

  • Symrise AG. (2021). Method for purification of 4-hydroxyacetophenone. U.S.
  • Symrise AG. (2018). Method for purification of 4-hydroxyacetophenone. WIPO Patent Application No. WO/2018/068902. [Link]

  • European Patent Office. (2023). Method for purification of 4-hydroxyacetophenone. EP 3526188 B1. [Link]

  • Symrise AG. (2022). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • National Center for Biotechnology Information. (n.d.). 4'-Hydroxyacetophenone. PubChem. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. [Link]

  • FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503). [Link]

  • Fengchen Group Co., Ltd. (n.d.). 4'-hydroxyacetophenone CAS 99-93-4. [Link]

  • The Good Scents Company. (n.d.). 4'-hydroxyacetophenone. [Link]

  • Grokipedia. (n.d.). Fries rearrangement. [Link]

  • Scribd. (2017). Fries Rearrangement of Phenyl Acetate. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link]

  • European Patent Office. (1990). Process for purifying 4-hydroxy-acetophenone. EP 0254536 B1. [Link]

  • Google Patents. (n.d.). Process for purifying 4-hydroxy-acetophenone. EP0254536B1.

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Stability and proper storage conditions for 4-Acetylphenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetylphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to maintain the integrity of your materials.

Troubleshooting Guide: Experimental Anomalies

This section addresses specific issues you may encounter during your experiments that could be linked to the instability or improper handling of this compound.

Q1: My reaction is yielding unexpected byproducts, or the yield of my desired product is significantly lower than expected. Could the quality of my this compound be the cause?

A1: Absolutely. The presence of impurities or degradation products in your starting material can lead to side reactions or inhibit your primary reaction. This compound, while generally stable, can degrade under certain conditions.

  • Causality: The two primary points of reactivity on the molecule are the ether linkage and the acetyl group.

    • Ether Linkage: Aromatic ethers are generally resistant to hydrolysis. However, prolonged exposure to strong acids, particularly at elevated temperatures, can catalyze the cleavage of the ether bond, leading to the formation of 4-hydroxyacetophenone and phenol derivatives.

    • Acetyl Group: The acetyl group is susceptible to oxidation. Strong oxidizing agents can convert the acetyl group into a carboxylic acid, yielding 4-phenoxybenzoic acid.

  • Troubleshooting Steps:

    • Assess Purity: Before use, and especially if the compound has been stored for an extended period, verify its purity. A recommended protocol for purity analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

    • Check for Degradation Products: When analyzing the purity, specifically look for the mass-to-charge ratios (m/z) corresponding to potential degradation products like 4-hydroxyacetophenone and 4-phenoxybenzoic acid.

    • Review Reaction Conditions: Ensure your reaction is free from strong oxidizing agents or highly acidic conditions unless they are a controlled part of your synthesis. If acidic conditions are necessary, consider running the reaction at a lower temperature to minimize ether cleavage.

Q2: I've observed a change in the physical appearance of my this compound (e.g., discoloration, clumping). Is it still usable?

A2: A change in physical appearance is a strong indicator of chemical degradation or contamination.

  • Causality:

    • Discoloration (e.g., yellowing): This can be a sign of oxidation. Aromatic compounds, in general, can form colored impurities upon oxidation.

    • Clumping or Caking: This suggests the absorption of moisture. While this compound is not reported to be highly hygroscopic, improper storage in a humid environment can lead to water absorption. The presence of moisture can be detrimental to many reactions, such as those involving water-sensitive reagents like Grignard reagents or organolithiums.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use the material if its appearance has changed.

    • Verify Storage Conditions: Ensure that the compound is stored in a tightly sealed container, in a cool, dry, and dark place. The use of a desiccator is advised for long-term storage.

    • Purification: If the material is valuable and you suspect minor degradation, recrystallization from an appropriate solvent system may be a viable purification method. However, you must first identify the impurities to select a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the chemical properties of aromatic ethers and ketones, the following storage conditions are recommended to ensure long-term stability:

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Avoids potential degradation from excessive heat.[1]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes the risk of oxidation of the acetyl group.
Light In an amber or opaque containerProtects the compound from potential light-induced degradation.
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis and physical changes like clumping.[2]

For long-term storage, it is best practice to store the compound in a desiccator under an inert atmosphere.

Q2: What are the main chemical incompatibilities of this compound?

A2: To prevent unintended reactions and degradation, avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: (e.g., permanganates, dichromates, bleach) can oxidize the acetyl group.[1][3][4]

  • Strong Acids: (e.g., concentrated sulfuric acid, hydrobromic acid) can promote the cleavage of the ether linkage, especially at elevated temperatures.[5]

  • Strong Bases: Can potentially react with the acetyl group, though this is less common under typical storage conditions.[2]

Q3: Is this compound sensitive to air?

A3: While not classified as pyrophoric, it is good practice to handle this compound as a potentially air-sensitive compound. The primary concern with air exposure is the slow oxidation of the acetyl group over time. For experiments that are sensitive to trace impurities, it is recommended to handle the solid under an inert atmosphere, for example, in a glovebox.

Experimental Protocols

Protocol: Purity Assessment of this compound by GC-MS

This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask. Ensure the solvent is of high purity (GC grade or higher).

  • GC-MS Instrument Parameters (Example):

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to this compound.

    • Analyze the mass spectrum of the main peak to confirm the identity of this compound (Molecular Weight: 254.28 g/mol ).

    • Examine the mass spectra of any minor peaks to identify potential impurities or degradation products.

Visual Guides

Logical Flow for Handling this compound

This diagram outlines the decision-making process for handling a new or stored batch of this compound.

HandlingWorkflow start Receive or Retrieve This compound visual_inspection Visually Inspect (Color, Consistency) start->visual_inspection appearance_ok Appearance is as Expected (White to Off-White Solid) visual_inspection->appearance_ok appearance_bad Discolored or Clumped appearance_ok->appearance_bad No purity_check Proceed to Purity Check (e.g., GC-MS) appearance_ok->purity_check Yes quarantine Quarantine and Do Not Use appearance_bad->quarantine use_in_exp Use in Experiment purity_check->use_in_exp Purity > 98% purity_check->quarantine Purity < 98% or Degradants Detected store Store Properly (Cool, Dry, Dark, Inert Atm.) use_in_exp->store

Caption: Decision workflow for handling this compound.

References

  • PubChem. Diphenyl Ether. [Link]

  • Truman ChemLab. The Oxidation of Acetophenone to Produce Benzoic Acid. [Link]

  • Walsh Medical Media. Inhibition of the Oxidation of Acetophenone by Aqueous Extracts of Edible Fruits and Vegetables. [Link]

  • askIITians. Aromatic ethers are typically derived from aromatic compounds, while. [Link]

  • WebAssign. Experiment 4 - Oxidation of Acetophenone. [Link]

  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • ResearchGate. Selective Hydrolysis of Diphenyl Ether in Supercritical Water Catalyzed by Alkaline Carbonates. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • GitHub. GLBRC/AromaticDiketones: Degradation of aromatic diketones by dimer dehydrogenases in Novosphingobium aromaticivorans. [Link]

  • Wikipedia. Diphenyl ether. [Link]

  • Google Patents.
  • Wikipedia. Phenol ether. [Link]

  • ResearchGate. Detection and estimation of ethers. [Link]

  • PubMed. Metabolic diversity in bacterial degradation of aromatic compounds. [Link]

  • Reddit. A safety method for an ether storage. : r/chemistry. [Link]

  • ResearchGate. Anaerobic biodegradation of aromatic compounds. [Link]

  • Organic Chemistry – Specific Name Reactions. [Link]

  • Scribd. Glycol Ethers Storage and Handling Guide. [Link]

  • Japan Environmental Management Association for Industry. III Analytical Methods. [Link]

  • RSC Publishing. Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. [Link]

  • Wittenberg University. Storing Chemicals - Chemistry. [Link]

  • Chemistry Stack Exchange. When does an aromatic ether break its bonds?. [Link]

  • Justrite. How to Handle and Store Ethyl Ether - Eagle Manufacturing. [Link]

  • Sciencemadness Discussion Board. Diethyl Ether Storage. [Link]

  • National Institutes of Health. Bacterial Degradation of Aromatic Compounds. [Link]

  • Britannica. Ether | Chemical Structure & Properties. [Link]

  • ResearchGate. Analytical methods for the quantification of volatile aromatic compounds. [Link]

  • Google Patents.
  • Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

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Degradation pathways for 4-Acetylphenyl ether under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation of 4-Acetylphenyl Ether

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the behavior of this compound (also known as 4,4'-diacetyldiphenyl ether) under acidic conditions. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and detailed protocols to ensure the integrity of your results. Our approach is grounded in fundamental chemical principles to explain not just how to perform an experiment, but why specific choices are made.

Section 1: Fundamental Principles & FAQs

This section addresses the core chemical principles governing the stability of this compound. Understanding these fundamentals is crucial before designing experiments or troubleshooting unexpected results.

FAQ 1: Why is this compound so resistant to degradation under typical acidic conditions?

This is the most common observation and, chemically, the expected outcome. The stability of this compound, a diaryl ether, stems from several key factors:

  • Strength of the Carbon-Oxygen Bond: The ether linkage involves oxygen bonded to two sp²-hybridized carbons of the phenyl rings. This C(sp²)-O bond is significantly stronger and more stable than a C(sp³)-O bond found in alkyl ethers due to the partial double-bond character arising from resonance.

  • Instability of Potential Intermediates: Acid-catalyzed ether cleavage requires protonation of the ether oxygen to create a good leaving group.[1] The subsequent step would involve either an Sₙ1 or Sₙ2 reaction.[2]

    • Sₙ1 Pathway: This pathway would require the departure of one of the rings as a phenol, leaving behind a phenyl cation. The phenyl cation is extremely unstable and, therefore, its formation is energetically prohibitive.[3]

    • Sₙ2 Pathway: This pathway requires a nucleophile to attack the carbon atom of the C-O bond. Nucleophilic attack on an sp²-hybridized carbon of an aromatic ring is highly disfavored and does not occur under these conditions.[4][5]

  • General Inertness of Diaryl Ethers: As a class of compounds, diaryl ethers are known to be exceptionally unreactive and are not cleaved by acids under standard laboratory conditions.[6]

In essence, there is no low-energy mechanistic pathway available for the cleavage of the C-O bond in diaryl ethers like this compound under typical acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄).

FAQ 2: What are the theoretical degradation pathways under forcing (extreme) acidic conditions?

While resistant, degradation is not impossible under extreme conditions, such as very high temperatures or in the presence of superacids or strong Lewis acids. If degradation is observed, it likely proceeds through one of these pathways.

  • Pathway A: Direct Ether Hydrolysis (Forcing Conditions) This remains the least likely pathway. It would require extremely high temperatures and pressures to overcome the high activation energy of C(aryl)-O bond cleavage. The products would be two molecules of 4-hydroxyacetophenone. The conditions required would likely lead to significant charring and nonspecific decomposition.[7]

  • Pathway B: Fries-Type Rearrangement This is a more plausible, though still challenging, degradation route. The Fries rearrangement is the classic acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone.[8][9] While this compound is an ether, a similar intramolecular migration of an acetyl group could theoretically be induced by a strong Lewis acid (e.g., AlCl₃) or a Brønsted superacid. The Lewis acid would coordinate to the carbonyl oxygen of an acetyl group, generating a highly electrophilic acylium ion-like species that could then attack the adjacent aromatic ring, leading to C-C bond formation and potential C-O bond cleavage.[10] The expected products would be a complex mixture of substituted phenols and ketones.

  • Pathway C: Side Reactions on the Aromatic Ring Under harsh acidic conditions, the acetyl-substituted phenyl rings themselves can undergo other reactions. For example, using concentrated sulfuric acid at high temperatures can lead to sulfonation of the aromatic rings at positions ortho to the activating ether and acetyl groups. This does not cleave the ether bond but modifies the parent molecule.

FAQ 3: If my goal is to cleave the ether, what alternative strategies exist?

Given the difficulty of acidic cleavage, alternative methods are often required. While outside the scope of "acidic degradation," researchers should be aware of options like:

  • Reductive Cleavage: Using strong reducing agents like sodium or potassium metal in liquid ammonia (Birch reduction conditions) can cleave aryl ether bonds.

  • Nucleophilic Aromatic Substitution (SₙAr): This requires the presence of strong electron-withdrawing groups ortho or para to the ether linkage and a strong nucleophile. The two acetyl groups in this compound are deactivating and are not ideally positioned to facilitate a standard SₙAr cleavage of the ether bond itself.

Section 2: Experimental Design & Protocols

Proper experimental design is critical to obtaining meaningful data. This section provides validated protocols for studying the stability of this compound and for analyzing the results.

Question: How do I set up a robust experiment to test the stability of this compound?

This protocol is designed to assess stability under a range of acidic conditions. It includes controls to ensure that any observed degradation is due to the conditions and not impurities.

Objective: To determine the stability of this compound when subjected to various acid catalysts at elevated temperatures.

Materials:

  • This compound (ensure high purity, >98%)

  • Acids: 6M Hydrochloric Acid (HCl), 50% (v/v) Sulfuric Acid (H₂SO₄), 85% Phosphoric Acid (H₃PO₄)

  • Solvent: 1,4-Dioxane (or another inert, high-boiling solvent)

  • Quenching solution: Saturated sodium bicarbonate (NaHCO₃) solution

  • Extraction solvent: Ethyl acetate

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessels: Heavy-walled pressure tubes with Teflon screw caps

  • Analytical standards: 4-hydroxyacetophenone

Protocol: Stability Screening

  • Preparation: In separate, labeled pressure tubes, add this compound (e.g., 50 mg, 0.20 mmol).

  • Solvent & Acid Addition: To each tube, add 2 mL of 1,4-dioxane. Then, add the acid catalyst (0.5 mL) according to the table below. Include a "No Acid" control.

  • Reaction Setup: Securely seal the pressure tubes. Place them in a heating block or oil bath pre-heated to the desired temperature (e.g., start with 100 °C, with a separate experiment at 150 °C).

  • Reaction Monitoring: Allow the reactions to proceed for a set time (e.g., 24 hours). At designated time points (e.g., 0, 4, 12, 24 hours), carefully take a small aliquot (e.g., 50 µL) for analysis.

  • Work-up (for final analysis):

    • Cool the tubes to room temperature.

    • Slowly and carefully uncap the tubes in a fume hood to release any pressure.

    • Dilute the reaction mixture with 10 mL of deionized water.

    • Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate (10 mL each).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the residue by HPLC or LC-MS to quantify the remaining this compound and identify any potential degradation products by comparing with the analytical standard.

Causality Behind Choices:

  • Pressure Tubes: Necessary for safely heating reactions above the boiling point of the solvent or aqueous acid.

  • Inert Solvent (Dioxane): Ensures the compound is fully dissolved and allows for higher reaction temperatures. It is also stable to the acidic conditions.[7]

  • Multiple Acids: Using acids with different properties (e.g., HCl with a nucleophilic counterion vs. H₂SO₄ which is more oxidizing and dehydrating) helps probe different potential reaction pathways.[6][11]

  • Time-Point Sampling: Provides kinetic data, showing whether a reaction is slow, fast, or not occurring at all.

Question: What are the best analytical methods for monitoring this reaction?
Analytical Method Application & Rationale Pros Cons
HPLC-UV Primary quantitative method. Ideal for monitoring the disappearance of the starting material and the appearance of the primary expected product (4-hydroxyacetophenone), which is UV-active.Excellent for quantification; robust and widely available; can establish a stability-indicating method.May not identify unknown impurities or side products without mass spectrometry.
LC-MS Primary qualitative and secondary quantitative method. Confirms the identity of knowns (starting material, expected products) and provides mass information for identifying unknown degradants.Provides molecular weight information, crucial for identifying unexpected products from side reactions (e.g., sulfonation).Quantification can be less precise than HPLC-UV without careful calibration.
GC-MS Confirmatory method. Useful if volatile products are expected. The primary expected product, 4-hydroxyacetophenone, is amenable to GC analysis.High separation efficiency; provides mass spectra for library matching.Requires derivatization for non-volatile compounds; high temperatures can cause on-column degradation.
NMR (¹H, ¹³C) Structural elucidation. Used to characterize the final isolated material or any significant unknown products. Not practical for routine time-point monitoring.Provides definitive structural information.Low sensitivity; not suitable for analyzing complex mixtures without separation.

Recommended Workflow: Use HPLC-UV for routine monitoring of reaction conversion.[12] Analyze the starting material and final time points by LC-MS to search for and tentatively identify any degradants.[13][14] If a significant unknown product is isolated, use NMR for full structural confirmation.

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Action & Explanation
No degradation is observed, even at high temperatures. This is the chemically expected result. Diaryl ethers are exceptionally stable.[6]1. Confirm this is not an experimental failure: Verify your analytical method can detect the starting material and that your heating equipment is functioning correctly. 2. Re-evaluate experimental goals: If degradation is desired, the conditions must be made more extreme (e.g., higher temperatures >180°C, stronger Lewis acids like AlCl₃, or a different chemical approach entirely).
The reaction mixture has turned dark brown or black ("charred"). This indicates nonspecific decomposition and polymerization.[7] Harsh acid and heat are promoting undesirable pathways rather than a clean cleavage.1. Reduce Reaction Severity: Lower the temperature or use a less concentrated acid. Charring means the conditions are too forcing and are unlikely to yield clean, identifiable products. 2. Use a Scavenger: If radical pathways are suspected (less likely but possible at very high temps), including a radical scavenger might provide mechanistic insight, though it's unlikely to solve the primary issue.
Multiple new peaks appear in the chromatogram (LC-MS). This suggests side reactions are occurring instead of or in addition to ether cleavage.1. Analyze the Masses: Use the MS data to propose structures. For reactions with H₂SO₄, look for masses corresponding to the addition of SO₃ (+80 Da). 2. Consider Impurities: Analyze your starting material carefully. The "degradants" could be impurities that are reacting or separating under the analytical conditions. 3. Fries-Type Rearrangement: If using a Lewis acid, the new peaks could be isomers resulting from acyl group migration.[9]

Section 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Acid-Catalyzed Hydrolysis Pathway A This compound B Protonated Ether (Oxonium Ion) A->B + H⁺ C Transition State (Phenyl Cation Formation) B->C Dissociation D Products (4-Hydroxyacetophenone) C->D Attack by H₂O label_C Extremely High Activation Energy

Caption: High energy barrier for direct hydrolysis of this compound.

G cluster_1 Fries-Type Rearrangement Pathway (Lewis Acid) Start This compound Complex Lewis Acid-Carbonyl Complex Start->Complex + AlCl₃ Acylium Intramolecular Acylium Ion Intermediate Complex->Acylium Generates Electrophile Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Intramolecular Electrophilic Attack Product Rearranged Product (e.g., Hydroxy-biaryl ketone) Sigma->Product Rearomatization (-H⁺)

Caption: Plausible Fries-type rearrangement under strong Lewis acid catalysis.

G cluster_workflow Experimental & Analytical Workflow Setup 1. Set up Reaction (Substrate, Solvent, Acid) Heat 2. Heat at Temp (T1) for Time (t1) Setup->Heat Sample 3. Aliquot Sampling & Work-up Heat->Sample Analyze 4. HPLC-UV & LC-MS Analysis Sample->Analyze Decision Decision Point: >5% Degradation? Analyze->Decision Stop Report as 'Stable' Decision->Stop No Characterize Isolate & Characterize Degradants (NMR, etc.) Decision->Characterize Yes Increase Increase Severity (Temp T2 > T1) Stop->Increase

Caption: Recommended workflow for stability testing and analysis.

References

  • Shuai, L., & Luterbacher, J. (2016). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Organic Chemistry Class Notes. Available at: [Link]

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube. Available at: [Link]

  • ResearchGate. (2020). (PDF) Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Available at: [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]

  • He, J., et al. (2017). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • PubChemLite. (n.d.). This compound (C16H14O3). Available at: [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Royal Society of Chemistry. (n.d.).
  • Wang, Y., et al. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Molecules. Available at: [Link]

  • ScienceDirect. (n.d.).
  • Gérardin, C., et al. (2024). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. ChemRxiv. Available at: [Link]

  • Ye, B., et al. (2012). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology. Available at: [Link]

Sources

Technical Support Center: Interpreting Unexpected Peaks in the ¹H NMR Spectrum of 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a systematic, field-proven approach to troubleshooting these anomalies. We will move from establishing a baseline spectrum to identifying the root cause of impurities and artifacts, empowering you to interpret your data with confidence.

The Standard ¹H NMR Spectrum of Bis(4-acetylphenyl) Ether

Before troubleshooting the unexpected, we must define the expected. Bis(4-acetylphenyl) ether is a highly symmetrical molecule. This symmetry dictates a simple, clean ¹H NMR spectrum. The molecule contains two chemically equivalent acetyl groups and two equivalent para-substituted benzene rings linked by an ether oxygen.

This leads to the following expected signals:

  • A singlet for the six protons of the two methyl groups.

  • An AA'BB' system for the eight aromatic protons. This system, characteristic of para-substituted rings, typically appears as two distinct doublets.

Table 1: Expected ¹H NMR Chemical Shifts for Bis(4-acetylphenyl) Ether in CDCl₃

ProtonsMultiplicityChemical Shift (δ) ppmIntegrationCausality
Acetyl (CH₃)Singlet (s)~2.66HThe six protons of the two methyl groups are chemically equivalent and have no adjacent protons to couple with. Their position is downfield due to the deshielding effect of the adjacent carbonyl group.
Aromatic (Ha)Doublet (d)~7.0 - 7.24HProtons ortho to the ether linkage. They are shielded relative to the Hb protons and couple with their ortho neighbors (Hb).
Aromatic (Hb)Doublet (d)~7.9 - 8.14HProtons ortho to the carbonyl group. They are significantly deshielded by the electron-withdrawing acetyl group and couple with their ortho neighbors (Ha).

Note: Exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common questions arising from unexpected peaks in the ¹H NMR spectrum.

Q1: I see a singlet at δ 2.1-2.2 ppm. What is it?

A1: A singlet in this region is almost invariably acetone . Acetone is a common solvent for washing laboratory glassware. Even after oven-drying, trace amounts can remain adsorbed onto the glass surface of the NMR tube and leach into your sample.

  • Confirmation: Check the corresponding peak in the ¹³C NMR spectrum, which should appear around δ 30 ppm for acetone.

  • Solution: Ensure NMR tubes are rigorously cleaned and dried under high vacuum for an extended period before use.

Q2: There's a broad singlet that moves between spectra, sometimes appearing between δ 1.5-5.0 ppm. What could this be?

A2: This is the classic signature of water (H₂O) . Its chemical shift is highly dependent on temperature, concentration, and the solvent's ability to form hydrogen bonds. Deuterated solvents are hygroscopic and can absorb atmospheric moisture.

  • Confirmation: Perform a D₂O exchange experiment. Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The water peak will diminish or disappear entirely because the protons exchange with deuterons, which are not observed in ¹H NMR.

  • Solution: Use freshly opened or properly stored deuterated solvents. For highly sensitive samples, consider adding molecular sieves to the NMR tube or storing the solvent over a drying agent like potassium carbonate.

Q3: My aromatic region (δ 6.5-8.5 ppm) is messy, with more than the two expected doublets. Why?

A3: This indicates the presence of other aromatic species. The most likely culprits are:

  • Unreacted Starting Material: If synthesizing via a Williamson ether synthesis or similar methods, residual 4-hydroxyacetophenone is a common impurity. This would show a distinct aromatic pattern and a broad singlet for the hydroxyl proton (which would also disappear upon a D₂O shake).

  • Hydrolysis: The ether linkage in your product can hydrolyze back to 4-hydroxyacetophenone if exposed to acidic or basic conditions, especially with residual water over time.

  • Solvent Impurities: Residual aromatic solvents like benzene (δ ~7.36 ppm) or toluene (methyl at δ ~2.3 ppm, aromatic at δ ~7.2 ppm) can interfere.

  • Phthalates: These plasticizers are common contaminants from plastic labware or tubing and show complex signals in the aromatic region (typically δ 7.5-7.7 ppm).

Q4: I have unexpected peaks in the upfield region (δ 0-2.0 ppm). What are they?

A4: This region is characteristic of aliphatic (sp³ C-H) protons.

  • Silicone Grease: A singlet or a series of small peaks around δ 0 ppm is often due to silicone grease from ground glass joints.

  • Hexane/Pentane: If these were used during purification (e.g., column chromatography or recrystallization), they can be difficult to remove completely under vacuum. Hexane typically shows broad multiplets around δ 1.2-1.4 ppm and δ 0.9 ppm.

  • Ethyl Acetate: Another common purification solvent, showing a quartet around δ 4.1 ppm, a singlet at δ 2.0 ppm, and a triplet around δ 1.2 ppm.

Visualizing the Troubleshooting Workflow

To streamline the process of peak identification, follow this logical workflow.

G start Unexpected Peak Observed in ¹H NMR region Identify Peak Region start->region aromatic Aromatic Region (δ 6.5-8.5 ppm) region->aromatic Aromatic aliphatic Aliphatic Region (δ 0-3.0 ppm) region->aliphatic Aliphatic solvent Solvent/Water Region (Variable) region->solvent Other check_reagents Check Starting Materials (e.g., 4-hydroxyacetophenone) aromatic->check_reagents check_solvents_aro Check for Aromatic Solvents (Benzene, Toluene) aromatic->check_solvents_aro check_plasticizers Check for Phthalates aromatic->check_plasticizers check_grease Check for Grease (Singlet at ~0 ppm) aliphatic->check_grease check_solvents_ali Check Purification Solvents (Hexane, Ethyl Acetate) aliphatic->check_solvents_ali check_water Broad Peak? Perform D₂O Shake solvent->check_water check_solvents_misc Check Common Solvents (Acetone, DCM, etc.) solvent->check_solvents_misc check_water->check_solvents_misc

Caption: A workflow for diagnosing unexpected NMR peaks.

Key Experimental Protocols

Protocol 1: D₂O Exchange for Identifying Labile Protons (e.g., -OH, -NH, H₂O)

This experiment is a definitive method for identifying protons that can exchange with deuterium.

  • Acquire Standard Spectrum: Dissolve your sample (~5-10 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube and acquire the ¹H NMR spectrum.

  • Add D₂O: Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate proton-deuteron exchange. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (water, alcohols, amines) will have significantly decreased in intensity or disappeared completely in the second spectrum.

Protocol 2: General Purification by Recrystallization

If impurities are significant, repurification is necessary. Recrystallization is effective for removing small amounts of contaminants from solid samples like bis(4-acetylphenyl) ether.

  • Solvent Selection: Choose a solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. A common system for a molecule like this might be ethanol or an ethyl acetate/hexane mixture.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of your compound will decrease, and it will crystallize out, leaving impurities behind in the solvent. Cooling further in an ice bath can maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of the recrystallization solvent before re-analyzing by NMR.

Common Impurities and Their Structures

Caption: Structures of the target molecule and common impurities.

References
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?. Retrieved from [Link]

  • Chemistry For Everyone. (2024, August 24). What Are Common NMR Solvents? [Video]. YouTube. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.

Technical Support Center: Optimal Solvent Selection for 4-Acetylphenyl Ether Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to select the optimal solvent for the recrystallization of 4-Acetylphenyl ether (CAS: 2615-11-4). Moving beyond a simple list of steps, we delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)
Q1: What are the critical properties of this compound that influence solvent selection?

Understanding the physicochemical properties of your compound is the cornerstone of designing a successful recrystallization protocol. This compound is a symmetrical aromatic ketone with two phenyl rings linked by an ether functional group. This structure dictates its moderate polarity and high crystallinity.

Causality: The presence of polar carbonyl (C=O) and ether (C-O-C) groups allows for dipole-dipole interactions with polar solvents, while the large, non-polar aromatic rings favor interactions with non-polar solvents. This dual nature means the ideal solvent will likely be one of intermediate polarity. Its high melting point suggests a stable crystal lattice, which is favorable for recrystallization.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name 1-[4-(4-acetylphenoxy)phenyl]ethanone [1]
CAS Number 2615-11-4
Molecular Formula C₁₆H₁₄O₃ [1]
Molecular Weight 254.28 g/mol [1]
Appearance Solid
Melting Point (Tfus) ~197 °C (470.05 K) (Calculated) [2]

| Water Solubility | Very low (log₁₀WS = -4.43) (Calculated) |[2] |

Q2: What defines an "ideal" recrystallization solvent in theory and practice?

An ideal solvent must satisfy a specific set of criteria to effectively purify a solid compound. The core principle is a significant difference in the compound's solubility at high and low temperatures.

  • High Solubility at High Temperatures: The solvent must completely dissolve the compound (and any soluble impurities) when hot or at its boiling point.

  • Low Solubility at Low Temperatures: As the solution cools, the solvent's capacity to dissolve the compound must decrease sharply, forcing the desired compound to crystallize out of the solution.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[3]

Experimental Workflow: A Practical Guide to Solvent Selection
Workflow for Solvent Screening

The following workflow provides a systematic approach to identifying the optimal solvent or solvent system for this compound.

Solvent_Selection_Workflow start Start: Crude this compound Solid test_setup Place ~20-30 mg of crude solid into several small test tubes start->test_setup add_solvent Add potential solvent dropwise (e.g., Ethanol, Ethyl Acetate, Toluene) test_setup->add_solvent check_cold Is solid soluble at room temperature? add_solvent->check_cold heat Heat the mixture gently (e.g., to boiling) check_cold->heat No too_soluble Result: Too Soluble Discard this solvent check_cold->too_soluble Yes check_hot Does the solid dissolve completely? heat->check_hot cool Allow to cool slowly to room temp, then place in an ice bath check_hot->cool Yes not_soluble Result: Insoluble Consider for solvent pair (as anti-solvent) check_hot->not_soluble No check_crystals Do abundant crystals form? cool->check_crystals poor_recovery Result: Poor Recovery Consider a less polar solvent check_crystals->poor_recovery No / Very Few optimal Result: Optimal Solvent Found Proceed to bulk recrystallization check_crystals->optimal Yes

Caption: A systematic workflow for empirical solvent screening.

Protocol 1: Micro-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into a small test tube. Prepare several such tubes for parallel testing.

  • Initial Test (Cold): Add a candidate solvent (see Table 2) dropwise at room temperature, swirling after each addition. If the solid dissolves readily, the solvent is too good and should be discarded for single-solvent recrystallization.

  • Hot Dissolution: If the solid is poorly soluble at room temperature, begin heating the test tube gently in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves completely at or near the solvent's boiling point.

  • Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the tube with a glass rod.[4]

  • Induce Precipitation: If crystals are slow to appear, place the test tube in an ice-water bath for 10-15 minutes.

  • Assessment: A suitable solvent will yield a large crop of crystals upon cooling. An unsuitable solvent will result in no crystals or a very small amount, indicating the compound remains too soluble even when cold.[5]

Data-Driven Solvent Suggestions

Based on the structure of this compound (an aromatic ketone), solvents of intermediate polarity are excellent starting points.[6]

Table 2: Candidate Solvents for this compound Recrystallization

Solvent Relative Polarity¹ Boiling Point (°C) Expected Solubility (Hot) Expected Solubility (Cold) Comments & Rationale
Ethanol 0.654 78.5 High Low to Moderate Excellent starting choice. The polar -OH group interacts with the ketone, while the ethyl chain interacts with the aromatic rings. Often provides a good solubility differential.[7]
Ethyl Acetate 0.228 77 High Low Another strong candidate. As an ester, its polarity is well-suited for dissolving aromatic ketones.[3]
Acetone 0.355 56 Very High Moderate Can be a good solvent, but its low boiling point may not provide a large enough solubility gradient for high recovery.
Toluene 0.099 111 Moderate to High Very Low A good choice for compounds with significant aromatic character. Its high boiling point is a drawback, making it harder to remove from crystals.[8]
Hexane 0.009 69 Very Low Insoluble Unlikely to work as a single solvent but is an excellent candidate as an anti-solvent in a solvent pair system (e.g., with ethyl acetate or acetone).

| Water | 1.000 | 100 | Insoluble | Insoluble | Due to the large non-polar aromatic structure, this compound is practically insoluble in water.[2] |

¹Relative polarity values sourced from the University of Rochester.[9]

Troubleshooting Guide

Even with a well-chosen solvent, experimental challenges can arise. This section addresses common issues in a Q&A format.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Problem Encountered During Recrystallization oiling_out Problem: Oiling Out (Liquid layer forms instead of crystals) start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals low_yield Problem: Low Yield start->low_yield impure_product Problem: Impure Product (Colored or incorrect MP) start->impure_product oil_sol1 Cause: Compound MP is lower than solvent BP Solution: Re-heat to dissolve oil, add more solvent to lower saturation point. oiling_out->oil_sol1 nocrys_sol1 Cause: Solution is not saturated Solution: Boil off some solvent to concentrate the solution and re-cool. no_crystals->nocrys_sol1 lowyield_sol1 Cause: Too much solvent was used Solution: Concentrate mother liquor and cool again to recover a second crop. low_yield->lowyield_sol1 impure_sol1 Cause: Rapid crystallization trapped impurities Solution: Re-dissolve and cool more slowly. Use slightly more solvent than the minimum required. [16] impure_product->impure_sol1 oil_sol2 Solution: Use a lower-boiling point solvent or a solvent pair. oil_sol1->oil_sol2 nocrys_sol2 Cause: Nucleation is inhibited Solution: Scratch flask with glass rod or add a seed crystal. nocrys_sol1->nocrys_sol2 lowyield_sol2 Cause: Cooled too quickly, trapping product in solution Solution: Ensure slow cooling to room temperature before using an ice bath. lowyield_sol1->lowyield_sol2 impure_sol2 Cause: Colored impurities present Solution: Add a small amount of activated charcoal to the hot solution before filtration. impure_sol1->impure_sol2

Caption: A decision tree for troubleshooting common recrystallization issues.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a solid crystal lattice. This often happens if the compound's melting point is lower than the boiling point of the solvent.

  • Immediate Fix: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation temperature. Allow it to cool very slowly.

  • Systematic Fix: Choose a different solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a minimum of the "good" hot solvent, then add a "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.

Q2: No crystals are forming, even after cooling in an ice bath. What are the next steps?

Answer: This typically means the solution is not supersaturated, either because too much solvent was used or because nucleation has not been initiated.

  • Increase Concentration: If the solution is clear, it is likely unsaturated. Heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, repeat the cooling process.[5]

  • Induce Nucleation: If the solution is saturated but no crystals form, nucleation is the issue.

    • Scratch Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for crystal growth to begin.[4]

    • Seeding: Add a tiny "seed" crystal of the crude or pure solid to the solution. This provides a pre-formed template for crystallization to occur.[10]

Q3: My yield is very low. How can I improve it?

Answer: A low yield (e.g., <50%) is most commonly caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the cold mother liquor.[5]

  • Minimize Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.

  • Ensure Complete Crystallization: Allow adequate time for cooling. Cool slowly to room temperature first, then place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Recover a Second Crop: Do not discard the mother liquor immediately. You can often recover more product by boiling off some of the solvent from the filtrate and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

References
  • Chemical Properties of this compound (CAS 37407-21-9) . Cheméo. [Link]

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • This compound 2615-11-4 wiki . Mol-Instincts. [Link]

  • What is the best solvent for recrystallization? . Quora. [Link]

  • SAFETY DATA SHEET - 4-Chlorophenyl phenyl ether . Chem Service. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Recrystallization . University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 . YouTube. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • Recrystallization Issues . Reddit. [Link]

  • Recrystallisation Help . Reddit. [Link]

  • Guide for crystallization . University of Fribourg. [Link]

  • 4'-Methoxyacetophenone . PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization . YouTube. [Link]

  • Solvents and Polarity . University of Rochester, Department of Chemistry. [Link]

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Technical Support Center: Prevention of Peroxide Formation in Stored Ether Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who routinely handle ether compounds. The spontaneous formation of explosive peroxides in stored ethers is a significant and often underestimated laboratory hazard.[1][2][3] This resource provides in-depth, experience-driven answers and troubleshooting protocols to ensure the safe storage and handling of these essential solvents.

Frequently Asked Questions (FAQs)

Q1: What are ether peroxides and why are they so dangerous?

A: Ether peroxides are highly unstable organic compounds containing a peroxide (-O-O-) functional group.[4] They form when ethers react with atmospheric oxygen in a process called autoxidation.[1][2][3] These peroxides are dangerously sensitive to heat, friction, and mechanical shock, and can detonate with extreme violence, especially when concentrated.[4][5][6] Numerous laboratory accidents, some fatal, have been attributed to the unexpected detonation of ether peroxides.[7][8][9] The primary danger arises during processes like distillation or evaporation, which can concentrate the non-volatile peroxides to explosive levels.[2][4][9][10] Crystalline peroxide formations, which can appear around the cap or within the container, are particularly hazardous and should never be handled.[5][10][11][12][13]

Q2: How does peroxide formation occur in ethers?

A: The formation of peroxides is a free-radical chain reaction initiated by factors like light, heat, and the presence of contaminants.[1][4][14][15] The process, known as autoxidation, involves three main stages:

  • Initiation: An initiator abstracts a hydrogen atom from the carbon adjacent to the ether's oxygen atom (the α-carbon), forming an ether radical.[1][16]

  • Propagation: This ether radical then reacts with molecular oxygen (O₂) to form a peroxy radical. This highly reactive peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and a new ether radical, thus continuing the chain reaction.[1]

  • Termination: The reaction chain is terminated when two radicals combine to form a non-radical product.[1]

This slow, self-propagating process means that even in seemingly sealed containers, dangerous levels of peroxides can accumulate over time.[1][15][17]

Q3: Which ethers are most susceptible to forming peroxides?

A: Not all ethers pose the same level of risk. The susceptibility to peroxide formation is highly dependent on the ether's molecular structure. Ethers with α-hydrogens are particularly prone to this reaction.[18] Common laboratory ethers are often categorized by the hazard they present.

Hazard LevelCommon ExamplesCharacteristicsRecommended Testing Frequency (Opened)
High Diisopropyl ether, Divinyl acetylene, Sodium amideCan form explosive levels of peroxides without concentration.[19][20]Every 3-6 months[19][20]
Medium Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane, CyclohexenePeroxide hazard primarily upon concentration (e.g., distillation).[5][19][21]Every 6-12 months[12][19][22]
Low Acetaldehyde, Benzyl alcohol, CumeneCan form peroxides but at a slower rate.[22]Test before use or discard after 1 year[22]

Note: This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for specific storage and handling instructions.

Q4: What is the role of inhibitors like BHT?

A: Many commercial ethers are supplied with inhibitors, such as Butylated Hydroxytoluene (BHT), to prevent premature peroxide formation.[4][14] These inhibitors act as radical scavengers, interrupting the free-radical chain reaction of autoxidation.[4] However, it is crucial to understand that these inhibitors are consumed over time.[4][11] Processes like distillation or passing the ether through alumina can remove the inhibitor, leaving the purified solvent highly susceptible to rapid peroxide formation.[4][19] Therefore, distilled or purified ethers should be used immediately or stored with a newly added inhibitor under an inert atmosphere.[23]

Troubleshooting Guides & Protocols

Issue 1: I have a container of ether of unknown age or origin. How should I proceed?

Causality: An undocumented container of a peroxide-forming ether is a significant unknown risk. The absence of receipt and opening dates makes it impossible to assess its potential peroxide content based on shelf-life guidelines. Visual inspection is the first, critical step, but must be done with extreme caution.

Troubleshooting Protocol:

  • DO NOT MOVE OR OPEN THE CONTAINER INITIALLY. [5][12]

  • Visual Inspection: Carefully examine the container without disturbing it. Look for:

    • Crystalline solids: These may appear as fine, spun-glass-like structures within the liquid or as a crust around the cap.[24]

    • Viscous liquid or oily droplets: The formation of an immiscible oily layer can indicate dangerous peroxide concentration.[10][13]

    • Cloudiness or precipitation: Any deviation from a clear liquid should be treated with suspicion.[4][20]

    • Bulging container or rusted cap: This may indicate pressure buildup or degradation.[4][25]

  • Decision Workflow:

    G Start Found an old/unknown ether container Inspect Visually inspect container (DO NOT MOVE) Start->Inspect Crystals Crystals, viscous liquid, or container damage observed? Inspect->Crystals NoCrystals Container appears safe (clear liquid, no damage) Crystals->NoCrystals No ContactEHS EXTREME HAZARD DO NOT TOUCH Contact EHS/Safety Officer IMMEDIATELY Crystals->ContactEHS Yes Test Carefully move to fume hood and test for peroxides NoCrystals->Test

    Caption: Decision workflow for handling aged ether containers.

  • Action: If any signs of peroxide formation are visible, treat the container as a potential bomb.[10][13] Do not attempt to open or move it. Secure the area and contact your institution's Environmental Health & Safety (EHS) office immediately for specialized disposal.[12][24]

Issue 2: My ether tested positive for peroxides. What are the acceptable concentration limits and how can I remove them?

Causality: A positive peroxide test indicates that the autoxidation process has begun. The level of hazard is directly related to the peroxide concentration and the intended application of the solvent.[10][13] Distillation or evaporation will concentrate these peroxides, making even low initial concentrations dangerous.[10][26]

Peroxide Concentration Hazard Levels:

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 30 ppm Moderate hazard.[10][13][27] Avoid concentration. It is recommended to remove peroxides before use or dispose of the solvent if not to be used immediately.[10][12][13][27]
> 30 ppm Serious hazard.[10][13] Do not use. The solvent must be treated to remove peroxides or disposed of as hazardous waste.[10][12][13]
> 80-100 ppm Unacceptable hazard.[5][24] Contact EHS for disposal. Do not attempt to remove peroxides at this concentration.

Protocol 1: Peroxide Detection

Two common semi-quantitative methods are:

  • Peroxide Test Strips:

    • Principle: These strips contain an enzyme (peroxidase) and a redox indicator. Peroxides oxidize the indicator, causing a color change.[28][29]

    • Procedure: Dip the strip into the solvent for 1 second, remove, and wait for the specified time. Compare the resulting color to the chart provided.[28] They are effective for detecting hydroperoxides in simple ethers like diethyl ether and THF.[28][30]

    • Limitation: May show reduced sensitivity for polymeric peroxides.[28]

  • Potassium Iodide (KI) Test:

    • Principle: Peroxides oxidize iodide (I⁻) to iodine (I₂), which imparts a yellow-to-brown color to the solution. This test is more sensitive and detects a broader range of peroxides than some strips.[27]

    • Procedure: In a fume hood, add 1 mL of a freshly prepared 10% KI solution to 10 mL of the ether. A pale yellow color indicates low peroxide levels, while a bright yellow or brown color indicates a high and dangerous concentration.[27][28]

Protocol 2: Peroxide Removal

Important: Always re-test the solvent after treatment to confirm that peroxides have been successfully removed.[23][27]

  • Activated Alumina Column:

    • Mechanism: Peroxides are removed by passing the solvent through a column packed with activated alumina. This method is effective for both water-soluble and water-insoluble ethers.[10][13][27][31]

    • Procedure:

      • Pack a chromatography column with activated basic or neutral alumina. A column containing ~100g of alumina is a good starting point for treating 100-400 mL of solvent.[23][27][31][32]

      • Slowly pass the ether through the column.

      • Collect the purified solvent and immediately test for peroxides.

    • Self-Validation/Safety: The alumina does not destroy the peroxides but adsorbs them.[10][13][27] The used alumina must be considered hazardous. After use, it should be flushed with a dilute acidic solution of ferrous sulfate before disposal to safely decompose the adsorbed peroxides.[10][13][27][31]

  • Ferrous Salt Method:

    • Mechanism: This chemical reduction method uses ferrous sulfate (FeSO₄) to destroy peroxides. It is particularly effective for water-soluble ethers.[10][13]

    • Procedure:

      • Prepare a fresh ferrous salt solution (e.g., 60g of FeSO₄ and 6 mL of concentrated sulfuric acid in 100 mL of water).[10][13][23][27]

      • In a separatory funnel, shake the ether with an equal volume of the ferrous salt solution. Vent the funnel frequently.[23][27]

      • Allow the layers to separate and discard the aqueous (lower) layer.

      • Wash the ether with water, then dry it over an appropriate drying agent (e.g., anhydrous magnesium sulfate).[23]

      • Test the purified ether to confirm peroxide removal.

Issue 3: How can I implement a robust peroxide prevention strategy in my lab?

Causality: Proactive management is the most effective way to prevent peroxide-related incidents. This involves controlling the entire lifecycle of the chemical, from purchasing to disposal.

Best Practices for Prevention:

  • Purchasing and Inventory:

    • Purchase ethers in the smallest quantities necessary for short-term needs.[11][12]

    • Whenever possible, purchase ethers that contain an inhibitor like BHT.[11][21]

    • Maintain a detailed inventory of all peroxide-forming chemicals.[6][26]

  • Labeling:

    • THIS IS CRITICAL. Upon receipt, every container of a peroxide-forming chemical must be labeled with:

      • Date Received [11][12][25]

      • Date Opened [11][12][25]

      • Disposal/Test-By Date

    • Regularly record testing dates and results directly on the label.[12][26]

  • Storage:

    • Store in tightly sealed, light-resistant containers, preferably the original manufacturer's container.[6][11][25]

    • Keep away from heat, light, and ignition sources.[5][12][15]

    • Consider purging the headspace of opened containers with an inert gas like nitrogen or argon to displace oxygen.[15]

Workflow for Safe Ether Management:

Caption: Lifecycle management workflow for peroxide-forming ethers.

References
  • Diethyl ether peroxide - Wikipedia. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • JoVE. (2025). Autoxidation of Ethers to Peroxides and Hydroperoxides. Journal of Visualized Experiments. Retrieved from [Link]

  • University of California, Riverside. (2021, February). Handling and Removing Peroxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.6: Autoxidation of Ethers. Retrieved from [Link]

  • Read Chemistry. (2025). Autoxidation of Ethers. Retrieved from [Link]

  • The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from [Link]

  • University of British Columbia. (2017, November 27). Working Safely with Peroxide Forming Compounds. Safety & Risk Services. Retrieved from [Link]

  • Britannica. (n.d.). Autoxidation. In Britannica. Retrieved from [Link]

  • Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Princeton University. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. Environmental Health and Safety. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Control and Safe Use of Peroxide Formers. Retrieved from [Link]

  • Duke University. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage. Office of Clinical and Research Safety. Retrieved from [Link]

  • Western Carolina University. (n.d.). Peroxide Forming Chemical Storage Guidelines. Retrieved from [Link]

  • Sicard, A., et al. (2011). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Journal of Physical Chemistry A, 115(34), 9573-9582. Retrieved from [Link]

  • Sicard, A., et al. (2011). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. PubMed. Retrieved from [Link]

  • University of British Columbia. (2014, February 2). Guideline Handling and Removing Peroxides. Safety & Risk Services. Retrieved from [Link]

  • Sicard, A., et al. (2011). Study of the peroxidation mechanism of diethyl ether (DEE). ResearchGate. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2025). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]

  • University of Washington. (2022, August 11). EH&S Guidelines for Peroxide Forming Chemicals. Retrieved from [Link]

  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol. Environmental Health and Safety. Retrieved from [Link]

  • University of Southern California. (n.d.). Organic Peroxide Formers. Environmental Health & Safety. Retrieved from [Link]

  • Alfred University. (n.d.). Appendix J - Peroxide Forming Chemicals. Retrieved from [Link]

  • Pearson+. (n.d.). Which ether is most apt to form a peroxide? Retrieved from [Link]

  • Knowbee. (2015, February 15). The Formation of Peroxides [Video]. YouTube. Retrieved from [Link]

  • The Hong Kong University of Science and Technology. (n.d.). Diethyl Ether Explosion Injures Researchers of National Quemoy University in Taiwan. Retrieved from [Link]

  • Ramirez, A., et al. (2015). Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. The Journal of Organic Chemistry, 80(16), 8016-8025. Retrieved from [Link]

  • University of Waterloo. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds. Chemistry. Retrieved from [Link]

  • BG RCI. (n.d.). Accidents caused by peroxide-forming substances. Retrieved from [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

  • EMD Millipore. (n.d.). MQuant™ Peroxide Test Strips, 100-1000 ppm. Retrieved from [Link]

  • University of California, Berkeley. (2006, November 30). Peroxide Explosion Injures Campus Researcher. Office of Environment, Health & Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Peroxides and peroxide-forming compounds. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Peroxide-Forming Compounds. Environmental Health & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15: Ethers, Epoxides and Thioethers. Retrieved from [Link]

Sources

Managing reaction temperature for selective 4-Acetylphenyl ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetylphenyl ether and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to managing reaction temperature for selective O-alkylation of 4-hydroxyacetophenone.

Introduction to the Synthesis

The synthesis of 4-acetylphenyl ethers, such as 4-ethoxyacetophenone, is most commonly achieved via the Williamson ether synthesis. This versatile and robust method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In the context of this compound synthesis, the starting material is typically 4-hydroxyacetophenone, which is deprotonated to form a phenoxide ion that then acts as a nucleophile.

The reaction is an SN2 (bimolecular nucleophilic substitution) process.[1] The phenoxide ion attacks the electrophilic carbon of an alkyl halide (e.g., ethyl iodide for 4-ethoxyacetophenone synthesis), leading to the formation of the desired ether and a salt byproduct. While seemingly straightforward, the presence of the acetyl group and the ambident nature of the phenoxide nucleophile introduce challenges related to selectivity, making temperature control a critical parameter for success.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Williamson ether synthesis of this compound?

A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C.[1] For many standard syntheses, a moderate temperature between 40-60 °C is often sufficient.[2] However, the optimal temperature can vary depending on the specific substrates, solvent, and base used.

Q2: Why is precise temperature management so crucial for this specific synthesis?

Temperature is a critical parameter that directly influences both the reaction rate and selectivity. For the synthesis of this compound, improper temperature control can lead to several undesirable outcomes:

  • Low Temperatures: Insufficient thermal energy can result in a sluggish or incomplete reaction, leading to low yields of the desired product.[2]

  • High Temperatures: Elevated temperatures can promote side reactions, primarily E2 elimination of the alkyl halide and C-alkylation of the phenoxide ring, which reduces the selectivity and yield of the target O-alkylated product.[3]

Q3: What are the common side reactions, and how does temperature influence their formation?

The two primary side reactions in the Williamson ether synthesis of this compound are:

  • E2 Elimination: At higher temperatures, the alkoxide can act as a base rather than a nucleophile, leading to the elimination of the alkyl halide to form an alkene. This is particularly problematic with secondary and tertiary alkyl halides.[3]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). Higher reaction temperatures can favor the thermodynamically more stable C-alkylated products.

Q4: What are the initial indicators of a suboptimal reaction temperature?

Monitoring the reaction progress using thin-layer chromatography (TLC) is an effective way to identify issues related to temperature.[2]

  • A persistent spot of the starting 4-hydroxyacetophenone may indicate that the reaction temperature is too low and the reaction is not proceeding to completion.

  • The appearance of multiple new spots on the TLC plate, other than the desired product spot, can suggest the formation of byproducts due to a reaction temperature that is too high, promoting side reactions.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

A low yield of the desired ether product is a common challenge. The following guide will help you diagnose and resolve the underlying causes.

Possible Causes and Solutions:

  • Inefficient Deprotonation: The phenolic hydroxyl group of 4-hydroxyacetophenone must be fully deprotonated to form the nucleophilic phenoxide.

    • Solution: Ensure a sufficiently strong base is used. For phenols, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[4] For less activated alcohols, a stronger base such as sodium hydride (NaH) may be necessary.[5] Always use anhydrous solvents and ensure your glassware is thoroughly dried, as water can quench the base.[2]

  • Incorrect Reaction Temperature: The reaction may be too slow if the temperature is too low.

    • Solution: Gradually increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by TLC at each stage. For many Williamson ether syntheses, a temperature range of 50-80 °C is a good starting point.

  • Poor Quality of Reagents: The alkyl halide or the starting phenol may be impure or degraded.

    • Solution: Use freshly purified starting materials. Ensure the alkyl halide is reactive (iodide > bromide > chloride).[2]

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.

    • Solution: Select a solvent in which both the phenoxide and the alkyl halide are soluble. Polar aprotic solvents like DMF, acetonitrile, or THF are often good choices.[1][2]

Experimental Protocol: Optimizing for Higher Yield

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyacetophenone (1 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Add a powdered anhydrous base such as K₂CO₃ (2 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to a starting temperature of 50 °C. Monitor the reaction progress every hour using TLC. If the reaction is sluggish, increase the temperature to 60 °C, and then to 70 °C if necessary, continuing to monitor by TLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.[4]

Issue 2: Poor Selectivity and Formation of Multiple Byproducts

The formation of multiple products indicates a loss of selectivity, often due to a reaction temperature that is too high.

Possible Causes and Solutions:

  • High Reaction Temperature: As mentioned, higher temperatures can favor E2 elimination and C-alkylation.

    • Solution: Lower the reaction temperature. If you are running the reaction at 80 °C or higher, try reducing it to 50-60 °C. While the reaction may be slower, the selectivity for O-alkylation should improve.

  • Sterically Hindered Alkyl Halide: Secondary and tertiary alkyl halides are more prone to E2 elimination.

    • Solution: Whenever possible, use a primary alkyl halide or a methyl halide.[3]

  • Choice of Base and Solvent: The reaction conditions can influence the O/C alkylation ratio.

    • Solution: Using a milder base like NaHCO₃ can sometimes mitigate side reactions.[6] The choice of solvent can also play a role; polar aprotic solvents generally favor SN2 reactions.

Experimental Protocol: Enhancing Selectivity

  • Setup and Deprotonation: Follow steps 1 and 2 from the "Optimizing for Higher Yield" protocol.

  • Alkylation and Temperature Control: Add the alkyl halide (1.1 eq.) and maintain the reaction temperature at a lower, controlled level (e.g., 50 °C). Use a temperature-controlled oil bath for precise heating.

  • Extended Reaction Time: At a lower temperature, the reaction will likely require a longer time to reach completion. Monitor the reaction by TLC over a period of 8-24 hours.

  • Work-up and Purification: Follow steps 5 and 6 from the previous protocol. Careful column chromatography will be essential to separate the desired O-alkylated product from any C-alkylated byproducts.

Data Summary: Influence of Reaction Parameters

ParameterLow Value/ConditionModerate/Optimal ConditionHigh Value/ConditionEffect on Yield and Selectivity
Temperature < 40 °C50 - 80 °C> 90 °CLow temperatures lead to slow or incomplete reactions and low yields. High temperatures can decrease selectivity by promoting elimination and C-alkylation.
Base Strength Weak Base (e.g., NaHCO₃)Moderate Base (e.g., K₂CO₃)Strong Base (e.g., NaH)A base must be strong enough for complete deprotonation. Very strong bases can increase the rate of elimination with sensitive substrates.
Alkyl Halide PrimaryPrimarySecondary/TertiaryPrimary alkyl halides strongly favor the desired SN2 reaction. Secondary and tertiary halides lead to significant elimination byproducts.[3]
Solvent Protic/ApolarPolar Aprotic (DMF, Acetonitrile)-Polar aprotic solvents are generally preferred as they effectively solvate the cation without strongly solvating the nucleophile, thus increasing the reaction rate.[1]

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathways

The following diagram illustrates the desired O-alkylation pathway versus the competing C-alkylation and elimination side reactions.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 4-Hydroxyacetophenone 4-Hydroxyacetophenone Phenoxide Ion Phenoxide Ion 4-Hydroxyacetophenone->Phenoxide Ion Base Alkyl Halide Alkyl Halide Elimination (Side Reaction) Elimination (Side Reaction) Alkyl Halide->Elimination (Side Reaction) Phenoxide as Base (Higher Temp) Base Base O-Alkylation (Desired) O-Alkylation (Desired) Phenoxide Ion->O-Alkylation (Desired) Alkyl Halide (Lower Temp) C-Alkylation (Side Reaction) C-Alkylation (Side Reaction) Phenoxide Ion->C-Alkylation (Side Reaction) Alkyl Halide (Higher Temp) This compound This compound O-Alkylation (Desired)->this compound C-Alkylated Byproduct C-Alkylated Byproduct C-Alkylation (Side Reaction)->C-Alkylated Byproduct Alkene Alkene Elimination (Side Reaction)->Alkene

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in the synthesis.

G Start Initial Synthesis CheckTLC Analyze TLC Start->CheckTLC LowYield Low Yield/ Incomplete Reaction CheckTLC->LowYield Starting Material Remains Byproducts Poor Selectivity/ Multiple Byproducts CheckTLC->Byproducts Multiple Spots Successful Successful Synthesis CheckTLC->Successful Clean Conversion IncreaseTemp Increase Temperature (e.g., to 60-70°C) LowYield->IncreaseTemp CheckBase Verify Base Strength and Anhydrous Conditions LowYield->CheckBase DecreaseTemp Decrease Temperature (e.g., to 50°C) Byproducts->DecreaseTemp CheckAlkylHalide Use Primary Alkyl Halide Byproducts->CheckAlkylHalide IncreaseTemp->CheckTLC CheckBase->Start Retry DecreaseTemp->CheckTLC CheckAlkylHalide->Start Retry

Caption: Troubleshooting workflow for this compound synthesis.

References

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • YouTube. (2022, November 28). Organic Chemistry 1: Williamson ether synthesis practice problems. Retrieved January 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (2022, March 11). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (2020, July 16). Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. Retrieved January 12, 2026, from [Link]

  • ReactionFlash. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Selectivity Engineering of Phase Transfer Catalyzed Alkylation of 2′-Hydroxyacetophenone: Enhancement in Rates and Selectivity by Creation of a Third Liquid Phase. Retrieved January 12, 2026, from [Link]

  • European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2017, May 22). How i can selectively get 4-hydroxy acetophenone? Retrieved January 12, 2026, from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved January 12, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4'-Hydroxyacetophenone: A Cornerstone in Organic Synthesis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved January 12, 2026, from [Link]

  • Scribd. (n.d.). 4 Hydroxy Acetophenone. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 12, 2026, from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of p-nitrophenyl ethanol ether synthesis. Retrieved January 12, 2026, from [Link]

Sources

Overcoming poor reactivity of substrates in diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with substrate reactivity in C-O cross-coupling reactions. Here, we provide in-depth, mechanistically-driven troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles and achieve your synthetic goals.

Introduction: The Challenge of the Diaryl Ether Bond

Diaryl ethers are privileged structures in pharmaceuticals, agrochemicals, and materials science. While conceptually simple, their synthesis can be remarkably challenging, particularly when dealing with sterically hindered or electronically deactivated substrates. Classical methods like the Ullmann condensation often require harsh conditions (high temperatures, polar aprotic solvents) that are incompatible with complex molecules.[1] Modern palladium- and copper-catalyzed systems have significantly expanded the scope, but poor substrate reactivity remains a common and frustrating issue.

This guide is structured to address these issues head-on, providing not just solutions, but the chemical reasoning behind them.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses specific experimental failures. Each answer provides a diagnosis of the potential problem and a series of actionable, step-by-step solutions.

Q1: My Buchwald-Hartwig C-O coupling is failing with a sterically hindered phenol or aryl halide. What are the likely causes and how can I fix it?

Answer:

Low to no conversion with sterically hindered substrates in Buchwald-Hartwig C-O couplings typically points to a kinetic bottleneck at one of two key steps in the catalytic cycle: oxidative addition or reductive elimination .

  • Sterically Hindered Aryl Halide: Bulky groups ortho to the halide can slow the initial oxidative addition of the aryl halide to the Pd(0) center.

  • Sterically Hindered Phenol: Bulky groups on the phenol can impede its approach to the palladium center and slow down the final, product-forming reductive elimination step.[2]

  • Switch to a Bulkier Ligand: This is the most critical parameter. The dramatic increase in activity seen with bulky dialkylbiaryl phosphine ligands is attributed to their ability to favor the formation of a monoligated L-Pd(0) species.[2] This less-coordinated species is more reactive in the oxidative addition step and accelerates reductive elimination.

    • Action: If you are using an older generation ligand (e.g., BINAP, DPPF), switch to a modern Buchwald-type ligand.

    • Recommendation: For hindered substrates, ligands like RuPhos , BrettPhos , or newly developed carbazolyl-derived P,N-ligands are excellent starting points.[3][4][5] These ligands possess the steric bulk necessary to promote the challenging reductive elimination step.[2][3]

  • Increase Reaction Temperature: If the reaction is sluggish at your current temperature (e.g., 80-100 °C), a higher temperature can provide the necessary activation energy.

    • Action: Increase the temperature in 10-15 °C increments.

    • Caution: Monitor for decomposition of starting materials or product, and for potential side reactions like hydrodehalogenation.

  • Optimize the Base: The choice of base is crucial. It must be strong enough to deprotonate the phenol but not so strong that it causes catalyst inhibition or side reactions.

    • Action: If using a weaker base like K₂CO₃ or K₃PO₄, consider switching to a stronger, non-nucleophilic base.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is often effective for challenging couplings.[6] For base-sensitive substrates, cesium carbonate (Cs₂CO₃) is an excellent, milder alternative.

  • Change the Solvent: The solvent can influence catalyst solubility and reactivity.

    • Action: If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent.

    • Recommendation: Dioxane or tert-butanol are often effective for Buchwald-Hartwig C-O couplings.

ParameterStandard ConditionRecommended Change for Hindered SubstratesRationale
Ligand BINAP, DPPFRuPhos, BrettPhos, XPhosIncreases rate of oxidative addition and reductive elimination.[2]
Base K₃PO₄, Cs₂CO₃NaOtBuStronger base facilitates phenol deprotonation.[6]
Solvent TolueneDioxane, t-BuOHCan improve catalyst solubility and reaction rates.
Temperature 80-100 °C110-120 °COvercomes activation energy barrier for slow steps.
Q2: I am attempting a classical Ullmann condensation with an electron-rich aryl halide, and my yields are poor. What can I do?

Answer:

The classical Ullmann condensation is notoriously difficult with electron-rich aryl halides (e.g., those with methoxy or alkyl substituents).[1] The reaction proceeds via a mechanism that is favored by electron-withdrawing groups on the aryl halide.[1][7] Poor reactivity is due to the slow rate of reaction with the copper catalyst.

  • Activate the Copper: Commercial copper powder is often coated with an oxide layer that inhibits reactivity. Activating it immediately before use can dramatically improve yields.

    • Protocol: Stir commercial copper powder in a 10% solution of iodine in acetone for 10 minutes. Filter the copper, wash with acetone and then ether, and dry under vacuum. Use immediately.[8] An alternative is to prepare activated copper by reducing copper sulfate with zinc metal in hot water.[1][9]

  • Introduce a Ligand: Modern Ullmann-type reactions almost always employ a ligand. Ligands increase the solubility of the copper species and accelerate the catalytic cycle.[10]

    • Action: Add a ligand to your reaction mixture.

    • Recommendation: For C-O coupling, simple and inexpensive ligands like L-proline , picolinic acid ,[10] or N,N-dimethylglycine are highly effective.[11]

  • Switch to a More Reactive Aryl Halide: The reactivity order for aryl halides in Ullmann reactions is I > Br >> Cl.[7][8]

    • Action: If your synthesis allows, switch from an aryl chloride or bromide to the corresponding aryl iodide. This will significantly accelerate the reaction.

  • Use Harsher Conditions (with Caution): Traditional Ullmann reactions often require very high temperatures (>150 °C) and high-boiling polar solvents.[1][8]

    • Action: If other methods fail, consider increasing the temperature and using a solvent like DMF, NMP, or nitrobenzene.[1] Be aware that these conditions are not suitable for sensitive functional groups.

Q3: My reaction is stalling, and I suspect catalyst deactivation. How can I diagnose and prevent this?

Answer:

Catalyst deactivation is a common problem in cross-coupling reactions and can arise from several sources. In palladium catalysis, deactivation often involves the formation of off-cycle, dormant palladium species or palladium black precipitation.[12] In copper catalysis, deactivation can occur through aggregation or competitive arylation of the ligand.[13][14]

  • Ensure a Strictly Inert Atmosphere: Oxygen can lead to the oxidation and deactivation of the active Pd(0) or Cu(I) catalyst.

    • Action: Use Schlenk techniques or a glovebox.

    • Protocol: Thoroughly degas your solvents by sparging with argon or nitrogen for 30-60 minutes or by using several freeze-pump-thaw cycles.[8]

  • Use High-Purity Reagents and Anhydrous Solvents: Water can interfere with the reaction, particularly by reacting with strong bases or promoting catalyst decomposition.[8][11]

    • Action: Use anhydrous solvents, either from a commercial supplier or by drying them over an appropriate drying agent. Ensure your starting materials are pure and dry.

  • Re-evaluate Your Ligand Choice (for Pd-catalyzed reactions): Some substrates, particularly N-heterocycles, can displace the phosphine ligand, leading to the formation of dormant palladium complexes that only reactivate upon heating.[12]

    • Action: If coupling a substrate with a coordinating group (like a pyridine or imidazole), switch to a more robust ligand.

    • Recommendation: The GPhos ligand was specifically designed to resist deactivation by N-heteroaromatic substrates.[12]

  • Consider Product Inhibition (for Cu-catalyzed reactions): In some copper-catalyzed N-arylation systems, the product has been shown to inhibit the catalyst, slowing the reaction over time.[14]

    • Action: While difficult to prevent entirely, running the reaction at a slightly higher dilution or ensuring efficient stirring may help mitigate this effect.

Q4: I am observing a significant amount of a hydrodehalogenated byproduct. What causes this and how can I minimize it?

Answer:

Hydrodehalogenation (HDH) is a side reaction where the C-X bond of the aryl halide is replaced by a C-H bond. This is a frequent competing reaction that lowers the yield of the desired cross-coupled product.[15] The mechanism can be complex, but it often involves a source of hydride that intercepts a catalytic intermediate. Potential hydrogen sources include trace water,[16] the solvent (especially alcohols), or the amine/alkoxide base.[15][17]

  • Use Strictly Anhydrous Conditions: As water can be a hydrogen source, minimizing its presence is the first line of defense.[16]

    • Action: Thoroughly dry all reagents and solvents and run the reaction under a strictly inert atmosphere.[8]

  • Change the Solvent: Alcohol solvents like methanol or tert-butanol can be oxidized by the catalyst to generate a hydride species.

    • Action: Switch to a non-protic solvent like toluene, dioxane, or DMF.

  • Choose the Base Carefully: Strong alkoxide bases, particularly in alcohol solvents, can undergo β-hydride elimination to generate a hydride that leads to HDH.[15]

    • Action: If using NaOtBu in an alcohol, consider switching to a carbonate or phosphate base in a non-protic solvent.

  • Increase Substrate Concentration: At very low concentrations, the rate of the desired bimolecular coupling can slow down, allowing more time for unimolecular side reactions like HDH to occur.

    • Action: Run the reaction at a higher concentration (e.g., 0.5 M to 1.0 M).

Frequently Asked Questions (FAQs)

Q1: When should I choose a copper-based system (Ullmann/Chan-Lam) versus a palladium-based one (Buchwald-Hartwig)?

Answer:

The choice between copper and palladium catalysis depends on the specific substrates, functional group tolerance, and cost considerations.

Decision-Making Flowchart

G sub What are your substrates? phenol_halide Phenol + Aryl Halide? sub->phenol_halide phenol_boronic Phenol + Aryl Boronic Acid? sub->phenol_boronic halide_type Is the halide an Iodide or Bromide? phenol_halide->halide_type chan_lam Copper (Chan-Lam Coupling) is the standard method phenol_boronic->chan_lam pd_or_cu Palladium (Buchwald-Hartwig) or Copper (Ullmann) halide_type->pd_or_cu Yes pd_preferred Palladium (Buchwald-Hartwig) is generally preferred halide_type->pd_preferred No (Aryl Chloride) sensitive_groups Are there sensitive functional groups? pd_or_cu->sensitive_groups Consider... pd_preferred->sensitive_groups Consider... pd_mild Palladium often allows milder conditions sensitive_groups->pd_mild Yes cu_harsh Ligand-modified Ullmann can be mild, but classical Ullmann is harsh sensitive_groups->cu_harsh No chan_lam_adv Advantage: Very mild conditions, often at room temp, open to air. chan_lam->chan_lam_adv

Caption: Strategy Selection for Diaryl Ether Synthesis.

  • Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope, especially for less reactive aryl chlorides and sterically demanding partners.[2] The catalysts and ligands can be more expensive, but the reactions often proceed under milder conditions than classical Ullmann.[18]

  • Copper (Ullmann-type): This is a cost-effective choice. Ligand-assisted Ullmann reactions can be very effective for aryl iodides and bromides.[10] However, they often require higher temperatures than palladium systems and are less effective for aryl chlorides.[1][10]

  • Copper (Chan-Lam): This is the go-to method if one of your coupling partners is an aryl boronic acid.[19][20] Its key advantage is the remarkably mild conditions; reactions can often be run at room temperature and open to the air.[20][21]

Q2: How do I select the right ligand for a challenging Buchwald-Hartwig C-O coupling?

Answer:

Ligand selection is arguably the most critical factor for success. The evolution of Buchwald-Hartwig catalysis is a story of ligand development.[2] For C-O couplings, the key is typically to use bulky, electron-rich dialkylbiaryl phosphine ligands.

  • For Steric Hindrance: Use ligands with significant steric bulk near the phosphorus atom and on the biaryl backbone. This bulk promotes the difficult reductive elimination step.

    • Top Choices: RuPhos, BrettPhos, and related structures. Computational studies have shown that the steric and electronic properties of these ligands directly impact which step of the catalytic cycle is rate-limiting.[4]

  • For Electron-Poor Phenols: These substrates can be challenging as they form less reactive copper-phenoxide complexes in Ullmann reactions.[22] In palladium catalysis, the electronics of the ligand are also important. Electron-rich ligands can increase the electron density at the palladium center, facilitating the oxidative addition step. Most modern bulky phosphines are also sufficiently electron-rich.

  • Screening: If you have access to a screening kit, testing a small panel of ligands (e.g., XPhos, RuPhos, BrettPhos, tBuXPhos) is the most efficient way to identify the optimal choice for your specific substrate combination.

Q3: What is the role of the base, and how does its choice affect the outcome?

Answer:

The base plays a multifaceted role in C-O coupling reactions. Its primary function is to deprotonate the phenol, generating the active nucleophile (the phenoxide).

G Base Base (e.g., K₃PO₄, NaOtBu) Phenol Phenol (Ar-OH) Base->Phenol Deprotonates Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Catalyst Pd(II) or Cu(I) Intermediate Phenoxide->Catalyst Coordinates to metal Product Diaryl Ether (Ar-O-Ar') Catalyst->Product Reductive Elimination

Caption: The primary role of the base in C-O coupling.

  • Base Strength: The pKa of the phenol determines the required base strength. For simple phenols, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often sufficient. For more acidic, electron-poor phenols, these bases are also effective. For less acidic, electron-rich phenols, a stronger base like sodium or lithium tert-butoxide (NaOtBu, LiOtBu) may be necessary to ensure complete deprotonation.

  • Side Reactions: The choice of base can influence side reactions. As mentioned, strong alkoxide bases can be a source of hydride for hydrodehalogenation.[15] Overly strong bases can also promote decomposition of sensitive substrates.

  • Solubility: In copper catalysis, the solubility of inorganic bases like K₃PO₄ can play a key role in the reaction kinetics, with the rate sometimes being dependent on the slow dissolution of the base.[14][23]

Key Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis with a Sterically Hindered Substrate
  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the ligand (e.g., RuPhos, 2-4 mol %), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent), the phenol (1.2 equivalents), and the anhydrous, degassed solvent (e.g., dioxane, to make a 0.5 M solution).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(18), 3562–3573. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2020). Substrate Scope of Arylboronic Acids in Chan‐Lam Coupling. ResearchGate. [Link]

  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 242-273). Royal Society of Chemistry. [Link]

  • ResearchGate. (2018). Chan‐Lam C−O coupling reactions. ResearchGate. [Link]

  • Huang, X. (2000). Palladium-catalyzed C-C, C-N and C-O bond formation. (Doctoral dissertation, Massachusetts Institute of Technology). [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in palladium-catalyzed cross-coupling reactions: a unified approach. Nature, 509(7500), 299–309. [Link]

  • Monnier, F., & Taillefer, M. (2013). Recent synthetic developments and applications of the Ullmann reaction. Angewandte Chemie International Edition, 52(27), 6954-6971. [Link]

  • Zahalka, H. A., Janus, M., & Schmalz, H. G. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry–A European Journal, 21(14), 5497-5505. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]

  • Shields, J. D., & Doyle, A. G. (2016). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 138(39), 12719–12722. [Link]

  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Lim, H. N., & Tiong, V. V. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 9(11), 941. [Link]

  • Li, Y., Wu, H., & Liu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21677–21685. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • White Rose eTheses Online. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • Catellani, M., & Motti, E. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

  • Marsden, S. P. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (Doctoral dissertation, University of Leeds). [Link]

  • Medium. (2023). Role of palladium catalyst in cross-coupling reactions. Medium. [Link]

  • Tcyrulnikov, S. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (Doctoral dissertation, Massachusetts Institute of Technology). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Grigorjevs, A., & Suna, E. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2097-2106. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Marc, S., Grellier, M., & Taillefer, M. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 5(21), 3827–3829. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [Link]

  • Journal of Synthetic Chemistry. (2022). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper. Journal of Synthetic Chemistry. [Link]

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Technical Support Center: Troubleshooting Product Isolation in 4-Acetylphenyl Ether Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-acetylphenyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the isolation of this compound. Here, we provide in-depth, experience-based solutions to frequently encountered problems in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs) about Low Yield and Impurities

Question 1: My Williamson ether synthesis of this compound resulted in a very low yield. What are the most probable causes and how can I improve it?

Answer: Low yields are a common issue in Williamson ether synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Sub-optimal Reaction Conditions:

    • Temperature: While higher temperatures can accelerate the reaction, they also promote the competing E2 elimination side reaction, especially if there are any secondary alkyl halides present as impurities.[1] A typical temperature range for this synthesis is between 50-100 °C.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.

    • Reaction Time: Reaction times can vary, but a range of 1 to 8 hours is common.[2] Monitoring the reaction via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product decomposition from prolonged heating.[1]

  • Reagent Purity and Stoichiometry:

    • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[1] Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Water can consume the strong base and hydrolyze the alkyl halide.[1]

    • Base Quality: If using a solid base like sodium hydride (NaH), ensure it has not been deactivated by improper storage. A gray appearance of NaH can indicate deactivation.[1]

    • Stoichiometry: An excess of the alkoxide is often used to drive the reaction to completion. However, a large excess of base can promote side reactions.

  • Side Reactions:

    • Elimination (E2): The alkoxide is a strong base and can promote an E2 elimination reaction with the alkyl halide, leading to the formation of an alkene byproduct.[3][4] This is more significant with secondary and tertiary alkyl halides.[3][5]

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired). Polar aprotic solvents like DMF or DMSO favor the desired O-alkylation.[6]

Question 2: I've observed significant amounts of byproducts in my crude this compound. What are they likely to be, and how can I minimize their formation?

Answer: The primary byproducts in this synthesis are typically unreacted starting materials and products from side reactions.

  • Unreacted Starting Materials: Residual 4-hydroxyacetophenone and the alkylating agent are common impurities.

  • Elimination Products: As mentioned, the alkyl halide can undergo elimination to form an alkene.[3][4]

  • C-Alkylation Products: Alkylation at the ortho and para positions of the 4-hydroxyacetophenone ring can occur, leading to isomeric impurities.[6]

To minimize byproduct formation:

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base to fully deprotonate the phenol.[7] Employ polar aprotic solvents like DMF or DMSO to favor O-alkylation over C-alkylation.[6]

  • Reaction Temperature: Maintain the lowest effective temperature to disfavor the elimination reaction.

  • Alkyl Halide: Use a primary alkyl halide if the synthesis allows, as they are less prone to elimination reactions.[3][5]

II. Troubleshooting Guide for Product Isolation

This section provides a step-by-step guide to address specific issues encountered during the isolation and purification of this compound.

Problem 1: Difficulty in isolating the product from the reaction mixture.

Underlying Cause: The product may be soluble in the aqueous layer during workup, or an emulsion may have formed.

Troubleshooting Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.[8]

    • Emulsion Formation: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

  • Washing: Wash the combined organic layers with a dilute base (e.g., 5% NaOH) to remove any unreacted 4-hydroxyacetophenone, followed by a water wash to remove any remaining base.[9] Finally, wash with brine to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[9][10]

Problem 2: The isolated product is an oil, but it is expected to be a solid.

Underlying Cause: The presence of impurities can lower the melting point of the product, causing it to appear as an oil. "Oiling out" can also occur during recrystallization if the solution is supersaturated at a temperature above the product's melting point.[11]

Troubleshooting Protocol:

  • Purity Check: Analyze a small sample of the oil by TLC or ¹H NMR to assess its purity.

  • Purification by Column Chromatography: If significant impurities are present, column chromatography is an effective purification method.[12][13]

    • A typical solvent system for silica gel chromatography would be a gradient of ethyl acetate in hexanes.[14]

  • Recrystallization from a Different Solvent System: If the product is relatively pure, attempt recrystallization from a different solvent or a solvent pair.[11][15]

    • Good solvent choices are those in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11]

    • If the product oils out, add more solvent to the hot solution until it becomes clear, then allow it to cool slowly.[11] Seeding the solution with a small crystal of pure product can also induce crystallization.[11]

Problem 3: The product appears pure by TLC, but the yield is still low after purification.

Underlying Cause: Product loss can occur at various stages of the isolation and purification process.

Troubleshooting Protocol:

  • Extraction Efficiency: Ensure thorough extraction from the aqueous layer by performing multiple extractions with fresh solvent.

  • Recrystallization Losses: The mother liquor from recrystallization will contain some dissolved product.[11] To minimize this, use the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution in an ice bath can further increase the yield of crystals.[11]

  • Column Chromatography Losses: Product can be lost on the column if it is not fully eluted. Ensure the column is flushed with a more polar solvent at the end of the separation to recover any strongly adsorbed material.

III. Experimental Protocols & Data

Workflow for Troubleshooting Low Yield

Caption: Decision tree for troubleshooting low yields.

General Protocol for Column Chromatography Purification
  • Prepare the Column: Pack a glass column with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexanes.[13]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the top of the silica gel.[13]

  • Elute the Column: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[13]

  • Collect Fractions: Collect the eluate in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Solvent System
TLC Mobile Phase 10-30% Ethyl Acetate in Hexanes
Column Eluent Gradient from 100% Hexanes to 50% Ethyl Acetate in Hexanes
General Protocol for Recrystallization
  • Choose a Solvent: Select a solvent in which this compound has high solubility when hot and low solubility when cold.[11] Ethanol or a mixture of ethyl acetate and hexanes are good starting points.[15]

  • Dissolve the Crude Product: In an Erlenmeyer flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.[11]

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

  • Cool in Ice Bath: Once crystals have formed, cool the flask in an ice bath to maximize the yield.[11]

  • Isolate Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[11]

  • Dry the Product: Dry the crystals in a vacuum oven or desiccator.

Logical Flow for Product Isolation and Purification

G cluster_reaction Reaction Workup cluster_purification Purification Quench Quench Reaction Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry TLC TLC Analysis of Crude Dry->TLC Column Column Chromatography TLC->Column Significant Impurities Recrystallize Recrystallization TLC->Recrystallize Relatively Pure Column->Recrystallize Further Purification Pure_Product Pure_Product Recrystallize->Pure_Product Pure this compound

Caption: Workflow for isolation and purification.

IV. References

  • Benchchem. (n.d.). troubleshooting low yield in Williamson ether synthesis of crown ethers. Retrieved from

  • Benchchem. (n.d.). This compound 2615-11-4 wiki. Retrieved from

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from

  • Benchchem. (n.d.). identifying common impurities in hexyl phenyl ether synthesis. Retrieved from

  • Unknown. (n.d.). Recrystallization. Retrieved from

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from

  • AWS. (n.d.). Catalytic Ketyl-Olefin Cyclizations Enabled by Proton Coupled-Electron Transfer Supporting Information. Retrieved from

  • Aroon Chande. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from

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Validation & Comparative

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Confirmation of 4-Acetylphenyl Ether: A Comparative Analysis of Standard Spectroscopic Methods

For professionals in chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. The identity, purity, and structural integrity of a compound like this compound (also known as bis(4-acetylphenyl) ether or 1-[4-(4-acetylphenoxy)phenyl]ethanone) must be rigorously established before its use in further synthesis or biological evaluation.[1][2] This guide provides a detailed comparison of the primary analytical techniques used for this purpose, grounded in the principles of spectroscopic analysis. We will explore the causality behind experimental choices and present the expected data for this compound, offering a self-validating framework for its structural elucidation.

Compound Profile: this compound

  • IUPAC Name: 1-[4-(4-acetylphenoxy)phenyl]ethanone[1]

  • Molecular Formula: C₁₆H₁₄O₃

  • Molecular Weight: 254.28 g/mol

  • CAS Number: 2615-11-4

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecular framework.[3] For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The "Why" Behind the NMR Analysis

We don't just run an NMR spectrum; we interrogate the molecule. The symmetrical nature of this compound presents a specific set of expectations. The molecule has a C₂ axis of symmetry bisecting the ether oxygen, which simplifies the expected spectra. The two phenyl rings are chemically equivalent, as are the two acetyl groups. This symmetry is the first hypothesis we test with NMR.

¹H NMR Spectroscopy: Proton Environments

In ¹H NMR, we expect to see signals corresponding to two distinct types of protons: those on the aromatic rings and those on the methyl groups.

  • Aromatic Protons: The protons on each para-substituted benzene ring will appear as a characteristic AA'BB' system. Due to the electron-withdrawing acetyl group and the electron-donating ether linkage, the protons ortho to the acetyl group will be the most downfield, while those ortho to the ether oxygen will be more upfield. This typically results in two distinct doublets in the aromatic region (approx. 7.0-8.1 ppm).[4]

  • Methyl Protons: The methyl protons of the two equivalent acetyl groups are not coupled to any other protons, so they will appear as a sharp singlet. Their position will be downfield of a typical aliphatic methyl group due to the deshielding effect of the adjacent carbonyl group, usually around 2.5-2.7 ppm.[4] The integration of the aromatic signals to the methyl signal should yield a ratio of 8:6, which simplifies to 4:3.

¹³C NMR Spectroscopy: The Carbon Framework

A proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Given the molecule's symmetry, we predict six distinct carbon signals:

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the 195-200 ppm range, due to the strong deshielding effect of the double-bonded oxygen.[4]

  • Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon atom attached to the ether oxygen will be the most upfield of the ring carbons, while the carbon attached to the acetyl group (the ipso-carbon) will also be distinct. The two remaining signals correspond to the protonated aromatic carbons.

  • Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear as a single, upfield signal, typically in the 25-30 ppm range.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte resonances.[5]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion, especially in the aromatic region.[6] Following this, acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Data Summary: Expected NMR Shifts for this compound
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Acetyl -CH₃~2.6 ppm (s, 6H)~27 ppm
Aromatic C-H (ortho to C=O)~8.0 ppm (d, 4H)~131 ppm
Aromatic C-H (ortho to -O-)~7.1 ppm (d, 4H)~119 ppm
Aromatic C (ipso to -O-)-~161 ppm
Aromatic C (ipso to C=O)-~133 ppm
Carbonyl C=O-~197 ppm
Predicted shifts are estimates based on typical values for similar functional groups.

To confirm assignments unambiguously, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) would be performed to correlate each proton signal with its directly attached carbon.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.[8] This provides orthogonal data to NMR, validating the molecular formula.

Expertise & Experience: The Logic of Fragmentation

When a molecule of this compound enters the mass spectrometer and is ionized (typically by electron impact, EI), it forms a molecular ion (M⁺•). The stability of this ion and the way it breaks apart are dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, the most logical fragmentation is an alpha-cleavage adjacent to a carbonyl group, a highly favorable pathway.

  • Molecular Ion (M⁺•): The first piece of evidence is the molecular ion peak. For C₁₆H₁₄O₃, the nominal mass is 254 amu. High-Resolution Mass Spectrometry (HRMS) would provide an exact mass (254.0943 Da), which can be used to confirm the elemental composition with high confidence.[1][9]

  • Key Fragmentation: The most characteristic fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from one of the acetyl groups. This alpha-cleavage results in a stable acylium ion.[10]

    • [M - 15]⁺: A prominent peak at m/z 239 (254 - 15) is expected. This is often the base peak (most intense peak) in the spectrum for aromatic ketones. Data from the NIST Mass Spectrometry Data Center confirms the presence of major peaks at m/z 254 and 239.[1]

  • Other Fragments: Cleavage of the ether bond is also possible, which would lead to fragments corresponding to the acetyl-phenoxy cation (m/z 135) or the acetyl-phenyl cation (m/z 119).[11][12]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[13]

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI is a robust, high-energy technique that reliably produces characteristic and reproducible fragmentation patterns.[8]

  • Mass Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and all relevant fragment ions.

Data Summary: Expected Mass Spectrometry Fragments
m/z Value Proposed Fragment Formula Notes
254Molecular Ion [M]⁺•[C₁₆H₁₄O₃]⁺•Confirms molecular weight.
239[M - CH₃]⁺[C₁₅H₁₁O₃]⁺Result of alpha-cleavage; expected to be a major peak.[1]
135[CH₃COC₆H₄O]⁺[C₈H₇O₂]⁺Result of ether bond cleavage.
121[CH₃COC₆H₄]⁺[C₈H₇O]⁺Acylium ion from cleavage of the ether and subsequent rearrangement.
43[CH₃CO]⁺[C₂H₃O]⁺Acylium ion fragment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate (stretch, bend). An FTIR spectrum provides a "fingerprint" that is unique to the molecule.

Expertise & Experience: Reading the Vibrational Signature

The structure of this compound contains two key functional groups that give rise to strong, unambiguous absorptions: the aromatic ketone and the diaryl ether.

  • Carbonyl (C=O) Stretch: The presence of a conjugated (aromatic) ketone is confirmed by a strong, sharp absorption band around 1680-1690 cm⁻¹ . This is one of the most reliable and intense peaks in the IR spectrum.[4]

  • Ether (C-O-C) Stretch: Diaryl ethers are characterized by a strong, broad absorption due to asymmetric C-O-C stretching, which typically appears around 1240-1260 cm⁻¹ . A symmetric stretch may also be visible near 1050 cm⁻¹.[15][16]

  • Other Key Absorptions:

    • Aromatic C-H Stretch: A group of weaker absorptions above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Absorptions from the methyl groups just below 3000 cm⁻¹.

    • Aromatic C=C Stretch: Several sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.

The combination of a strong C=O stretch at ~1685 cm⁻¹ and a strong C-O-C stretch at ~1250 cm⁻¹ provides compelling evidence for the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.[14]

  • Data Acquisition: Press the sample firmly against the crystal using the pressure arm to ensure good contact. Collect a background spectrum of the empty crystal first, then collect the sample spectrum.

  • Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical range scanned is 4000-400 cm⁻¹.

Data Summary: Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3100-3000C-H StretchAromaticWeak-Medium
~2980-2850C-H StretchMethyl (-CH₃)Weak
~1685C=O StretchAromatic KetoneStrong, Sharp
~1600, 1500, 1450C=C StretchAromatic RingMedium, Sharp
~1250C-O-C Asymmetric StretchDiaryl EtherStrong

Integrated Workflow for Structural Confirmation

No single technique is sufficient for absolute structural proof. True scientific trustworthiness comes from the convergence of data from these orthogonal methods. The workflow below illustrates the logical process for confirming the structure of this compound.

G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Confirmation Sample Sample of This compound MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MW_Frag Molecular Weight (254 Da) & Fragmentation ([M-15]⁺) MS->MW_Frag Framework C-H Framework & Connectivity NMR->Framework Func_Groups Functional Groups (C=O, C-O-C) IR->Func_Groups Confirmation Unambiguous Structure Confirmed MW_Frag->Confirmation Framework->Confirmation Func_Groups->Confirmation

Caption: Logical workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. ¹H and ¹³C NMR establish the definitive carbon-hydrogen framework and confirm the molecule's symmetry. Mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, most notably the loss of a methyl group to form an m/z 239 ion.[1] Finally, FTIR spectroscopy offers rapid and conclusive identification of the key ketone and ether functional groups.[17] When the data from all three techniques are consistent with the proposed structure and with each other, an unambiguous and trustworthy structural assignment is achieved, satisfying the rigorous demands of scientific research and drug development.

References

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A Comparative Analysis of Synthesis Methods for 4,4'-Diacetyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of high-purity aromatic ketones is a cornerstone of innovation. 4,4'-Diacetyldiphenyl ether, a key building block for polymers and pharmacologically active molecules, presents a synthetic challenge that can be addressed through several established methodologies. This guide provides an in-depth comparative analysis of the most pertinent synthetic routes to this compound, offering experimental data, detailed protocols, and mechanistic insights to inform your selection of the most appropriate method for your research needs.

Introduction to 4,4'-Diacetyldiphenyl Ether

4,4'-Diacetyldiphenyl ether, also known as 4,4'-oxybis(acetophenone), is a symmetrical aromatic ketone characterized by a central ether linkage between two para-acetylated phenyl rings. Its rigid structure and reactive acetyl groups make it a valuable precursor in the synthesis of a variety of materials, including high-performance polymers and specialty chemicals. The choice of synthetic route to this molecule can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide will focus on a comparative analysis of three primary methods: Friedel-Crafts Acylation, Williamson Ether Synthesis, and the Ullmann Condensation.

Method 1: Friedel-Crafts Diacylation of Diphenyl Ether

The Friedel-Crafts acylation is a classic and direct approach for the synthesis of aromatic ketones.[1] In the context of 4,4'-diacetyldiphenyl ether, this method involves the diacylation of diphenyl ether using an acylating agent in the presence of a Lewis acid catalyst.

Mechanistic Insight

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically a metal halide, activates the acylating agent (e.g., acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich pi system of the diphenyl ether. The ether oxygen is an activating group and directs the substitution to the ortho and para positions. Due to steric hindrance, the para-substituted product is predominantly formed. A second acylation then occurs on the other phenyl ring, also at the para position, to yield the desired 4,4'-diacetyldiphenyl ether.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product diphenyl_ether Diphenyl Ether intermediate_complex Sigma Complex (Arenium Ion) diphenyl_ether->intermediate_complex Electrophilic Attack acetic_anhydride Acetic Anhydride acylium_ion Acylium Ion (CH₃CO⁺) acetic_anhydride->acylium_ion Activation by Lewis Acid lewis_acid Lewis Acid (e.g., Hf(OTf)₄) lewis_acid->acylium_ion acylium_ion->intermediate_complex product 4,4'-Diacetyldiphenyl Ether intermediate_complex->product Deprotonation & Second Acylation

Caption: Friedel-Crafts diacylation of diphenyl ether.

Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of 4,4'-diacetyldiphenyl ether.[2]

  • Reaction Setup: In a 200-mL flask equipped with a stirrer and a thermometer, establish a nitrogen atmosphere.

  • Reagent Addition: Charge the flask with diphenyl ether (3.4 g, 21 mmol), acetic anhydride (8.2 g, 80 mmol), hafnium trifluoromethanesulfonate (1.6 g, 2.1 mmol), lithium perchlorate (25.4 g, 0.239 mol), nitrobenzene (10 mL), and nitromethane (30 mL).

  • Reaction Conditions: Stir the reaction mixture at 25°C for 8 hours.

  • Work-up and Isolation: After the reaction is complete, recover the 4,4'-diacetyldiphenyl ether from the reaction mixture by distillation under reduced pressure.

Method 2: Williamson Ether Synthesis (Aryl-Aryl Coupling)

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3] For the synthesis of diaryl ethers, a modification of this approach involves the reaction of a phenoxide with an aryl halide. However, the direct SN2 reaction on an unactivated aryl halide is generally unfavorable due to the steric hindrance and the high energy of the transition state.

Mechanistic Considerations

For the synthesis of 4,4'-diacetyldiphenyl ether via a Williamson-type reaction, one would propose the reaction between the sodium salt of 4-hydroxyacetophenone (sodium 4-acetylphenoxide) and 4-chloroacetophenone. The reaction would proceed via a nucleophilic aromatic substitution (SNAr) mechanism if the aryl halide is sufficiently activated by electron-withdrawing groups. The acetyl group at the para position in 4-chloroacetophenone does provide some activation, but the reaction conditions are often harsh.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product phenoxide 4-Acetylphenoxide meisenheimer_complex Meisenheimer Complex phenoxide->meisenheimer_complex Nucleophilic Attack aryl_halide 4-Haloacetophenone aryl_halide->meisenheimer_complex base Base (e.g., K₂CO₃) product 4,4'-Diacetyldiphenyl Ether meisenheimer_complex->product Loss of Halide

Caption: Proposed Williamson-type synthesis of 4,4'-diacetyldiphenyl ether.

Experimental Protocol (Hypothetical)

A specific protocol for this direct Williamson-type synthesis of 4,4'-diacetyldiphenyl ether is not readily found in the literature, likely due to its inefficiency compared to other methods. A general procedure would involve:

  • Phenoxide Formation: Dissolve 4-hydroxyacetophenone in a suitable polar aprotic solvent (e.g., DMF or DMSO) and treat with a strong base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide.

  • Coupling Reaction: Add 4-chloroacetophenone to the reaction mixture.

  • Reaction Conditions: Heat the mixture at an elevated temperature for an extended period.

  • Work-up and Isolation: After cooling, the reaction mixture would be quenched with water and extracted with an organic solvent. The product would then be purified by chromatography or recrystallization.

Method 3: Ullmann Condensation

The Ullmann condensation is a more effective method for the synthesis of diaryl ethers from an aryl halide and a phenol, particularly when the direct Williamson ether synthesis is not feasible.[4] This reaction is catalyzed by copper.

Mechanistic Overview

The mechanism of the Ullmann condensation is complex and still a subject of research, but it is generally believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates a copper(I) species. Modern variations of this reaction utilize ligands to stabilize the copper catalyst and allow for milder reaction conditions.[2]

Ullmann_Condensation cluster_reactants Reactants & Catalysts phenol 4-Hydroxyacetophenone cu_phenoxide Cu(I)-Phenoxide phenol->cu_phenoxide aryl_halide 4-Haloacetophenone oxidative_addition Oxidative Addition aryl_halide->oxidative_addition cu_catalyst Cu(I) Catalyst cu_catalyst->cu_phenoxide Forms base Base (e.g., Cs₂CO₃) base->cu_phenoxide ligand Ligand (optional) cu_phenoxide->oxidative_addition cu_intermediate Cu(III) Intermediate oxidative_addition->cu_intermediate reductive_elimination Reductive Elimination cu_intermediate->reductive_elimination reductive_elimination->cu_catalyst Regenerates product 4,4'-Diacetyldiphenyl Ether reductive_elimination->product

Caption: Catalytic cycle of the Ullmann condensation.

Experimental Protocol

The following is a general procedure for a modern Ullmann-type synthesis of diaryl ethers, which can be adapted for the synthesis of 4,4'-diacetyldiphenyl ether.[2][5]

  • Reaction Setup: In an oven-dried screw-cap test tube, add a magnetic stir bar, copper(I) iodide (5 mol%), a suitable ligand (e.g., picolinic acid, 10 mol%), 4-chloroacetophenone (1.0 mmol), 4-hydroxyacetophenone (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add a suitable solvent such as DMSO.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at an appropriate temperature (e.g., 110-140°C) for 24-36 hours.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Comparative Performance Data

ParameterFriedel-Crafts DiacylationWilliamson Ether Synthesis (Hypothetical)Ullmann Condensation
Starting Materials Diphenyl ether, Acetic anhydride4-Hydroxyacetophenone, 4-Chloroacetophenone4-Hydroxyacetophenone, 4-Chloroacetophenone
Catalyst Lewis Acid (e.g., Hf(OTf)₄)None (strong base required)Copper(I) salt
Reaction Conditions 25°C, 8 hours[2]High temperature, long reaction time80-140°C, 24-36 hours[2][5]
Reported Yield ~90%[6]Low to moderate (expected)Good to excellent (up to 98% for similar systems)[7]
Purity Good, requires purificationPotentially low due to side reactionsGood, requires purification
Advantages Direct route, high yieldAtom economical (in theory)Good functional group tolerance, reliable for diaryl ethers
Disadvantages Use of strong Lewis acids, potential for isomer formationUnfavorable for unactivated aryl halides, harsh conditionsHigh temperatures, long reaction times, use of copper

Conclusion and Recommendations

For the synthesis of 4,4'-diacetyldiphenyl ether, the Friedel-Crafts diacylation of diphenyl ether stands out as a highly efficient and direct method, with documented high yields.[6] This approach is recommended for large-scale synthesis where the starting materials are readily available and the use of a Lewis acid catalyst is manageable.

The Williamson ether synthesis , in its direct application to two aryl components, is not a recommended route for this specific target molecule due to the low reactivity of the aryl halide towards nucleophilic aromatic substitution.

The Ullmann condensation presents a robust and reliable alternative, particularly for smaller-scale laboratory syntheses where functional group tolerance is a priority. While it may require higher temperatures and longer reaction times than the Friedel-Crafts method, modern advancements with the use of ligands have made it a more versatile and accessible technique for the construction of diaryl ether linkages.[2]

Ultimately, the choice of synthesis method will depend on the specific requirements of the research, including scale, available starting materials, and the desired level of purity. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of 4,4'-diacetyldiphenyl ether.

References

  • Guin, S., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(16), 2685-2688.
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Validating the Purity of 4-Acetylphenyl Ether: A Comparative Guide to HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetylphenyl ether (also known as 1-[4-(4-acetylphenoxy)phenyl]ethanone) is a symmetrical aromatic ketone with the molecular formula C₁₆H₁₄O₃.[1][2] Its structure, featuring two phenyl rings linked by an ether bond and terminated with acetyl groups, makes it a relevant molecule in chemical synthesis and materials science. For researchers, scientists, and drug development professionals, establishing the purity of such compounds is not a procedural formality but a foundational requirement for data integrity and product safety. The presence of unreacted starting materials, synthetic by-products, or degradants can significantly alter experimental outcomes and compromise the safety profile of a final product.

This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this compound. We will move beyond mere procedural descriptions to explain the causality behind methodological choices, present self-validating experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for your analytical needs.

Analytical Strategy: The Power of Orthogonal Methods

A robust purity assessment relies on the principle of orthogonality—using analytical methods that separate compounds based on different chemical or physical properties. This approach minimizes the risk of co-elution, where an impurity is hidden under the main analyte peak.

  • High-Performance Liquid Chromatography (HPLC): This technique separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method is ideal. Separation is driven by the molecule's hydrophobicity, making it highly effective for identifying non-volatile or thermally labile impurities that are structurally similar to the parent compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates analytes based on their volatility and interaction with a stationary phase in a gaseous state. It is exceptionally well-suited for identifying volatile and semi-volatile impurities. The coupling with a mass spectrometer provides an unparalleled level of specificity, offering structural information that can definitively identify unknown peaks based on their mass fragmentation patterns.[3]

By employing both techniques, we create a comprehensive analytical net capable of capturing a wide spectrum of potential impurities, from residual starting materials to isomeric by-products.

High-Performance Liquid Chromatography (HPLC-UV) Method

The primary objective of the HPLC method is to provide precise quantification of this compound and to detect and quantify any non-volatile, related impurities. The method is designed according to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides strong retention for the aromatic rings of this compound. The end-capped silica minimizes interactions with polar functional groups, leading to better peak symmetry.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure adequate separation of early-eluting polar impurities and later-eluting non-polar impurities. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Acidic Modifier: 0.1% Formic Acid is added to both mobile phase components. This serves two purposes: it protonates residual silanol groups on the stationary phase to reduce peak tailing and ensures consistent ionization of any acidic or basic impurities, leading to sharp, reproducible peaks.

  • Detection: UV detection at 254 nm is selected because this wavelength corresponds to a strong absorbance region for the aromatic rings and carbonyl groups present in the molecule, providing high sensitivity for both the main compound and structurally similar impurities.

Experimental Protocol: HPLC-UV Analysis

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • This compound Reference Standard (≥99.5% purity)

  • Sample of this compound for testing

2. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the 50:50 acetonitrile/water mixture.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 acetonitrile/water mixture.

3. Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-15 min: 40% to 95% B; 15-17 min: 95% B; 17.1-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

4. System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified.[6] This is a non-negotiable step for a self-validating protocol.

  • Inject the Working Standard Solution (0.1 mg/mL) six consecutive times.

  • The results must meet the acceptance criteria outlined in the table below.

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) RSD ≤ 1.0%Ensures stability of the pump and mobile phase composition.
Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and detector response.
Tailing Factor (T) 0.8 – 1.5Measures peak symmetry, indicating good column performance and lack of active sites.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and its ability to produce sharp peaks.
Data Interpretation and Performance

The purity is calculated using an area percent normalization method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram. This method assumes that all impurities have a similar UV response to the main analyte. For higher accuracy, a reference standard for each impurity would be required to calculate a relative response factor.

Table for Key Validation Parameters (Hypothetical Data based on ICH Q2(R1))

Validation ParameterResult
Linearity (r²) > 0.999 (Concentration range: 0.001 - 0.5 mg/mL)
Precision (RSD) Repeatability: < 0.5%; Intermediate: < 1.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Quantitation (LOQ) 0.001 mg/mL (0.1% of working concentration)
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard sst System Suitability Test (6 Injections of Standard) prep_std->sst prep_spl Weigh & Dissolve Test Sample inject_spl Inject Sample prep_spl->inject_spl inject_std Inject Standard sst->inject_std Pass report Generate Report sst->report Fail chrom Chromatographic Separation (C18 Column, Gradient Elution) inject_std->chrom inject_spl->chrom detect UV Detection (254 nm) chrom->detect integrate Peak Integration detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate calculate->report

Caption: Workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is employed for its superior ability to separate volatile impurities and provide definitive structural identification. This is crucial for identifying unexpected impurities or confirming the identity of by-products hinted at in the HPLC analysis.

Causality Behind Experimental Choices
  • Stationary Phase: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is an excellent first choice. It provides good separation for a wide range of analytes, including aromatic compounds, and its low-bleed characteristics are essential for maintaining a clean mass spectrometer source.

  • Injection Mode: Split injection is used to avoid overloading the column with the high-concentration main peak, which allows for better resolution and detection of trace-level impurities. A high split ratio (e.g., 50:1) is typical.

  • Temperature Program: A temperature gradient is necessary to first elute highly volatile impurities (e.g., residual solvents) at a low temperature, followed by a ramp to elute the main analyte and any less volatile, higher-boiling point impurities.

  • MS Detection: Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns. These patterns act as a "fingerprint" for a molecule and can be compared against spectral libraries (like NIST) for confident identification.

Experimental Protocol: GC-MS Analysis

1. Reagents and Materials:

  • Dichloromethane (DCM, GC Grade) or other suitable solvent.

  • This compound Reference Standard (≥99.5% purity)

  • Sample of this compound for testing

2. Standard and Sample Preparation:

  • Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the this compound test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.

3. Chromatographic and MS Conditions:

ParameterCondition
Instrument GC system coupled to a Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

4. System Suitability Testing (SST):

  • Inject the Standard Solution (1.0 mg/mL).

  • Verify the retention time and peak shape of the this compound peak.

  • Confirm the mass spectrum matches the reference spectrum, with the molecular ion (m/z 254) and key fragments present.

Data Interpretation and Performance

The Total Ion Chromatogram (TIC) is used to assess purity based on peak area percentage. The true power of GC-MS lies in the ability to investigate each impurity peak. By extracting the mass spectrum for a given peak, it can be compared against a library (e.g., NIST) for tentative identification. The fragmentation pattern can provide clues to the impurity's structure, such as the loss of an acetyl group (-43 Da) or a phenoxy group.

Table for Key GC-MS Performance Indicators

Performance IndicatorExpected Result
Peak Asymmetry 0.9 - 1.4 for the main peak
Retention Time Precision RSD < 0.5%
Mass Spectral Match > 90% match score against NIST library for the main peak
Limit of Detection (LOD) Low ng on-column (scan mode)
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep_sample Weigh & Dissolve Sample in DCM inject Split Injection (50:1) prep_sample->inject gc_sep GC Separation (Temperature Program) inject->gc_sep ionization Electron Ionization (70 eV) gc_sep->ionization ms_detect Mass Analysis (Quadrupole) ionization->ms_detect tic Generate Total Ion Chromatogram (TIC) ms_detect->tic purity_calc Calculate Purity (Area %) tic->purity_calc spec_analysis Extract Mass Spectrum for each Impurity tic->spec_analysis id_report Generate Report with Impurity Identification purity_calc->id_report library_search NIST Library Search spec_analysis->library_search library_search->id_report

Caption: Workflow for GC-MS purity and impurity ID.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC-UVGC-MSRecommendation for this compound
Principle Polarity, HydrophobicityVolatility, Boiling PointUse both. Their orthogonal nature provides the most complete purity profile.
Impurity Identification Based on retention time relative to standard. No structural information.Definitive structural information from mass fragmentation and library matching.GC-MS is superior. Essential for identifying unknown impurities and confirming suspected by-products.
Quantitative Precision Excellent. High precision and accuracy, well-established for assays.Good, but can be more variable due to inlet discrimination and source contamination.HPLC is superior. It is the gold standard for accurate and precise quantification required for final product specifications.
Detection of Non-Volatiles Excellent. Ideal for high molecular weight or thermally unstable impurities.Not suitable. Compounds must be volatile and thermally stable.HPLC is necessary. It will detect potential polymeric or salt-like impurities that would not be seen by GC.
Detection of Volatiles Poor. Volatile solvents often elute in the void volume.Excellent. Ideal for detecting residual solvents from the synthesis.GC-MS is necessary. It can easily quantify residual solvents like DMF, Toluene, etc., which are common in synthesis.
Method Development Can be more complex due to mobile phase and buffer selection.Generally simpler, focusing on the temperature program and inlet conditions.Both are relatively straightforward for this analyte.
System Robustness High. Modern systems are very reliable for routine QC.Requires more maintenance (inlet liner changes, source cleaning).HPLC is generally considered more robust for high-throughput QC environments.

Conclusion

Validating the purity of this compound requires a thoughtful, multi-faceted approach. Neither HPLC-UV nor GC-MS alone can provide a complete picture. HPLC-UV stands out as the superior technique for precise and robust quantification, making it the method of choice for final product assay and the analysis of non-volatile impurities. Conversely, GC-MS is the indispensable tool for the definitive identification of volatile and semi-volatile impurities, providing the structural insights that are critical during process development and troubleshooting.

For researchers in drug development and chemical synthesis, a combined strategy is the most rigorous path forward. An initial screen by GC-MS can identify and characterize the impurity profile, while a validated HPLC method can be established for routine quality control and final specification testing. This dual-pronged approach ensures the highest level of confidence in the purity of this compound, safeguarding the integrity of subsequent research and development.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 37407-21-9). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17471, this compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound 2615-11-4 wiki. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound in NIST WebBook. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C16H14O3). Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Broadhurst, D., Goodacre, R., Reinke, S. N., Kuligowski, J., Wilson, I. D., Lewis, M. R., & Dunn, W. B. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(6), 72. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Evaluating System Suitability - CE, GC, LC and A/D ChemStation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]

  • LCGC. (2022, July 1). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Semantic Scholar. (2016). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Retrieved from [Link]

  • Tisserand Institute. (n.d.). The Highs and Lows of GC-MS in Essential Oil Analysis. Retrieved from [Link]

  • CABI Digital Library. (n.d.). GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira. Retrieved from [Link]

  • PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]

  • YouTube. (2020, December 29). GC/MS Analysis of Aromatics in Gasoline ASTM D5769. Retrieved from [Link]

  • Google Patents. (n.d.). US4539428A - Preparation of diaminodiphenyl ethers.

Sources

A Senior Application Scientist's Guide to Monomer Selection in High-Performance Poly(aryl ether ketone)s

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Monomer Isomers and Their Impact on Polymer Properties

Introduction: The Central Role of Monomer Architecture in High-Performance Polymers

High-performance polymers, such as those in the Poly(aryl ether ketone) (PAEK) family, are indispensable in demanding applications ranging from aerospace components to medical implants.[1] Their exceptional thermal stability, mechanical strength, and chemical resistance are a direct consequence of their rigid aromatic backbones.[1] The properties of these remarkable materials are not monolithic; they can be precisely tailored by the judicious selection of the monomeric building blocks used in their synthesis.[2]

This guide was initially conceived to explore the role of 4-Acetylphenyl ether as a monomer in this class of polymers. However, a thorough review of the scientific literature indicates that this compound is not a commonly employed monomer for the synthesis of high-performance poly(aryl ether ketone)s, and consequently, there is a lack of comparative experimental data.

Therefore, to uphold the principles of scientific integrity and provide a data-driven comparison, this guide will focus on a critical and well-documented aspect of PAEK design: the influence of monomer isomerism on the final polymer properties. We will delve into how subtle changes in the connectivity of the aromatic rings within the monomers can lead to profound differences in the performance of the resulting polymers. Specifically, we will compare the archetypal Poly(ether ether ketone) (PEEK) synthesized from 4,4'-difluorobenzophenone with its analogues synthesized from other isomers of difluorobenzophenone and alternative bisphenols. This comparative analysis will provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships that govern the performance of these advanced materials.

The Benchmark: Standard PEEK Synthesis

The conventional and most widely used method for synthesizing PEEK is a step-growth polymerization via nucleophilic aromatic substitution.[3] This reaction typically involves the polycondensation of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone in a high-boiling polar aprotic solvent like diphenyl sulfone.[3][4]

The ketone group in 4,4'-difluorobenzophenone is crucial as it activates the fluorine atoms, making them susceptible to nucleophilic attack by the hydroquinone bisphenolate.[4] This process is repeated to build the long polymer chains that constitute PEEK.[4] The linearity and symmetry of these monomers lead to a semi-crystalline polymer with a high melting point and excellent mechanical properties.[1]

Visualizing the Standard PEEK Synthesis

G cluster_reactants Reactants cluster_conditions Conditions 4,4'-difluorobenzophenone 4,4'-Difluorobenzophenone PEEK Poly(ether ether ketone) (PEEK) Chain 4,4'-difluorobenzophenone->PEEK Nucleophilic Aromatic Substitution (SNAr) Hydroquinone Hydroquinone Hydroquinone->PEEK Solvent Diphenyl Sulfone Solvent->PEEK Base K2CO3 Base->PEEK Temp ~320°C Temp->PEEK Salt Alkali Metal Fluoride Salt (byproduct) PEEK->Salt

Caption: Synthesis of standard PEEK.

Comparative Analysis of Alternative Monomers

The linear and symmetrical nature of 4,4'-difluorobenzophenone and hydroquinone results in the well-ordered, semi-crystalline structure of PEEK, which imparts excellent strength and stability but also results in limited solubility, making processing challenging.[5] By introducing asymmetry through the use of different monomer isomers, we can significantly alter the polymer's properties.

Impact of Difluorobenzophenone Isomers

By replacing the standard 4,4'-difluorobenzophenone with its positional isomers, 3,5-difluorobenzophenone or 2,4-difluorobenzophenone, we can introduce "kinks" into the polymer backbone. This disruption of the chain's linearity has a profound impact on its ability to pack into a crystalline lattice.

  • 3,5-Difluorobenzophenone: The meta-linkage from this monomer introduces a significant bend in the polymer chain. This leads to a decrease in crystallinity and a corresponding increase in solubility in common organic solvents.[6] While the thermal decomposition temperature remains high, the glass transition temperature (Tg) and melting temperature (Tm) are typically lower than standard PEEK.[6]

  • 2,4-Difluorobenzophenone: The ortho- and para-linkages from this isomer also disrupt the polymer chain's symmetry, leading to amorphous polymers with even greater solubility.[6] The thermal properties are similarly affected, with lower Tg and the absence of a distinct Tm in the homopolymer.[6]

Data Summary: Difluorobenzophenone Isomer Comparison
PropertyStandard PEEK (4,4'-)PEEK Analogue (3,5-)PEEK Analogue (2,4-)
Crystallinity Semi-crystallineSemi-crystallineAmorphous
Glass Transition (Tg) ~143-155 °C[7]~86-129 °C[6]~113-152 °C[6]
Melting Temperature (Tm) ~343 °C[7]~252-254 °C[6]Not observed
5% Weight Loss Temp (Td5) >500 °C[8]~330-500 °C[6]N/A
Solubility LimitedIncreasedHigh
Impact of Bisphenol Variants

Altering the bisphenol component of the polymerization offers another avenue for tuning the properties of PAEKs. Replacing the compact and linear hydroquinone with larger, less symmetrical, or more flexible bisphenols can significantly impact the polymer's thermal and mechanical behavior.

  • Bisphenol A: The introduction of the isopropylidene group from bisphenol A increases the flexibility of the polymer chain, which generally leads to a lower glass transition temperature compared to hydroquinone-based PEEK.[9]

  • Bulky Side Groups: Incorporating bisphenols with bulky pendant groups (e.g., fluorenyl, phenyl) creates steric hindrance that prevents efficient chain packing.[10] This results in amorphous polymers with excellent solubility in a wider range of organic solvents and often high glass transition temperatures.[10]

Data Summary: Bisphenol Variant Comparison
MonomerResulting PolymerGlass Transition (Tg)Tensile StrengthElongation at Break
HydroquinonePEEK~143-155 °C[7]~98 MPa[11]~23%[11]
Bisphenol APEK-A~153 °C[9]N/AN/A
1,1-Bis(4-hydroxyphenyl)-1-phenylethanePEEK-PEN/A67.7–86.6 MPa[9]N/A
1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethanePAEK-PPP174-196 °C[10]78-85 MPa[10]7-10%[10]

Experimental Protocols

Synthesis of Standard PEEK

This protocol is a representative example for the synthesis of PEEK via nucleophilic aromatic substitution.[4]

  • Reactor Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Charging Reactants: The flask is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate. Toluene is added as an azeotroping agent.

  • Inert Atmosphere: The system is purged with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture. A continuous, gentle flow of nitrogen is maintained throughout the reaction.

  • Heating Profile: The reaction mixture is stirred and heated.

    • Heat to 160°C and hold for 2 hours to facilitate the formation of the bisphenolate salt and remove water via azeotropic distillation with toluene.

    • Increase the temperature to 250°C and hold for 2 hours.

    • Further increase the temperature to 320°C and hold for 1-5 hours, during which the viscosity of the mixture will increase significantly as polymerization proceeds.[12]

  • Isolation and Purification: The hot, viscous polymer solution is cooled, and the solid polymer is ground. The powdered polymer is then washed sequentially with hot acetone and hot deionized water to remove the solvent and inorganic salts.

  • Drying: The purified polymer is dried in a vacuum oven at 140°C for 12 hours.[12]

Synthesis of a PEEK Analogue with a Bulky Bisphenol

This protocol is adapted from the synthesis of PAEKs with bulky side groups.[10]

  • Reactor Setup and Charging: A dry, three-necked flask is set up as described above. It is charged with 1,1-bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane, 4,4'-difluorobenzophenone, anhydrous potassium carbonate, and tetramethylene sulfone as the solvent. Toluene is added as the azeotroping agent.

  • Inert Atmosphere: The reactor is purged with nitrogen as previously described.

  • Heating Profile: The mixture is stirred and heated to 140°C for 2-3 hours to remove water azeotropically. The toluene is then distilled off, and the temperature is raised to 190-200°C and maintained for 8-12 hours.

  • Isolation and Purification: The reaction mixture is cooled and poured into a large volume of methanol with vigorous stirring to precipitate the polymer. The fibrous polymer is collected by filtration and washed thoroughly with hot water and methanol.

  • Drying: The final polymer is dried in a vacuum oven at 100°C for 24 hours.

Workflow for PAEK Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Selection Monomer Selection (e.g., Difluorobenzophenone isomer, Bisphenol variant) Polymerization Nucleophilic Aromatic Substitution Polymerization Monomer_Selection->Polymerization Purification Washing and Drying Polymerization->Purification Structural Structural Analysis (FTIR, NMR) Purification->Structural Molecular_Weight Molecular Weight (SEC/GPC) Structural->Molecular_Weight Thermal Thermal Properties (TGA, DSC) Molecular_Weight->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Thermal->Mechanical Final_Polymer High-Performance Polymer Mechanical->Final_Polymer

Sources

A Guide to the Structural Elucidation of 4-Acetylphenyl ether Utilizing ¹³C NMR and DEPT Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of molecular entities is a cornerstone of safety, efficacy, and intellectual property. For organic molecules like 4-Acetylphenyl ether, a comprehensive understanding of its chemical architecture is paramount. This guide provides an in-depth technical comparison of standard ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Distortionless Enhancement by Polarization Transfer (DEPT) experiments for the precise characterization of this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Subject: this compound

This compound, also known as 1-[4-(4-acetylphenoxy)phenyl]ethanone, possesses a molecular formula of C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[1][2][3] Its structure, featuring two para-substituted benzene rings linked by an ether oxygen and bearing two acetyl groups, presents a distinct set of carbon environments that are well-suited for NMR analysis.

Core Principles: ¹³C NMR and DEPT Spectroscopy

¹³C NMR spectroscopy is a powerful technique for determining the number and chemical environment of carbon atoms in a molecule.[4] However, a standard broadband-decoupled ¹³C NMR spectrum provides only chemical shift information, indicating the electronic environment of each carbon but not the number of attached protons. This is where DEPT comes in as a crucial supplementary experiment.[5][6]

DEPT is a double resonance pulse program that transfers polarization from protons to directly attached carbons, leading to enhanced sensitivity.[7] More importantly, by varying the final proton pulse angle (θ), DEPT experiments can differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[5][8][9] The three most common DEPT experiments are:

  • DEPT-45: Shows all protonated carbons (CH, CH₂, and CH₃) as positive signals.[7][8]

  • DEPT-90: Selectively shows only CH (methine) carbons as positive signals.[7][8]

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative (inverted) signals.[7][8]

Quaternary carbons, which lack directly attached protons, are absent in all DEPT spectra.[5][7] By comparing the standard ¹³C spectrum with the suite of DEPT spectra, a complete assignment of all carbon types can be achieved.[10]

Experimental Protocol: Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it is chemically inert and its deuterium signal can be used for field-frequency locking. The residual protio-solvent signal and its ¹³C signal (a triplet around 77 ppm) serve as a convenient internal reference.[11]

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (Example):

  • Spectrometer: 500 MHz NMR Spectrometer

  • ¹³C Frequency: 125 MHz

  • ¹³C Broadband Decoupled Spectrum:

    • Pulse Program: Standard single-pulse with proton decoupling

    • Spectral Width: ~250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 128 (or as needed for good signal-to-noise)

  • DEPT Experiments (DEPT-45, DEPT-90, DEPT-135):

    • Pulse Programs: Standard DEPT pulse sequences

    • Parameters are typically similar to the ¹³C experiment, with the key difference being the specific pulse angles.

The choice of a 500 MHz spectrometer provides a good balance of sensitivity and resolution for a molecule of this size. The relaxation delay is chosen to allow for sufficient T1 relaxation of the quaternary carbons, which often have longer relaxation times.

Spectral Interpretation and Data Analysis

The structure of this compound contains 10 unique carbon environments due to the molecule's symmetry. A standard ¹³C NMR spectrum would therefore be expected to show 10 distinct signals.

Expected Chemical Shifts:

  • Carbonyl Carbons (C=O): Ketone carbonyls typically appear in the downfield region of the spectrum, often between 190-220 ppm.[12][13]

  • Aromatic Carbons: Aromatic carbons generally resonate between 110-170 ppm.[11] Those directly attached to the ether oxygen will be shifted further downfield, while those ortho and para to the acetyl group will also experience distinct shifts.

  • Methyl Carbons (-CH₃): The methyl carbons of the acetyl groups are expected in the upfield region, typically around 20-30 ppm.[14]

DEPT Analysis Workflow:

The following diagram illustrates the logical workflow for analyzing the combined ¹³C and DEPT spectral data.

G cluster_0 Data Acquisition cluster_1 Spectral Comparison & Assignment C13 Broadband Decoupled ¹³C Spectrum DEPT45 DEPT-45 Quaternary Identify Quaternary Carbons (Present in ¹³C, absent in DEPT) C13->Quaternary DEPT90 DEPT-90 DEPT135 DEPT-135 CH Identify CH Carbons (Present in DEPT-90) DEPT90->CH CH3 Identify CH₃ Carbons (Positive in DEPT-135, absent in DEPT-90) DEPT90->CH3 compare with CH2 Identify CH₂ Carbons (Negative in DEPT-135) DEPT135->CH2 DEPT135->CH3

Workflow for carbon type assignment using ¹³C and DEPT NMR.

Data Summary and Comparison:

The power of combining these techniques lies in the direct, unambiguous assignment of each carbon signal. The following table presents a hypothetical but realistic dataset for this compound and demonstrates the comparative power of the different NMR experiments.

SignalChemical Shift (δ, ppm)¹³C BroadbandDEPT-90DEPT-135Carbon Type Assignment
1~197YesNoNoC=O (Quaternary)
2~160YesNoNoC-O (Quaternary)
3~133YesNoNoC-C=O (Quaternary)
4~131YesYesPositiveAromatic CH
5~122YesYesPositiveAromatic CH
6~119YesYesPositiveAromatic CH
7~26YesNoPositive-CH₃

Note: Due to the symmetry of this compound, several aromatic carbons may have very similar chemical shifts, leading to fewer than 10 resolved signals in a typical spectrum. The table above simplifies this for illustrative purposes.

Analysis of the Data:

  • Quaternary Carbons: The signals at ~197 ppm (carbonyl), ~160 ppm (ether-linked aromatic), and ~133 ppm (acetyl-linked aromatic) appear in the broadband ¹³C spectrum but are absent in all DEPT spectra. This unequivocally identifies them as quaternary carbons.[5]

  • Methine (CH) Carbons: The aromatic signals at ~131, ~122, and ~119 ppm are present in the DEPT-90 spectrum, confirming them as CH groups.[8] They also appear as positive signals in the DEPT-135 spectrum, consistent with this assignment.[8]

  • Methylene (CH₂) Carbons: As expected for this compound, there are no CH₂ groups, and consequently, no negative signals are observed in the DEPT-135 spectrum.

  • Methyl (CH₃) Carbons: The signal at ~26 ppm is absent in the DEPT-90 spectrum but appears as a positive peak in the DEPT-135 spectrum. This pattern is characteristic of a CH₃ group.[7]

Comparison with Alternative Techniques

While other analytical techniques provide valuable information, they lack the detailed structural resolution of NMR for this particular application.

  • Infrared (IR) Spectroscopy: IR would confirm the presence of the carbonyl (C=O) group (strong absorption around 1680 cm⁻¹) and the ether (C-O-C) linkage, but it would not provide information on the number or connectivity of the carbon atoms.[12]

  • Mass Spectrometry (MS): MS would confirm the molecular weight of 254.28 g/mol and provide fragmentation patterns that could suggest the presence of acetyl and phenoxy moieties.[15] However, it would not definitively establish the substitution pattern on the aromatic rings.

In contrast, the combination of ¹³C and DEPT NMR provides a complete carbon skeleton map, making it the superior choice for unambiguous structural elucidation in this context.

Conclusion

The complementary nature of broadband decoupled ¹³C NMR and a suite of DEPT experiments provides a robust and self-validating methodology for the complete characterization of the carbon framework of this compound. While the standard ¹³C spectrum reveals all carbon environments, the DEPT experiments are indispensable for differentiating between quaternary, methine, methylene, and methyl carbons. This combined approach exemplifies the power of modern NMR spectroscopy in providing the high-fidelity structural data required by researchers, scientists, and drug development professionals.

References

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  • Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

  • University of Calgary. DEPT 13 C-NMR Spectra. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

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  • NIST WebBook. This compound. Retrieved from [Link]

  • Mol-Instincts. This compound 2615-11-4 wiki. Retrieved from [Link]

  • YouTube. (2022, January 6). DEPT NMR SPECTRUM INTERPRETATION. Retrieved from [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

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  • JEOL Ltd. Delta Tips: DEPT/INEPT Tool | Applications Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.20: DEPT ¹³C NMR Spectra. Retrieved from [Link]

  • SpectraBase. 4-Acetylphenyl 5-acetyl-2-methoxyphenyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. 4'-Ethoxyacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Retrieved from [Link]

  • Synfacts. Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved from [Link]

  • University of Puget Sound. NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. Ketone Spectroscopy. Retrieved from [Link]

  • Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]

  • University of Utah Chemistry. 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

  • University of Colorado Boulder. 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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A Comparative Guide to Alternative Synthetic Routes for 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Acetylphenyl Ether

This compound and its derivatives, such as 4-ethoxyacetophenone, are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1] Their unique structure, featuring a ketone and an ether functional group on a phenyl ring, allows for diverse chemical modifications, making them crucial building blocks in the pharmaceutical and fine chemical industries.[1] The pursuit of efficient, cost-effective, and environmentally benign synthetic methodologies for these compounds is a continuous endeavor in chemical research and development. This guide provides a comparative analysis of traditional and alternative synthetic routes to this compound, with a focus on the underlying chemical principles, experimental protocols, and performance metrics.

Route 1: The Classic Approach - Friedel-Crafts Acylation of Phenetole

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring.[2] In the context of this compound synthesis, this involves the acylation of phenetole (ethyl phenyl ether) with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of phenetole to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the desired 4-ethoxyacetophenone.[4]

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcCl Acetyl Chloride Acylium Acylium Ion CH₃CO⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4- AlCl₄⁻ SigmaComplex Sigma Complex (Resonance Stabilized) Phenetole Phenetole Phenetole->SigmaComplex + Acylium Ion Product 4-Ethoxyacetophenone SigmaComplex->Product - H⁺ Fries_Rearrangement cluster_rearrangement Fries Rearrangement PhenylAcetate Phenyl Acetate Intermediate Acylium Ion Intermediate PhenylAcetate->Intermediate + Lewis Acid ParaProduct 4-Hydroxyacetophenone Intermediate->ParaProduct Low Temperature OrthoProduct 2-Hydroxyacetophenone Intermediate->OrthoProduct High Temperature Williamson_Ether_Synthesis cluster_etherification Williamson Ether Synthesis Hydroxyacetophenone 4-Hydroxyacetophenone Phenoxide Phenoxide Ion Hydroxyacetophenone->Phenoxide + Base Product 4-Ethoxyacetophenone Phenoxide->Product + Ethyl Halide (SN2) EthylHalide Ethyl Halide

Sources

A Comparative Analysis of the Reactivity of 4-Acetylphenyl Ether and Other Aromatic Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of synthetic chemistry and drug development, the selection of starting materials is a critical determinant of reaction outcomes, influencing everything from reaction kinetics to the final molecular architecture. This guide offers an in-depth comparative analysis of the reactivity of 4-Acetylphenyl ether (also known as 4'-phenoxyacetophenone) alongside three other common aromatic ketones: acetophenone, benzophenone, and 4-methoxyacetophenone. Understanding the subtle yet significant differences in their chemical behavior, which arise from variations in their molecular structure, is paramount for rational synthesis design and the development of robust chemical processes.

This document will explore the electronic and steric effects that govern the reactivity of these ketones in key chemical transformations, including nucleophilic addition, oxidation, reduction, and electrophilic aromatic substitution. By presenting a blend of theoretical principles and practical experimental considerations, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Contestants: A Structural Overview

The reactivity of an aromatic ketone is fundamentally dictated by the electronic environment of its carbonyl group and the nature of the substituents on the aromatic ring. Let's briefly introduce our four compounds of interest:

  • This compound (4'-Phenoxyacetophenone): This molecule features a phenoxy group at the para position relative to the acetyl group. The ether oxygen possesses lone pairs that can be delocalized into the aromatic ring, exhibiting an electron-donating resonance effect (+R). However, the oxygen atom is also electronegative, leading to an electron-withdrawing inductive effect (-I). The overall electronic influence of the phenoxy group is a combination of these opposing effects.

  • Acetophenone: As the simplest aromatic ketone in this comparison, acetophenone serves as our baseline. It consists of an acetyl group attached to a benzene ring.[1][2]

  • Benzophenone: In benzophenone, the carbonyl group is flanked by two phenyl rings. This extended conjugation and increased steric bulk around the carbonyl carbon significantly influence its reactivity.[1][2]

  • 4-Methoxyacetophenone: This ketone possesses a methoxy group at the para position. The methoxy group is a strong electron-donating group due to its resonance effect (+R), which significantly increases the electron density of the aromatic ring and influences the carbonyl group's reactivity.

A summary of the key physicochemical properties of these ketones is presented in the table below.

PropertyThis compoundAcetophenoneBenzophenone4-Methoxyacetophenone
CAS Number 2615-11-498-86-2119-61-9100-06-1
Molecular Formula C₁₄H₁₂O₂C₈H₈OC₁₃H₁₀OC₉H₁₀O₂
Molecular Weight 212.24 g/mol 120.15 g/mol 182.22 g/mol 150.17 g/mol
Melting Point 50-52 °C19-20 °C47-51 °C38-40 °C
Boiling Point 200 °C at 12 mmHg202 °C305.4 °C258 °C

Reactivity at the Carbonyl Carbon: Nucleophilic Addition

Nucleophilic addition is a cornerstone reaction for aldehydes and ketones. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon and the steric hindrance around it. An increase in electron density on the carbonyl carbon (due to electron-donating groups) or significant steric bulk will decrease the rate of nucleophilic attack.

Electronic Effects: The reactivity of the carbonyl group is influenced by the electronic nature of the para-substituent. Electron-donating groups decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic addition. Conversely, electron-withdrawing groups enhance the electrophilicity and accelerate the reaction. The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a quantitative measure of these effects through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups.

Steric Effects: The size of the groups attached to the carbonyl carbon can hinder the approach of a nucleophile. This steric hindrance is a significant factor when comparing the reactivity of these ketones.

Comparative Analysis:

Based on these principles, we can predict the following order of reactivity towards nucleophilic addition:

4-Methoxyacetophenone < this compound < Acetophenone < Benzophenone (most reactive)

  • Benzophenone: Despite having two phenyl groups, which can donate electron density through resonance, the steric hindrance from these two bulky groups is the dominant factor, making the carbonyl carbon less accessible to nucleophiles compared to acetophenone.[1]

  • Acetophenone: This serves as our standard for comparison.

  • This compound: The phenoxy group has a net electron-donating effect, although weaker than the methoxy group. The ether oxygen can donate its lone pair electrons into the ring via resonance, which deactivates the carbonyl group towards nucleophilic attack to a lesser extent than the methoxy group.

  • 4-Methoxyacetophenone: The potent electron-donating methoxy group significantly increases the electron density at the carbonyl carbon, making it the least electrophilic and thus the least reactive towards nucleophiles.

Oxidation of Aromatic Ketones

Aromatic ketones are generally resistant to oxidation under mild conditions.[3] However, under more forcing conditions or with specific reagents, they can undergo oxidation. A key reaction in this category is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester.

The Baeyer-Villiger Oxidation:

The migratory aptitude of the group attached to the carbonyl carbon is a critical factor in the Baeyer-Villiger reaction. The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > benzyl > aryl > primary alkyl > methyl. For substituted aryl groups, electron-donating groups enhance the migratory aptitude.

Comparative Analysis:

In the context of our selected ketones, the migrating group would be the substituted phenyl ring.

  • 4-Methoxyacetophenone: The electron-donating methoxy group increases the migratory aptitude of the 4-methoxyphenyl group, making it the most reactive in a Baeyer-Villiger oxidation.

  • This compound: The phenoxy group is also electron-donating, thus the 4-phenoxyphenyl group will have a higher migratory aptitude than an unsubstituted phenyl group.

  • Acetophenone: The phenyl group has a lower migratory aptitude compared to the substituted phenyl groups.

  • Benzophenone: While having two phenyl groups, the reaction would still proceed, but the relative rate compared to the others would depend on the specific reaction conditions.

A study on the enzymatic Baeyer-Villiger oxidation of acetophenone derivatives by a monooxygenase from Pseudomonas putida JD1 showed that both acetophenone and 4-hydroxyacetophenone are substrates, with the enzyme exhibiting a lower Kₘ value (higher affinity) for the hydroxylated substrate.[4] While not a direct comparison with this compound, this suggests that electron-donating substituents can favor such enzymatic oxidations.

Reduction of the Carbonyl Group

The carbonyl group of aromatic ketones can be reduced to either a secondary alcohol or completely to a methylene group, depending on the reducing agent and reaction conditions.

Reduction to Alcohols

Common reagents for the reduction of ketones to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reactivity in these reductions generally follows the same trend as nucleophilic addition, as they involve the addition of a hydride ion (a nucleophile).

Comparative Analysis:

Therefore, the expected order of reactivity for reduction to the corresponding alcohol is:

4-Methoxyacetophenone < this compound < Acetophenone < Benzophenone (most reactive)

A kinetic study on the reduction of para-substituted acetophenones by alkali-metal isopropoxides yielded positive Hammett ρ values, confirming that electron-withdrawing groups accelerate the reaction.[5] This supports the predicted order of reactivity.

Reduction to Alkanes (Deoxygenation)

Complete reduction of the carbonyl group to a methylene group can be achieved through methods like the Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures).[6][7][8][9] These reactions are particularly useful for synthesizing alkylbenzenes from the corresponding acylbenzenes obtained via Friedel-Crafts acylation.[7][9]

Comparative Analysis:

The choice between the Clemmensen and Wolff-Kishner reduction often depends on the presence of other functional groups in the molecule. The acidic conditions of the Clemmensen reduction are not suitable for acid-sensitive substrates, while the strongly basic and high-temperature conditions of the Wolff-Kishner reduction can be problematic for base-sensitive compounds.[7][8]

For all four ketones, both methods are generally applicable. The relative rates would likely follow the same trend as nucleophilic addition, as the initial step in some proposed mechanisms involves interaction with the carbonyl carbon.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). However, the presence of other substituents on the ring can significantly influence the rate and regioselectivity of the reaction.

Comparative Analysis:

  • Acetophenone and Benzophenone: In these molecules, the acetyl and benzoyl groups deactivate the aromatic ring(s) towards electrophilic attack. Substitution, if it occurs, will be directed to the meta position.

  • 4-Methoxyacetophenone: The powerful electron-donating methoxy group is an activating, ortho, para-directing group. In this case, the methoxy group's activating and directing influence will dominate over the deactivating effect of the acetyl group. Therefore, electrophilic substitution will be faster than in acetophenone and will occur at the positions ortho to the methoxy group (i.e., meta to the acetyl group).

  • This compound: The phenoxy group is also an ortho, para-directing group. While it is generally considered an activating group, its effect is less pronounced than that of the methoxy group. Thus, this compound will be more reactive towards EAS than acetophenone, with substitution directed to the positions ortho to the phenoxy group.

The predicted order of reactivity towards electrophilic aromatic substitution is:

Benzophenone ≈ Acetophenone < this compound < 4-Methoxyacetophenone (most reactive)

Experimental Protocols

To facilitate further research and direct comparison, the following are representative experimental protocols for key transformations. These should be adapted and optimized for the specific ketone and desired scale.

Protocol 1: Comparative Reduction of Aromatic Ketones to Alcohols using Sodium Borohydride

Objective: To compare the relative rates of reduction of this compound, acetophenone, benzophenone, and 4-methoxyacetophenone to their corresponding alcohols.

Materials:

  • This compound

  • Acetophenone

  • Benzophenone

  • 4-Methoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp

Procedure:

  • In four separate, labeled round-bottom flasks, dissolve an equimolar amount (e.g., 1 mmol) of each ketone in 10 mL of methanol.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add an equimolar amount (e.g., 1 mmol) of sodium borohydride in small portions with stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., every 5 minutes) by TLC. Spot the reaction mixture against a spot of the starting ketone.

  • Record the time required for the complete disappearance of the starting ketone in each reaction.

  • Upon completion, quench the reactions by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Analyze the products by ¹H NMR and IR spectroscopy to confirm the formation of the corresponding alcohols.

Expected Outcome: The time required for complete reaction will provide a qualitative comparison of the reduction rates, which is expected to follow the order: Benzophenone < Acetophenone < this compound < 4-Methoxyacetophenone.

Protocol 2: Friedel-Crafts Acylation for the Synthesis of this compound

Objective: To synthesize this compound from diphenyl ether via a Friedel-Crafts acylation reaction.

Materials:

  • Diphenyl ether

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane

  • Ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenyl ether (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (2.5 equivalents) in portions.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it successively with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a key reaction mechanism and a logical workflow.

Nucleophilic_Addition Ketone Aromatic Ketone (Carbonyl C is sp2 hybridized) Transition_State Transition State Ketone->Transition_State Nucleophile Nucleophile (Nu-) Nucleophile->Ketone Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Alkoxide Intermediate (Carbon is sp3 hybridized) Transition_State->Tetrahedral_Intermediate Formation of C-Nu bond Alcohol Alcohol Product Tetrahedral_Intermediate->Alcohol Protonation Proton_Source Proton Source (H+) Proton_Source->Tetrahedral_Intermediate

Caption: Mechanism of Nucleophilic Addition to an Aromatic Ketone.

Synthesis_Workflow Start Starting Material: Diphenyl Ether Reaction1 Friedel-Crafts Acylation (Acetic Anhydride, AlCl3) Start->Reaction1 Intermediate This compound Reaction1->Intermediate Reaction2a Reduction to Alcohol (NaBH4) Intermediate->Reaction2a Reaction2b Clemmensen/Wolff-Kishner Reduction Intermediate->Reaction2b Product2a 1-(4-phenoxyphenyl)ethanol Reaction2a->Product2a Product2b 4-Ethylphenyl ether Reaction2b->Product2b

Caption: Synthetic Pathways from Diphenyl Ether to Derivatives of this compound.

Conclusion

The reactivity of this compound, when compared to acetophenone, benzophenone, and 4-methoxyacetophenone, presents a nuanced interplay of electronic and steric effects. Its phenoxy group imparts a moderate electron-donating character, placing its reactivity in nucleophilic additions and reductions between that of the more deactivated acetophenone and the highly deactivated 4-methoxyacetophenone. In electrophilic aromatic substitution, the ortho, para-directing nature of the phenoxy group renders the aromatic ring more susceptible to attack than that of acetophenone or benzophenone.

This guide has provided a framework for understanding and predicting the chemical behavior of these important aromatic ketones. The provided experimental protocols offer a starting point for researchers to quantitatively assess these reactivity differences in a laboratory setting. A thorough grasp of these principles is essential for the strategic design of synthetic routes and the successful development of novel chemical entities.

References

  • Wigfield, D. C., & Phelps, D. J. (1974). Kinetics of reduction of acetophenones by alkali-metal alkoxides, and the mechanism of reduction of ketones by borohydride. Journal of the Chemical Society, Perkin Transactions 2, (5), 680-684. [Link]

  • Brougham, P., & Hopper, D. J. (1987). Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. Biochemistry, 26(23), 7344–7350. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209.
  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • PubChem. (n.d.). 4'-Phenoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Acetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

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A Spectroscopic Guide to the Structural Elucidation of 4-Acetylphenyl Ether and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and materials science, the precise structural confirmation of molecular entities is not merely a procedural step but the bedrock of innovation and regulatory adherence.[1] 4-Acetylphenyl ether, known systematically as 1,1'-(oxydi-4,1-phenylene)bis(ethanone) or 4,4'-diacetyldiphenyl ether, is a valuable intermediate. However, its synthesis can potentially yield positional isomers such as 2,4'- and 3,4'-diacetyldiphenyl ether. Distinguishing these closely related molecules presents a significant analytical challenge, as they share the same molecular formula (C₁₆H₁₄O₃) and, consequently, the same exact mass.[2][3][4]

This guide provides an in-depth, multi-technique spectroscopic framework for the unambiguous differentiation of these isomers. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect the structural nuances that define each molecule. This document is designed for researchers and drug development professionals, offering not just data, but the causal logic behind the spectral interpretations and experimental designs.

The Isomers in Focus: A Structural Overview

The core challenge lies in pinpointing the location of the acetyl groups on the diphenyl ether backbone. The inherent symmetry of the 4,4'-isomer is the primary feature that distinguishes it from its less symmetrical counterparts.

  • 4,4'-Diacetyldiphenyl ether (Symmetrical Isomer): Both acetyl groups are in the para position relative to the ether linkage. This symmetry is the key to its unique spectral signature.

  • 2,4'-Diacetyldiphenyl ether (Asymmetrical Isomer): One acetyl group is in the ortho position, and the other is in the para position.

  • 3,4'-Diacetyldiphenyl ether (Asymmetrical Isomer): One acetyl group is in the meta position, and the other is in the para position.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. While it is less definitive than NMR for distinguishing positional isomers, subtle differences in the fingerprint region can offer valuable clues.

The primary absorption bands for all three isomers are expected in similar regions, confirming the shared molecular architecture. The key is to look for the cumulative effect of substitution patterns on the aromatic rings.

Key Vibrational Modes:

  • C=O Stretch: The acetyl groups' carbonyl bond produces a strong, sharp absorption. Conjugation with the aromatic ring typically places this band between 1680 cm⁻¹ and 1700 cm⁻¹.[5] For acetophenone itself, this peak is observed around 1691 cm⁻¹.[6] The electronic environment of ortho, meta, and para substitution can slightly alter the bond force constant, leading to minor shifts in this peak's position.

  • Aromatic C=C Stretches: These occur in the 1450-1600 cm⁻¹ region. Multiple bands are typical for aromatic compounds.

  • C-O-C Ether Stretch: The aryl ether linkage gives rise to a characteristic C-O-C asymmetric stretch, typically found around 1240 cm⁻¹.

  • Aromatic C-H Out-of-Plane (OOP) Bending: This is the most informative region in the IR spectrum for distinguishing substitution patterns. The vibrations of the C-H bonds perpendicular to the ring plane are highly sensitive to the number and position of substituents.

    • 1,4-disubstitution (para): A strong band is expected between 810-840 cm⁻¹. The 4,4'-isomer will show a prominent band in this region.

    • 1,2-disubstitution (ortho): A strong band is expected between 735-770 cm⁻¹. The 2,4'-isomer will possess this in addition to the para band.

    • 1,3-disubstitution (meta): Bands are expected in the 750-810 cm⁻¹ and 860-900 cm⁻¹ regions. The 3,4'-isomer will show a complex pattern reflecting both meta and para substituted rings.

Comparative IR Data Summary
Vibrational Mode Expected Wavenumber (cm⁻¹) 4,4'-Isomer 2,4'-Isomer 3,4'-Isomer
Aromatic C-H Stretch3000 - 3100PresentPresentPresent
Aliphatic C-H Stretch2850 - 3000PresentPresentPresent
Carbonyl (C=O) Stretch1680 - 1700Strong, SharpStrong, SharpStrong, Sharp
Aromatic C=C Stretch1450 - 1600Multiple BandsMultiple BandsMultiple Bands
Asymmetric C-O-C Stretch~1240StrongStrongStrong
para C-H OOP Bend810 - 840StrongStrongStrong
ortho C-H OOP Bend735 - 770AbsentPresentAbsent
meta C-H OOP Bend750-810, 860-900AbsentAbsentPresent
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these positional isomers. The chemical shifts, splitting patterns (multiplicity), and number of unique signals in both ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecular structure, directly reflecting its symmetry.

¹H NMR: A Map of Proton Environments

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) is the most diagnostic.[7] The symmetry of the 4,4'-isomer results in a significantly simpler spectrum compared to its asymmetrical counterparts.

  • 4,4'-Diacetyldiphenyl ether: Due to the C₂ symmetry axis through the ether oxygen, the two phenyl rings are equivalent. Furthermore, each ring has a plane of symmetry. This results in only two unique aromatic proton environments per ring, creating a classic AA'BB' system that appears as two distinct doublets, each integrating to 4H.

  • 2,4'- and 3,4'-Diacetyldiphenyl ether: The lack of symmetry means that all eight aromatic protons are in chemically distinct environments. This will result in a complex, crowded aromatic region with multiple overlapping signals (doublets, triplets, doublet of doublets, etc.), making a stark contrast to the clean spectrum of the 4,4'-isomer.[8]

  • Acetyl Protons: In all isomers, the methyl protons of the acetyl groups are not coupled to other protons and will appear as sharp singlets. For the 4,4'-isomer, both methyl groups are equivalent and will produce a single singlet integrating to 6H around 2.5 ppm. For the 2,4'- and 3,4'-isomers, the two methyl groups are in different electronic environments and will thus appear as two separate singlets, each integrating to 3H.

¹³C NMR: Counting Unique Carbons

The principle that chemically non-equivalent carbons produce distinct signals makes ¹³C NMR an excellent tool for confirming symmetry.

  • 4,4'-Diacetyldiphenyl ether: High symmetry reduces the number of unique carbon signals. We expect:

    • 1 signal for the two equivalent carbonyl carbons (>195 ppm).[9][10]

    • 4 signals for the eight aromatic carbons (two quaternary, two protonated).[7]

    • 1 signal for the two equivalent methyl carbons (~26 ppm).

    • Total: 6 unique signals.

  • 2,4'- and 3,4'-Diacetyldiphenyl ether: The absence of symmetry means every carbon atom is unique. We expect:

    • 2 signals for the two non-equivalent carbonyl carbons.

    • 12 signals for the twelve unique aromatic carbons.

    • 2 signals for the two non-equivalent methyl carbons.

    • Total: 16 unique signals.

Comparative NMR Data Summary
Spectroscopic Feature 4,4'-Isomer (Symmetrical) 2,4'- & 3,4'-Isomers (Asymmetrical)
¹H NMR: # Aromatic Signals 2 (two doublets)Up to 8 (complex multiplets)
¹H NMR: # Acetyl Signals 1 (singlet, 6H)2 (two singlets, each 3H)
¹³C NMR: # Total Signals 616
¹³C NMR: # Carbonyl Signals 12
¹³C NMR: # Methyl Signals 12
Mass Spectrometry (MS): Fragmentation as a Final Check

All three isomers have the same molecular formula (C₁₆H₁₄O₃) and a monoisotopic mass of 254.0943 Da.[2] Therefore, they cannot be distinguished by their molecular ion peak alone. However, analysis of their fragmentation patterns under techniques like Electron Ionization (EI) can provide supporting evidence.

The primary fragmentation pathways will involve cleavage at the most labile bonds: the ether linkage and the bonds adjacent to the carbonyl group.

Expected Fragmentation Pathways:

  • Loss of a Methyl Radical: The initial molecular ion (m/z 254) can lose a methyl radical (•CH₃) to form a stable acylium ion at m/z 239. This is a common fragmentation for methyl ketones.

  • Formation of Acylium Ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring can produce an acetyl acylium ion (CH₃CO⁺) at m/z 43. This is often a prominent peak in the spectrum of acetyl-containing compounds.

  • Ether Bond Cleavage: The C-O bonds of the ether can break, leading to fragments corresponding to the substituted phenoxy or phenyl ions. For example, cleavage could yield a [CH₃COC₆H₄O]⁺ ion (m/z 135) and a [CH₃COC₆H₄]⁺ ion (m/z 119).

While the major fragments will likely be the same for all isomers, the relative intensities might differ due to the varied stability of the resulting radical and cation fragments based on the substitution pattern. However, for positional isomers of this type, these differences can be subtle, reinforcing the primacy of NMR for definitive identification.

Major Expected MS Fragments
m/z Proposed Fragment Identity Notes
254[M]⁺Molecular Ion
239[M - CH₃]⁺Loss of a methyl radical
135[CH₃COC₆H₄O]⁺Cleavage of ether bond
119[CH₃COC₆H₄]⁺Cleavage of ether bond
43[CH₃CO]⁺Acylium ion; often the base peak
Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines the recommended methodologies.

Logical Workflow for Isomer Differentiation

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation Sample Unknown Isomer Sample MS Mass Spectrometry (MS) Sample->MS Confirm Mass (254 Da) IR FT-IR Spectroscopy Sample->IR Confirm Functional Groups (C=O, C-O-C) NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS->NMR IR->NMR Proceed for Isomer ID Structure Unambiguous Structure Confirmed NMR->Structure Analyze Symmetry, Splitting & # Signals caption Fig 1. Analytical workflow for isomer identification.

Caption: Fig 1. Analytical workflow for isomer identification.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Average 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Use a standard pulse program with a 45° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Average 1024 scans or more, as ¹³C has a low natural abundance.

  • Data Processing: Fourier transform the raw data. Phase correct the spectra and calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate all signals.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Protocol 3: Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (if the sample is sufficiently volatile and thermally stable).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural analysis.

  • Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

Conclusion

While IR and MS are indispensable for confirming the molecular formula and the presence of key functional groups, they are insufficient on their own to reliably distinguish between the positional isomers of diacetyldiphenyl ether. The true power of differentiation lies in NMR spectroscopy. The dramatic difference in molecular symmetry between the 4,4'-isomer and its 2,4'- and 3,4'- counterparts is unequivocally revealed by the number of signals and the complexity of the splitting patterns in both ¹H and ¹³C NMR spectra. By employing this multi-technique approach, guided by the principles of molecular symmetry, researchers can achieve unambiguous structural elucidation, ensuring the integrity and success of their scientific endeavors.

References
  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17471, this compound. Available at: [Link]

  • Mol-Instincts. This compound 2615-11-4 wiki. Available at: [Link]

  • NIST. This compound. In NIST Chemistry WebBook. Available at: [Link]

  • ACS Publications. Infrared spectra and synthesis of some acetophenone derivatives. Journal of Chemical & Engineering Data. Available at: [Link]

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2024). Available at: [Link]

  • Rogue Chem (2021). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

  • ElectronicsAndBooks. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe , Co , and Ni Using Free-Electron-Laser IRMPD†. Available at: [Link]

  • Epistemeo (2012). Introduction to IR Spectroscopy. Ketones. YouTube. Available at: [Link]

  • StudyRaid. Understand iR Spectroscopy Features of Acetophenone. Available at: [Link]

  • Scribd. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Puget Sound. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

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A Comparative Performance Review of Catalysts for Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The Friedel-Crafts reactions, discovered by Charles Friedel and James Mason Crafts in 1877, represent a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds on aromatic rings.[1] These reactions, broadly classified into alkylation and acylation, are fundamental to the synthesis of a vast array of compounds, from commodity chemicals to complex pharmaceutical intermediates.[2][3] The heart of these transformations lies in the catalyst, which dictates the reaction's efficiency, selectivity, and environmental footprint. This guide provides an in-depth, objective comparison of the performance of different catalyst systems, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Crucial Role of the Catalyst: Activating the Electrophile

Friedel-Crafts reactions proceed via electrophilic aromatic substitution, where an electrophile attacks the electron-rich aromatic ring.[4] The catalyst's primary role is to generate a potent electrophile—a carbocation or a highly polarized complex in alkylation, and an acylium ion in acylation—from a relatively unreactive precursor like an alkyl halide or an acyl halide.[3][5] The choice of catalyst profoundly impacts not only the reaction rate but also the regioselectivity and the potential for side reactions.[5]

Homogeneous Catalysis: The Reign of Traditional Lewis Acids

For decades, the field of Friedel-Crafts chemistry was dominated by homogeneous Lewis acid catalysts, with aluminum chloride (AlCl₃) being the archetypal example.[2][6] These catalysts exist in the same phase as the reactants, typically in a liquid medium, facilitating intimate contact and often leading to high reactivity.[2]

Mechanism of Homogeneous Lewis Acid Catalysis

In Friedel-Crafts alkylation, the Lewis acid coordinates to the halogen of the alkyl halide, weakening the carbon-halogen bond and promoting the formation of a carbocation.[3][7] This carbocation then serves as the electrophile.

In the case of acylation, the Lewis acid activates the acyl halide to form a resonance-stabilized acylium ion, a highly effective electrophile.[5][8] A critical distinction in acylation is that the product ketone is a Lewis base and forms a strong complex with the Lewis acid catalyst.[2][9] This complexation deactivates the catalyst, necessitating the use of stoichiometric or even greater amounts of the catalyst, which is a significant drawback.[2][4] The active catalyst is only regenerated upon aqueous workup.[2]

Homogeneous_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Acyl_Halide R-CO-X Acylium_Ion [R-C≡O]⁺ + [AlCl₃X]⁻ Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Aromatic_Ring Ar-H Sigma_Complex Arenium Ion (σ-complex) Aromatic_Ring->Sigma_Complex + [R-C≡O]⁺ Product_Complex [Ar-CO-R • AlCl₃] Sigma_Complex->Product_Complex - H⁺ Ketone_Product Ar-CO-R Product_Complex->Ketone_Product Aqueous Workup

Caption: Generalized mechanism of homogeneous Friedel-Crafts acylation.

Performance and Limitations of Common Lewis Acids

While highly effective, traditional Lewis acids like AlCl₃ and iron(III) chloride (FeCl₃) suffer from several disadvantages, including their corrosive nature, moisture sensitivity, and the generation of significant amounts of hazardous waste during workup.[10][11] The choice of catalyst can also significantly influence the regioselectivity of the reaction.

Table 1: Performance Comparison of Lewis Acids in the Acetylation of Toluene

CatalystSolventTemperature (°C)Yield (%)ortho-meta-para-
AlCl₃TolueneRoom Temp292197
FeCl₃TolueneRoom Temp242197

Data sourced from a study on the acetylation of toluene with acetyl halides.[5]

As the data indicates, both AlCl₃ and FeCl₃ show high para-selectivity in the acetylation of toluene, which is often desirable to minimize steric hindrance.[5] However, their high reactivity can sometimes lead to undesired side reactions, particularly in alkylations where carbocation rearrangements are possible.[5]

Heterogeneous Catalysis: The Rise of Solid Acids

In response to the environmental and practical limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts.[1] These heterogeneous catalysts exist in a different phase from the reactants and offer several key advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity.[12]

Types of Solid Acid Catalysts

A diverse range of materials have been explored as solid acid catalysts for Friedel-Crafts reactions, including:

  • Zeolites: These are crystalline aluminosilicates with well-defined pore structures.[13] Their acidity and shape-selectivity can be tailored, making them highly effective for specific transformations.[14][15] For instance, HZSM-5 zeolite is known for its high para-selectivity in the alkylation of toluene.[15]

  • Clays: Materials like montmorillonite, when acid-treated or exchanged with metal ions (e.g., Fe(III)), can exhibit significant catalytic activity.[14]

  • Supported Lewis Acids and Brønsted Acids: Lewis acids like AlCl₃ or Brønsted acids like heteropolyacids can be immobilized on solid supports such as silica, alumina, or MCM-41.[16][17] This approach combines the high reactivity of the acid with the practical benefits of a heterogeneous system.

Performance and Advantages of Solid Acids

Solid acid catalysts have demonstrated excellent performance in various Friedel-Crafts reactions, often with superior selectivity compared to their homogeneous counterparts.

Table 2: Performance of Solid Acid Catalysts in Friedel-Crafts Reactions

CatalystReactionAromatic SubstrateAcylating/Alkylating AgentYield (%)Selectivity
CeZSM-5AcylationBenzeneAcetic Anhydride86.495% to Acetophenone
HBEA ZeoliteAcylationTolueneIsobutyryl Chloride71 (conversion)High para-selectivity
In₂O₃-BEAAcylationBenzeneBenzoyl Chloride80 (conversion)-
M(IV) PhosphotungstatesAcylationAnisoleAcetyl Chloride>90High para-selectivity
12-TPA/M(IV) OxidesAlkylationTolueneBenzyl Chloride>85High para-selectivity

Data compiled from various studies on solid acid catalysis.[14][16]

The key advantages of heterogeneous catalysts are highlighted in the simplified workflow below, which contrasts with the more complex procedure required for homogeneous catalysts.

Workflow_Comparison cluster_homo Homogeneous Catalysis Workflow cluster_hetero Heterogeneous Catalysis Workflow homo_start Reaction Setup (Inert Atmosphere) homo_reaction Reaction homo_start->homo_reaction homo_workup Aqueous Workup (Quenching, Neutralization) homo_reaction->homo_workup homo_extraction Solvent Extraction homo_workup->homo_extraction homo_waste Aqueous Waste Stream homo_workup->homo_waste homo_purification Purification (e.g., Chromatography) homo_extraction->homo_purification hetero_start Reaction Setup hetero_reaction Reaction hetero_start->hetero_reaction hetero_filtration Filtration to Recover Catalyst hetero_reaction->hetero_filtration hetero_catalyst_recycle Catalyst Regeneration & Reuse hetero_filtration->hetero_catalyst_recycle hetero_purification Product Purification (Simplified) hetero_filtration->hetero_purification

Caption: Comparative workflow for homogeneous vs. heterogeneous catalysis.

Brønsted Acid Catalysis: An Alternative Pathway

While Lewis acids are more common, strong Brønsted acids can also catalyze Friedel-Crafts reactions.[10][18] In some cases, particularly with activated aromatic rings, Brønsted acids can be used in catalytic amounts for acylations using carboxylic acid anhydrides or even the carboxylic acids themselves.[9][19] Chiral Brønsted acids have also emerged as powerful catalysts for asymmetric Friedel-Crafts alkylations, enabling the synthesis of optically active aromatic compounds.[20]

Experimental Protocols

To provide a practical context for the discussed catalysts, the following are representative experimental procedures for Friedel-Crafts acylation using both a traditional homogeneous and a modern heterogeneous catalyst.

Protocol 1: Homogeneous Friedel-Crafts Acylation of Anisole with Propionyl Chloride using FeCl₃

Materials:

  • Anisole

  • Propionyl chloride

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Anhydrous MgSO₄

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add FeCl₃ (4.0 mmol) and CH₂Cl₂ (6 mL).[4]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of anisole (4.0 mmol) and propionyl chloride (4.6 mmol) in CH₂Cl₂ (4 mL) to the stirred suspension.[11]

  • Allow the reaction to stir at room temperature for 15 minutes.[11]

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice-cold water.

  • Separate the organic layer and wash it sequentially with 5% aqueous NaOH solution and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Protocol 2: Heterogeneous Friedel-Crafts Acylation of Anisole with Acetic Anhydride using a Solid Acid Catalyst (e.g., M(IV) Phosphotungstate)

Materials:

  • Anisole

  • Acetic anhydride

  • M(IV) Phosphotungstate catalyst

  • Solvent (if necessary, though often performed solvent-free)

Procedure:

  • In a round-bottom flask, combine anisole, acetic anhydride, and the solid acid catalyst (e.g., 0.15 g).[16]

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[16]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.[16]

  • The filtrate contains the product. If necessary, remove any unreacted starting materials by distillation or purify the product by column chromatography.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for a Friedel-Crafts reaction is a critical decision that balances reactivity, selectivity, cost, and environmental considerations.

  • Homogeneous Lewis acids like AlCl₃ and FeCl₃ offer high reactivity and are well-established.[5] However, their use in stoichiometric amounts, corrosive nature, and the generation of significant waste streams are major drawbacks.[2][4]

  • Heterogeneous solid acids , such as zeolites and supported acids, represent a more sustainable and process-friendly alternative.[10][12] Their key advantages are ease of separation, reusability, and often enhanced selectivity.[2] While they may sometimes require more forcing conditions, the simplified workflow and reduced environmental impact make them highly attractive, especially for industrial applications.[2]

  • Brønsted acids provide an alternative catalytic approach, with chiral versions enabling important advances in asymmetric synthesis.[20]

Ultimately, the optimal catalyst depends on the specific synthetic goal. For small-scale laboratory syntheses where high reactivity is paramount, traditional Lewis acids may suffice. For larger-scale production and green chemistry initiatives, the development and implementation of robust heterogeneous catalysts are the clear path forward.

References

  • A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acylation. (n.d.). Benchchem.
  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. (n.d.). Benchchem.
  • (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (n.d.).
  • Hadj Mohamed, A., & Masurier, N. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing.
  • Lachter, E. R., San Gil, R. A. S., & Valdivieso, L. G. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry, 28(14).
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (n.d.). Beilstein Journals.
  • Review on Recent Developments in Biocatalysts for Friedel–Crafts Reactions | ACS Catalysis. (2022, August 17).
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  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (n.d.). ACS Publications.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
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  • RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. (n.d.). IJSTM.
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015, January 19).
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega. (2022, October 3).
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.
  • Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions. (2009, April 7). RSC Publishing.
  • Friedel Crafts Reactions Revisited: Some Applications in Heteroge... (2024, July 1). Ingenta Connect.
  • ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. (n.d.). TSI Journals.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). PubMed.
  • Use of Solid Catalysts in Friedel-Crafts Acylation Reactions. (n.d.). IRIS.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
  • Use of Solid Catalysts in Friedel—Crafts Acylation Reactions | Request PDF. (2025, August 6).
  • Pan, A., Nguyen, V., Rangel, L., Fan, C., & Kou, K. (2023).
  • Homogeneous VS Heterogeneous Catalysis | Progetto Free MOVER. (n.d.). WordPress.com.
  • Zeolite catalyzed friedel-crafts reactions: A review. (n.d.). Manipal Research Portal.
  • Friedel–Crafts Reaction. (2025, July 23). GeeksforGeeks.
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
  • Biocatalytic Friedel‐Crafts Reactions. (n.d.). PMC - NIH.
  • FRIEDEL-CRAFT REACTION: A REVIEW. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbon
  • (2026, January 2). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016, July 1). PEARL.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons | Chemical Reviews. (n.d.). ACS Publications.
  • What are the differences in the mechanisms of Friedel-Crafts alkylation vs acyl

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 4-Acetylphenyl Ether: A Comparative Analysis for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals specializing in polymer chemistry and material science.

Introduction: The Critical Role of Monomer Purity in High-Performance Polymers

In the realm of advanced materials, the synthesis of high-performance polymers such as Polyetheretherketone (PEEK) demands exacting standards for all starting materials. The final properties of the polymer—its thermal stability, mechanical strength, and chemical resistance—are intrinsically linked to the purity and structural integrity of its monomeric precursors.[1][2] 4-Acetylphenyl ether, also known as bis(4-acetylphenyl) ether, is a diaryl ketone that shares structural similarities with key monomers used in PEEK synthesis, such as 4,4'-difluorobenzophenone. The acetyl groups in this compound offer potential sites for further chemical modification, making it a compound of interest for the development of novel polyaryletherketones (PAEKs).

This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive characterization of this compound. We will explore its analytical profile using a multi-technique approach and compare it with 4,4'-difluorobenzophenone, a standard monomer in PEEK production.[3][4] This cross-validation approach ensures the reliability of analytical data and provides a robust framework for quality control in a research and development setting. All methodologies are presented with a rationale grounded in established scientific principles and validated against the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedures.[5][6][7]

The Importance of Orthogonal Analytical Techniques

To ensure the unequivocal identification and purity assessment of a chemical entity like this compound, relying on a single analytical technique is insufficient. A far more robust strategy involves the use of orthogonal methods—techniques that measure different chemical or physical properties of the analyte. This approach minimizes the risk of overlooking impurities that may co-elute or share similar spectral characteristics in a single analytical run.

This guide will focus on the cross-validation of results from:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification.

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation and functional group analysis.

The convergence of data from these distinct analytical platforms provides a high degree of confidence in the identity, purity, and overall quality of the monomer.

Experimental Design: A Self-Validating System

The experimental workflow is designed to be a self-validating system, where the results from each analytical technique corroborate and complement the others. This approach is fundamental to building a comprehensive and trustworthy analytical profile for this compound and its comparison to 4,4'-difluorobenzophenone.

fragmentation_pathway M This compound (m/z 254) F1 [M-CH₃]⁺ (m/z 239) M->F1 - CH₃• F2 [CH₃CO]⁺ (m/z 43) M->F2 α-cleavage F3 [C₆H₅O-CO]⁺ (m/z 121) F1->F3 - CO F4 [C₆H₅]⁺ (m/z 77) F3->F4 - CO₂

Sources

A Senior Application Scientist's Guide to Establishing Benchmark Yields for the Synthesis of 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for 4-Acetylphenyl ether (also known as 4'-phenoxyacetophenone), a crucial intermediate in the development of pharmaceuticals and advanced polymers. We will dissect common synthetic routes, establish a benchmark yield based on reported experimental data, and provide the causal logic behind protocol choices to empower researchers in their synthetic endeavors.

Introduction: The Significance of the this compound Moiety

The this compound scaffold is a prominent structural motif in medicinal chemistry and materials science. Its presence in various biologically active molecules and high-performance polymers, such as Polyetheretherketone (PEEK), necessitates robust and high-yielding synthetic routes. Establishing a reliable benchmark for its synthesis is critical for process optimization, cost-efficiency, and scalability in both academic and industrial settings. This guide compares three primary synthetic strategies: Friedel-Crafts Acylation, Williamson Ether Synthesis, and modern Catalytic Cross-Coupling reactions.

Method 1: Friedel-Crafts Acylation - The High-Yield Benchmark

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] In the context of this compound synthesis, this involves the acylation of diphenyl ether. This route is often favored for its directness and potential for high yields.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acylating agent (acetyl chloride). The Lewis acid coordinates to the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). This potent electrophile is then attacked by the electron-rich diphenyl ether ring to form the desired ketone. The para-substituted product is generally favored due to steric considerations.

Benchmark Experimental Protocol

A reported synthesis yielding 90.3% of 4-phenoxyacetophenone serves as our benchmark.[2]

Reagents:

  • Diphenyl ether (0.05 mole)

  • Acetyl chloride (0.05 mole)

  • Aluminum chloride (AlCl₃) (0.15 mole)

  • Lithium chloride (LiCl) (0.075 mole)

  • 1,2-Dichloroethane (solvent)

Step-by-Step Procedure:

  • To an agitated mixture of lithium chloride (3.18 g) and aluminum chloride (20 g) in 20 mL of dichloroethane, slowly add a solution of diphenyl ether (8.51 g) and acetyl chloride (3.93 g) in 7 mL of dichloroethane.[2]

  • Maintain the reaction mixture at a controlled temperature (typically room temperature, though monitoring for exotherm is crucial) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-water containing concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 4-phenoxyacetophenone. The reported procedure achieved a 90.3% yield with 90% purity by ¹H NMR.[2]

Experimental Causality
  • Lewis Acid Stoichiometry: A stoichiometric amount of AlCl₃ is required because it forms a complex with the product ketone, rendering the catalyst inactive.[1] The use of LiCl in this specific protocol likely enhances the activity of the Lewis acid.

  • Solvent Choice: Dichloroethane is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively solvates the reactants and intermediates.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mix AlCl₃, LiCl in Dichloroethane add Slowly Add Reactant Solution to Catalyst Mixture reagents->add reactants Prepare Solution: Diphenyl Ether + Acetyl Chloride reactants->add stir Stir at Controlled Temperature add->stir monitor Monitor Reaction (TLC/GC-MS) stir->monitor quench Quench with Ice/HCl monitor->quench extract Separate & Wash Organic Layer quench->extract dry Dry & Evaporate Solvent extract->dry purify Purify Product (Recrystallization/Chromatography) dry->purify product Final Product: This compound purify->product

Caption: Workflow for Friedel-Crafts Acylation.

Method 2: Williamson Ether Synthesis - The Classic Alternative

The Williamson ether synthesis is a cornerstone of ether formation, involving the Sₙ2 reaction between an alkoxide (or phenoxide) and an organohalide.[3] For this compound, this can be approached in two ways:

  • Route A: 4-Hydroxyacetophenone + Phenyl Halide (less common due to the low reactivity of aryl halides in Sₙ2)

  • Route B: Phenol + 4-Haloacetophenone (preferred)

Mechanistic Rationale

This reaction follows a bimolecular nucleophilic substitution (Sₙ2) pathway.[3] A base is used to deprotonate the phenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of the 4-haloacetophenone, displacing the halide leaving group in a single, concerted step.[4]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide  Base (e.g., K₂CO₃, NaH) Product 4-Acetylphenyl Ether Phenoxide->Product  + 4-Haloacetophenone LeavingGroup Halide Ion

Caption: Williamson Ether Synthesis Mechanism.

Representative Experimental Protocol (Route B)

Reagents:

  • Phenol

  • 4-Chloroacetophenone or 4-Fluoroacetophenone

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (solvent)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve phenol in a polar aprotic solvent such as DMF.

  • Add a base (e.g., 1.5 equivalents of powdered K₂CO₃). For a stronger, non-nucleophilic base, sodium hydride (NaH) can be used, but requires an inert atmosphere and careful handling.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add 4-haloacetophenone (1.0 equivalent) to the mixture.

  • Heat the reaction mixture (typically 80-120 °C) and monitor its progress by TLC. The rate of reaction is generally faster in solvents like DMF or DMSO.[5]

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Causality
  • Base Selection: K₂CO₃ is a mild, inexpensive base suitable for many phenols. NaH is a much stronger, non-reversible base that ensures complete deprotonation but requires more stringent anhydrous and inert conditions.[6]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are ideal for Sₙ2 reactions. They solvate the cation (K⁺ or Na⁺) effectively, leaving the phenoxide anion highly nucleophilic and "naked," thereby accelerating the reaction.[5]

Method 3: Modern Catalytic Cross-Coupling Approaches

For challenging substrates or when milder conditions are required, metal-catalyzed cross-coupling reactions have become indispensable. The two most relevant for this synthesis are the Ullmann condensation and the Buchwald-Hartwig etherification.

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[7] Traditional Ullmann reactions require high temperatures (often >200 °C) and stoichiometric amounts of copper.[7] Modern variations use soluble copper catalysts and ligands, allowing for milder conditions.[8]

  • Buchwald-Hartwig Etherification: A more recent and versatile method, this reaction uses a palladium catalyst with specialized phosphine ligands to couple aryl halides or triflates with alcohols.[9] It generally proceeds under much milder conditions than the Ullmann reaction and has a broader substrate scope.[10]

Conceptual Workflow

Both reactions operate via a catalytic cycle, which generally involves oxidative addition of the aryl halide to the metal center, followed by reaction with the deprotonated phenol, and concluding with reductive elimination to release the product and regenerate the catalyst.

G center M(0) Catalyst (e.g., Pd(0), Cu(I)) oa Oxidative Addition center->oa le Ligand Exchange/ Deprotonation oa->le Ar-M(II)-X re Reductive Elimination re->center product Aryl-O-Phenol (Product) re->product le->re Ar-M(II)-OPhenol aryl_halide Aryl-X aryl_halide->oa phenol Phenol-H + Base phenol->le

Caption: Generalized Catalytic Cross-Coupling Cycle.

Benchmark Yields: A Comparative Summary

Method Key Reagents Typical Conditions Benchmark Yield Advantages Disadvantages
Friedel-Crafts Acylation Diphenyl ether, Acetyl Chloride, AlCl₃Room Temp, Dichloroethane90.3% [2]High yield, direct, uses inexpensive reagents.Requires stoichiometric Lewis acid, can generate significant waste.
Williamson Ether Synthesis Phenol, 4-Haloacetophenone, Base (K₂CO₃/NaH)80-120 °C, DMF/DMSO60-85% (Typical)Versatile, well-understood, good for many substrates.Can fail with sterically hindered substrates; requires polar aprotic solvents.
Ullmann Condensation Phenol, 4-Haloacetophenone, Cu CatalystHigh Temp (150-220 °C)65-92% (Ligand-assisted)[8]Good for electron-deficient aryl halides.Traditionally requires harsh conditions; catalyst can be difficult to remove.
Buchwald-Hartwig Etherification Phenol, 4-Haloacetophenone, Pd Catalyst, LigandLow Temp (RT - 110 °C)[11]70-95% (Typical)Mild conditions, broad scope, high functional group tolerance.Expensive palladium catalysts and specialized ligands.

Conclusion

For the synthesis of this compound, Friedel-Crafts acylation of diphenyl ether stands as the benchmark method, capable of achieving yields exceeding 90% under optimized conditions.[2] Its operational simplicity and use of low-cost starting materials make it highly attractive for large-scale production.

However, the choice of synthetic route is always context-dependent. The Williamson ether synthesis offers a reliable and classic alternative, particularly when specific substituted phenols or acetophenones are the desired starting materials. For substrates that are sensitive to the harsh conditions of Friedel-Crafts or Ullmann reactions, the Buchwald-Hartwig etherification, despite its higher cost, provides a mild and highly versatile catalytic option. This guide equips researchers with the data and rationale needed to select the most appropriate and efficient pathway for their specific research and development goals.

References

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The Untapped Potential of 4,4'-Oxybis(acetophenone): A Comparative Guide to its Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in materials science and drug development, the selection of foundational chemical motifs is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth technical comparison of 4,4'-oxybis(acetophenone), also known as 4-acetylphenyl ether, a versatile yet underutilized diketone. We will explore its potential in two key synthetic applications: as a monomer in the synthesis of poly(aryl ether ketones) and as a substrate in the Willgerodt-Kindler reaction for the creation of novel difunctional molecules. This analysis will objectively compare its projected performance against more conventional alternatives, supported by established chemical principles and analogous experimental data.

Introduction to 4,4'-Oxybis(acetophenone): A Molecule of Symmetrical Reactivity

4,4'-Oxybis(acetophenone) is a symmetrical aromatic ketone characterized by a central ether linkage between two para-substituted acetophenone moieties. This unique structure offers two reactive sites, the acetyl groups, which can undergo a variety of chemical transformations. While not as commonly employed as some of its structural relatives, its potential as a building block for advanced materials and complex organic molecules is significant.

Property4,4'-Oxybis(acetophenone)4,4'-Difluorobenzophenone (for comparison)
CAS Number 2615-11-4[1][2]345-92-6
Molecular Formula C16H14O3[1][2][3]C13H8F2O
Molecular Weight 254.28 g/mol [1][2][3]218.20 g/mol
Key Reactive Groups Two Acetyl GroupsTwo Fluorine Atoms (activated for nucleophilic substitution)

Application in Poly(aryl ether ketone) (PAEK) Synthesis: An Alternative Monomer

High-performance polymers such as poly(aryl ether ketones) (PAEKs) are renowned for their exceptional thermal stability and mechanical strength, making them indispensable in demanding industrial applications. The synthesis of these polymers often relies on the nucleophilic aromatic substitution (SNAr) reaction between an activated dihalide monomer and a bisphenolate. The industry standard for this is the reaction between 4,4'-difluorobenzophenone and a bisphenol.[4][5][6]

4,4'-Oxybis(acetophenone), with its two ketone functionalities, presents an intriguing alternative as a monomer in polycondensation reactions, particularly in the synthesis of polyketones.[1] The reactivity of the acetyl groups allows for the formation of new carbon-carbon bonds through reactions like aldol condensations.

Comparative Analysis with 4,4'-Difluorobenzophenone
Feature4,4'-Oxybis(acetophenone)4,4'-Difluorobenzophenone
Polymerization Mechanism Aldol Condensation / Hydrogen-BorrowingNucleophilic Aromatic Substitution (SNAr)
Co-monomer Diols[1]Bisphenols[4]
Leaving Group Water (in aldol condensation)Fluoride ion[4]
Catalyst Transition metal complexes (e.g., Manganese)[1]Typically not required, but reaction is base-mediated
Potential Polymer Structure Polyarylalkylketones[1]Poly(aryl ether ketone)s (e.g., PEEK)[4]

The use of 4,4'-oxybis(acetophenone) in a hydrogen-borrowing approach with diols offers a distinct advantage in terms of the resulting polymer backbone.[1] This method allows for the incorporation of both aryl and alkyl functionalities, bridging the gap between purely aromatic PAEKs and aliphatic polyketones.[1] This could lead to polymers with tailored flexibility, solubility, and processing characteristics.

Experimental Workflow: Manganese-Catalyzed Polyketone Synthesis

The following is a proposed experimental protocol for the synthesis of a polyketone from 4,4'-oxybis(acetophenone) and a diol, based on a manganese-catalyzed hydrogen-borrowing approach.[1]

cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup and Purification setup Combine 4,4'-oxybis(acetophenone), diol, Mn catalyst, and base in a Schlenk flask under inert atmosphere. reaction Heat the mixture at elevated temperature with stirring for a specified time. setup->reaction Heat workup Cool the reaction, dissolve the polymer in a suitable solvent, and precipitate into a non-solvent. Filter and dry the polymer. reaction->workup Cool & Purify

Caption: Workflow for Polyketone Synthesis.

Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4,4'-oxybis(acetophenone) (1.0 mmol), the desired diol (1.0 mmol), a manganese pincer complex catalyst (e.g., 1-2 mol%), and a base (e.g., Cs2CO3, 10 mol%).

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., toluene) to the flask.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 140 °C) and stir for the desired reaction time (e.g., 2-18 hours).[1]

  • Workup: After cooling to room temperature, dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

  • Purification: Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol).

  • Isolation: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Application in the Willgerodt-Kindler Reaction: A Gateway to Difunctional Molecules

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides, which can be subsequently hydrolyzed to amides or carboxylic acids.[2][7][8][9] The reaction typically involves heating the ketone with an amine (often morpholine) and elemental sulfur.[2][7][8] The application of this reaction to a difunctional substrate like 4,4'-oxybis(acetophenone) opens a pathway to novel, symmetrical difunctional molecules that could serve as monomers for other types of polymers (e.g., polyamides) or as unique scaffolds in medicinal chemistry.

Comparative Analysis with Monofunctional Acetophenones

The primary advantage of using 4,4'-oxybis(acetophenone) in the Willgerodt-Kindler reaction is the ability to introduce two thioamide (or subsequently, amide or carboxylic acid) functionalities in a single, symmetrical molecule.

Feature4,4'-Oxybis(acetophenone)Monofunctional Acetophenone
Product Symmetrical DithioamideMonothioamide
Potential Applications of Product Monomer for polyamides, polyesters; Symmetrical ligandsBuilding block for smaller molecules
Stoichiometry Requires at least 2 equivalents of amine and sulfurRequires at least 1 equivalent of amine and sulfur

This approach provides an efficient route to molecules that would otherwise require multi-step syntheses.

Experimental Workflow: Willgerodt-Kindler Reaction of 4,4'-Oxybis(acetophenone)

The following is a proposed experimental protocol for the Willgerodt-Kindler reaction of 4,4'-oxybis(acetophenone).

cluster_0 Reaction Setup cluster_1 Thioamidation cluster_2 Workup and Purification setup Combine 4,4'-oxybis(acetophenone), morpholine, and elemental sulfur in a reaction vessel. reaction Heat the mixture under reflux (or using microwave irradiation) for a specified time. setup->reaction Heat workup Cool the reaction, remove excess reagents, and purify the dithioamide product by crystallization or chromatography. reaction->workup Cool & Purify

Caption: Workflow for Willgerodt-Kindler Reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,4'-oxybis(acetophenone) (1.0 mmol), morpholine (at least 2.2 mmol), and elemental sulfur (at least 2.2 mmol).

  • Reaction: Heat the mixture to reflux for several hours. Alternatively, microwave irradiation can be employed to accelerate the reaction.[2]

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with dilute acid and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Isolation: Purify the resulting dithioamide by recrystallization or column chromatography.

Conclusion

While 4,4'-oxybis(acetophenone) may not be as prevalent in the chemical literature as some of its counterparts, its symmetrical difunctional nature presents significant opportunities for innovation in polymer chemistry and the synthesis of complex organic molecules. Its potential as a monomer for novel polyketones with tunable properties and as a substrate for the efficient synthesis of difunctional molecules via the Willgerodt-Kindler reaction warrants further exploration by researchers seeking to expand their synthetic toolkit. The experimental frameworks provided in this guide, based on established methodologies for analogous compounds, offer a starting point for unlocking the full potential of this versatile building block.

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A Comparative Guide to the Synthesis of Bis(4-acetylphenyl) Ether: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer science and drug development, bis(4-acetylphenyl) ether, also known as 4,4'-oxybis(acetophenone), serves as a critical building block. Its rigid ether linkage and reactive ketone functionalities make it an invaluable monomer for high-performance polymers like Polyetheretherketone (PEEK) and a versatile intermediate in the synthesis of complex pharmaceutical agents. The selection of a synthetic strategy for this molecule is a crucial decision, balancing factors of cost, yield, purity, scalability, and environmental impact.

This guide provides a detailed cost-benefit analysis of the two primary synthetic routes to bis(4-acetylphenyl) ether: the direct Friedel-Crafts acylation of diphenyl ether and the nucleophilic aromatic substitution (SNAr) pathway. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a clear, data-driven comparison to aid researchers and process chemists in making informed strategic decisions.

Method 1: Friedel-Crafts Acylation of Diphenyl Ether

The Friedel-Crafts acylation is a classic and direct method for forming carbon-carbon bonds on an aromatic ring.[1] In this approach, the readily available and inexpensive diphenyl ether is acylated on both phenyl rings using an acylating agent in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

Mechanism: The reaction begins with the activation of the acylating agent (acetyl chloride) by the Lewis acid (AlCl₃) to form a highly electrophilic acylium ion.[3] The electron-rich diphenyl ether then acts as a nucleophile, attacking the acylium ion. The ether oxygen is an ortho-, para-directing group, and due to steric hindrance, the acylation predominantly occurs at the para positions on both rings. A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the product ketone, preventing further reaction.[1] The final product is liberated upon aqueous workup.

Experimental Protocol: Friedel-Crafts Acylation
  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). The system is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reagents: The flask is charged with anhydrous aluminum chloride (2.2 eq) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4] The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Reactants: A solution of diphenyl ether (1.0 eq) and acetyl chloride (2.2 eq) in the same dry solvent is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting mixture is stirred until all solids dissolve. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM).

  • Purification: The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude solid is purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure bis(4-acetylphenyl) ether.

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_setup 1. Assemble Flame-Dried Glassware (Inert Atmosphere) prep_reagents 2. Charge AlCl₃ and Solvent (Cool to 0-5 °C) prep_setup->prep_reagents react_add 3. Add Diphenyl Ether & Acetyl Chloride (Dropwise, <10 °C) prep_reagents->react_add react_stir 4. Stir at Room Temperature (12-18h, Monitor via TLC/HPLC) react_add->react_stir workup_quench 5. Quench in Ice/HCl react_stir->workup_quench workup_extract 6. Separate & Extract workup_quench->workup_extract workup_wash 7. Wash Organic Layer workup_extract->workup_wash workup_dry 8. Dry and Evaporate workup_wash->workup_dry workup_purify 9. Recrystallize Product workup_dry->workup_purify

Caption: Workflow for Friedel-Crafts Acylation.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This strategy builds the central ether linkage through a nucleophilic attack on an activated aromatic ring. The most viable approach involves the reaction between the phenoxide of 4-hydroxyacetophenone and an activated aryl halide, typically 4-fluoroacetophenone. This is a variation of the classic Williamson ether synthesis.[5][6]

Mechanism: The reaction proceeds via an addition-elimination mechanism (SNAr).[7] First, a strong base deprotonates the hydroxyl group of 4-hydroxyacetophenone to form a potent nucleophile, the 4-acetylphenoxide ion. This nucleophile then attacks the carbon atom bearing the fluorine on 4-fluoroacetophenone. The acetyl group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack and stabilizes the negative charge in the resulting intermediate (a Meisenheimer complex).[8] The reaction is completed by the elimination of the highly electronegative fluoride ion, a good leaving group for SNAr reactions, to re-establish aromaticity and form the diaryl ether.[7][8]

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer, and maintained under an inert atmosphere.

  • Formation of Phenoxide: The flask is charged with 4-hydroxyacetophenone (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH), and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9] The mixture is heated (typically 80-100 °C) for about 1 hour to ensure complete formation of the phenoxide.

  • Addition of Aryl Halide: 4-Fluoroacetophenone (1.0 eq) is added to the reaction mixture.

  • Reaction: The mixture is heated to a higher temperature (typically 140-160 °C) and stirred for 8-16 hours. The reaction progress is monitored by TLC or HPLC.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into water, which will precipitate the crude product. The solid is collected by vacuum filtration and washed thoroughly with water to remove the solvent and inorganic salts.

  • Purification: The crude solid is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_setup 1. Assemble Glassware (Inert Atmosphere) prep_phenoxide 2. Form Phenoxide: 4-Hydroxyacetophenone + Base in DMF/DMSO prep_setup->prep_phenoxide react_add 3. Add 4-Fluoroacetophenone prep_phenoxide->react_add react_heat 4. Heat at 140-160 °C (8-16h, Monitor via TLC/HPLC) react_add->react_heat workup_precipitate 5. Quench in Water react_heat->workup_precipitate workup_filter 6. Filter & Wash Solid workup_precipitate->workup_filter workup_dry 7. Dry Crude Product workup_filter->workup_dry workup_purify 8. Recrystallize Product workup_dry->workup_purify

Caption: Workflow for Nucleophilic Aromatic Substitution.

Cost-Benefit Analysis

To provide a practical comparison, we have estimated the raw material cost to synthesize approximately 100 grams of bis(4-acetylphenyl) ether. Prices are based on bulk laboratory-grade chemicals from common suppliers and may vary.

ParameterFriedel-Crafts AcylationNucleophilic Aromatic Substitution (SNAr)
Starting Materials Diphenyl Ether, Acetyl Chloride, AlCl₃4-Hydroxyacetophenone, 4-Fluoroacetophenone, K₂CO₃
Est. Reagent Cost / 100g Product $45 - $65 $60 - $80
Typical Yield 85-95%80-90%
Reaction Time 12-24 hours8-18 hours
Scalability Excellent. A well-established industrial process.Good, but high-temperature reactions in polar aprotic solvents can pose challenges on a very large scale.
Safety Concerns - Highly corrosive and water-sensitive AlCl₃. - Vigorous exothermic reaction. - Evolution of HCl gas.- High reaction temperatures. - Use of high-boiling, potentially toxic solvents (DMF/DMSO).
Green Chemistry Poor. - Stoichiometric Lewis acid catalyst generates large amounts of acidic aluminum waste. - Use of chlorinated solvents.Moderate. - Avoids stoichiometric metal waste. - High-boiling polar aprotic solvents are difficult to recycle and have associated health risks.
Product Purity/Byproducts Risk of ortho-isomer formation and polyacylation, requiring careful control of conditions and thorough purification.Generally very clean reaction with high regioselectivity. Byproducts are typically from side reactions of the solvent or starting materials.

Note: Cost estimations are based on publicly available catalog prices for laboratory-grade chemicals and do not reflect industrial-scale purchasing. Key price points used for calculation include Diphenyl Ether (


210/L)[10], 4-Hydroxyacetophenone (

110/kg)[11].

Conclusion and Recommendations

The Friedel-Crafts acylation route is the more economically favorable and scalable method for producing bis(4-acetylphenyl) ether. Its reliance on cheaper, more fundamental starting materials like diphenyl ether makes it the preferred choice for industrial and large-scale laboratory synthesis.[4] However, this advantage comes at the cost of significant environmental and safety burdens, primarily due to the stoichiometric use of aluminum chloride and the generation of substantial acidic waste streams.

The Nucleophilic Aromatic Substitution (SNAr) route offers a compelling alternative, particularly when higher purity is paramount and environmental considerations outweigh raw material costs. This method is often cleaner, with higher regioselectivity and simpler workup procedures. It avoids the use of corrosive Lewis acids and chlorinated solvents. The primary drawbacks are the higher cost of the starting materials (specifically 4-fluoroacetophenone) and the challenges associated with using high-boiling polar aprotic solvents at scale.

For academic research or small-scale synthesis where material cost is less critical than reaction simplicity and purity, the SNAr method is an excellent choice. For process development and industrial-scale production , the cost-effectiveness of the Friedel-Crafts acylation remains dominant, though ongoing research into greener catalytic systems is highly desirable to mitigate its environmental impact.

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A Critical Comparison of Literature Data on 4-Acetylphenyl Ether Properties for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise understanding of a molecule's properties is paramount for its effective application. This guide provides a critical comparison of the available literature data for 4-Acetylphenyl ether (also known as 4,4'-oxybis(acetophenone)), a versatile ketone with applications in polymer chemistry and as a synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated and expert-analyzed overview of its physicochemical, spectral, and toxicological properties, benchmarked against two structurally relevant alternatives: 4'-phenoxyacetophenone and 4-methoxyacetophenone.

Introduction to this compound and its Analogs

This compound is a symmetrical aromatic ketone characterized by two acetylphenyl groups linked by an ether bond. Its rigid structure and reactive carbonyl groups make it a valuable building block in the synthesis of more complex molecules. For a comprehensive evaluation, we will compare its properties to 4'-phenoxyacetophenone, which shares the ether and acetylphenyl moieties but lacks symmetry, and 4-methoxyacetophenone, a simpler analog that allows for the examination of the electronic effects of a methoxy group versus a larger phenoxyacetyl group.

Physicochemical Properties: A Comparative Analysis

The fundamental physical properties of a compound dictate its behavior in various experimental settings. The table below summarizes the key physicochemical data for this compound and its selected alternatives, compiled from various literature sources.

PropertyThis compound4'-Phenoxyacetophenone4-Methoxyacetophenone
CAS Number 2615-11-4[1]5031-78-7100-06-1
Molecular Formula C₁₆H₁₄O₃[1][2]C₁₄H₁₂O₂C₉H₁₀O₂
Molecular Weight ( g/mol ) 254.28[1]212.24150.17
Melting Point (°C) 100-101[2]49-5236-38
Boiling Point (°C) 200 at 1 torr[2]200 at 12 mmHg152-154 at 26 mmHg
Appearance SolidWhite powderWhite to off-white crystalline solid
Solubility Data not readily available in common solvents.Insoluble in water.Soluble in ethanol, ether; slightly soluble in water.

Expert Insights: The higher melting point of this compound compared to its analogs can be attributed to its symmetrical structure, which allows for more efficient crystal packing and stronger intermolecular forces. The boiling points, while measured under different pressures, suggest that this compound is the least volatile of the three, a consequence of its higher molecular weight and larger surface area. The lack of readily available solubility data for this compound in common organic solvents is a significant data gap in the literature that warrants experimental determination for its effective use in solution-based reactions.

Spectral Properties: Fingerprinting the Molecules

Spectroscopic data provides a unique "fingerprint" for a molecule, enabling its identification and characterization. This section critically reviews the available spectral information for the three compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data:

  • 4'-Phenoxyacetophenone: No specific data found.

  • 4-Methoxyacetophenone:

    • δ 7.91 (d, J = 8 Hz, 2H)

    • δ 6.91 (d, J = 8 Hz, 2H)

    • δ 3.84 (s, 3H)

    • δ 2.53 (s, 3H)

¹³C NMR Data:

  • 4'-Phenoxyacetophenone: No specific data found.

  • 4-Methoxyacetophenone:

    • δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3

Expert Insights: The absence of published, experimentally verified NMR data for this compound and 4'-phenoxyacetophenone is a major deficiency in the scientific record. This highlights the need for researchers to perform their own characterization to ensure the identity and purity of these compounds. The provided data for 4-methoxyacetophenone is consistent with its structure, showing the expected aromatic and methyl signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • This compound: A graphical representation of the gas-phase IR spectrum is available on the NIST WebBook, however, a detailed peak list is not provided. The spectrum shows characteristic absorptions for an aromatic ketone.

  • 4'-Phenoxyacetophenone: No specific data found.

  • 4-Methoxyacetophenone: Key absorptions are expected around 1680 cm⁻¹ (C=O stretch), 1600-1450 cm⁻¹ (C=C aromatic stretch), and 1250 cm⁻¹ (C-O ether stretch).

Expert Insights: While a visual spectrum is available for this compound, the lack of a tabulated peak list makes direct comparison and detailed analysis challenging. For rigorous identification, it is crucial to obtain a high-resolution spectrum and perform a thorough peak assignment.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

  • This compound: No experimental UV-Vis data found.

  • 4'-Phenoxyacetophenone: No experimental UV-Vis data found.

  • 4-Methoxyacetophenone: No experimental UV-Vis data found.

Expert Insights: The absence of UV-Vis data for all three compounds is another significant gap. This information would be valuable for understanding their photophysical properties and for quantitative analysis using spectrophotometric methods.

Toxicological Profile: A Preliminary Assessment

A thorough understanding of a compound's toxicity is essential for safe handling and for assessing its potential as a drug candidate.

  • This compound: Classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. No detailed toxicological studies are readily available.

  • 4'-Phenoxyacetophenone: No specific toxicological data found.

  • 4-Methoxyacetophenone: No specific toxicological data found.

Expert Insights: The available toxicological information for this compound is limited to general hazard classifications. For any application involving significant human exposure, comprehensive toxicological studies are necessary. The lack of data for the other two compounds underscores the need for caution during their handling.

Experimental Protocols: A Guide to Characterization

To address the data gaps identified in this guide, the following section provides standardized, step-by-step methodologies for the determination of key properties. These protocols are designed to be self-validating and provide a framework for generating reliable and reproducible data.

Workflow for Physicochemical and Spectral Analysis

Sources

An Inter-Laboratory Comparative Guide to the Characterization of 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducible Characterization in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous characterization of chemical entities is the bedrock of scientific integrity and regulatory compliance. 4-Acetylphenyl ether, also known as Bis(4-acetylphenyl) ether, is a molecule of interest in medicinal chemistry and materials science. Its symmetric diaryl ether ketone structure presents a valuable scaffold for the synthesis of various bioactive compounds and polymers. The journey from synthesis to application, however, is critically dependent on the consistent and reproducible characterization of this compound across different laboratories.

Discrepancies in analytical data, arising from variations in instrumentation, experimental protocols, or data interpretation, can lead to significant delays and setbacks in research pipelines. This guide is conceived as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth, comparative analysis of the key analytical techniques for the characterization of this compound. By presenting data from multiple sources and delving into the causality behind experimental choices, we aim to foster a deeper understanding of the analytical nuances and promote the adoption of self-validating, robust characterization workflows. This inter-laboratory perspective is designed not as a rigid protocol, but as a dynamic guide to inform experimental design and data interpretation, ultimately ensuring the generation of reliable and comparable data.

Physicochemical Properties: A Foundation for Analysis

A prerequisite for any analytical undertaking is a thorough understanding of the compound's fundamental physicochemical properties. These parameters not only confirm the identity and purity of the substance but also inform the selection of appropriate analytical techniques and experimental conditions.

PropertyReported ValueSource
CAS Number 2615-11-4PubChem[1], Sigma-Aldrich
Molecular Formula C₁₆H₁₄O₃PubChem[1], NIST[2]
Molecular Weight 254.28 g/mol PubChem[1], Sigma-Aldrich
Melting Point 103-105 °CChemicalBook[3]
Boiling Point 200 °C at 1 mmHgChemicalBook[3]
Appearance SolidSigma-Aldrich

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of a compound. This section provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its symmetric structure.

A robust NMR protocol is essential for generating reproducible data. The following protocol is a synthesis of best practices designed to ensure data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrumental Parameters (¹H NMR):

    • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion and resolution.

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans ensures proper relaxation of the nuclei.

  • Instrumental Parameters (¹³C NMR):

    • Spectrometer Frequency: A corresponding frequency to the ¹H experiment (e.g., 100 MHz for a 400 MHz spectrometer).

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons.

The following table compares the predicted ¹³C NMR chemical shifts with data available from public repositories.

Carbon AtomPredicted Chemical Shift (δ, ppm)PubChem Data (δ, ppm)[1]
Carbonyl (C=O)~196Not explicitly provided
C-O (aromatic)~160Not explicitly provided
C-C=O (aromatic)~132Not explicitly provided
Aromatic CH~130, ~119Not explicitly provided
Methyl (CH₃)~26Not explicitly provided

Note: Specific peak assignments from experimental data in publications were not available in the initial searches. The PubChem entry indicates the availability of a ¹³C NMR spectrum but does not provide a peak list.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method is often used to obtain high-quality spectra of solid samples.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method that requires minimal sample preparation.

  • Instrumental Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

The following table compares the expected IR absorption bands with data from the National Institute of Standards and Technology (NIST) database.

Functional GroupExpected Wavenumber (cm⁻¹)NIST Gas-Phase IR Spectrum (cm⁻¹)[2]
C-H stretch (aromatic)3100-3000~3070
C-H stretch (aliphatic)3000-2850~2930
C=O stretch (ketone)1700-1680~1685
C=C stretch (aromatic)1600-1450~1600, ~1500
C-O-C stretch (ether)1260-1000~1240
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

  • Ionization Method:

    • Electron Ionization (EI): This is a hard ionization technique that leads to extensive fragmentation, providing valuable structural information.

    • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the molecular ion with minimal fragmentation, which is useful for confirming the molecular weight.

  • Mass Analyzer:

    • A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements, which can be used to determine the elemental composition.

  • Instrumentation Parameters (GC-MS with EI):

    • GC Column: A non-polar column (e.g., DB-5ms) is suitable for the analysis of this compound.

    • Injection Mode: Split or splitless injection can be used depending on the sample concentration.

    • Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) is used to ensure good separation and elution of the compound.

    • Ionization Energy: 70 eV is the standard for EI.

The following table presents the key ions observed in the mass spectrum of this compound from the NIST database.

m/zIonSource
254[M]⁺ (Molecular Ion)NIST[2], PubChem[1]
239[M - CH₃]⁺NIST[2], PubChem[1]
43[CH₃CO]⁺PubChem[1]

Chromatographic Analysis: Assessing Purity and Quantitation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a compound and for quantitative analysis.

Experimental Protocol: A Robust HPLC Method
  • Instrumentation:

    • A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: The UV detector should be set to a wavelength where the compound has strong absorbance (e.g., around 254 nm).

Note: A specific, validated HPLC method for this compound was not found in the initial searches. The protocol provided is a general starting point based on the analysis of similar aromatic ketones.

Visualizing the Workflow: A Systematic Approach to Characterization

To ensure a logical and comprehensive characterization process, the following workflow is recommended.

G General Characterization Workflow for this compound cluster_synthesis Synthesis & Purification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification PhysChem Physicochemical Properties (MP, BP) Purification->PhysChem NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (EI, ESI) Purification->MS HPLC HPLC Analysis Purification->HPLC

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the application of our products to ensuring their safe handling and disposal throughout their lifecycle. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of 4-Acetylphenyl ether (also known as 1-[4-(4-acetylphenoxy)phenyl]ethanone). Adherence to these protocols is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to foster a culture of safety built on understanding and expertise.

Hazard Identification and Pre-Disposal Assessment

Before any disposal action is taken, a thorough understanding of the substance's hazards is paramount. This initial assessment forms the basis of all subsequent handling and disposal decisions.

1.1. Intrinsic Hazards of this compound this compound is an organic compound that, while useful in synthesis, possesses specific hazards that must be managed. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[1]

Furthermore, it is classified as a combustible solid and is considered highly hazardous to water (Water Hazard Class 3, WGK 3), meaning it must not be allowed to enter the water system.

1.2. The Critical Risk of Peroxide Formation A significant, and often overlooked, hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light over time.[2] These peroxides can become concentrated during distillation or evaporation and can detonate violently when subjected to heat, shock, or friction.[2]

  • Self-Validating Protocol: Upon receiving or opening a container of this compound, it is mandatory to date it. This initiates a timeline for its safe use and disposal. As a best practice, ethers should be tested for peroxides periodically and always before any concentration step. Unused or expired ethers should be prioritized for disposal to mitigate this risk.

Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This framework mandates a "cradle-to-grave" approach, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[5][6]

  • Waste Characterization: The first step in regulatory compliance is to determine if the waste is hazardous.[3] Pure, unused this compound is considered a chemical waste. If it is mixed with spent non-halogenated solvents (such as acetone or ethyl ether), the entire mixture may be classified under the EPA hazardous waste code F003.[7][8][9]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound from the laboratory bench to final collection.

3.1. Required Personal Protective Equipment (PPE) Based on the identified hazards, the following minimum PPE must be worn when handling this compound waste:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous waste.[10]

  • Body Protection: A standard laboratory coat.[10][12]

3.2. Waste Segregation and Containerization Proper segregation prevents dangerous chemical reactions and ensures efficient disposal.

  • Designate a Waste Stream: this compound waste should be collected in a dedicated container for non-halogenated solid organic waste . Do not mix with halogenated waste, strong oxidizing agents, acids, or bases.[11][13]

  • Select an Appropriate Container: Use a container that is chemically compatible and in good condition. It must have a secure, tightly-fitting lid.[5][10] For solids, a wide-mouth polyethylene or glass container is suitable.

  • Label the Container: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Combustible Solid")

    • The date accumulation started.

3.3. On-Site Storage and Accumulation Store waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and well-ventilated.[5][14]

  • Keep containers closed at all times except when adding waste.[5]

  • Store away from sources of ignition like heat, sparks, or open flames.

3.4. Final Disposal Method The recommended and most environmentally responsible method for disposing of this compound is through a licensed hazardous waste disposal company.

  • Incineration: The standard procedure is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10][12] This high-temperature process ensures the complete destruction of the compound into less harmful components.

  • Arranging Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a contracted licensed disposal company to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[12][14][15]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

4.1. Minor Spill Cleanup (Solid)

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area.

  • Don PPE: Wear the required PPE as described in section 3.1.

  • Contain and Collect: Gently sweep up the solid material to avoid creating dust.[10][12] Use a plastic dustpan and shovel.

  • Package for Disposal: Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[10][12]

  • Decontaminate: Clean the spill area with soap and water.

4.2. Major Spills or Emergencies For large spills, or if the substance has become airborne as dust, evacuate the area immediately and contact your institution's EHS or emergency response team.

Summary of Key Disposal Information

For quick reference, the core data for this compound disposal is summarized below.

ParameterInformationSource(s)
CAS Number 2615-11-4[1]
Primary Hazards Skin/Eye/Respiratory Irritant (H315, H319, H335), Combustible Solid, Potential Peroxide Former[1][2]
Environmental Hazard Highly hazardous to water (WGK 3)
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[10][12]
Waste Container Labeled, sealed container for Non-Halogenated Solid Organic Waste [5][13]
Disposal Method Incineration via a licensed hazardous waste disposal company[10][12]
Forbidden Actions Do not dispose down the drain; Do not dispose in regular trash; Avoid creating dust[12][14][15]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify this compound Waste spill_check Is this a spill cleanup? start->spill_check Accidental Release ppe Step 1: Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Routine Disposal check_age Is container old, opened >12 months, or shows crystals/discoloration? segregate Step 2: Segregate as Non-Halogenated Solid Waste check_age->segregate No peroxide_alert POTENTIAL PEROXIDE HAZARD Do NOT move or open container. Contact EHS/Emergency Response Immediately. check_age->peroxide_alert Yes spill_check->ppe No spill_collect Follow spill cleanup protocol. Collect all material (including cleaning supplies) for disposal. spill_check->spill_collect Yes ppe->check_age containerize Step 3: Place in a compatible, sealed, and properly labeled hazardous waste container. segregate->containerize store Step 4: Store container in a designated Satellite Accumulation Area. containerize->store spill_collect->containerize contact_ehs Step 5: Contact EHS or licensed waste vendor for pickup and incineration. store->contact_ehs

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • This compound | C16H14O3 | CID 17471 . PubChem. [Link]

  • Proper Handling of Hazardous Waste Guide . US EPA. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • RCRA Hazardous Waste F list . Code of Federal Regulations. [Link]

  • Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET . Chemservice. [Link]

  • Hazardous Waste . US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • How Does The EPA Define Hazardous Waste? . CountyOffice.org - YouTube. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • WASTE CODES . Ohio EPA. [Link]

  • Waste Code . US EPA. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals . University of California, Santa Barbara. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Acetylphenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust protective measures. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for 4-Acetylphenyl ether, moving beyond a simple checklist to explain the causality behind each critical safety step.

Foundational Hazard Analysis: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. This compound is not benign; its hazard profile dictates a multi-faceted approach to protection.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards[1]:

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant pain and potential damage.

  • H335: May cause respiratory irritation. As a solid, airborne dust can irritate the nose, throat, and lungs[1][2].

Beyond these immediate irritant effects, a critical, often overlooked danger lies in its chemical class. As an ether, this compound has the potential to form explosive organic peroxides upon prolonged storage, especially when exposed to light and air[3][4]. This latent hazard necessitates meticulous handling and storage protocols, influencing even our disposal plans.

The Core Directive: Selecting Your Personal Protective Equipment

Effective protection is not about using the most gear, but the right gear for the specific task. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Transporting/Moving Container ANSI Z87.1-rated Safety GlassesNitrile or Neoprene GlovesLab Coat (fully buttoned)Not typically required
Weighing Solid Compound Chemical Splash GogglesNitrile or Neoprene GlovesLab Coat (fully buttoned)N95 Respirator (if not in a ventilated enclosure)
Preparing Solutions (Dissolving) Chemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves (consider double-gloving)Chemical-resistant Apron over Lab CoatRequired if not performed in a certified chemical fume hood
Running Reactions/Transfers Chemical Splash Goggles & Face ShieldChemical-resistant Gloves (e.g., Butyl rubber, check manufacturer chart)Chemical-resistant Apron over Lab CoatRequired if not performed in a certified chemical fume hood
A Deeper Dive into PPE Selection
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and splashes[5]. When handling liquids or performing transfers where a splash is possible, a face shield must be worn over the goggles[6].

  • Hand Protection: Disposable nitrile gloves offer good short-term protection for handling the solid and for incidental contact[6]. However, for prolonged handling or when working with solutions, consulting a glove manufacturer's chemical resistance guide is crucial to select a material with a longer breakthrough time. Always inspect gloves for tears or pinholes before use.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. It is critical to wear non-synthetic clothing, such as cotton, underneath, as synthetic fabrics like polyester can melt and adhere to the skin in the event of a fire[6]. For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Because this compound is a respiratory irritant and a solid, minimizing dust inhalation is paramount[1]. All handling of the solid powder should ideally occur within a chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particulates. For handling solutions outside of a fume hood, a respirator with organic vapor cartridges may be necessary[6][7].

Operational Plan: Safe Handling and PPE Workflow

Properly selected PPE is only effective if used correctly. The following workflow ensures that protection is maintained throughout the handling process, from preparation to cleanup.

PPE_Workflow prep 1. Preparation - Verify fume hood function. - Assemble all materials. - Review SDS. don 2. Don PPE - Lab Coat -> Goggles -> Face Shield -> Gloves. - Perform seal check if using respirator. prep->don Proceed to Gowning handle 3. Chemical Handling - Work within fume hood. - Keep container closed when not in use. - Handle deliberately to minimize dust. don->handle Begin Work clean 4. Decontamination & Cleanup - Wipe down work surfaces. - Segregate waste. handle->clean After Task Completion doff 5. Doff PPE - Gloves -> Face Shield -> Goggles -> Lab Coat. - Avoid cross-contamination. clean->doff Prepare to Exit wash 6. Final Step - Wash hands thoroughly with soap and water. doff->wash Final Safety Step

Fig 1. Step-by-step PPE workflow for handling this compound.
Step-by-Step Protocol for Weighing and Dissolving this compound
  • Preparation: Designate a work area within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Don PPE: Following the sequence in the diagram above, put on your lab coat, chemical splash goggles, and nitrile gloves. If a respirator is required, perform a positive and negative pressure seal check.

  • Handling:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully scoop the this compound solid from its container onto the weigh boat. Avoid creating dust clouds by using slow, deliberate movements.

    • Immediately and securely close the main chemical container.

    • Carefully transfer the weighed solid into the designated solvent vessel.

    • Use a small amount of the solvent to rinse any residual powder from the weigh boat into the vessel.

  • Decontamination: Wipe down the spatula and any affected surfaces with a damp cloth. Dispose of the weigh boat and cleaning materials into a designated solid hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent contaminating your skin or clothing. Gloves should be removed first by peeling them off inside-out.

  • Personal Hygiene: Immediately wash your hands thoroughly with soap and water.

Emergency and Disposal Plans

Preparedness is the cornerstone of laboratory safety. In the event of an exposure or spill, immediate and correct action is critical.

Emergency Situation Immediate Action Protocol
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes[8][9]. If irritation persists, seek medical attention[8].
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing[9][10][11]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[12].
Inhalation Move the affected person to fresh air at once[8]. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[8].
Minor Spill (Solid) Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal[5]. Clean the area with soap and water.
Major Spill Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EH&S) office or emergency response team[11]. Do not attempt to clean it up yourself.
Disposal Plan
  • Chemical Waste: All waste containing this compound, whether solid or in solution, must be disposed of as hazardous chemical waste. It should never be poured down the drain[12][13].

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be collected in a designated hazardous waste container.

  • Peroxide Hazard: Due to the risk of peroxide formation, containers of this compound should be dated upon receipt and upon opening[3][4]. Establish a clear policy for testing for peroxides or disposing of the material after a set period (e.g., 6-12 months after opening), in accordance with your institution's safety guidelines[3].

By integrating this comprehensive understanding of hazards with meticulous operational protocols, you build a self-validating system of safety that protects not only yourself but your entire research team.

References

  • This compound | C16H14O3 | CID 17471 - PubChem. National Center for Biotechnology Information. [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. New Jersey Department of Health. [Link]

  • 4-Chlorophenyl phenyl ether SAFETY DATA SHEET. Chem Service, Inc. [Link]

  • What to do in a chemical emergency - GOV.UK. Government of the United Kingdom. [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Florida State University. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. Bernardo Ecenarro. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Hazmat School. [Link]

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. Princeton University. [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. Respirex International. [Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals - University of Pittsburgh. University of Pittsburgh Environmental Health and Safety. [Link]

  • Remove Sticky Reagents. University of Rochester. [Link]

  • Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. CUNY Queens College. [Link]

Sources

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